Product packaging for Coenzyme FO(Cat. No.:)

Coenzyme FO

Cat. No.: B1213771
M. Wt: 363.32 g/mol
InChI Key: HJMIIBXYFPJZBP-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,8-didemethyl-8-hydroxy-5-deazariboflavin is riboflavin in which the nitrogen at position 5 is replaced by CH and the methyl groups at positions 7 and 8 are substituted by hydrogen and hydroxy, respectively. It has a role as a prosthetic group. It is functionally related to a riboflavin. It is a conjugate acid of a 7,8-didemethyl-8-hydroxy-5-deazariboflavin(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O7 B1213771 Coenzyme FO

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pyrimido[4,5-b]quinoline-2,4,8-trione

InChI

InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26)/t11-,12+,13-/m0/s1

InChI Key

HJMIIBXYFPJZBP-XQQFMLRXSA-N

SMILES

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O

Isomeric SMILES

C1=CC(=O)C=C2C1=CC3=C(N2C[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)NC3=O

Canonical SMILES

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O

Synonyms

7,8-didemethyl-8-hydroxy-5-deazariboflavin
8-HDF cpd
8-hydroxy-5-deazaflavin
F(420)
factor 420

Origin of Product

United States

Foundational & Exploratory

Unveiling Coenzyme FO: A Technical Guide to its Structure, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme FO, a deazaflavin chromophore, serves as the central building block for the redox cofactor F420, which is integral to a variety of metabolic pathways across diverse microbial life. This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and analytical methodologies for this compound, catering to the needs of researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C16H17N3O7, is the core structural moiety of Coenzyme F420.[1] It is characterized by a deazaflavin ring system, which imparts unique redox properties distinct from traditional flavins.

PropertyValueReference
CAS Number 37333-48-5[1][2]
Molecular Formula C16H17N3O7[1]
Molecular Weight 363.32 g/mol [1]
Description Deazaflavin chromophore[2][3][4]

Below is the two-dimensional chemical structure of this compound:

Chemical structure of this compound

Biosynthesis of this compound and its Conversion to Coenzyme F420

The biosynthesis of this compound is a critical precursor step for the formation of Coenzyme F420. The pathway initiates from precursors in the purine and aromatic amino acid biosynthesis pathways. The formation of this compound is mediated by the enzyme FbiC (or the combined action of CofG and CofH in some organisms), which is a radical SAM enzyme.[3][4] Following its synthesis, this compound undergoes a series of enzymatic modifications to yield the mature Coenzyme F420. This involves the addition of a phospholactyl group and a polyglutamate tail, catalyzed by enzymes such as FbiA and FbiB. The overall pathway highlights a fascinating example of cofactor maturation and diversification across different microbial species.

Coenzyme_FO_Biosynthesis cluster_precursors Precursors cluster_synthesis This compound Synthesis cluster_maturation Coenzyme F420 Maturation GTP GTP Intermediates Biosynthetic Intermediates GTP->Intermediates Tyrosine Tyrosine Tyrosine->Intermediates Coenzyme_FO This compound Intermediates->Coenzyme_FO FbiC (or CofG/H) Coenzyme_F420_0 Coenzyme F420-0 Coenzyme_FO->Coenzyme_F420_0 FbiA Coenzyme_F420_n Coenzyme F420 Coenzyme_F420_0->Coenzyme_F420_n FbiB

Caption: Biosynthetic pathway of this compound and its subsequent conversion to Coenzyme F420.

Experimental Protocols

Chemical Synthesis of this compound

A simplified and efficient chemical synthesis of this compound has been developed, improving upon earlier methods. The following protocol is adapted from a published procedure and focuses on the key reductive amination step.

Materials:

  • Starting materials for the deazaflavin core structure (as described in the referenced literature)

  • Appropriate solvents (e.g., methanol, water)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Preparation of Precursors: Synthesize the necessary precursor molecules for the deazaflavin core according to established organic synthesis methods.

  • Reductive Amination:

    • Dissolve the key aldehyde precursor and the ribitylamine side chain in a suitable solvent mixture (e.g., methanol/water).

    • Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., acetone).

  • Cyclization and Deprotection:

    • The crude product from the reductive amination is then subjected to cyclization conditions to form the deazaflavin ring system.

    • Following cyclization, any protecting groups on the molecule are removed using standard deprotection protocols.

  • Purification:

    • The final this compound product is purified from the reaction mixture using column chromatography on silica gel.

    • The purity of the final product should be assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

Isolation and Purification of this compound from Engineered E. coli

Materials:

  • Engineered E. coli strain overexpressing the this compound biosynthesis gene (fbiC)

  • Luria-Bertani (LB) medium or other suitable growth medium

  • Inducer for gene expression (e.g., IPTG)

  • Centrifuge

  • Cell disruption equipment (e.g., sonicator, French press)

  • Chromatography system (e.g., FPLC or HPLC)

  • Appropriate chromatography columns (e.g., anion exchange, reverse phase)

Procedure:

  • Cultivation and Induction:

    • Inoculate a culture of the engineered E. coli strain in the appropriate growth medium.

    • Grow the culture to a suitable optical density (e.g., OD600 of 0.6-0.8).

    • Induce the expression of the fbiC gene by adding the appropriate inducer (e.g., IPTG) and continue to grow the culture for a specified period (e.g., 16-24 hours) at a suitable temperature.

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer.

    • Lyse the cells using a physical disruption method such as sonication or a French press.

    • Clarify the cell lysate by centrifugation to remove cell debris.

  • Purification:

    • The clarified lysate containing this compound can be subjected to a multi-step chromatography purification process.

    • Anion Exchange Chromatography: Load the lysate onto an anion exchange column and elute with a salt gradient to separate this compound from other cellular components.

    • Reverse Phase Chromatography: Further purify the fractions containing this compound using a reverse phase HPLC column to achieve high purity.

    • Monitor the purification process by measuring the absorbance of the fractions at the characteristic wavelength for this compound (around 420 nm).

  • Verification:

    • Confirm the identity and purity of the isolated this compound using HPLC, mass spectrometry, and comparison to a synthesized standard.

HPLC Analysis of this compound

The following is an adapted protocol for the analytical determination of this compound using HPLC with UV detection, based on general methods for similar compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • A suitable gradient could be, for example, a linear gradient from 5% to 95% Solvent B over 20 minutes.

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 25-30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 420 nm

  • Quantification:

    • Create a standard curve by injecting known concentrations of a purified this compound standard.

    • Quantify the amount of this compound in the unknown sample by comparing its peak area to the standard curve.

Conclusion

This technical guide provides a foundational understanding of this compound, a vital precursor in the biosynthesis of the redox cofactor F420. The detailed information on its chemical structure, biosynthetic pathway, and analytical protocols is intended to support researchers and professionals in their endeavors to explore the roles of this unique deazaflavin in microbial metabolism and to harness its potential in various biotechnological applications.

References

An In-depth Technical Guide to 8-Hydroxy-5-deazariboflavin: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxy-5-deazariboflavin (FO), the core chromophore of the redox cofactor F420 and an essential antenna molecule in various DNA photolyases. This document details its discovery, physicochemical properties, biosynthesis, chemical synthesis, and biological roles, with a focus on the experimental methodologies that have been pivotal in its study.

Discovery and History

The history of 8-hydroxy-5-deazariboflavin is intrinsically linked to the discovery of Coenzyme F420. In 1972, a novel, fluorescent low-potential electron carrier was identified in methanogenic bacteria, specifically Methanobacterium.[1][2] This coenzyme was named F420 due to its characteristic absorption maximum at 420 nm.[2] It was later determined that the active component of F420 is a deazaisoalloxazine derivative. The definitive structure of this chromophoric moiety, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (commonly referred to as FO), was confirmed through chemical synthesis in 1979.[3][4]

Initially characterized for its crucial role in methanogenesis as a hydride carrier, the functional scope of 8-hydroxy-5-deazariboflavin has since expanded.[1][5] It is now recognized as a vital light-harvesting chromophore in certain classes of DNA photolyases, enzymes that repair UV-induced DNA damage.[6][7][8] In these enzymes, it acts as an antenna, absorbing light energy and transferring it to the catalytic flavin adenine dinucleotide (FAD) cofactor, thereby enhancing the efficiency of DNA repair, particularly in low-light conditions.[6][9]

Physicochemical and Spectroscopic Properties

8-Hydroxy-5-deazariboflavin possesses distinct chemical and physical properties that are central to its biological functions. Its deazaflavin structure, where the N5 atom of riboflavin is replaced by a carbon atom, fundamentally alters its redox chemistry from a two-electron/one-electron carrier to an obligate two-electron (hydride) carrier.[10][11][12]

Quantitative Data Summary

The key quantitative physicochemical and spectroscopic parameters for 8-hydroxy-5-deazariboflavin are summarized in the table below.

PropertyValueConditionsReference(s)
Molecular Formula C₁₆H₁₇N₃O₇-[13]
Molecular Weight 363.32 g/mol -[13]
UV-Vis Absorption Maxima (λmax) ~400-420 nm, ~330 nmAqueous solution[14]
Redox Potential (E'₀) -0.273 V (vs. SHE)pH 7.0[15]
Molar Absorptivity (ε) Not explicitly found--
CAS Number 37333-48-5-[16]

Note: Spectroscopic properties can be influenced by solvent and pH.

Biosynthesis of 8-Hydroxy-5-deazariboflavin

The biosynthesis of the FO moiety is a fascinating pathway that combines elements of purine and amino acid metabolism. It is constructed from two primary precursors: a pyrimidine intermediate derived from riboflavin biosynthesis and the 4-hydroxyphenylpyruvate precursor of tyrosine.[17][18][19]

The key enzymatic step is catalyzed by 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase, also known as FO synthase.[17][20] This enzyme system utilizes a radical S-adenosylmethionine (SAM) mechanism to condense the two precursors.[17][21] The genetic basis for FO synthase varies between organisms:

  • In Archaea (e.g., Methanocaldococcus jannaschii), the synthase is composed of two separate proteins encoded by the cofG and cofH genes.[17][20]

  • In Actinobacteria (e.g., Mycobacterium smegmatis), these two domains are fused into a single bifunctional protein encoded by the fbiC gene.[17][20][21]

The process begins with the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP) from the riboflavin pathway.[22] The FO synthase then catalyzes the complex condensation and cyclization with a tyrosine-derived moiety to form the final deazaflavin ring system.[17][21]

Biosynthesis of 8-Hydroxy-5-deazariboflavin cluster_riboflavin Riboflavin Biosynthesis cluster_tyrosine Tyrosine Biosynthesis GTP GTP ARP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (ARP) GTP->ARP Multiple Steps FOSynthase FO Synthase (FbiC or CofG/CofH) Radical SAM Enzyme ARP->FOSynthase Tyrosine L-Tyrosine Tyrosine->FOSynthase FO 8-Hydroxy-5-deazariboflavin (FO) FOSynthase->FO Condensation & Cyclization

Biosynthetic pathway of 8-hydroxy-5-deazariboflavin (FO).

Chemical Synthesis

The total chemical synthesis of 8-hydroxy-5-deazariboflavin has been achieved through several routes, which have been refined over time to improve yields and purity.[2] A robust modern synthesis involves four main steps starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose.[1][2] A key innovation in recent syntheses is the use of isopropylidene protective groups on the ribityl side chain, which allows for crucial chromatographic purification of intermediates, leading to a final product of high purity.[1][2]

Chemical Synthesis Workflow start1 Protected D-Ribose step1 Formation of Protected Ribitylamine start1->step1 start2 6-Chlorouracil step2 Coupling with 6-Chlorouracil start2->step2 start3 2-Chloro-4-hydroxy- benzaldehyde step4 Condensation with Aldehyde Derivative start3->step4 step1->step2 step3 Purification of Key Intermediate step2->step3 step3->step4 step5 Final Deprotection & Precipitation step4->step5 product 8-Hydroxy-5-deazariboflavin step5->product

Simplified workflow for the chemical synthesis of FO.

Biological Role and Mechanism of Action

Coenzyme F420

In methanogens and other microorganisms, 8-hydroxy-5-deazariboflavin is the core of Coenzyme F420. The full coenzyme includes additional L-lactyl and glutamate residues attached to the ribityl side chain. It functions as a low-potential, two-electron carrier, participating in a variety of redox reactions essential for metabolism, including methanogenesis.[2][23] Enzymes such as 8-hydroxy-5-deazaflavin-reducing hydrogenase utilize F420 as a substrate.[24]

DNA Photolyases

In a distinct role, 8-hydroxy-5-deazariboflavin serves as an antenna chromophore in certain DNA photolyases and cryptochromes.[6][7][8] These enzymes repair DNA damage caused by UV radiation, such as cyclobutane pyrimidine dimers (CPDs).[6] While the catalytic cofactor is FAD (in its reduced FADH⁻ form), 8-HDF significantly enhances the enzyme's efficiency by broadening its light absorption spectrum.[6][9] The absorbed light energy is transferred from the excited 8-HDF to the FADH⁻, which then donates an electron to break the dimer, repairing the DNA.[6][9] The quantum yield of this energy transfer is near unity, highlighting the efficiency of this system.[9]

DNA Photolyase Mechanism cluster_enzyme Photolyase Enzyme HDF 8-HDF FADH FADH⁻ (Catalytic Center) HDF->FADH Energy Transfer DNAdamage DNA with Pyrimidine Dimer FADH->DNAdamage Electron Transfer Light Photon (hv) Light->HDF Light Absorption DNARepaired Repaired DNA DNAdamage->DNARepaired Dimer Cleavage

Role of 8-HDF in photolyase-mediated DNA repair.

Experimental Protocols

Protocol: Chemical Synthesis of 8-Hydroxy-5-deazariboflavin

This protocol is a condensed representation based on the improved synthetic route.[1][2] Caution: This synthesis involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting.

Step 1: Synthesis of 1-Amino-1-deoxy-2,3:4,5-bis-O-(isopropylidene)-D-ribitol

  • A solution of bis-isopropylidene protected D-ribose (1 equivalent) in ethanol is added to a stirred solution of hydroxylamine hydrochloride (4.5 eq) and sodium bicarbonate (4 eq) in an ethanol/water mixture.

  • The reaction is stirred at ambient temperature for 16 hours to form the oxime.

  • The crude oxime is extracted and then reduced without further purification.

  • The oxime is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a cooled suspension of lithium aluminum hydride (LiAlH₄, 5 eq) in anhydrous THF.

  • The mixture is heated under reflux for 4 hours.

  • After cooling, the reaction is quenched, filtered, and the solvent evaporated to yield the protected ribitylamine.

Step 2: Coupling and Cyclization

  • A mixture of the product from Step 1 (1 eq), 5-amino-6-chlorouracil (1 eq), and an appropriate base (e.g., triethylamine) in ethanol is heated. This step couples the ribityl side chain to the uracil ring.

  • The resulting intermediate is purified via column chromatography. This is a critical step enabled by the protective groups.[2]

  • The purified intermediate is deprotected using an acid catalyst (e.g., trifluoroacetic acid in water).

  • The deprotected aminouracil derivative (1 eq) is mixed with a derivative of 2-chloro-4-hydroxybenzaldehyde (1 eq) and triethylamine (1.2 eq) in ethanol in a sealed reaction vial.

  • The mixture is heated to 150 °C for 3 hours.

Step 3: Isolation of Final Product

  • Upon cooling, a yellow precipitate of 8-hydroxy-5-deazariboflavin forms.

  • The precipitate is collected by filtration and washed with ethanol to yield the final product.[1]

Protocol: In Vitro Biosynthesis of 8-Hydroxy-5-deazariboflavin

This protocol describes the enzymatic synthesis using purified FO synthase components.[17]

1. Reagents and Buffers:

  • Purified FbiC (from M. smegmatis) or CofG/CofH (from M. jannaschii).

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP).

  • L-tyrosine.

  • S-adenosylmethionine (SAM).

  • Sodium dithionite.

  • Ferrous sulfate (FeSO₄).

  • Sodium sulfide (Na₂S).

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5).

2. Enzyme Activation (Radical SAM):

  • In an anaerobic environment (e.g., glove box), pre-incubate the FO synthase enzyme(s) with SAM, FeSO₄, and Na₂S.

  • Add a reducing agent, such as sodium dithionite, to generate the active radical SAM species.

3. Enzymatic Reaction:

  • To the activated enzyme mixture, add the substrates: ARP and L-tyrosine.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for M. smegmatis FbiC).

  • Monitor the formation of 8-hydroxy-5-deazariboflavin by its characteristic fluorescence or by HPLC analysis.

4. Purification:

  • Stop the reaction by denaturing the enzyme (e.g., heat or acid).

  • Centrifuge to remove precipitated protein.

  • The supernatant containing 8-hydroxy-5-deazariboflavin can be purified using reversed-phase high-performance liquid chromatography (HPLC).

References

Coenzyme FO biosynthesis pathway in archaea

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Coenzyme F420 Biosynthesis Pathway in Archaea

Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025

Abstract

Coenzyme F420 is a specialized redox cofactor crucial for the metabolism of many archaea, particularly in methanogenesis. Structurally, it is a 5-deazaflavin derivative, analogous to flavin mononucleotide (FMN) but with a lower redox potential, making it an ideal hydride carrier for challenging reduction reactions. Its biosynthesis is a multi-stage process involving the formation of the deazaflavin core (F0), the addition of a unique phospho-L-lactate linker, and the attachment of a variable-length polyglutamate tail. This guide provides a detailed technical overview of the archaeal F420 biosynthesis pathway, summarizing key enzymatic steps, presenting available quantitative data, outlining experimental methodologies for pathway analysis, and visualizing the core processes. Understanding this pathway is critical for fields ranging from microbial physiology and evolution to the development of novel antimicrobial agents targeting methanogens.

Introduction to Coenzyme F420

Coenzyme F420, named for its characteristic absorbance maximum at 420 nm, is a vital electron carrier in various archaeal metabolic pathways, most notably methanogenesis.[1] Unlike flavin cofactors (FAD, FMN) which can perform one- or two-electron transfers, F420 is an obligate two-electron (hydride) carrier, similar to nicotinamide cofactors (NAD(P)).[1][2] This property, combined with its low standard redox potential (E°' ≈ -340 mV), allows it to participate in key reductive steps in the central metabolism of methanogens.[2]

The molecule consists of three distinct parts:

  • The Chromophore: A redox-active 7,8-didemethyl-8-hydroxy-5-deazariboflavin core, known as F0.[1]

  • The Linker: A 2-phospho-L-lactate (2-PL) moiety.[2]

  • The Tail: A poly-γ-glutamate chain of variable length (F420-n, where 'n' is the number of glutamate residues).[1]

The biosynthesis of this complex molecule occurs in three major stages, each catalyzed by a specific set of enzymes, which in archaea are generally designated with a "Cof" prefix.[1]

The Archaeal F420 Biosynthesis Pathway

Stage 1: Synthesis of the Deazaflavin Core (Coenzyme F0)

The biosynthesis of F420 branches from the flavin biosynthetic pathway. The first committed step is the formation of the deazaflavin core, F0. This reaction is catalyzed by F0 synthase, which in archaea is a two-subunit enzyme complex comprised of CofG and CofH.[1]

  • Reaction: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + L-Tyrosine → Coenzyme F0 + other products.

  • Enzymes: F0 synthase (CofG/CofH complex).

  • Mechanism: This complex belongs to the radical S-adenosylmethionine (SAM) superfamily. It utilizes two iron-sulfur clusters and generates radical intermediates to catalyze the complex condensation and rearrangement of the two substrates.[3]

F0_Synthesis cluster_inputs Substrates cluster_enzyme Enzyme Complex cluster_output Product 5-amino-6-ribitylaminouracil 5-amino-6-ribitylaminouracil CofG/CofH F0 Synthase (CofG/CofH) 5-amino-6-ribitylaminouracil->CofG/CofH L-Tyrosine L-Tyrosine L-Tyrosine->CofG/CofH F0 Coenzyme F0 CofG/CofH->F0

Caption: Stage 1: F0 Synthesis Pathway in Archaea.
Stage 2: Addition of the 2-Phospho-L-Lactate Linker

Once F0 is synthesized, the 2-phospho-L-lactate (2-PL) linker is attached to form F420-0. This is a two-step process requiring the activation of 2-PL with GTP, followed by the transfer of the resulting lactyl-phosphate moiety to F0.

  • Activation of 2-PL: The enzyme 2-phospho-L-lactate guanylyltransferase (CofC) catalyzes the reaction between 2-PL and GTP to form the activated intermediate, lactyl-2-diphospho-5'-guanosine (LPPG).[4][5]

  • Transfer to F0: The enzyme 2-phospho-L-lactate transferase (CofD) then transfers the 2-phospho-L-lactyl group from LPPG to the ribityl chain of F0, releasing GMP and forming F420-0.[4][6]

Linker_Addition 2-PL 2-Phospho-L-lactate CofC CofC 2-PL->CofC GTP GTP GTP->CofC LPPG Lactyl-diphospho- 5'-guanosine CofC->LPPG PPi Diphosphate CofC->PPi CofD CofD LPPG->CofD F0 Coenzyme F0 F0->CofD F420_0 F420-0 CofD->F420_0 GMP GMP CofD->GMP

Caption: Stage 2: Synthesis of F420-0 via CofC and CofD.
Stage 3: Polyglutamylation of the Tail

The final stage of biosynthesis is the sequential addition of L-glutamate residues to the carboxyl group of the lactyl moiety of F420-0. This creates the characteristic polyglutamate tail.

  • Reaction: F420-(n) + L-Glutamate + GTP → F420-(n+1) + GDP + Pi

  • Enzyme: F420:γ-glutamyl ligase (CofE).[7][8]

  • Mechanism: CofE catalyzes the GTP-dependent formation of a γ-glutamyl peptide bond. The enzyme first adds a glutamate to F420-0 to form F420-1, and then sequentially adds further glutamate residues to the terminal glutamate of the growing chain.[7][9] The length of the tail can vary between species and in response to growth conditions.[10]

Polyglutamylation F420_0 F420-0 CofE CofE F420_0->CofE Glu1 L-Glutamate Glu1->CofE GTP1 GTP GTP1->CofE F420_1 F420-1 CofE->F420_1 GDP1 GDP + Pi CofE->GDP1 CofE2 CofE F420_1->CofE2 Glu2 L-Glutamate Glu2->CofE2 GTP2 GTP GTP2->CofE2 F420_n F420-n CofE2->F420_n GDP2 GDP + Pi CofE2->GDP2

Caption: Stage 3: Polyglutamylation of F420-0 by CofE.

Quantitative Data

Quantitative analysis of the F420 pathway provides critical insights into metabolic flux and regulation. Data remains sparse for some enzymes, but key parameters have been determined for select archaeal species.

Table 1: Kinetic Parameters of Archaeal F420 Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)KM (app) (µM)Vmax or kcatReference(s)
CofC Methanocaldococcus jannaschiiGTP563 µmol min-1 mg-1 (Vmax)[11]
2-Phospho-L-lactate36"[11]
CofD Methanocaldococcus jannaschiiLPPG, F0Data not availableData not available[6]
CofE Archaeoglobus fulgidusF420-0, L-GlutamateData not availableData not available[7][8]
CofG/H Various ArchaeaL-Tyrosine, SubstrateData not availableData not availableN/A

Note: Comprehensive kinetic data for many enzymes in the archaeal pathway are not yet available in published literature.

Table 2: Intracellular Concentrations of Coenzyme F420 in Methanogens

OrganismGrowth Substrate(s)F420 ConcentrationPredominant F420 Form(s)Reference(s)
Methanobacterium bryantiiH2 / CO21.84 - 3.65 µmol / g proteinNot specified[10][12]
Methanosarcina barkeriMethanol0.84 - 1.54 µmol / g proteinF420-2, F420-4[7][10][12]
Methanosarcina mazeiMethanolNot specifiedF420-2, F420-3[7]
Methanocaldococcus jannaschiiH2 / CO2>2.0 µmol / g (dry weight)α-F420-3 (86%)[13]

Experimental Protocols & Workflows

Characterizing the F420 biosynthesis pathway involves a combination of recombinant protein expression, enzymatic assays, and analytical chromatography.

Experimental Workflow: Enzyme Characterization

Workflow cluster_gene Gene to Protein cluster_assay Activity & Kinetic Analysis A Identify cof gene (e.g., cofC in M. jannaschii) B Clone into E. coli expression vector A->B C Overexpress recombinant protein (e.g., His-tagged) B->C D Purify protein via Affinity & Size-Exclusion Chromatography C->D E Design Coupled Enzyme Assay D->E Purified Enzyme F Incubate purified enzyme with substrates E->F G Monitor product formation (e.g., HPLC-Fluorescence) F->G H Calculate Kinetic Parameters (Km, Vmax) G->H

Caption: General workflow for F420 biosynthetic enzyme characterization.
Protocol 1: Coupled Assay for CofC and CofD Activity

This protocol measures the formation of F420-0 from its precursors in a single reaction mixture.

  • Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a suitable buffer (e.g., 50 mM TES, pH 7.5):

    • 10 mM 2-phospho-L-lactate (LP)

    • 0.1 mM GTP

    • 0.4 mM Coenzyme F0

    • 2 mM MnCl2

    • Optional GTP Regeneration System: 2 mM phosphoenolpyruvate and 1 unit of pyruvate kinase to prevent GMP inhibition.[4]

  • Enzyme Addition: Add purified recombinant CofC (e.g., 1-2 µg) and CofD (e.g., 0.5 µg) to initiate the reaction. A control reaction without one or both enzymes should be run in parallel.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 60-85°C for enzymes from hyperthermophiles).

  • Time Points: At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding an equal volume of quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

  • Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant for F420-0 formation using HPLC with fluorescence detection (see Protocol 3).

Protocol 2: Assay for CofE (F420:γ-glutamyl Ligase) Activity

This protocol measures the addition of glutamate residues to F420-0.

  • Reaction Mixture Preparation: In a total volume of 200 µL, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0):

    • 0.2 mM F420-0 (or F420-1 for subsequent additions)

    • 5 mM L-Glutamate

    • 2 mM GTP

    • 5 mM MgCl2

  • Enzyme Addition: Add purified recombinant CofE (e.g., 1-2 µg) to start the reaction.

  • Incubation & Time Points: Follow steps 3 and 4 from the CofC/D assay protocol.

  • Analysis: Analyze the supernatant for the depletion of F420-0 and the appearance of F420-1 and F420-2 peaks using HPLC (see Protocol 3).[9]

Protocol 3: HPLC Analysis of F420 and Intermediates

This method separates F420 analogs based on their hydrophobicity and the length of the polyglutamate tail.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

  • Detection: Set the fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470-480 nm.[12][13]

  • Mobile Phases:

    • Mobile Phase A: 25 mM Ammonium Acetate, pH 6.0.

    • Mobile Phase B: Methanol.

  • Gradient Elution: A typical gradient for separating F420 species is as follows, run at a flow rate of 0.75 mL/min:[12]

    • 0-3 min: Hold at 26% B.

    • 3-24 min: Linear gradient from 26% to 50% B.

    • 24-25 min: Hold at 50% B.

    • 25-27 min: Linear gradient from 50% to 26% B.

    • 27-35 min: Hold at 26% B for column re-equilibration.

  • Quantification: Identify peaks by comparing retention times to authentic standards. Quantify by integrating the peak area, as absolute concentration may be unknown without a standard curve.

Implications for Drug Development

The F420 biosynthesis pathway is absent in humans and many bacteria, making it an attractive target for the development of highly specific antimicrobial agents. Inhibitors targeting key enzymes like CofC, CofD, or CofE could disrupt the metabolism of methanogens, which are implicated in various conditions from periodontal disease to alterations in gut microbiome function. Furthermore, understanding this pathway is essential for biotechnological applications that seek to harness F420-dependent enzymes for industrial biocatalysis.[10][14] The heterologous expression of the entire pathway in hosts like E. coli has been achieved, paving the way for large-scale production of this valuable cofactor.

References

The Unseen Architect: A Technical Guide to the Function of Coenzyme FAD in DNA Photolyase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pivotal role of Flavin Adenine Dinucleotide (FAD) in the mechanism of DNA photolyase, a light-driven enzyme essential for repairing UV-induced DNA damage. While the initial query referred to "Coenzyme FO," this document clarifies the established role of FAD as the primary catalytic cofactor. This guide delves into the intricate photochemical and electron transfer processes that underpin DNA repair, the synergistic function of the antenna chromophore Methenyltetrahydrofolate (MTHF), and the quantitative biophysical parameters governing these reactions. Detailed experimental protocols for key analytical techniques and visualizations of the core mechanisms are provided to support advanced research and therapeutic development.

Introduction: Clarifying the Cofactor Landscape

DNA photolyases are a fascinating class of enzymes that utilize blue light to reverse the mutagenic effects of ultraviolet (UV) radiation, specifically the formation of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts (6-4PPs)[1][2]. The catalytic heart of this repair machinery is the redox-active cofactor, Flavin Adenine Dinucleotide (FAD). While the term "this compound" is not standard, it may have been a misnomer for Coenzyme F420, a deazaflavin involved in redox reactions in certain microorganisms but not the primary cofactor in canonical DNA photolyases[3][4][5]. This guide will focus on the well-established and critical function of FAD in DNA repair by photolyase.

Photolyases typically harbor two non-covalently bound chromophores. The first is the catalytic cofactor FAD, which is essential for the DNA repair chemistry[6][7]. The second is a light-harvesting "antenna" chromophore, commonly 5,10-methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF), which absorbs photons and transfers the excitation energy to FAD, thereby increasing the efficiency of the repair process, especially under low-light conditions[6][7].

This guide will provide a detailed exploration of the FAD-mediated catalytic cycle, present key quantitative data in a structured format, outline detailed experimental methodologies for studying this system, and offer visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in drug development.

The Catalytic Mechanism of DNA Repair by Photolyase

The repair of UV-damaged DNA by photolyase is a rapid and highly efficient process that can be broken down into a series of discrete steps, all centered around the photochemical properties of the FAD cofactor.

2.1. The Central Role of FADH⁻

FAD can exist in several redox states, but only the fully reduced anionic hydroquinone form, FADH⁻, is catalytically active in DNA repair[1][2]. This state is a potent electron donor upon excitation by light. During purification under aerobic conditions, FADH⁻ can be oxidized to a stable neutral semiquinone radical, FADH•, giving the enzyme a characteristic blue color[7].

2.2. The Photocycle of DNA Repair

The repair process is a cyclical reaction that can be summarized as follows:

  • Substrate Binding: The photolyase enzyme recognizes and binds to the distorted DNA backbone containing a pyrimidine dimer. The dimer is then flipped out of the DNA helix and into the active site of the enzyme, in close proximity to the FAD cofactor[1].

  • Light Absorption and Energy Transfer: A photon of blue light is absorbed either directly by FADH⁻ or, more commonly, by the antenna chromophore (MTHF). The excited antenna molecule then transfers its energy to FADH⁻ via Förster Resonance Energy Transfer (FRET), promoting FADH⁻ to its excited singlet state (*FADH⁻)[7].

  • Photoinduced Electron Transfer: The excited *FADH⁻ donates an electron to the pyrimidine dimer, resulting in the formation of a neutral flavin radical (FADH•) and a dimer radical anion (CPD•⁻)[1]. This electron transfer is an ultrafast process.

  • Dimer Splitting and Back Electron Transfer: The excess electron in the dimer radical anion destabilizes the cyclobutane ring, leading to its cleavage and the restoration of the two original pyrimidine bases. Following the splitting of the dimer, the electron is transferred back to the FADH•, regenerating the catalytically active FADH⁻ and releasing the now-repaired DNA. The entire catalytic process is completed on the sub-nanosecond to nanosecond timescale[1].

Quantitative Data on Cofactor Function

The efficiency and kinetics of the DNA repair process have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data for the cofactors in E. coli photolyase.

Table 1: Spectroscopic Properties of Chromophores in E. coli DNA Photolyase

ChromophoreRedox StateAbsorption Maximum (λmax)Molar Extinction Coefficient (ε) at λmax
FAD FADH⁻~360 nm~5,000 M⁻¹cm⁻¹
FADH•~580 nm, ~625 nmNot specified
FADox~382 nm, ~440 nm, ~475 nm~11,200 M⁻¹cm⁻¹ at 444 nm
MTHF -~385 nm~25,000 M⁻¹cm⁻¹

Data compiled from[7][8][9].

Table 2: Kinetic Parameters of the DNA Repair Photocycle in E. coli Photolyase

ProcessTime Constant (τ) / Quantum Yield (Φ)Description
Energy Transfer (MTHF → FADH⁻) ~160 psFörster Resonance Energy Transfer from the excited antenna to the catalytic cofactor.
*Forward Electron Transfer (FADH⁻ → CPD)~170 psTransfer of an electron from the excited FAD to the cyclobutane pyrimidine dimer.
Back Electron Transfer (Repaired Dimer → FADH•) ~560 psReturn of the electron to the flavin radical, regenerating the active cofactor.
Overall Repair Quantum Yield ~0.7 - 0.9The number of repaired pyrimidine dimers per number of photons absorbed.

Data compiled from[7][10].

Visualizing the Core Processes

To better understand the intricate relationships and workflows in DNA photolyase function, the following diagrams have been generated using the DOT language.

DNA_Repair_Photocycle cluster_enzyme DNA Photolyase Enzyme_DNA Photolyase-CPD Complex Excited_Enzyme *FADH⁻ + CPD Enzyme_DNA->Excited_Enzyme Excitation MTHF MTHF (Antenna) Radical_Pair FADH• + CPD•⁻ Excited_Enzyme->Radical_Pair Electron Transfer (~170 ps) Repaired_Complex Photolyase + Repaired DNA Radical_Pair->Repaired_Complex Dimer Splitting & Back Electron Transfer (~560 ps) FADH- FADH⁻ (Resting State) Repaired_Complex->FADH- Enzyme Regeneration DNA_Damage CPD Lesion in DNA Repaired_Complex->DNA_Damage DNA Release Light Blue Light (Photon) Light->MTHF Absorption MTHF->FADH- FRET (~160 ps) DNA_Damage->Enzyme_DNA Transient_Absorption_Workflow Start Sample Preparation Photolyase-DNA Complex in Cuvette Pump_Probe Pump-Probe Setup Pump Pulse (e.g., 355 nm, ps/ns) Probe Pulse (White Light Continuum) Start->Pump_Probe Excitation Excitation Pump pulse excites FADH⁻ Pump_Probe:f0->Excitation Probing Probing Probe pulse passes through sample at varying time delays Pump_Probe:f1->Probing Excitation->Probing Detection Detection Spectrometer measures probe light intensity Difference in absorbance (ΔA) calculated Probing->Detection Data_Analysis Data Analysis Plot ΔA vs. Wavelength and Time Global fitting to exponential decay functions to determine kinetic rates Detection->Data_Analysis

References

The Linchpin of Methane Synthesis: An In-Depth Guide to the Biological Role of Coenzyme F420 in Methanogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical functions of Coenzyme F420 in the metabolic processes of methanogenic archaea. This document provides an in-depth exploration of its biochemical significance, quantitative data on its activity, detailed experimental protocols, and visual representations of its metabolic pathways.

Coenzyme F420, a unique 5-deazaflavin derivative, stands as a central figure in the intricate world of methanogenesis, the primary metabolic pathway for methane production by a specialized group of archaea.[1][2] Its distinct chemical properties, particularly its low redox potential, position it as a crucial hydride carrier in a variety of essential redox reactions that underpin the survival and energy metabolism of these microorganisms.[1][3] This guide delves into the core biological roles of Coenzyme F420, offering a granular view of its function, the enzymes that depend on it, and the experimental methodologies used to study this fascinating molecule.

Core Biological Functions: A Low-Potential Hydride Carrier

Structurally resembling a flavin but functionally akin to nicotinamide cofactors (NAD+/NADP+), Coenzyme F420 operates as an obligate two-electron carrier, facilitating hydride transfer reactions.[1][3] This capability is intrinsically linked to its low standard redox potential of approximately -340 mV, which is even lower than that of NAD+.[3] This low potential enables F420 to participate in thermodynamically challenging reduction steps within the methanogenic pathway.[3]

The primary role of Coenzyme F420 in methanogens is to shuttle electrons from various donors to specific enzymes involved in the reduction of carbon dioxide to methane.[4] Key F420-dependent enzymes in this process include:

  • F420-reducing hydrogenases (Frh): These enzymes catalyze the oxidation of molecular hydrogen (H₂), a primary electron source for many methanogens, and transfer the resulting electrons to F420 to form its reduced state, F420H₂.[4][5]

  • F420-dependent formate dehydrogenases (Fdh): In methanogens capable of utilizing formate as an electron donor, these enzymes oxidize formate to CO₂ and concomitantly reduce F420.[4][6]

  • F420-dependent secondary alcohol dehydrogenases (Adh): Some methanogens can utilize secondary alcohols as electron donors, employing these enzymes to reduce F420.[4][7]

  • F420H₂-dependent methylenetetrahydromethanopterin (CH₂=H₄MPT) reductase (Mer): The reduced coenzyme, F420H₂, donates its hydrides to reduce CH₂=H₄MPT to methyl-H₄MPT, a critical step in the C1 metabolic pathway of methanogenesis.[1][8]

  • F420H₂:NADP+ oxidoreductase (Fno): This enzyme facilitates the transfer of reducing equivalents from F420H₂ to NADP+, generating NADPH for biosynthetic reactions.[9]

Quantitative Insights into Coenzyme F420

The intracellular concentration and kinetic parameters of F420 and its associated enzymes are crucial for understanding the metabolic flux and efficiency of methanogenesis.

Intracellular Concentration of Coenzyme F420

The concentration of Coenzyme F420 can vary between different methanogenic species and is influenced by growth conditions and the available carbon source.

Methanogen SpeciesGrowth SubstrateIntracellular F420 Concentration (µmol/g protein)Reference
Methanobacterium bryantiiH₂/CO₂1.84 - 3.65[10][11]
Methanosarcina barkeriMethanol0.84 - 1.54[10][11]
Methanosarcina barkeriAcetateLower than methanol-grown cells (factor of 3-4)[10][11]
Kinetic Parameters of Key F420-Dependent Enzymes

The efficiency of F420-dependent enzymes is reflected in their kinetic parameters. The length of the polyglutamate tail of Coenzyme F420 has been shown to modulate the kinetics of these enzymes, with longer chains generally increasing substrate affinity (lower Km) but reducing the turnover rate (lower kcat).[12]

EnzymeOrganismSubstrateKmVmax/kcatReference
F420-dependent secondary alcohol dehydrogenase Methanogenium thermophilum2-propanol2.5 mM176 µmol/min·mg[7]
Acetone0.25 mM110 µmol/min·mg[7]
Coenzyme F42015 µM-[7]
F420H₂:NADP+ Oxidoreductase (Fno) Archaeoglobus fulgidusF420 redox moiety (FO)--[9]
NADPHExhibits non-Michaelis-Menten kinetics-[9]

Visualizing the Central Role of Coenzyme F420

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involving Coenzyme F420.

Coenzyme_F420_Metabolic_Pathway cluster_electron_donors Electron Donors cluster_f420_reduction F420 Reduction cluster_c1_pathway Methanogenesis C1 Pathway cluster_biosynthesis Biosynthesis H2 H₂ F420_ox Coenzyme F420 (oxidized) H2->F420_ox F420-reducing hydrogenase (Frh) Formate Formate Formate->F420_ox Formate dehydrogenase (Fdh) SecAlcohols Secondary Alcohols SecAlcohols->F420_ox Secondary alcohol dehydrogenase (Adh) F420_red Coenzyme F420H₂ (reduced) Methenyl_H4MPT Methenyl-H₄MPT F420_red->Methenyl_H4MPT 5,10-Methylenetetrahydro- methanopterin dehydrogenase (Mtd) Methylene_H4MPT Methylene-H₄MPT F420_red->Methylene_H4MPT 5,10-Methylenetetrahydro- methanopterin reductase (Mer) NADP NADP⁺ F420_red->NADP F420H₂:NADP⁺ oxidoreductase (Fno) Methenyl_H4MPT->Methylene_H4MPT Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT CH4 Methane (CH₄) Methyl_H4MPT->CH4 Methyl-CoM reductase (Mcr) NADPH NADPH NADP->NADPH

Coenzyme F420 in the methanogenesis pathway.

Detailed Experimental Protocols

Precise and reproducible experimental methods are fundamental for the study of Coenzyme F420 and its associated enzymes. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Purification of Coenzyme F420 from Methanogenic Archaea

This protocol outlines a common method for the extraction and purification of Coenzyme F420 from cell paste of methanogens.

Materials:

  • Frozen or fresh methanogen cell paste

  • 25 mM Sodium Phosphate buffer, pH 7.0

  • Anion exchange chromatography column (e.g., QAE-Sephadex)

  • Solid-phase extraction (SPE) columns with a weak anion mixed-mode polymeric sorbent

  • Methanol

  • Ammonium acetate

  • Elution buffer (specific composition may vary, often containing a higher salt concentration)

  • Centrifuge and appropriate tubes

  • Spectrophotometer or HPLC with a fluorescence detector

Procedure:

  • Cell Lysis: Resuspend the cell paste in 25 mM sodium phosphate buffer. Lyse the cells by a suitable method such as sonication or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to pellet cell debris. Collect the supernatant.

  • Anion Exchange Chromatography (Initial Purification):

    • Equilibrate the anion exchange column with the starting buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with the starting buffer to remove unbound proteins and other molecules.

    • Elute Coenzyme F420 using a salt gradient (e.g., 0-1 M NaCl in the starting buffer).

    • Collect fractions and monitor for the characteristic absorbance at 420 nm or fluorescence (excitation ~420 nm, emission ~470 nm).

    • Pool the fractions containing Coenzyme F420.

  • Solid-Phase Extraction (SPE) for Desalting and Further Purification): [13][14]

    • Condition the SPE column with methanol, followed by equilibration with distilled water.[14]

    • Load the pooled fractions from the anion exchange step onto the SPE column.[14]

    • Wash the column with 25 mM ammonium acetate, followed by a methanol wash to remove impurities.[14]

    • Elute the purified Coenzyme F420 with an appropriate elution buffer.[14]

  • Quantification and Storage: Determine the concentration of the purified F420 spectrophotometrically using its molar extinction coefficient (ε₄₂₀ = 25.7 mM⁻¹ cm⁻¹).[15] Store the purified coenzyme at -20°C or -80°C in the dark.

F420_Purification_Workflow start Start: Methanogen Cell Paste lysis Cell Lysis (Sonication/French Press) start->lysis centrifugation1 Centrifugation (20,000 x g, 30 min) lysis->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 anion_exchange Anion Exchange Chromatography supernatant1->anion_exchange elution Elute with Salt Gradient anion_exchange->elution fraction_collection Collect and Pool F420 Fractions elution->fraction_collection spe Solid-Phase Extraction (SPE) fraction_collection->spe elution2 Elute Purified F420 spe->elution2 quantification Quantify (A420) and Store elution2->quantification end End: Purified Coenzyme F420 quantification->end

Workflow for the purification of Coenzyme F420.
Protocol 2: Quantification of Coenzyme F420 by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a highly sensitive and specific method for quantifying Coenzyme F420 and its different polyglutamate forms.[14][16]

Instrumentation and Columns:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.0).

  • Mobile Phase B: Methanol or acetonitrile.

  • Purified Coenzyme F420 standard.

Procedure:

  • Sample Preparation:

    • Extract Coenzyme F420 from cell pellets by a suitable method (e.g., boiling in buffer or solvent extraction).

    • Centrifuge the extract to remove cell debris.

    • Filter the supernatant through a 0.22 µm filter before injection.[14]

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Set the fluorescence detector to an excitation wavelength of ~420 nm and an emission wavelength of ~470 nm.[14]

    • Inject the prepared sample (and standards) onto the column.

    • Elute the F420 species using a gradient of increasing organic solvent (Mobile Phase B). A typical gradient might be from 5% to 50% B over 20-30 minutes.

  • Data Analysis:

    • Identify the F420 peak(s) based on the retention time of the standard.

    • Quantify the amount of F420 in the sample by comparing the peak area to a standard curve generated from known concentrations of the F420 standard.

Protocol 3: Assay for F420-Dependent Formate Dehydrogenase Activity

This spectrophotometric assay measures the activity of formate dehydrogenase by monitoring the reduction of Coenzyme F420.[6]

Reagents:

  • Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

  • Coenzyme F420 solution (concentration to be optimized, typically in the µM range).

  • Sodium formate solution (substrate).

  • Enzyme preparation (cell-free extract or purified enzyme).

  • Anaerobic cuvettes and a system for maintaining anaerobic conditions (e.g., a glove box or nitrogen flushing).

Procedure:

  • Assay Mixture Preparation: In an anaerobic cuvette, prepare the reaction mixture containing the assay buffer and Coenzyme F420.

  • Anaerobic Conditions: Ensure the reaction mixture and cuvette are anaerobic by flushing with an inert gas (e.g., N₂ or H₂/CO₂ mixture).

  • Enzyme Addition: Add the enzyme preparation to the cuvette and mix gently.

  • Baseline Measurement: Place the cuvette in a spectrophotometer and monitor the absorbance at 420 nm to establish a stable baseline.

  • Initiate Reaction: Start the reaction by adding a known concentration of sodium formate.

  • Monitor Absorbance Change: Record the decrease in absorbance at 420 nm over time, which corresponds to the reduction of F420 to F420H₂.

  • Calculate Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of F420. One unit of activity is typically defined as the amount of enzyme that reduces 1 µmol of F420 per minute under the specified conditions.[6]

Conclusion and Future Directions

Coenzyme F420 is an indispensable component of the metabolic machinery of methanogens. Its unique redox properties and central role in electron transport make it a fascinating subject for biochemical and bioenergetic research. The detailed methodologies provided in this guide offer a foundation for researchers to further explore the intricacies of F420-dependent pathways.

For drug development professionals, the enzymes of the F420-dependent pathways in methanogens, which are also found in some pathogenic bacteria like Mycobacterium tuberculosis, present potential targets for novel antimicrobial strategies. A deeper understanding of the structure, function, and inhibition of these enzymes could pave the way for the development of new therapeutic agents. Future research will likely focus on the structural biology of F420-dependent enzyme complexes, the regulation of F420 biosynthesis, and the potential for engineering F420-dependent pathways for biotechnological applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Distribution of Coenzyme F420 Across Microbial Species

Abstract

Coenzyme F420, a deazaflavin derivative, is a functionally versatile redox cofactor critical to the metabolism of a diverse range of microorganisms.[1][2][3] Structurally similar to the more common flavin cofactors FAD and FMN, its chemical properties align more closely with nicotinamide cofactors like NAD and NADP.[1][2][4] This unique characteristic allows it to participate in low-potential two-electron redox reactions, making it indispensable for various metabolic pathways, including methanogenesis, the biosynthesis of antibiotics, and the degradation of xenobiotics.[1][2][3][4] Initially discovered in methanogenic archaea, the known distribution of Coenzyme F420 has expanded significantly and is now recognized in a variety of bacterial phyla.[1][2][5] This guide provides a comprehensive overview of the distribution of Coenzyme F420 across different microbial species, details its biosynthesis, and outlines key experimental protocols for its study. Furthermore, it explores the roles of F420-dependent enzymes, which represent a promising area for drug development, particularly in the context of infectious diseases like tuberculosis.

Distribution of Coenzyme F420

Coenzyme F420 was first identified in methanogenic archaea but has since been found in a broader range of microorganisms.[2][3][5] Its distribution is not ubiquitous, suggesting specialized roles in the organisms that produce it.[6][7] While once thought to be confined to Actinobacteria and Euryarchaeota, it is now known to be synthesized across various bacterial and archaeal domains through both horizontal and vertical gene transfer.[1][2]

Archaea

Coenzyme F420 is a hallmark of methanogenic archaea, where it plays a central role in the process of methanogenesis.[1][3][8] It is found in high concentrations in many methanogens, acting as a primary electron carrier.[3][9] The cofactor is also present in other archaea, including some sulfate-reducing and halophilic species.[3]

Bacteria

The presence of Coenzyme F420 is widespread in the phylum Actinobacteria, with notable examples including species of Mycobacterium and Streptomyces.[3][5] In Mycobacterium tuberculosis, F420 is involved in redox reactions crucial for the bacterium's survival and has been implicated in the activation of anti-tubercular pro-drugs like pretomanid and delamanid.[1][3][5][6][10] Streptomyces species utilize F420-dependent enzymes in the biosynthesis of various antibiotics.[2][3] Beyond Actinobacteria, F420 biosynthesis genes and the coenzyme itself have been identified in Proteobacteria, Chloroflexi, and Firmicutes.[1][5]

Eukaryotes

While Coenzyme F420 itself has not been found in eukaryotes, its precursor, Coenzyme F₀ (7,8-didemethyl-8-hydroxy-5-deazariboflavin), is utilized by some eukaryotes, including the fruit fly Drosophila melanogaster and the alga Ostreococcus tauri, as a cofactor for DNA photolyase.[5]

Quantitative Distribution of Coenzyme F420

The concentration of Coenzyme F420 can vary significantly between different microbial species and is also influenced by growth conditions. The following table summarizes reported concentrations of Coenzyme F420 in various microorganisms.

Microbial SpeciesPhylum/GroupConcentration (mg/kg of cells)Concentration (µmol/g dry weight)Reference
Methanobacterium thermoautotrophicumEuryarchaeota~400~1.9[3][11]
Methanobacterium strain M.o.H.EuryarchaeotaHigh levels (100-400)Not Reported[9]
Methanobacterium ruminantiumEuryarchaeotaLow levelsNot Reported[9]
Methanosarcina barkeriEuryarchaeotaLow levelsNot Reported[9]
Streptomyces speciesActinobacteriaNot Reported~0.05[11]
Mycobacterium smegmatisActinobacteriaNot ReportedNot Reported[11]

Biosynthesis of Coenzyme F420

The biosynthesis of Coenzyme F420 is a multi-step enzymatic pathway that begins with the formation of the deazaflavin core, Coenzyme F₀.[3][5] This is followed by the addition of a phospho-lactyl group and a polyglutamate tail.[5]

F420_Biosynthesis cluster_FO Coenzyme F₀ Synthesis cluster_F420_tail F420 Tail Addition 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC l-tyrosine l-tyrosine l-tyrosine->FbiC Coenzyme FO This compound FbiC->this compound FbiA FbiA This compound->FbiA + 2-phospho-L-lactate Coenzyme F420-0 Coenzyme F420-0 FbiA->Coenzyme F420-0 FbiB_ligase1 FbiB (Ligase 1) Coenzyme F420-1 Coenzyme F420-1 FbiB_ligase1->Coenzyme F420-1 FbiB_ligase2 FbiB (Ligase 2) Coenzyme F420-2 Coenzyme F420-2 FbiB_ligase2->Coenzyme F420-2 Coenzyme F420-0->FbiB_ligase1 + L-glutamate Coenzyme F420-1->FbiB_ligase2 + L-glutamate Polyglutamylation ... Coenzyme F420-2->Polyglutamylation

Caption: Biosynthesis pathway of Coenzyme F420.

F420-Dependent Signaling and Metabolic Pathways

Coenzyme F420 is a crucial cofactor for a variety of enzymes involved in critical metabolic and signaling pathways.

Role in M. tuberculosis Drug Activation

In Mycobacterium tuberculosis, a deazaflavin-dependent nitroreductase (Ddn) utilizes the reduced form of Coenzyme F420 (F420H₂) to activate the anti-tubercular pro-drugs delamanid and pretomanid.[1][5] This activation is essential for the drugs' bactericidal activity. Mutations in the F420 biosynthesis pathway can lead to drug resistance.[5][10]

Drug_Activation_Pathway F420H2 F420H2 Ddn Deazaflavin-dependent nitroreductase (Ddn) F420H2->Ddn Activated Pretomanid Activated Pretomanid Ddn->Activated Pretomanid Pretomanid (Prodrug) Pretomanid (Prodrug) Pretomanid (Prodrug)->Ddn Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Activated Pretomanid->Cell Wall Synthesis Inhibition F420_Extraction_Workflow cluster_extraction Sample Preparation and Lysis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis Sample Sample Lysis Add Lysis Buffer and Autoclave Sample->Lysis Centrifugation1 Centrifuge Lysis->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Load Load Supernatant Supernatant1->Load Condition Condition SPE Column (Methanol) Equilibrate Equilibrate SPE Column (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Column (Ammonium Acetate) Load->Wash Elute Elute F420 Wash->Elute Eluate F420 Eluate Elute->Eluate HPLC Inject Eluate into HPLC Eluate->HPLC Detection Fluorescence Detection (Ex: 420 nm, Em: 470 nm) HPLC->Detection Quantification Quantify F420 Detection->Quantification

References

In-Depth Technical Guide to the Physicochemical Properties of 7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-didemethyl-8-hydroxy-5-deazariboflavin, commonly referred to as FO, is a crucial deazaflavin derivative with significant roles in various biological processes. It serves as the biosynthetic precursor to the redox cofactor F420, which is involved in methanogenesis and other microbial metabolic pathways. Furthermore, FO functions as an antenna pigment in photolyases and cryptochromes, where it plays a key role in light-dependent DNA repair and magnetoreception.[1] A thorough understanding of its physicochemical properties is paramount for researchers investigating these biological systems and for professionals in drug development exploring FO analogs or inhibitors of FO-dependent pathways.

This technical guide provides a comprehensive overview of the known physicochemical properties of FO, detailed experimental protocols for its synthesis and analysis, and visualizations of its key biological pathways.

Physicochemical Properties

The following tables summarize the available quantitative data for 7,8-didemethyl-8-hydroxy-5-deazariboflavin. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

General and Computational Properties
PropertyValueSource
Molecular Formula C16H17N3O7--INVALID-LINK--
Molecular Weight 363.32 g/mol --INVALID-LINK--
Canonical SMILES C1=CC(=O)C=C2C1=CC3=C(N2C--INVALID-LINK--O)O">C@HO)NC(=O)NC3=O--INVALID-LINK--
InChI Key AUEILLWDYUBWCM-XQQFMLRXSA-N--INVALID-LINK--
Appearance Yellow solid[2]
XLogP3 (Computed) -3PubChem
Hydrogen Bond Donor Count 6PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem
Exact Mass 363.10664989PubChem
Monoisotopic Mass 363.10664989PubChem
Topological Polar Surface Area 159 ŲPubChem
Heavy Atom Count 26PubChem
Formal Charge 0PubChem
Complexity 796PubChem
Spectroscopic and Photochemical Properties
PropertyValueConditionsSource
UV-Vis Absorption Maxima (λmax) ~321 nm, ~403 nmIn DMSO[3]
Fluorescence Emission Maximum (λem) 482 nmIn DMSO (excitation at 412 nm or 456 nm)[4]
Fluorescence Emission Maximum (λem) 441 nmIn DMSO (excitation at 412 nm)[4]
Photoacidity (ΔpKa) 3.67 ± 0.04In aqueous solutions (pH 2.9-4.5)[5]
Thermal Properties
PropertyValueSource
Melting Point 240–250 °C (decomposes)[2]

Experimental Protocols

Chemical Synthesis of 7,8-Didemethyl-8-hydroxy-5-deazariboflavin

A robust four-step synthesis has been reported, starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose derivative.[2]

Step 1: Synthesis of Protected Ribitylamine The synthesis begins with the protection of D-ribose, followed by oximation and subsequent reduction to the corresponding ribitylamine. The use of protecting groups is crucial for purification and yield.

Step 2: Condensation with 6-chlorouracil The protected ribitylamine is then condensed with 6-chlorouracil in the presence of a base at elevated temperatures.

Step 3: Deprotection The protecting groups on the ribityl side chain are removed using acidic conditions.

Step 4: Final Condensation and Cyclization The deprotected intermediate is condensed with an appropriate benzaldehyde derivative, followed by cyclization to yield the final product, 7,8-didemethyl-8-hydroxy-5-deazariboflavin, as a yellow precipitate.[2]

G cluster_synthesis Chemical Synthesis Workflow Protected D-Ribose Protected D-Ribose Protected Ribitylamine Protected Ribitylamine Protected D-Ribose->Protected Ribitylamine Oximation & Reduction Protected Intermediate Protected Intermediate Protected Ribitylamine->Protected Intermediate Condensation 6-Chlorouracil 6-Chlorouracil 6-Chlorouracil->Protected Intermediate Deprotected Intermediate Deprotected Intermediate Protected Intermediate->Deprotected Intermediate Deprotection Final Product (FO) Final Product (FO) Deprotected Intermediate->Final Product (FO) Condensation & Cyclization Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->Final Product (FO)

Chemical synthesis workflow for 7,8-didemethyl-8-hydroxy-5-deazariboflavin.
Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution: An excess amount of solid FO is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of FO in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-determined calibration curve.

Determination of Ground-State pKa (Spectrophotometric Titration)

The ground-state pKa can be determined by monitoring the change in absorbance as a function of pH:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of FO in a suitable solvent (e.g., DMSO) is prepared. Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded, and the absorbance at a wavelength where the protonated and deprotonated species have significantly different extinction coefficients is measured.

  • Data Analysis: The absorbance values are plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Biological Role and Pathways

Biosynthesis of Cofactor F420

7,8-didemethyl-8-hydroxy-5-deazariboflavin is the immediate precursor to the deazaflavin chromophore of coenzyme F420. The biosynthesis is catalyzed by the FO synthase enzyme complex.[6]

G cluster_biosynthesis Biosynthesis of F420 Precursor (FO) Riboflavin Precursor Riboflavin Precursor FO Synthase FO Synthase Riboflavin Precursor->FO Synthase Tyrosine Derivative Tyrosine Derivative Tyrosine Derivative->FO Synthase FO FO FO Synthase->FO Condensation & Cyclization F420 F420 FO->F420 Further Enzymatic Steps

Simplified pathway of FO biosynthesis and its conversion to F420.
Role as an Antenna Chromophore

In DNA photolyases and cryptochromes, FO (often referred to as 8-HDF in this context) functions as a light-harvesting antenna. It absorbs photons at wavelengths where the primary catalytic cofactor, flavin adenine dinucleotide (FAD), has low absorbance and transfers the excitation energy to FAD, thereby enhancing the efficiency of the light-dependent biological process.

G cluster_antenna F_O as an Antenna Chromophore Photon Photon FO (8-HDF) FO (8-HDF) Photon->FO (8-HDF) Absorption FAD FAD FO (8-HDF)->FAD Energy Transfer Biological Response Biological Response FAD->Biological Response Catalysis

Energy transfer from FO to FAD in photolyases and cryptochromes.

Conclusion

7,8-didemethyl-8-hydroxy-5-deazariboflavin is a molecule of significant biological interest. While its synthesis and spectroscopic properties in organic solvents are relatively well-documented, a comprehensive experimental characterization of its physicochemical properties in aqueous media, particularly its solubility and pKa, is still needed. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important deazaflavin and to facilitate further investigations into its biological functions and potential applications.

References

The Intertwined World of Deazaflavins: A Technical Guide to Coenzyme FO and Coenzyme F420

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 and its precursor, Coenzyme FO, are deazaflavin derivatives that play crucial roles in a variety of microbial metabolic pathways. While structurally related, their distinct chemical properties and biological functions offer a fascinating insight into the evolution and adaptation of redox cofactors. This technical guide provides an in-depth exploration of the core relationship between this compound and Coenzyme F420, detailing their biosynthesis, chemical properties, biological roles, and the experimental methodologies used to study them. This document is intended to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development, providing the foundational knowledge necessary to explore the potential of these unique coenzymes in novel therapeutic and biotechnological applications.

Introduction: The Deazaflavin Family

Coenzymes are essential organic molecules that act as carriers of chemical groups, electrons, or atoms, facilitating a wide range of enzymatic reactions.[1] Within this diverse group of molecules, the deazaflavins represent a unique class of redox cofactors. Unlike the more common flavins (FMN and FAD), deazaflavins possess a carbon atom instead of a nitrogen at the N-5 position of the isoalloxazine ring. This seemingly minor structural alteration has profound effects on their electrochemical properties, enabling them to participate in low-potential redox reactions as obligate two-electron (hydride) carriers, a characteristic more akin to nicotinamide cofactors (NAD+/NADP+).[1][2]

The two most prominent members of the deazaflavin family are this compound (F₀) and Coenzyme F420. Coenzyme F420 is a derivative of this compound, which serves as the core chromophore.[1] The name F420 is derived from its characteristic absorption maximum at 420 nm.[1] This guide will delve into the intricate relationship between these two coenzymes, from the biosynthesis of FO to its elaboration into the functionally diverse F420.

The Biosynthetic Link: From FO to F420

Coenzyme F420 is not synthesized de novo but is rather built upon the pre-existing scaffold of this compound. The biosynthetic pathway is a multi-step enzymatic process that sequentially modifies the FO core.

Synthesis of the Core: this compound

The biosynthesis of this compound (7,8-didemethyl-8-hydroxy-5-deazariboflavin) is the initial and committing step in the pathway. This reaction is catalyzed by the enzyme 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase , encoded by the fbiC gene in bacteria.[1] In some archaea, this function is carried out by two separate proteins, CofG and CofH. The FbiC enzyme condenses two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a derivative of the riboflavin biosynthesis pathway) and 4-hydroxyphenylpyruvate (an intermediate in tyrosine metabolism).

Elaboration to Coenzyme F420

Once synthesized, this compound undergoes a two-step enzymatic modification to become Coenzyme F420.

  • Addition of the Phospholactyl Group: The first step is the transfer of a 2-phospho-L-lactate (2-PL) group to the ribityl side chain of FO. This reaction is catalyzed by 2-phospho-L-lactate transferase , encoded by the fbiA gene.[1] The product of this reaction is Coenzyme F420-0, which lacks the polyglutamate tail.

  • Addition of the Polyglutamate Tail: The final step in F420 biosynthesis is the sequential addition of multiple L-glutamate residues to the carboxyl group of the lactyl moiety. This polyglutamylation is carried out by Coenzyme F420-0:L-glutamate ligase , encoded by the fbiB gene.[1] The length of the polyglutamate tail can vary between species and even within the same organism, typically ranging from two to nine glutamate residues.[2][3]

The following diagram illustrates the biosynthetic relationship between this compound and the various forms of Coenzyme F420.

F420_Biosynthesis cluster_precursors Precursors cluster_coenzymes Coenzymes cluster_enzymes Enzymes 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate->FbiC FO This compound FbiA FbiA FO->FbiA F420_0 Coenzyme F420-0 FbiB FbiB F420_0->FbiB F420_1 Coenzyme F420-1 F420_1->FbiB F420_n Coenzyme F420-n FbiC->FO synthesizes FbiA->F420_0 adds 2-phospho-L-lactate FbiB->F420_1 adds L-glutamate FbiB->F420_n adds (n-1) L-glutamate

Biosynthesis of Coenzyme F420 from this compound.

Physicochemical Properties: A Tale of Two Deazaflavins

The structural differences between this compound and Coenzyme F420 translate into distinct physicochemical properties, which in turn dictate their biological roles.

PropertyThis compoundCoenzyme F420Reference(s)
Full Chemical Name 7,8-didemethyl-8-hydroxy-5-deazariboflavinN-(N-(O-(5-(8-hydroxy-5-deazaisoalloxazin-10-yl)-2,3,4-trihydroxypentoxy)hydroxyphosphinyl)-L-lactyl)-γ-L-glutamyl)-L-glutamic acid (for F420-2)[1]
Molecular Formula C₁₇H₁₉N₃O₇C₃₅H₄₅N₅O₂₁P (for F420-2)
Molar Mass 377.35 g/mol 905.72 g/mol (for F420-2)
Absorption Maximum (λmax) ~400-420 nm420 nm[1]
Redox Potential (E₀') ~ -340 mV-340 mV to -360 mV[4]
Key Structural Features Deazaflavin core with a ribityl side chainDeazaflavin core with a ribityl-phospholactyl-polyglutamate side chain[1]
Solubility Moderately soluble in aqueous solutionsHighly soluble in aqueous solutions due to the charged polyglutamate tail[3]

Biological Functions: Divergent Roles in Microbial Metabolism

While both coenzymes are involved in redox reactions, their specific functions within the cell are largely distinct.

This compound: A Specialist in Light Harvesting

The primary and most well-characterized role of this compound is as a light-harvesting chromophore for DNA photolyases .[1][5] These enzymes are responsible for repairing DNA damage caused by ultraviolet (UV) radiation, specifically the formation of cyclobutane pyrimidine dimers (CPDs). In a process called photoreactivation, the photolyase binds to the damaged DNA, and the FO molecule absorbs blue light, transferring the energy to the catalytic FAD cofactor, which then initiates the repair process through a series of electron transfers.[5]

DNA_Photolyase_Mechanism cluster_process DNA Photoreactivation UV_Damage UV Radiation Damaged_DNA DNA with CPD UV_Damage->Damaged_DNA causes Photolyase_FO_FAD Photolyase-FO-FAD Complex Damaged_DNA->Photolyase_FO_FAD binds to Repaired_DNA Repaired DNA Photolyase_FO_FAD->Repaired_DNA repairs Blue_Light Blue Light (hv) Blue_Light->Photolyase_FO_FAD excites FO in

Role of this compound in DNA photoreactivation.
Coenzyme F420: A Versatile Redox Workhorse

In contrast to the specialized role of FO, Coenzyme F420 is a versatile redox cofactor involved in a wide array of metabolic pathways across various microbial species. Its low redox potential makes it an ideal electron carrier for thermodynamically challenging reactions.[2]

Key metabolic processes involving Coenzyme F420 include:

  • Methanogenesis: In methanogenic archaea, F420 is a central electron carrier, accepting electrons from hydrogenase or formate dehydrogenase and donating them to enzymes in the carbon dioxide reduction pathway to methane.[1]

  • Antibiotic Biosynthesis: In Streptomyces species, F420-dependent enzymes are involved in the biosynthesis of several antibiotics, including tetracycline and lincomycin.

  • Activation of Antitubercular Drugs: In Mycobacterium tuberculosis, an F420-dependent nitroreductase is responsible for the activation of the prodrugs pretomanid and delamanid, which are used to treat multidrug-resistant tuberculosis.[6]

  • Xenobiotic Degradation: Some bacteria utilize F420-dependent enzymes to degrade xenobiotic compounds, such as the explosive 2,4,6-trinitrotoluene (TNT).

The following diagram depicts the central role of Coenzyme F420 as a hydride carrier in various metabolic pathways.

F420_Metabolic_Hub cluster_redox_cycle F420 Redox Cycle cluster_electron_donors Electron Donors cluster_electron_acceptors Electron Acceptors / Pathways F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red accepts H- F420_red->F420_ox donates H- Methanogenesis Methanogenesis F420_red->Methanogenesis Antibiotic_Biosynthesis Antibiotic Biosynthesis F420_red->Antibiotic_Biosynthesis Prodrug_Activation Prodrug Activation F420_red->Prodrug_Activation Xenobiotic_Degradation Xenobiotic Degradation F420_red->Xenobiotic_Degradation Hydrogenase Hydrogenase (H2) Hydrogenase->F420_ox Formate_Dehydrogenase Formate Dehydrogenase Formate_Dehydrogenase->F420_ox G6P_Dehydrogenase Glucose-6-P Dehydrogenase G6P_Dehydrogenase->F420_ox

Coenzyme F420 as a central hydride carrier.

Experimental Protocols: Studying Deazaflavin Coenzymes

The study of this compound and F420 requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for their extraction, purification, and the assay of F420-dependent enzymes.

Extraction and Purification of Coenzyme F420

This protocol is adapted for the extraction of F420 from methanogenic archaea or recombinant bacteria overexpressing the F420 biosynthetic pathway.[7][8]

Materials:

  • Cell pellet

  • Extraction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM EDTA

  • Anion exchange chromatography column (e.g., Q-Sepharose)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl

  • Spectrophotometer

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Extraction Buffer and lyse the cells by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.

  • Anion Exchange Chromatography: a. Equilibrate the anion exchange column with Buffer A. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of Buffer A to remove unbound proteins. d. Elute the bound F420 using a linear gradient of 0-100% Buffer B.

  • Detection and Pooling: Monitor the column eluate at 420 nm. The fractions containing the yellow-colored F420 will exhibit a characteristic absorbance peak. Pool the F420-containing fractions.

  • Desalting and Concentration: Desalt the pooled fractions using a desalting column or dialysis and concentrate the purified F420 using ultrafiltration.

  • Quantification: Determine the concentration of the purified F420 by measuring its absorbance at 420 nm using an extinction coefficient of 40,000 M⁻¹cm⁻¹.

In Vitro Synthesis and Purification of this compound

This compound can be synthesized in vitro using purified FbiC enzyme and its precursors.

Materials:

  • Purified FbiC enzyme

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

  • 4-hydroxyphenylpyruvate

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT

  • HPLC system with a C18 reverse-phase column

Protocol:

  • Enzymatic Reaction: Set up a reaction mixture containing the precursors, FbiC enzyme, and Reaction Buffer. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Purification by HPLC: a. Centrifuge the quenched reaction to pellet any precipitate. b. Inject the supernatant onto a C18 reverse-phase HPLC column. c. Elute with a gradient of water and methanol (or acetonitrile).

  • Detection and Collection: Monitor the eluate for the characteristic fluorescence of FO (excitation ~400 nm, emission ~470 nm) or absorbance at ~400-420 nm. Collect the fractions containing the FO peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain purified this compound.

Spectrophotometric Assay for F420-Dependent Enzymes

The activity of many F420-dependent oxidoreductases can be monitored by following the change in absorbance at 420 nm, which corresponds to the reduction or oxidation of Coenzyme F420. The following is a general protocol for an F420-dependent dehydrogenase.

Materials:

  • Purified F420-dependent enzyme

  • Coenzyme F420

  • Substrate for the dehydrogenase (e.g., glucose-6-phosphate for F420-dependent glucose-6-phosphate dehydrogenase)

  • Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 420 nm

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the Assay Buffer, Coenzyme F420, and the substrate.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 420 nm.

  • Initiate the Reaction: Add a small volume of the purified enzyme to the cuvette and mix quickly.

  • Monitor Absorbance Change: Immediately start recording the decrease in absorbance at 420 nm over time. The rate of decrease is proportional to the rate of F420 reduction.

  • Calculate Enzyme Activity: The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the extinction coefficient of F420.

Conclusion: Future Perspectives

The study of this compound and Coenzyme F420 continues to be a vibrant area of research. Their unique chemical properties and restricted distribution make them attractive targets for the development of novel antimicrobial agents. The F420-dependent activation of antitubercular prodrugs is a prime example of how understanding these pathways can lead to new therapeutic strategies.[6] Furthermore, the potential of F420-dependent enzymes in biocatalysis is just beginning to be explored. Their ability to catalyze challenging redox reactions opens up possibilities for the green synthesis of valuable chemicals.

This technical guide has provided a comprehensive overview of the relationship between this compound and Coenzyme F420. By understanding their biosynthesis, properties, and functions, researchers are better equipped to harness the potential of these fascinating deazaflavin coenzymes in a variety of scientific and industrial applications.

References

Spectroscopic Characteristics of Oxidized Coenzyme F420: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various metabolic pathways, notably in methanogenic archaea and actinobacteria. Its oxidized form exhibits distinct spectroscopic properties that are fundamental for its identification, quantification, and for understanding its biochemical roles. This technical guide provides a comprehensive overview of the spectroscopic characteristics of oxidized Coenzyme F420, detailed experimental protocols for its analysis, and its involvement in key biological pathways.

Spectroscopic Properties of Oxidized Coenzyme F420

The unique structure of Coenzyme F420, characterized by a 5-deazaflavin ring system, imparts specific spectroscopic features that distinguish it from other flavin coenzymes. These properties are sensitive to environmental factors such as pH and temperature.

UV-Visible Absorption Spectroscopy

Oxidized Coenzyme F420 displays a prominent absorption maximum at approximately 420 nm, which is responsible for its yellow color.[1][2] This characteristic peak is pH-dependent, shifting to around 375-380 nm in acidic conditions, with a corresponding decrease in intensity.[1][3] An isosbestic point is observed at 401 nm.[3] The molar extinction coefficient at 420 nm is also influenced by pH and temperature.[3][4] Upon reduction to F420H2, the peak at 420 nm disappears and a new peak emerges at around 320 nm.[1]

Fluorescence Spectroscopy

A key characteristic of oxidized Coenzyme F420 is its intrinsic blue-green fluorescence.[1][2] When excited, it exhibits a strong fluorescence emission maximum at approximately 470 nm.[1][2] The fluorescence properties are also pH-dependent. The fluorescence lifetime of oxidized F420 has been measured to be around 4.2 nanoseconds at pH 7.5.[5] This inherent fluorescence is a valuable tool for its detection and for studying its interactions with enzymes.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for oxidized Coenzyme F420.

ParameterValueConditionsReferences
Absorption Maximum (λmax) 420 nmpH > 7.0[1][2]
~380 nmAcidic pH[3]
Isosbestic Point 401 nm[3]
Molar Extinction Coefficient (ε) 4.14 x 10⁴ M⁻¹ cm⁻¹pH 7.5, 25°C, at 420 nm[3]
2.59 x 10⁴ M⁻¹ cm⁻¹at 401 nm[3]
Fluorescence Emission Maximum (λem) 470 nm[1][2]
Fluorescence Lifetime (τ) 4.2 nspH 7.5[5]

Experimental Protocols

Purification of Coenzyme F420 from Methanogenic Archaea

This protocol outlines a general procedure for the extraction and purification of Coenzyme F420 from methanogenic archaea, such as Methanosarcina barkeri or Methanobacterium thermoautotrophicum.

Materials:

  • Frozen cell paste of methanogenic archaea

  • Tris-HCl buffer (50 mM, pH 7.5)

  • NaCl

  • Anion exchange chromatography column (e.g., DEAE-Sepharose)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Cell Lysis: Thaw the frozen cell paste and resuspend in Tris-HCl buffer. Lyse the cells by sonication or French press.

  • Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris.

  • Anion Exchange Chromatography: Load the supernatant onto a pre-equilibrated anion exchange column.

  • Washing: Wash the column with Tris-HCl buffer to remove unbound proteins and other molecules.

  • Elution: Elute the bound Coenzyme F420 using a linear gradient of NaCl (e.g., 0 to 1 M) in Tris-HCl buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 420 nm to identify fractions containing Coenzyme F420. Confirm the presence of F420 by fluorescence spectroscopy (excitation at 420 nm, emission at 470 nm).

  • Pooling and Desalting: Pool the F420-containing fractions and desalt using dialysis or a desalting column.

  • Lyophilization: Lyophilize the purified F420 for storage.

UV-Visible Spectroscopy Protocol

Instrumentation:

  • A standard UV-Visible spectrophotometer capable of scanning from at least 300 nm to 600 nm.

Procedure:

  • Sample Preparation: Dissolve the purified Coenzyme F420 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at 420 nm.

  • Blank Measurement: Use the same buffer as a blank to zero the instrument.

  • Spectrum Acquisition: Record the absorption spectrum from 300 nm to 600 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. The concentration can be calculated using the Beer-Lambert law (A = εcl), with the known molar extinction coefficient.

Fluorescence Spectroscopy Protocol

Instrumentation:

  • A spectrofluorometer with a xenon lamp source and photomultiplier tube detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of oxidized Coenzyme F420 in the desired buffer. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excitation Spectrum: Set the emission wavelength to 470 nm and scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to determine the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation wavelength to the determined optimum (around 420 nm) and scan the emission wavelengths (e.g., 430 nm to 600 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission.

Biological Signaling Pathways Involving Oxidized Coenzyme F420

Role in Methanogenesis

In hydrogenotrophic methanogenesis, Coenzyme F420 acts as a crucial electron carrier. It is reduced by F420-reducing hydrogenase, which oxidizes molecular hydrogen. The resulting F420H2 then donates electrons to two key steps in the carbon dioxide reduction pathway catalyzed by F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd) and F420-dependent methylenetetrahydromethanopterin reductase (Mer).

[6][7]

Coenzyme F420 in Hydrogenotrophic Methanogenesis

Methanogenesis_Pathway H2 H₂ Frh F420-reducing Hydrogenase (Frh) H2->Frh F420_ox Coenzyme F420 (oxidized) F420_ox->Frh F420_red Coenzyme F420H₂ (reduced) Mtd Mtd F420_red->Mtd e⁻ Mer Mer F420_red->Mer e⁻ Frh->F420_red e⁻ CO2 CO₂ Methenyl_H4MPT Methenyl-H₄MPT CO2->Methenyl_H4MPT Multiple steps Methenyl_H4MPT->Mtd Methylene_H4MPT Methylene-H₄MPT Methylene_H4MPT->Mer Methyl_H4MPT Methyl-H₄MPT CH4 CH₄ Methyl_H4MPT->CH4 Multiple steps Mtd->F420_ox Mtd->Methylene_H4MPT Mer->F420_ox Mer->Methyl_H4MPT

Caption: Role of Coenzyme F420 in methanogenesis.

Role in Actinobacteria: Glucose-6-Phosphate Dehydrogenase Pathway

In many actinobacteria, including Mycobacterium tuberculosis, Coenzyme F420 is a key cofactor in the pentose phosphate pathway. T[1]he enzyme F420-dependent glucose-6-phosphate dehydrogenase (FGD) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of Coenzyme F420 to F420H2. T[8][9][10]his reduced cofactor is then utilized by other F420H2-dependent reductases involved in various cellular processes, including antibiotic biosynthesis and pro-drug activation.

[11][12]

F420-Dependent Glucose-6-Phosphate Dehydrogenase Pathway

FGD_Pathway G6P Glucose-6-Phosphate FGD F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) G6P->FGD F420_ox Coenzyme F420 (oxidized) F420_ox->FGD SixPGL 6-Phosphoglucono-δ-lactone FGD->SixPGL F420_red Coenzyme F420H₂ (reduced) FGD->F420_red e⁻ Reductases F420H₂-dependent Reductases F420_red->Reductases e⁻ Reductases->F420_ox Products Biosynthesis, Pro-drug activation, etc. Reductases->Products

Caption: F420 reduction via the pentose phosphate pathway.

References

An In-Depth Technical Guide to the Redox Potential of the Coenzyme F420/F420H2 Couple

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420 (F420) is a deazaflavin derivative that plays a crucial role as a low-potential redox cofactor in various metabolic pathways, most notably in methanogenesis by archaea and in the metabolism of many actinobacteria. Its unique electrochemical properties, particularly its highly negative redox potential, distinguish it from more common redox cofactors like NAD(P) and flavins, enabling it to participate in challenging reduction reactions. This technical guide provides a comprehensive overview of the redox potential of the F420/F420H2 couple, details the experimental protocols for its determination, and illustrates its central role in biological signaling pathways.

Introduction to Coenzyme F420

Coenzyme F420 is a 7,8-didemethyl-8-hydroxy-5-deazariboflavin derivative, characterized by the substitution of the N-5 atom in the isoalloxazine ring of flavins with a carbon atom. This structural modification is fundamental to its distinct electrochemical behavior. Unlike flavins, which can participate in both one- and two-electron transfer reactions, F420 is an obligate two-electron (hydride) carrier, similar to nicotinamide coenzymes. First discovered in methanogenic archaea, F420 has since been identified in a range of other microorganisms, where it is involved in diverse processes including antibiotic biosynthesis, xenobiotic degradation, and DNA repair.

Redox Potential of the F420/F420H2 Couple

The standard redox potential (E°') of the Coenzyme F420/F420H2 couple is a key determinant of its biological function, enabling it to act as a potent electron donor in a variety of biochemical reactions.

Quantitative Data Summary

The redox potential of the F420/F420H2 couple has been determined under various conditions, with the standard potential being significantly more negative than that of other common biological redox carriers.

ParameterValue (mV vs. SHE)Organism/ConditionReferences
Standard Redox Potential (E°')-340 mVGeneral/Standard Conditions[1][2]
Physiological Redox Potential-380 mVHydrogenotrophic methanogens[2]

Note: SHE stands for Standard Hydrogen Electrode.

Experimental Protocols for Determining Redox Potential

The determination of the redox potential of the F420/F420H2 couple requires precise electrochemical techniques. While specific, detailed protocols from a single source are scarce in the literature, this section synthesizes the common methodologies and provides a composite protocol for cyclic voltammetry and spectroelectrochemistry based on established practices for similar low-potential redox cofactors.

Purification of Coenzyme F420

Accurate electrochemical measurements necessitate highly purified Coenzyme F420. A general procedure for its extraction and purification from methanogenic archaea, such as Methanobacterium thermoautotrophicum, is as follows:

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and lysed by methods such as French press or sonication.

  • Centrifugation: The cell lysate is centrifuged at high speed to remove cellular debris.

  • Anion Exchange Chromatography: The supernatant containing F420 is loaded onto an anion exchange column (e.g., DEAE-cellulose or Q-Sepharose).

  • Elution: The column is washed with a low salt buffer, and F420 is eluted using a salt gradient (e.g., 0 to 1 M NaCl or KCl).

  • Desalting and Concentration: The F420-containing fractions are pooled, desalted (e.g., by dialysis or gel filtration), and concentrated.

  • Purity Assessment: The purity of the F420 sample is assessed spectrophotometrically by measuring its characteristic absorbance maximum at 420 nm and by techniques like HPLC.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox properties of a molecule. A proposed protocol for F420 is as follows:

  • Electrochemical Cell: A three-electrode system is used, comprising a working electrode, a reference electrode, and a counter (or auxiliary) electrode.

    • Working Electrode: A glassy carbon electrode (GCE) or a gold electrode is commonly used. The electrode surface must be meticulously polished and cleaned before each experiment.

    • Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is suitable.

    • Counter Electrode: A platinum wire or mesh is typically used.

  • Electrolyte Solution: A deoxygenated buffer solution is used as the supporting electrolyte. For instance, 100 mM potassium phosphate buffer at a physiological pH (e.g., 7.0) containing a supporting electrolyte like 100 mM KCl. The solution must be purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during the experiment to remove dissolved oxygen.

  • Analyte Concentration: A dilute solution of purified Coenzyme F420 (e.g., 0.1-1.0 mM) is used.

  • Experimental Parameters:

    • Potential Range: The potential is scanned over a range that encompasses the expected redox potential of the F420/F420H2 couple (e.g., from -100 mV to -600 mV vs. SCE).

    • Scan Rate: A scan rate of 50-100 mV/s is a typical starting point. Varying the scan rate can provide information about the kinetics of the electron transfer.

    • Temperature: The experiment should be conducted at a constant, controlled temperature (e.g., 25 °C).

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) will show a reduction peak on the forward scan and an oxidation peak on the reverse scan. The midpoint potential (E1/2), which is an approximation of the standard redox potential, is calculated as the average of the cathodic and anodic peak potentials.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide more detailed information about the redox process. A protocol for UV-Visible spectroelectrochemistry of F420 is outlined below:

  • Instrumentation: A spectrophotometer is coupled with a potentiostat. A specialized optically transparent thin-layer electrochemical (OTTLE) cell is used, which allows the light beam of the spectrophotometer to pass through the electrochemical cell.

  • Electrode Setup: The OTTLE cell contains a transparent working electrode (e.g., a gold minigrid), a reference electrode, and a counter electrode.

  • Procedure:

    • The OTTLE cell is filled with a deoxygenated solution of purified F420 in a suitable buffer.

    • A series of potentials are applied to the working electrode, stepping through the range of interest around the expected redox potential.

    • At each potential, the system is allowed to reach equilibrium, and a UV-Visible spectrum is recorded.

  • Data Analysis: The reduction of F420 to F420H2 is monitored by the decrease in absorbance at 420 nm. The absorbance changes are then plotted against the applied potential. The data are fitted to the Nernst equation to determine the midpoint potential (Em) and the number of electrons transferred (n).

Role of the F420/F420H2 Couple in Methanogenesis

The F420/F420H2 couple is a central component of the hydrogenotrophic methanogenesis pathway, where it serves as the primary electron donor for the reduction of carbon dioxide to methane.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the F420-dependent pathway of CO2 reduction to methane.

F420_Methanogenesis_Pathway H2 H₂ Frh F420-reducing Hydrogenase (Frh) H2->Frh F420_ox Coenzyme F420 (oxidized) F420_ox->Frh F420_red F420H₂ (reduced) Mtd F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd) F420_red->Mtd e⁻ Mer F420-dependent methylenetetrahydromethanopterin reductase (Mer) F420_red->Mer e⁻ Frh->F420_red CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF Formyl-MF dehydrogenase Ftr Formylmethanofuran: tetrahydromethanopterin formyltransferase (Ftr) Formyl_MF->Ftr Formyl_H4MPT Formyl-H₄MPT Ftr->Formyl_H4MPT Mch Methenyl-H₄MPT cyclohydrolase (Mch) Formyl_H4MPT->Mch Methenyl_H4MPT Methenyl-H₄MPT⁺ Mch->Methenyl_H4MPT Methenyl_H4MPT->Mtd Mtd->F420_ox Methylene_H4MPT Methylene-H₄MPT Mtd->Methylene_H4MPT Methylene_H4MPT->Mer Mer->F420_ox Methyl_H4MPT Methyl-H₄MPT Mer->Methyl_H4MPT Mtr Methyl-H₄MPT:Coenzyme M methyltransferase (Mtr) Methyl_H4MPT->Mtr Methyl_CoM Methyl-Coenzyme M Mtr->Methyl_CoM Mr Methyl-Coenzyme M reductase (Mcr) Methyl_CoM->Mr CH4 Methane (CH₄) Mr->CH4

F420-dependent pathway of CO₂ reduction to methane.
Description of the Pathway

  • Reduction of Coenzyme F420: The pathway is initiated by the reduction of oxidized F420 to its active form, F420H2. In hydrogenotrophic methanogens, this is primarily catalyzed by an F420-reducing hydrogenase (Frh), which utilizes molecular hydrogen (H₂) as the electron donor.

  • Carbon Dioxide Fixation: Carbon dioxide (CO₂) is the initial substrate and is reduced to formyl-methanofuran.

  • Formyl Group Transfer: The formyl group is transferred to tetrahydromethanopterin (H₄MPT) by the enzyme formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr).

  • Dehydration: The resulting formyl-H₄MPT is dehydrated to methenyl-H₄MPT⁺ by methenyl-H₄MPT cyclohydrolase (Mch).

  • First F420-dependent Reduction: The methenyl-H₄MPT⁺ is then reduced to methylene-H₄MPT in a key step that utilizes F420H₂ as the electron donor. This reaction is catalyzed by the F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd).

  • Second F420-dependent Reduction: Methylene-H₄MPT is further reduced to methyl-H₄MPT, again with F420H₂ serving as the electron donor, in a reaction catalyzed by the F420-dependent methylenetetrahydromethanopterin reductase (Mer).

  • Methyl Group Transfer: The methyl group from methyl-H₄MPT is transferred to coenzyme M (CoM) by the enzyme methyl-H₄MPT:coenzyme M methyltransferase (Mtr).

  • Methane Formation: Finally, methyl-coenzyme M is reductively demethylated to methane (CH₄) by methyl-coenzyme M reductase (Mcr).

Logical Workflow for Redox Potential Determination

The following diagram outlines the logical workflow for the experimental determination of the redox potential of the F420/F420H2 couple.

Redox_Potential_Workflow start Start purification Purification of Coenzyme F420 from microbial source start->purification purity_check Assess Purity (Spectrophotometry, HPLC) purification->purity_check purity_check->purification Not Pure electrochemical_setup Prepare Electrochemical Cell (3-electrode system, deoxygenated buffer) purity_check->electrochemical_setup Pure cyclic_voltammetry Perform Cyclic Voltammetry electrochemical_setup->cyclic_voltammetry spectroelectrochemistry Perform Spectroelectrochemistry electrochemical_setup->spectroelectrochemistry cv_analysis Analyze Voltammogram (Determine E_pc, E_pa) cyclic_voltammetry->cv_analysis spec_analysis Analyze Spectral Changes vs. Applied Potential spectroelectrochemistry->spec_analysis calculate_midpoint Calculate Midpoint Potential (E₁/₂) cv_analysis->calculate_midpoint nernst_fit Fit Data to Nernst Equation (Determine E_m, n) spec_analysis->nernst_fit report Report Redox Potential calculate_midpoint->report nernst_fit->report

Workflow for determining the redox potential of F420.

Conclusion

The Coenzyme F420/F420H2 couple is a fascinating and vital component of microbial metabolism, characterized by its exceptionally low redox potential. This property enables it to drive key reductive steps in pathways such as methanogenesis. Understanding the electrochemical properties of F420 is not only crucial for fundamental microbiology but also holds significant potential for applications in biotechnology and drug development, particularly in targeting pathogens that utilize F420-dependent pathways. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to accurately characterize this important redox cofactor.

References

The Genetic Architecture of Coenzyme F420 Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biosynthetic Pathway, Enzymology, and Genetic Regulation of a Key Microbial Cofactor

Introduction

Coenzyme F420, a deazaflavin derivative, is a critical redox cofactor in a diverse range of archaea and bacteria, playing a pivotal role in numerous metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1] Its structural similarity to flavins, coupled with a low redox potential akin to nicotinamides, allows it to participate in challenging two-electron transfer reactions.[1][2] This technical guide provides a comprehensive overview of the genetic and biochemical basis of Coenzyme F420 (specifically, the synthesis of its core, Coenzyme F0) for researchers, scientists, and drug development professionals. We delve into the enzymatic machinery, the underlying genetic organization, and the experimental protocols essential for studying this fascinating microbial cofactor.

Coenzyme F420 Biosynthetic Pathway

The biosynthesis of Coenzyme F420 is a multi-step enzymatic process that begins with the formation of the deazaflavin core, Coenzyme F0 (F0), and culminates in the addition of a characteristic polyglutamate tail. While the overall pathway is conserved, significant variations exist between different microbial lineages, most notably between archaea and bacteria, particularly mycobacteria.[3][4]

The Canonical Pathway in Archaea

In methanogenic archaea, the synthesis of the F420 core involves a series of enzymatic reactions that convert precursors from the riboflavin and tyrosine biosynthesis pathways into F0. This is then followed by the addition of a phospholactyl group and a glutamate tail.

The Revised Pathway in Mycobacteria

Recent research has revealed a revised pathway for F420 biosynthesis in mycobacteria.[5] A key distinction is the utilization of phosphoenolpyruvate (PEP) instead of 2-phospho-L-lactate (2-PL) as the precursor for the lactyl group.[5] This leads to the formation of a novel intermediate, dehydro-F420-0, which is subsequently reduced to F420-0.[5]

Key Biosynthetic Genes and Enzymes

The synthesis of Coenzyme F420 is orchestrated by a set of conserved genes, often organized in an operon, designated fbi in mycobacteria and cof in archaea. The core enzymes and their functions are summarized below.

Gene (Mycobacteria)Gene (Archaea)Enzyme NameFunction
fbiCcofG/cofHF0 SynthaseCatalyzes the formation of the deazaflavin core, Coenzyme F0, from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (a riboflavin precursor) and tyrosine.[6]
fbiDcofC2-phospho-L-lactate guanylyltransferaseIn the revised mycobacterial pathway, FbiD (a CofC homolog) utilizes phosphoenolpyruvate (PEP) to initiate the formation of the phospholactyl bridge.[5]
fbiAcofD2-phospho-L-lactate transferaseTransfers the phospholactyl group to F0 to form F420-0. In mycobacteria, this results in the formation of the dehydro-F420-0 intermediate.[5][7]
fbiB (N-terminal)cofECoenzyme F420-0:γ-L-glutamate ligaseCatalyzes the addition of the first glutamate residue to F420-0.[8]
fbiB (C-terminal)-Dehydro-F420-0 reductase / γ-glutamyl ligase supportIn mycobacteria, this domain reduces the dehydro-F420-0 intermediate and is also crucial for the full γ-glutamyl ligase activity of the N-terminal domain.[5][8]

Quantitative Data on Biosynthetic Enzymes

The kinetic parameters of the enzymes involved in Coenzyme F420 synthesis are crucial for understanding the efficiency and regulation of the pathway. While comprehensive data for all enzymes across all F420-producing organisms is not yet available, studies on model organisms like Mycobacterium smegmatis and Methanococcus jannaschii provide valuable insights.

Enzyme (Organism)Substrate(s)Km (mM)kcat (s-1)Reference(s)
MshC (Mycobacterium smegmatis)ATP1.83.15[9][10]
MshC (Mycobacterium smegmatis)Cysteine0.13.15[9][10]
MshC (Mycobacterium smegmatis)GlcN-Ins0.163.15[9][10]
Gamma Glutamyl Transferase (M. smegmatis)γ-glutamyl-p-nitroanilide0.074-[7]

Note: Kinetic data for the core F420 biosynthetic enzymes (FbiA, FbiB, FbiC, FbiD) are not extensively reported in the literature in the form of precise Km and kcat values. The data for MshC, a cysteine ligase in mycothiol biosynthesis, is provided as an example of kinetic analysis of a related biosynthetic enzyme in Mycobacterium smegmatis.

Experimental Protocols

Heterologous Expression and Purification of FbiB from Mycobacterium tuberculosis

This protocol describes the expression of the C-terminal domain of FbiB in Mycobacterium smegmatis and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

  • The gene encoding the C-terminal domain of FbiB (Rv3262) is amplified from M. tuberculosis genomic DNA.

  • The amplified fragment is cloned into a suitable mycobacterial expression vector, such as a pDESTsmg vector, which incorporates an N-terminal His6-tag for affinity purification.[5]

b. Expression in Mycobacterium smegmatis:

  • The expression vector is transformed into M. smegmatis cells.

  • A fresh colony is used to inoculate a non-inducing medium (e.g., MDG medium) and grown for 48-72 hours.[5]

  • This starter culture is then used to inoculate an autoinduction medium (e.g., ZYM-5052) supplemented with appropriate antibiotics and grown for 4 days at 37°C with shaking.[5]

  • Cells are harvested by centrifugation and stored at -20°C.

c. Purification:

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Cells are lysed by sonication or French press.

  • The lysate is clarified by centrifugation.

  • The supernatant is loaded onto a Ni-NTA affinity column (e.g., HisTrap FF).[5]

  • The column is washed with wash buffer (lysis buffer with 20 mM imidazole).[5]

  • The His-tagged protein is eluted with a gradient of elution buffer (lysis buffer with up to 500 mM imidazole).[5]

  • Fractions containing the purified protein are pooled and dialyzed against a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 2 mM β-mercaptoethanol).[5]

  • Protein purity is assessed by SDS-PAGE.

Enzymatic Assay for FbiB (γ-Glutamyl Ligase) Activity

This assay monitors the addition of glutamate residues to F420-0 by HPLC.

a. Reaction Mixture:

  • 50 mM HEPES, pH 8.5

  • 100 mM NaCl

  • 5 mM MnCl2

  • 10 mM L-glutamate

  • 5 mM GTP

  • 2 µM F420-0 (substrate)

  • Purified FbiB enzyme[8]

b. Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 37°C for various time points (e.g., 1 hour to 24 hours).[8]

  • The reaction is stopped by the addition of EDTA or by heat inactivation.

  • The products (F420-1, F420-2, etc.) are analyzed by HPLC.

HPLC Analysis of F420 and its Derivatives

This method allows for the separation and quantification of F0, F420-0, and polyglutamylated forms of F420.

a. HPLC System:

  • A reversed-phase C18 column (e.g., Gemini-NX C18) is commonly used.[11]

  • Detection is performed using a fluorescence detector with excitation at ~420 nm and emission at ~470 nm.[11]

b. Mobile Phase:

  • A gradient of two mobile phases is typically employed.

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM ammonium acetate).[12]

  • Mobile Phase B: Acetonitrile or methanol.[12]

c. Sample Preparation:

  • For in vitro assays, the reaction mixture can be directly injected after stopping the reaction and filtering.

  • For cellular extracts, a solid-phase extraction (SPE) step using a weak anion exchange column is recommended to pre-purify the F420 species.[12]

d. General Procedure:

  • The column is equilibrated with the initial mobile phase conditions.

  • The sample is injected.

  • A linear gradient from a low to a high percentage of mobile phase B is run to elute the different F420 species.

  • The retention time and peak area are used to identify and quantify the different forms of F420.

Signaling Pathways and Genetic Regulation

The genes for F420 biosynthesis are often found clustered in an operon, suggesting coordinated regulation. In mycobacteria, this is referred to as the fbi operon. While the specific regulatory mechanisms are still being elucidated, it is known that the expression of these genes is essential for the bacterium under certain conditions.

Environmental and Metabolic Influences

The synthesis of Coenzyme F420 is likely responsive to the metabolic state of the cell and environmental cues. For instance, the role of F420 in oxidative stress responses in mycobacteria suggests that its synthesis may be upregulated under oxidative conditions.[13] Further research is needed to identify the specific transcription factors and signaling molecules that modulate the expression of the fbi operon in response to environmental stressors and nutrient availability.

Visualizations

F420_Biosynthesis_Mycobacteria cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_intermediates Intermediates & Products PEP Phosphoenolpyruvate FbiD FbiD PEP->FbiD ARP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione FbiC FbiC (F0 Synthase) ARP->FbiC Tyrosine Tyrosine Tyrosine->FbiC F0 Coenzyme F0 FbiC->F0 FbiA FbiA FbiD->FbiA activates dehydro_F420_0 dehydro-F420-0 FbiA->dehydro_F420_0 FbiB_C FbiB (C-terminal domain) F420_0 F420-0 FbiB_C->F420_0 FbiB_N FbiB (N-terminal domain) F420_n Coenzyme F420-n FbiB_N->F420_n F0->FbiA dehydro_F420_0->FbiB_C F420_0->FbiB_N Glutamate Glutamate Glutamate->FbiB_N

Figure 1: Coenzyme F420 biosynthetic pathway in mycobacteria.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay PCR PCR Amplification of fbi gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into Host Cloning->Transformation Expression Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chrom Dialysis Dialysis & Concentration Affinity_Chrom->Dialysis Purity_Check SDS-PAGE Dialysis->Purity_Check Reaction_Setup Setup Reaction Mixture Purity_Check->Reaction_Setup Purified Enzyme Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Analysis HPLC Analysis of Products Incubation->Analysis

Figure 2: General experimental workflow for studying F420 biosynthetic enzymes.

Conclusion

The genetic and biochemical pathways for Coenzyme F420 synthesis represent a rich area of study with implications for understanding microbial physiology, evolution, and for the development of novel therapeutics. The variations in the biosynthetic pathway between different microorganisms highlight the adaptability of microbial metabolism. This technical guide provides a foundational understanding and practical protocols for researchers aiming to explore the intricacies of Coenzyme F420 biosynthesis. Further research into the kinetic properties of the biosynthetic enzymes and the regulatory networks that govern their expression will undoubtedly uncover new facets of this essential microbial cofactor.

References

The Archaeal Chromophore F₀: A Technical Guide to its Light-Harvesting Properties in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420, a deazaflavin cofactor crucial for redox reactions in Archaea and Bacteria, is derived from its biosynthetic precursor, 7,8-didemethyl-8-hydroxy-5-deazariboflavin, commonly known as F₀ (or 8-HDF). While F420's primary role is in electron transfer, its precursor, F₀, functions as a potent light-harvesting chromophore. This technical guide provides an in-depth exploration of F₀'s role as an antenna chromophore, primarily within the context of DNA photolyases. It details the photophysical properties of F₀, experimental protocols for its study, and the mechanisms of energy transfer that underpin its biological function. This document is intended to be a comprehensive resource for researchers in biochemistry, biophysics, and drug development seeking to understand and harness the unique photochemical properties of this fascinating molecule.

Introduction: Distinguishing F₀ and Coenzyme F420

It is critical to distinguish between Coenzyme F420 and its precursor, F₀. Coenzyme F420 is a redox cofactor involved in two-electron transfer reactions, analogous in function to NAD(P)H.[1][2] Its name derives from its characteristic absorption maximum at 420 nm.[3][4] In contrast, F₀ is the redox-inactive chromophoric head group of F420.[5] The primary role of F₀ in biological systems is not as a direct participant in enzymatic reactions, but as a light-harvesting antenna.[4][5] This guide will focus exclusively on the properties and functions of F₀ as a chromophore in light-harvesting complexes, particularly in DNA photolyases.

Photophysical Properties of F₀

The utility of F₀ as a light-harvesting chromophore stems from its distinct photophysical properties. These properties are summarized in the tables below. The deprotonated form of F₀ is the active state for light absorption and energy transfer in DNA photolyase.[6]

Table 1: Spectroscopic Properties of F₀
PropertyProtonated F₀Deprotonated F₀ (in Photolyase)Reference(s)
Absorption Maximum (λmax) ~400 nm~440 nm[7]
Emission Maximum (λem) ~430 nm~475 nm[7]
Molar Extinction Coefficient (ε) Data not availableData not available
Fluorescence Quantum Yield (ΦF) Data not availableData not available
Fluorescence Lifetime (τF) Data not availableData not available

The Role of F₀ in DNA Photolyase: A Light-Harvesting Complex

The most well-characterized role of F₀ as a light-harvesting chromophore is in Class II DNA photolyases.[3] These enzymes repair UV-induced DNA damage through a light-dependent mechanism. Within the photolyase, F₀ functions as an antenna, absorbing photons and transferring the excitation energy to the catalytic cofactor, a fully reduced flavin adenine dinucleotide (FADH⁻).[3]

Förster Resonance Energy Transfer (FRET)

The mechanism of energy transfer from F₀ to FADH⁻ is Förster Resonance Energy Transfer (FRET).[1] This non-radiative process depends on the spectral overlap between the emission spectrum of the donor (F₀) and the absorption spectrum of the acceptor (FADH⁻), as well as their proximity and relative orientation.[8][9] The efficiency of this energy transfer in DNA photolyase is remarkably high, approaching 98%.[1][10] This high efficiency significantly enhances the rate of DNA repair, especially under low-light conditions.[7]

Signaling Pathway: Energy Transfer Cascade

The sequence of events from photon absorption by F₀ to the initiation of DNA repair can be visualized as a signaling pathway.

EnergyTransfer Photon Photon (Blue Light) F0 F₀ (Ground State) Photon->F0 Absorption F0_excited F₀* (Excited State) F0->F0_excited Excitation FADH_ground FADH⁻ (Ground State) F0_excited->FADH_ground FRET FADH_excited FADH⁻* (Excited State) FADH_ground->FADH_excited Energy Transfer DNA_lesion DNA Lesion (CPD) FADH_excited->DNA_lesion Electron Transfer DNA_repaired Repaired DNA DNA_lesion->DNA_repaired Bond Cleavage

Energy transfer pathway in F₀-dependent DNA photolyase.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of F₀ as a light-harvesting chromophore.

Synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀)

A robust chemical synthesis of F₀ has been reported, providing a reliable source of this chromophore for in vitro studies.[1] The synthesis involves a four-step process starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose. A key feature of this protocol is the use of a polyol-protective group, which facilitates the chromatographic purification of a key intermediate, leading to a high-purity final product.[1]

Purification of F₀ from Natural Sources

While chemical synthesis is available, F₀ can also be purified from microorganisms that produce Coenzyme F420, such as methanogenic archaea. Standard biochemical purification techniques, including ammonium sulfate fractionation, ion-exchange chromatography, and gel filtration, can be adapted for the isolation of F420.[11] Subsequent acid hydrolysis can then be employed to cleave F₀ from the polyglutamate tail of F420.

Reconstitution of Apo-photolyase with F₀

The study of F₀'s function often involves the reconstitution of the apo-enzyme (photolyase lacking its chromophores) with synthetically or purified F₀. A general protocol for this is as follows:

  • Preparation of Apo-photolyase: Express and purify the photolyase of interest. The bound chromophores can be removed by denaturation followed by refolding, or by affinity chromatography under specific buffer conditions.

  • Reconstitution: Incubate the apo-photolyase with a molar excess of F₀. The binding can be monitored by changes in the fluorescence spectrum. The binding of F₀ to the apo-enzyme often results in a quenching of its fluorescence.[12]

  • Verification of Reconstitution: Successful reconstitution can be confirmed by observing the characteristic absorption spectrum of the F₀-bound holoprotein, with a peak around 440 nm.[12]

Assay for Light-Harvesting Function (FRET Efficiency)

The efficiency of energy transfer from F₀ to FADH⁻ can be determined using fluorescence-based assays.

  • Steady-State Fluorescence: Measure the fluorescence emission spectrum of the F₀-reconstituted photolyase upon excitation at the absorption maximum of F₀ (~440 nm). The degree of FADH⁻ emission enhancement compared to direct excitation of FADH⁻ provides a qualitative measure of FRET.

  • Time-Resolved Fluorescence: Measure the fluorescence lifetime of F₀ in the absence and presence of the FADH⁻ acceptor. A decrease in the fluorescence lifetime of F₀ in the presence of FADH⁻ is a direct measure of FRET efficiency.

  • DNA Repair Assay: The functional consequence of FRET can be assessed by measuring the rate of DNA repair. Compare the repair rate of a UV-damaged DNA substrate by the F₀-reconstituted photolyase upon excitation at the F₀ absorption maximum versus the repair rate with the apo-enzyme or under conditions where FRET is inhibited. An enhanced repair rate in the presence of F₀ demonstrates its light-harvesting function.[7]

Experimental Workflow for Characterizing an F₀-containing Protein

The following diagram outlines a general workflow for the characterization of a newly identified or engineered F₀-binding protein.

ExperimentalWorkflow cluster_protein Protein Production cluster_chromophore Chromophore Preparation cluster_characterization Biophysical & Functional Characterization Expression Gene Expression (e.g., E. coli) Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Reconstitution Reconstitution of Apo-protein with F₀ Purification->Reconstitution Synthesis F₀ Chemical Synthesis Synthesis->Reconstitution Extraction F₀ Extraction & Purification Extraction->Reconstitution Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Reconstitution->Spectroscopy FRET_Assay FRET Efficiency Assay Spectroscopy->FRET_Assay Functional_Assay Functional Assay (e.g., DNA Repair) FRET_Assay->Functional_Assay

General experimental workflow for F₀ protein studies.

The Photochemistry of Coenzyme F420

While the focus of this guide is F₀, it is pertinent to briefly address the photochemical properties of its derivative, Coenzyme F420. The deazaflavin structure of F420 imparts distinct photochemical properties compared to flavins.[5] Upon excitation, 5-deazaflavins can undergo photo-induced electron transfer reactions.[13] However, in the context of biological light-harvesting, F420's role is overshadowed by that of F₀. The addition of the phospholactyl-polyglutamate tail in F420 appears to attune its properties for efficient two-electron redox chemistry rather than light harvesting and energy transfer. The oxidized form of Coenzyme F420 has a characteristic absorption maximum at 420 nm, and upon reduction, this peak disappears.[3]

Table 2: Spectroscopic Properties of Coenzyme F420
PropertyOxidized F420Reduced F420H₂Reference(s)
Absorption Maximum (λmax) 420 nmNo significant absorption > 350 nm[3][4]
Molar Extinction Coefficient (ε at 420 nm) ~25,700 M⁻¹cm⁻¹ (in 50 mM Tris-HCl, pH 8.0)Not applicable[14]
Fluorescence Blue-green fluorescenceNon-fluorescent[4]

Applications and Future Directions

The understanding of F₀ as a light-harvesting chromophore opens avenues for various applications:

  • Optogenetics and Photobiology: F₀ and its binding proteins can be engineered as novel photosensitizers or components of artificial light-harvesting systems. The ability to reconstitute apo-proteins with synthetic F₀ analogues offers a platform for fine-tuning the photophysical properties of these systems.

  • Drug Development: As Coenzyme F420 is absent in humans but essential for the viability of certain pathogens like Mycobacterium tuberculosis, the enzymes involved in its biosynthesis, including those that handle the F₀ precursor, are attractive drug targets.

  • Biocatalysis: F420-dependent enzymes are being explored for their potential in industrial biocatalysis. A deeper understanding of the photochemistry of the deazaflavin core may lead to the development of light-driven F420-dependent enzymatic reactions.

Future research should focus on obtaining more precise quantitative data on the photophysical properties of F₀, both in its free and protein-bound states. Elucidating the structural determinants of F₀ binding and energy transfer efficiency in different protein scaffolds will be crucial for the rational design of novel photosensory proteins and light-harvesting systems.

Conclusion

Coenzyme F₀, the chromophoric precursor to the redox cofactor F420, is a highly efficient light-harvesting molecule in biological systems. Its primary role as an antenna chromophore in DNA photolyases highlights a fascinating example of molecular adaptation for capturing and utilizing light energy. This technical guide has provided a comprehensive overview of the photophysical properties of F₀, the mechanisms of energy transfer it employs, and the experimental protocols required for its study. A clear distinction between the light-harvesting function of F₀ and the redox role of Coenzyme F420 is essential for researchers in this field. Continued investigation into the unique photochemical properties of F₀ holds significant promise for advancements in biotechnology and medicine.

References

A Technical Guide to the Natural Sources and Isolation of Coenzyme F₀

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F₀ (7,8-didemethyl-8-hydroxy-5-deazariboflavin) is the biosynthetic precursor to the redox cofactor F₄₂₀, a key player in the metabolism of a diverse range of microorganisms.[1][2] Unlike the more extensively studied Coenzyme F₄₂, Coenzyme F₀ itself has garnered interest for its potential roles, including as an antenna pigment in cryptochrome proteins.[2] This technical guide provides an in-depth overview of the natural sources of Coenzyme F₀, quantitative data on its production, and detailed experimental protocols for its isolation and purification from microbial cultures.

Natural Sources of Coenzyme F₀

Coenzyme F₀ is primarily found in microorganisms that synthesize Coenzyme F₄₂, which includes a variety of archaea and bacteria. The most prominent and well-documented producers belong to the phylum Actinobacteria and methanogenic archaea.

Key Microbial Sources:

  • Actinomycetes: Various species of Streptomyces and Mycobacterium are notable producers of Coenzyme F₀. Some actinomycetes have been observed to secrete significant quantities of F₀ into their culture medium.[3]

    • Streptomyces lincolnensis : Has been identified as a source for the isolation of 7,8-didemethyl-8-hydroxy-5-deazariboflavin.[1]

    • Streptomyces griseus : Known to produce 8-hydroxy-5-deazaflavin derivatives.[1]

    • Mycobacterium smegmatis : A well-studied, non-pathogenic species that serves as a good source for both Coenzyme F₄₂₀ and its precursor, F₀.[3][4]

    • Other high-producing actinomycetes mentioned in literature include Amycolatopsis kijaniata, Streptomyces avermitilis, Amycolatopsis missouriensis, and Streptomyces coelicolor.[3]

  • Methanogenic Archaea: While much of the research on these organisms has focused on Coenzyme F₄₂, they are the foundational source of the deazaflavin core structure and thus produce Coenzyme F₀ as an intermediate. Methanobacterium thermoautotrophicum is a frequently studied example.[3]

Quantitative Data on Coenzyme F₀ Production

The concentration of Coenzyme F₀ can vary significantly between different microbial species and is influenced by culture conditions. The available quantitative data is summarized in the table below.

Microbial SourceCoenzyme F₀ ConcentrationNotesReference
Select Actinomycetes (in culture media)220 - 550 µmol/LIndicates high levels of extracellular secretion.[3]
Mycobacterium species (intracellular)~1-7% of total deazaflavinRepresents the proportion of F₀ relative to Coenzyme F₄₂₀ and other derivatives within the cells.[3]
Mycobacterium smegmatis (intracellular F₄₂₀)1 - 3 µmol/L of cultureWhile this is the concentration for F₄₂₀, it indicates a robust biosynthetic pathway for the precursor F₀.[3]

Experimental Protocols for Isolation and Purification of Coenzyme F₀

The following protocols are a synthesis of established methods for the extraction and purification of deazaflavins and other small molecules from microbial cultures, specifically adapted for Coenzyme F₀.

I. Culturing and Harvesting of Microorganisms

A suitable high-yield microorganism, such as Streptomyces lincolnensis or Mycobacterium smegmatis, should be cultured under optimal conditions for growth and secondary metabolite production. For actinomycetes, this typically involves fermentation in a nutrient-rich medium.

II. Extraction of Coenzyme F₀

A. From Culture Supernatant (for extracellular F₀):

  • Cell Separation: Centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).

    • Perform a liquid-liquid extraction by mixing the acidified supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • Agitate the mixture vigorously and allow the phases to separate.

    • Collect the organic phase, which now contains the extracted Coenzyme F₀.

    • Repeat the extraction process on the aqueous phase to maximize yield.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

B. From Microbial Cells (for intracellular F₀):

  • Cell Lysis: Resuspend the cell pellet from the initial centrifugation in a suitable buffer. Disrupt the cells using mechanical methods such as sonication or a French press.

  • Heat Treatment: Heat the cell lysate at 95°C for 15 minutes to denature proteins and aid in the release of small molecules.[1]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 25,000 x g) to remove cell debris.[1]

  • Extraction of Supernatant: The resulting supernatant contains the intracellular components, including Coenzyme F₀, and can be further purified.

III. Purification of Coenzyme F₀

A multi-step chromatography approach is recommended for obtaining high-purity Coenzyme F₀.

A. Initial Purification by Ion-Exchange Chromatography:

  • Column Preparation: Equilibrate a DEAE-cellulose (anion-exchange) column with a low ionic strength buffer at a slightly alkaline pH (e.g., pH 8.0).

  • Sample Loading: Apply the crude extract (from the supernatant or intracellular extraction) to the equilibrated column.

  • Elution: Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl or NH₄HCO₃). Coenzyme F₀, being a deazaflavin, will have a characteristic yellow color and fluorescence, which can be used to track its elution.

  • Fraction Collection: Collect the fractions containing the yellow, fluorescent compound.

B. Intermediate Purification by Hydrophobic Interaction Chromatography (HIC):

  • Column Preparation: Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high salt concentration buffer (e.g., 1-2 M (NH₄)₂SO₄).

  • Sample Preparation: Adjust the salt concentration of the pooled fractions from the ion-exchange step to match the equilibration buffer.

  • Sample Loading and Elution: Load the sample onto the HIC column. Elute with a decreasing salt gradient. The hydrophobic nature of the deazaflavin ring will cause it to bind to the column, and it will elute as the salt concentration decreases.

  • Fraction Collection: Collect the fractions containing Coenzyme F₀.

C. Final Polishing by Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: Utilize a reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor the elution at the absorbance maximum of Coenzyme F₀ (around 420 nm) and also by fluorescence.

  • Fraction Collection: Collect the peak corresponding to Coenzyme F₀.

  • Desalting and Lyophilization: Desalt the purified fraction if necessary and lyophilize to obtain the pure, solid Coenzyme F₀.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_culturing Microbial Culturing cluster_extraction Extraction cluster_purification Purification Culture Culture of High-Yield Microorganism (e.g., Streptomyces sp.) Centrifugation1 Centrifugation (Separate cells and supernatant) Culture->Centrifugation1 Supernatant Culture Supernatant Centrifugation1->Supernatant CellPellet Cell Pellet Centrifugation1->CellPellet SolventExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtraction CellLysis Cell Lysis (Sonication/French Press) CellPellet->CellLysis Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration HeatTreatment Heat Treatment CellLysis->HeatTreatment Centrifugation2 Centrifugation (Remove cell debris) HeatTreatment->Centrifugation2 IntracellularExtract Intracellular Extract Centrifugation2->IntracellularExtract IonExchange Ion-Exchange Chromatography (e.g., DEAE-Cellulose) IntracellularExtract->IonExchange CrudeExtract Crude F₀ Extract Concentration->CrudeExtract CrudeExtract->IonExchange HIC Hydrophobic Interaction Chromatography (HIC) IonExchange->HIC HPLC Preparative HPLC (Reversed-Phase C18) HIC->HPLC PureFO Pure Coenzyme F₀ HPLC->PureFO

Caption: Experimental workflow for the isolation and purification of Coenzyme F₀.

Conclusion

This technical guide provides a comprehensive framework for researchers interested in the isolation of Coenzyme F₀ from natural microbial sources. By leveraging high-producing actinomycetes and employing a multi-step purification strategy, it is feasible to obtain pure Coenzyme F₀ for further biochemical and biophysical characterization, as well as for applications in drug development and synthetic biology. The detailed protocols and workflow diagrams serve as a practical starting point for laboratories to establish their own procedures for the isolation of this intriguing deazaflavin.

References

An In-depth Technical Guide on Coenzyme F₀: Alternative Names, Biosynthesis, and Functional Context

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Coenzyme F₀, a crucial deazaflavin chromophore. It details its various synonyms found in scientific literature, its central role as the biosynthetic precursor to the F₄₂₀ family of coenzymes, and its function as a light-harvesting chromophore.

Alternative Names and Synonyms for Coenzyme F₀

Coenzyme F₀ is referred to by several names and abbreviations in scientific literature. Understanding these variations is critical for comprehensive literature searches and clear scientific communication.

Name Abbreviation/Synonym Reference
Coenzyme F₀F₀, F0[1][2]
7,8-didemethyl-8-hydroxy-5-deazariboflavin8-HDF[1][2][3]
Deazaflavin chromophore-[4]

Coenzyme F₀ is the core structural unit of the more complex Coenzyme F₄₂₀ family.[1][5] While F₀ itself has a specific biological role, it is often discussed in the context of its elaboration into F₄₂₀.

Biochemical Context and Biosynthesis

Coenzyme F₀ is a deazaflavin, structurally similar to flavins like FMN and FAD, but functionally more analogous to nicotinamide coenzymes (NAD⁺, NADP⁺) as it participates in two-electron hydride transfer reactions.[1][2][4]

2.1. Biosynthesis of Coenzyme F₀

The formation of Coenzyme F₀ is a key step in the biosynthesis of the F₄₂₀ coenzyme family. The enzyme responsible for its synthesis is 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase , also known as FbiC or F₀ synthase .[1][4] This enzyme catalyzes the formation of the deazaflavin core structure.

2.2. Conversion of Coenzyme F₀ to Coenzyme F₄₂₀

Coenzyme F₀ serves as the precursor for the synthesis of the F₄₂₀ family of coenzymes.[1][2] This conversion involves a multi-step enzymatic pathway that elongates the F₀ molecule.

The key steps in the biosynthesis of Coenzyme F₄₂₀ from F₀ are:

  • Phospholactate Transfer: The enzyme 2-phospho-L-lactate transferase (FbiA) attaches a 2-phospho-L-lactate moiety to Coenzyme F₀, forming Coenzyme F₄₂₀-0.[1]

  • Glutamylation: Subsequently, one or more glutamate residues are added to the phospholactate tail. This process is catalyzed by Coenzyme F₄₂₀-0:L-glutamate ligase (part of FbiB) and Coenzyme F₄₂₀-1:gamma-L-glutamate ligase (another part of FbiB) , resulting in F₄₂₀-1, F₄₂₀-2, and so on, depending on the number of glutamate residues.[1]

The number of glutamate residues can vary between different organisms.

Signaling Pathways and Experimental Workflows

3.1. Coenzyme F₄₂₀ Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway from Coenzyme F₀ to Coenzyme F₄₂₀.

Coenzyme_F420_Biosynthesis cluster_F0_synthesis Coenzyme F₀ Synthesis cluster_F420_synthesis Coenzyme F₄₂₀ Elongation Precursors Precursors F0 Coenzyme F₀ (7,8-didemethyl-8-hydroxy-5-deazariboflavin) Precursors->F0 FbiC (F₀ synthase) F420_0 Coenzyme F₄₂₀-0 F0->F420_0 FbiA (+ 2-phospho-L-lactate) F420_1 Coenzyme F₄₂₀-1 F420_0->F420_1 FbiB (+ L-glutamate) F420_n Coenzyme F₄₂₀-n (Mature Coenzyme) F420_1->F420_n FbiB (+ n-1 γ-L-glutamate)

Caption: Biosynthesis of Coenzyme F₄₂₀ from Coenzyme F₀.

Biological Functions

4.1. Coenzyme F₀ as a DNA Photolyase Cofactor

In addition to being a precursor for F₄₂₀, Coenzyme F₀ has a distinct and important role as a light-harvesting cofactor (antenna) for a class of DNA photolyases.[1][2] These enzymes are involved in the repair of UV-induced DNA damage.

4.2. Coenzyme F₄₂₀ in Redox Reactions

The final product, Coenzyme F₄₂₀, is a low-potential electron carrier involved in a variety of crucial redox reactions in archaea and some bacteria.[1] These include:

  • Methanogenesis: Central to the energy metabolism of methanogenic archaea.[1]

  • Antibiotic Biosynthesis: Involved in the production of certain antibiotics.[1]

  • DNA Repair: Plays a role in DNA repair mechanisms.[1]

  • Activation of Antitubercular Drugs: Required for the activation of drugs like delamanid and pretomanid used to treat multi-drug-resistant tuberculosis.[1]

Experimental Protocols

Detailed experimental protocols for the enzymatic assays of FbiA, FbiB, and FbiC would typically involve the following components. Note: The following are generalized methodologies and specific conditions may vary.

5.1. General Assay for FbiC (F₀ Synthase)

  • Objective: To measure the production of Coenzyme F₀ from its precursors.

  • Methodology:

    • Prepare a reaction mixture containing the purified FbiC enzyme, its substrates (e.g., a pyrimidine precursor and a tyrosine-derived precursor), and necessary cofactors in an appropriate buffer.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction at various time points.

    • Analyze the formation of Coenzyme F₀ using High-Performance Liquid Chromatography (HPLC) by monitoring its characteristic absorbance or fluorescence.

5.2. General Assay for FbiA (2-phospho-L-lactate transferase)

  • Objective: To measure the formation of Coenzyme F₄₂₀-0 from Coenzyme F₀.

  • Methodology:

    • Set up a reaction with purified FbiA, Coenzyme F₀, 2-phospho-L-lactate, and a phosphate donor in a suitable buffer.

    • Incubate under optimal conditions.

    • Monitor the consumption of Coenzyme F₀ and the formation of Coenzyme F₄₂₀-0 by HPLC.

5.3. General Assay for FbiB (Glutamate Ligase)

  • Objective: To measure the addition of glutamate residues to Coenzyme F₄₂₀-0.

  • Methodology:

    • Prepare a reaction mixture containing purified FbiB, Coenzyme F₄₂₀-0, L-glutamate, and ATP in an appropriate buffer.

    • Incubate at the optimal temperature.

    • Analyze the products (F₄₂₀-1, F₄₂₀-2, etc.) by HPLC, which can separate these species based on their increased negative charge due to the added carboxyl groups of glutamate.

Conclusion

Coenzyme F₀, also known as 7,8-didemethyl-8-hydroxy-5-deazariboflavin or 8-HDF, is a vital molecule with a dual role in cellular metabolism. It functions independently as a light-harvesting chromophore in DNA photolyases and serves as the essential building block for the F₄₂₀ family of redox coenzymes. A thorough understanding of its nomenclature, biosynthesis, and function is crucial for researchers in the fields of microbiology, enzymology, and drug development, particularly for targeting pathogens that rely on the F₄₂₀ pathway.

References

Methodological & Application

Application Notes and Protocols for Measuring Coenzyme F420 Concentration in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various metabolic pathways, particularly in methanogenic archaea and some bacteria, including mycobacteria.[1] Its unique fluorescent properties make it a valuable biomarker for quantifying these microorganisms and studying their metabolic activity.[2][3] The oxidized form of Coenzyme F420 (F420) absorbs light at approximately 420 nm and emits a characteristic blue-green fluorescence around 470 nm, a property that is central to its measurement.[4][5] The reduced, non-fluorescent form is designated as F420H2.[6] This document provides detailed protocols for the extraction and quantification of Coenzyme F420 from cell lysates using common laboratory techniques.

Core Principles of Coenzyme F420 Measurement

The quantification of Coenzyme F420 from cell lysates primarily relies on its distinct spectroscopic properties. The two most common methods are:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is the most sensitive and specific method. It allows for the separation of different F420 analogs (differing in the length of their polyglutamate tail) and their precise quantification based on fluorescence intensity.[7][8]

  • Spectrophotometry and Fluorometry: These methods provide a more rapid assessment of the total F420 concentration. Spectrophotometry measures the absorbance of oxidized F420 at 420 nm, while fluorometry measures the fluorescence emission at 470 nm upon excitation at around 420 nm.[6][9]

Data Presentation

Table 1: Spectroscopic Properties of Coenzyme F420
PropertyValueReference
Molar Extinction Coefficient (ε400)25.7 mM⁻¹ cm⁻¹[10]
Excitation Wavelength (oxidized form)~420 nm[4][11]
Emission Wavelength (oxidized form)~470 nm[4][5][6]
Fluorescence Quantum Yield0.17 - 0.18[6]
Table 2: Intracellular Coenzyme F420 Concentrations in Various Microorganisms
OrganismGrowth SubstrateIntracellular F420 Concentration (μmol/g protein)Reference
Methanobacterium bryantiiH₂/CO₂1.84 - 3.65[2]
Methanosarcina barkeriMethanol0.84 - 1.54[2]
Methanosarcina barkeriAcetate~0.28 - 0.51[2]
Methanobacterium thermoautotrophicumH₂/CO₂~1.9[10]
Streptomyces speciesNot specified~0.05[10]

Experimental Protocols

Protocol 1: Extraction of Coenzyme F420 from Cell Lysates

This protocol describes a general method for extracting Coenzyme F420 from bacterial or archaeal cell pellets.

Materials:

  • Cell pellet

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Lysis buffer (e.g., phosphate buffer with lysozyme or other appropriate lytic enzymes)

  • Sonication equipment or French press

  • Centrifuge (capable of >10,000 x g)

  • 0.22 µm syringe filters

Procedure:

  • Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet. Wash the pellet with phosphate buffer to remove any residual media.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. The method of lysis will depend on the cell type.

    • Enzymatic Lysis: For bacteria with peptidoglycan cell walls, incubate with lysozyme.

    • Mechanical Lysis: For more robust cells, use a sonicator on ice or a French press to disrupt the cells.[12][13]

  • Incubation: For some protocols, a heat treatment step (e.g., 95°C for 5 minutes) can be employed to aid in cell lysis and protein denaturation.[13]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[13]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble Coenzyme F420.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The clarified lysate is now ready for analysis.

Protocol 2: Quantification of Coenzyme F420 by HPLC with Fluorescence Detection

This protocol provides a highly sensitive and specific method for F420 quantification.

Materials and Equipment:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)

  • Coenzyme F420 standard of known concentration

  • Clarified cell lysate (from Protocol 1)

Procedure:

  • HPLC Setup: Equilibrate the C18 column with the initial mobile phase conditions. Set the fluorescence detector to an excitation wavelength of ~420 nm and an emission wavelength of ~470 nm.[10]

  • Standard Curve Generation: Prepare a series of dilutions of the Coenzyme F420 standard. Inject each standard onto the HPLC and record the peak area corresponding to F420. Plot a standard curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the clarified cell lysate onto the HPLC.

  • Data Analysis: Identify the peak corresponding to Coenzyme F420 based on its retention time (compared to the standard). Quantify the amount of F420 in the sample by comparing its peak area to the standard curve.

  • Concentration Calculation: Calculate the concentration of Coenzyme F420 in the original cell lysate, taking into account any dilution factors.

Protocol 3: Quantification of Coenzyme F420 by Spectrophotometry

This protocol offers a rapid method for estimating the total oxidized F420 concentration.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Clarified cell lysate (from Protocol 1)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 420 nm.

  • Blank Measurement: Use the extraction buffer as a blank to zero the spectrophotometer.

  • Sample Measurement: Measure the absorbance of the clarified cell lysate at 420 nm.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of Coenzyme F420.

    • A = Absorbance at 420 nm

    • ε = Molar extinction coefficient (25.7 mM⁻¹ cm⁻¹)[10]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of Coenzyme F420

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cell_culture Cell Culture cell_harvest Cell Harvesting (Centrifugation) cell_culture->cell_harvest cell_lysis Cell Lysis (Enzymatic/Mechanical) cell_harvest->cell_lysis centrifugation Centrifugation (Debris Removal) cell_lysis->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration hplc HPLC-Fluorescence (Ex: 420 nm, Em: 470 nm) filtration->hplc High Sensitivity/ Specificity spectro Spectrophotometry (Absorbance at 420 nm) filtration->spectro Rapid Estimation std_curve Standard Curve hplc->std_curve beer_lambert Beer-Lambert Law spectro->beer_lambert concentration Coenzyme FO Concentration std_curve->concentration beer_lambert->concentration f420_biosynthesis cluster_pathway Coenzyme F420 Biosynthesis Pathway gmp Guanosine Monophosphate (GMP) fo Coenzyme F0 (7,8-didemethyl-8-hydroxy-5-deazariboflavin) gmp->fo FbiC f420_0 Coenzyme F420-0 fo->f420_0 FbiA f420_1 Coenzyme F420-1 (1 Glutamate) f420_0->f420_1 FbiB (Ligase activity) f420_n Coenzyme F420-n (Polyglutamated) f420_1->f420_n FbiB (Polyglutamylation)

References

Application Note: A Protocol for the Heterologous Expression and Purification of Coenzyme F420 Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme F420 is a deazaflavin-derived redox cofactor crucial for a variety of metabolic pathways in archaea and bacteria, including methanogenesis, antibiotic biosynthesis, and the biodegradation of xenobiotics.[1] Structurally distinct from common flavins like FAD and FMN, F420 functions as a low-potential two-electron carrier, more akin to NAD(P)H.[1][2] The increasing interest in F420-dependent enzymes for industrial biocatalysis and as targets for antimicrobial drugs is hampered by the limited commercial availability of the cofactor itself.[3][4][5] Heterologous expression of the biosynthetic enzymes in tractable hosts like Escherichia coli provides a robust platform for producing both the enzymes for study and the coenzyme for various applications. This document provides a detailed protocol for the cloning, expression, and purification of the key enzymes involved in Coenzyme F420 biosynthesis.

Coenzyme F420 Biosynthetic Pathways

The biosynthesis of Coenzyme F420 begins with the formation of the deazaflavin core, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0), from precursors L-tyrosine and 5-amino-6-ribitylamino-uracil (a riboflavin pathway intermediate).[6] This reaction is catalyzed by either a two-subunit complex (CofG/CofH) or a single multi-domain enzyme (FbiC). From the F0 intermediate, the pathway diverges depending on the organism.

  • Archaeal-type Pathway: In many archaea, 2-phospho-L-lactate (2-PL) is activated by CofC (a guanylyltransferase) and then transferred to F0 by CofD to form F420-0.[7][8]

  • Actinobacterial-type Pathway: In actinobacteria like Mycobacterium smegmatis, phosphoenolpyruvate (PEP) is used instead of 2-PL.[8] The enzymes CofC and FbiA (a CofD homolog) produce a dehydro-F420-0 (DF420-0) intermediate. This intermediate is subsequently reduced to F420-0 by a nitroreductase (NTR) family enzyme, which can be the C-terminal domain of the FbiB protein or a standalone enzyme.[6][8][9]

The final step in both pathways is the sequential addition of L-glutamate residues to the phospholactate moiety by the enzyme CofE (or the N-terminal domain of FbiB), forming the mature F420 cofactor with its characteristic polyglutamate tail.[2][8]

F420_Biosynthesis cluster_core Core Pathway cluster_archaeal Archaeal-type Pathway cluster_bacterial Actinobacterial-type Pathway cluster_final Final Maturation GTP GTP Derivative F0 F0 (deazaflavin core) GTP->F0 CofG/CofH or FbiC Tyr L-Tyrosine Tyr->F0 CofG/CofH or FbiC LPPG LPPG DF420 Dehydro-F420-0 (DF420-0) PL 2-Phospho-L-lactate (2-PL) PL->LPPG CofC F420_0_A F420-0 LPPG->F420_0_A CofD F420_n F420-n (Mature Cofactor) F420_0_A->F420_n CofE or FbiB N-term PEP Phosphoenolpyruvate (PEP) PEP->DF420 CofC, FbiA F420_0_B F420-0 DF420->F420_0_B NTR Enzyme (e.g., FbiB C-term) F420_0_B->F420_n CofE or FbiB N-term Glutamate L-Glutamate Glutamate->F420_n

Caption: Overview of Coenzyme F420 biosynthetic pathways.

Experimental Workflow and Protocols

The overall workflow for expressing and purifying F420 biosynthetic enzymes involves gene cloning, transformation into an expression host, protein expression and induction, cell lysis, and chromatographic purification.

Experimental_Workflow A Gene Identification (e.g., cofA-H, fbiA-C) B Codon Optimization & Gene Synthesis A->B C Cloning into Expression Vector (e.g., pET28a(+) with His6-tag) B->C D Transformation into E. coli BL21(DE3) C->D E Culture Growth (LB or Autoinduction Media) D->E F Induction of Protein Expression (IPTG) E->F G Cell Harvest (Centrifugation) F->G H Cell Lysis (Sonication / Homogenization) G->H I Lysate Clarification (Centrifugation) H->I J IMAC Purification (Ni-NTA Chromatography) I->J K Purity Analysis (SDS-PAGE) & Buffer Exchange J->K L Purified Enzyme K->L

Caption: Workflow for heterologous expression and purification.

Protocol 1: Gene Sourcing and Cloning
  • Gene Identification: Identify the coding sequences for the desired F420 biosynthetic enzymes (e.g., fbiA, fbiB, fbiC from M. smegmatis or cofC, cofD, cofE from Methanocaldococcus jannaschii) from public databases like NCBI.

  • Codon Optimization: For optimal expression in E. coli, codon-optimize the gene sequences using publicly available tools (e.g., IDT Codon Optimization Tool). This step is highly recommended to avoid issues with rare codons.

  • Gene Synthesis and Vector Assembly: Synthesize the optimized genes and clone them into a suitable expression vector. A common choice is the pET series (e.g., pET28a(+)), which provides a strong T7 promoter and an N-terminal hexahistidine (His6) tag for purification. Ensure the gene is cloned in-frame with the tag. Use standard molecular cloning techniques like restriction enzyme digestion and ligation or Gibson assembly.

  • Transformation: Transform the resulting plasmid into a cloning host like E. coli DH5α for plasmid propagation and sequence verification.

Protocol 2: Protein Expression in E. coli
  • Transformation of Expression Host: Isolate the sequence-verified plasmid and transform it into an expression host strain, typically E. coli BL21(DE3). Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET28a(+)).

  • Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth with the selective antibiotic. Grow overnight at 37°C with shaking (200-220 rpm).

  • Large-Scale Culture: The next day, inoculate 1 L of LB broth (in a 2.8 L flask) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: Monitor the culture growth. When the OD600 reaches 0.6-0.8, cool the culture to 18-25°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking. This promotes proper protein folding and solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Protein Purification using IMAC
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication on ice or by passing them through a French press or other homogenizer.

  • Lysate Clarification: Centrifuge the crude lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged protein.

  • IMAC Column Preparation: Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) with 5-10 column volumes (CV) of Lysis Buffer.

  • Binding: Load the clarified supernatant onto the equilibrated column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.

  • Purity Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity using SDS-PAGE. Pool the fractions containing the pure protein.

  • Buffer Exchange: If necessary, remove imidazole and exchange the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column (e.g., PD-10).

  • Storage: Measure the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Data Presentation

Successful heterologous production of Coenzyme F420 has been achieved in several microbial hosts. The yields vary depending on the host, the specific biosynthetic pathway genes expressed, and cultivation conditions.

Table 1: Summary of Heterologous Coenzyme F420 Production

Host Organism Expressed Genes / Pathway Reported F420 Yield Reference
Mycobacterium smegmatis Overexpression of native FbiA, FbiB, FbiC ~10-fold increase over wild-type [3][10]
Escherichia coli M. smegmatis pathway genes ~27 nmol/L (initial reports) [4]
Escherichia coli Optimized multi-gene constructs Up to 0.38 µmol/g dry cells [5]

| Saccharomyces cerevisiae | Selected pathway enzymes | ~1.3 µmol/L |[7] |

Table 2: Properties of Key F420 Biosynthetic & Related Enzymes

Enzyme Source Organism Function Apparent Km Values Reference
FGD1 (F420-dependent glucose-6-phosphate dehydrogenase) Mycobacterium smegmatis Reduces F420 using G6P F420: 0.004 mM; G6P: 1.6 mM [11]
CofC (F420-0:gamma-glutamyl ligase) Archaeoglobus fulgidus Guanylyltransferase - [3]
FbiB (CofE-NTR fusion) Mycobacterium tuberculosis Adds glutamate tail, reduces DF420 - [8]

| NTR-family Reductase | Thermomicrobium roseum | Reduces DF420 to F420 | - |[6][9] |

In Vitro Reconstitution and Analysis

The purified enzymes can be used to reconstitute the F420 biosynthetic pathway in vitro, which is useful for studying reaction mechanisms and producing F420 or its intermediates.

Brief Protocol for In Vitro Assay:

  • Set up a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0).

  • Add the required substrates. For the actinobacterial pathway, this would include F0, PEP, GTP, and L-glutamate.

  • Add the purified enzymes (e.g., CofC, FbiA, FbiB).

  • For the reduction step of DF420, include a reducing agent like NADH and potentially FMN, as the NTR domains are often FMN-dependent.[9]

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.

  • Monitor the production of F420 by stopping the reaction at time points (e.g., with acid) and analyzing the supernatant.

Analysis: The primary method for detecting and quantifying F420 and its precursors is reverse-phase high-performance liquid chromatography (HPLC) coupled with a fluorescence detector.[12] Deazaflavins have a characteristic fluorescence profile.

  • Excitation Wavelength: ~400-420 nm

  • Emission Wavelength: ~470 nm

References

Application Notes and Protocols for Utilizing Coenzyme F0 as a Substrate for F420-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor crucial for a variety of redox reactions in archaea and bacteria, playing significant roles in methanogenesis, antibiotic biosynthesis, and the activation of antitubercular pro-drugs.[1][2] Coenzyme F0 (7,8-didemethyl-8-hydroxy-5-deazariboflavin) is the biosynthetic precursor to Coenzyme F420 and shares its core deazaflavin ring structure responsible for redox activity.[3][4] While F420 possesses a polyglutamate tail that enhances binding affinity to some enzymes, F0 can serve as a functional, albeit sometimes less efficient, substrate for many F420-dependent enzymes.[2][5] This makes F0 a valuable and more readily accessible tool for studying the kinetics and mechanisms of these enzymes, particularly in high-throughput screening and initial characterization studies.

These application notes provide detailed protocols for utilizing Coenzyme F0 in enzymatic assays with F420-dependent enzymes, summarizing key kinetic data and outlining experimental workflows.

Data Presentation: Kinetic Parameters of F420-Dependent Enzymes with Coenzyme F0 and Analogs

The following table summarizes the steady-state kinetic parameters of various F420-dependent enzymes using Coenzyme F0, its synthetic analog F0-5'-phosphate (FOP), and the native Coenzyme F420 as substrates. This data allows for a direct comparison of enzyme efficiency with these different cofactors.

Enzyme ClassEnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
F420H2:NADP+ Oxidoreductase FnoArchaeoglobus fulgidusF04.00 ± 0.395.27 ± 0.141.32
TfuFNOThermobifida fuscaF0N/AN/AN/A
TfuFNOThermobifida fuscaFOP13.9332.37
TfuFNOThermobifida fuscaF4206.91.30.19
F420-dependent Glucose-6-Phosphate Dehydrogenase RHA1-FGDRhodococcus jostii RHA1F0No detectable activityNo detectable activityNo detectable activity
RHA1-FGDRhodococcus jostii RHA1FOPNo detectable activityNo detectable activityNo detectable activity
F420-dependent Sugar-6-Phosphate Dehydrogenase FSD-CryarCryptosporangium arvumFOP30.60.050.0016
F420-dependent Reductase FDR-MhaMycobacterium hassiacumFOP12.50.090.0072
FDR-MhaMycobacterium hassiacumF4202.04.42.2

Note: "N/A" indicates that the data could not be fitted to the Michaelis-Menten model.[1] The kinetic parameters for Fno with F0 were determined by stopped-flow spectrophotometry.[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of Coenzyme F0

A convenient synthesis of Coenzyme F0 can be achieved by improving the redox stability of synthetic intermediates. A detailed, step-by-step synthesis protocol can be adapted from the method described by Hossain et al., which has been referenced in subsequent studies for F0 synthesis.[1][3]

Protocol 2: Expression and Purification of F420-Dependent Enzymes

The expression and purification of F420-dependent enzymes are critical for obtaining reliable kinetic data. The following is a general protocol that can be adapted for specific enzymes:

  • Gene Cloning and Expression Vector: The gene encoding the F420-dependent enzyme of interest is cloned into a suitable expression vector (e.g., pET vectors for E. coli expression).

  • Host Strain and Expression: The expression plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cultures are grown in an appropriate medium (e.g., Terrific Broth) at 37°C to an optimal optical density before inducing protein expression with an inducer like IPTG or L-arabinose.[6] Expression is then typically carried out at a lower temperature (e.g., 18-24°C) for an extended period (e.g., 16-36 hours) to enhance protein solubility.[6]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing DNase I and glycerol) and lysed by sonication or high-pressure homogenization.[6]

  • Purification: The protein is purified from the cell lysate using a series of chromatography steps. A common strategy involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

Protocol 3: Spectrophotometric Assay for F420-Dependent Enzyme Activity Using Coenzyme F0

This protocol describes a continuous spectrophotometric assay to measure the activity of F420-dependent oxidoreductases using Coenzyme F0 as a substrate. The assay monitors the change in absorbance at 420 nm, which is characteristic of the oxidized form of the deazaflavin cofactor.[7][8]

Materials:

  • Purified F420-dependent enzyme

  • Coenzyme F0 solution of known concentration

  • Substrate for the enzyme (e.g., NADPH for Fno, glucose-6-phosphate for FGD)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, the enzyme's substrate at a saturating concentration, and the purified enzyme at a suitable concentration (e.g., 25 nM for Cryar-FGD).[6]

  • Initiate the Reaction: Start the reaction by adding varying concentrations of Coenzyme F0 to the cuvette.

  • Monitor Absorbance: Immediately monitor the decrease (for reductases) or increase (for dehydrogenases) in absorbance at 420 nm over time.[1] The molar extinction coefficient for F420 at 420 nm is approximately 25.7 mM⁻¹cm⁻¹, and a similar value can be used for F0 under the same conditions.[1][7] For more accurate measurements with F0, an extinction coefficient of 41 mM⁻¹cm⁻¹ at 420 nm has also been reported.[6]

  • Calculate Initial Rates: Determine the initial reaction rates (kobs) from the linear portion of the absorbance versus time plot.

  • Determine Kinetic Parameters: Plot the initial rates against the corresponding Coenzyme F0 concentrations and fit the data to the Michaelis-Menten equation (or Hill equation if cooperativity is observed) using a non-linear regression software to determine the Km and kcat values.[1]

Protocol 4: Fluorescence-Based Assay for F420-Dependent Enzyme Activity (General Guidance)

Principle: The enzymatic reaction is monitored by measuring the increase in fluorescence as oxidized F0 is reduced to its fluorescent form (F0H2), or the decrease in fluorescence as F0H2 is oxidized.

General Steps:

  • Determine Excitation and Emission Wavelengths: Experimentally determine the optimal excitation and emission wavelengths for reduced Coenzyme F0 (F0H2) in the chosen assay buffer.

  • Prepare Reduced Coenzyme F0 (if necessary): If the reaction to be monitored starts with the reduced cofactor, F0H2 can be prepared by enzymatic reduction (e.g., using an F420-dependent glucose-6-phosphate dehydrogenase and glucose-6-phosphate) followed by removal of the enzyme.[1]

  • Set up the Assay: The assay would be set up similarly to the spectrophotometric assay, but in a fluorometer.

  • Monitor Fluorescence Change: The reaction is initiated, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The initial rates are calculated from the linear portion of the fluorescence versus time plot and used to determine kinetic parameters.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis F0_Synth Coenzyme F0 Synthesis & Purification Assay_Setup Assay Setup (Buffer, Substrate, Enzyme) F0_Synth->Assay_Setup Enz_Prep Enzyme Expression & Purification Enz_Prep->Assay_Setup Reaction_Init Reaction Initiation (Addition of F0) Assay_Setup->Reaction_Init Data_Acq Data Acquisition (Spectrophotometry/Fluorometry) Reaction_Init->Data_Acq Rate_Calc Initial Rate Calculation Data_Acq->Rate_Calc Kinetic_Fit Kinetic Parameter Determination (Km, kcat) Rate_Calc->Kinetic_Fit Signaling_Pathway cluster_reaction Enzymatic Reaction Cycle F0 Coenzyme F0 (Oxidized) F0H2 Coenzyme F0H2 (Reduced) Enzyme F420-dependent Enzyme F0->Enzyme binds Enzyme->F0H2 releases Product Product Enzyme->Product releases Substrate Substrate Substrate->Enzyme binds

References

Application Notes and Protocols for Coenzyme F420 in Biocatalytic Reduction Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 (FO), a deazaflavin derivative, is an essential redox cofactor in various archaea and bacteria, mediating a range of challenging reduction reactions.[1][2][3] Its low redox potential and ability to participate in two-electron transfer reactions make F420-dependent enzymes attractive biocatalysts for asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral intermediates.[4][5][6] These enzymes, primarily from the Flavin/deazaflavin-dependent oxidoreductase (FDOR) and Luciferase-like hydride transferase (LLHT) families, catalyze the stereoselective reduction of a broad spectrum of substrates, including enoates, ketones, imines, and nitro compounds.[4][7] A key advantage of F420-dependent reductases is their potential to provide complementary stereoselectivity to the more commonly used nicotinamide-dependent enzymes.[4]

This document provides detailed application notes and protocols for the use of coenzyme F420 in biocatalytic reduction reactions, including quantitative data, experimental procedures, and visualizations of key processes.

Key Applications in Biocatalytic Reductions

F420-dependent enzymes have demonstrated significant potential in the asymmetric reduction of various functional groups, yielding valuable chiral building blocks.

Enoate Reduction

F420-dependent enoate reductases, belonging to the FDOR family, catalyze the asymmetric reduction of activated C=C double bonds in α,β-unsaturated compounds.[4] These enzymes have been shown to reduce a variety of enoates with high conversions and excellent enantioselectivity.[4]

Ketone Reduction

The reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. F420-dependent alcohol dehydrogenases (ADFs) and other ketoreductases have emerged as powerful biocatalysts for this purpose, often exhibiting high stereoselectivity.[4][7]

Imine Reduction

F420-dependent imine reductases are involved in the biosynthesis of natural products and have the potential for the asymmetric synthesis of chiral amines, which are prevalent in active pharmaceutical ingredients.[4][8]

Nitro-group Reduction

The reduction of nitro groups can lead to the formation of valuable amino compounds. F420-dependent nitroreductases have been identified that can catalyze the reduction of nitroaromatic compounds.[4][7]

Quantitative Data Summary

The following tables summarize the performance of various F420-dependent reductases in biocatalytic reduction reactions.

Table 1: Biocatalytic Enoate Reduction using F420-Dependent Reductases

Enzyme SourceSubstrateConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Mycobacterium hassiacum (FDR-Mha)(E)-2-Methyl-2-pentenoic acid>99>99(S)[4]
Rhodococcus jostii RHA1 (FDR-Rh1)(E)-Cinnamic acid8598(R)[4]
Rhodococcus jostii RHA1 (FDR-Rh2)Ketoisophorone>99>99(R)[6]
Mycobacterium smegmatis2-Cyclohexen-1-one>99>99(S)[6]

Table 2: Biocatalytic Ketone Reduction using F420-Dependent Reductases

Enzyme SourceSubstrateConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Methanoculleus thermophilicus (ADF)Acetophenone>99>99(S)[4]
Methanoculleus thermophilicus (ADF)2-Heptanone>99>99(S)[4]
Methanoculleus thermophilicus (ADF)Ethyl 3-oxobutanoate>99>99(S)[4]
Mycobacterium smegmatisPhenylacetone95>99(S)[7]

Table 3: Biocatalytic Imine and Nitro-group Reduction using F420-Dependent Enzymes

Enzyme SourceSubstrate TypeSubstrate ExampleConversion (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Streptomyces tateyamensis (TpnL)Cyclic ImineDehydro-piperidine derivativeHighNot ReportedNot Reported[4]
Rhodococcus sp.NitroaromaticPicric acidHighNot ApplicableNot Applicable[7]

Experimental Protocols

Protocol 1: General Procedure for F420-Dependent Biocatalytic Reduction of a Prochiral Ketone

This protocol describes a typical batch reaction for the asymmetric reduction of a ketone using an F420-dependent alcohol dehydrogenase (ADF) with an enzymatic cofactor regeneration system.

Materials:

  • F420-dependent alcohol dehydrogenase (ADF)

  • F420-dependent glucose-6-phosphate dehydrogenase (FGD) from Mycobacterium smegmatis or Rhodococcus jostii[9]

  • Coenzyme F420

  • Glucose-6-phosphate (G6P)

  • Prochiral ketone substrate

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL.

    • 1-10 mM prochiral ketone substrate (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary).

    • 10-50 µM Coenzyme F420.

    • 1-5 µM F420-dependent alcohol dehydrogenase (ADF).

    • 1-2 µM F420-dependent glucose-6-phosphate dehydrogenase (FGD).

    • 1.2 equivalents of Glucose-6-phosphate (G6P) relative to the substrate.

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 12-24 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Add an internal standard for quantitative analysis.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extract by gas chromatography (GC) for the determination of conversion and enantiomeric excess. A chiral GC column (e.g., a cyclodextrin-based column) is required for separating the enantiomers of the alcohol product.

Protocol 2: Purification of a His-tagged F420-Dependent Reductase from E. coli

This protocol outlines the expression and purification of a recombinant His-tagged F420-dependent reductase.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged F420-dependent reductase.

  • LB medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Procedure:

  • Expression:

    • Inoculate a starter culture of the E. coli expression strain and grow overnight.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Buffer Exchange and Storage:

    • Exchange the buffer of the eluted protein fractions into storage buffer using dialysis or a desalting column.

    • Determine the protein concentration (e.g., by Bradford assay).

    • Store the purified enzyme at -80°C.

Protocol 3: Analytical Method for Chiral Analysis by GC

This protocol provides a general method for the analysis of chiral alcohols produced in biocatalytic ketone reductions.

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Hydrodex β-6TBDM, 25 m x 0.25 mm).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Hydrogen or Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 150°C at 5°C/min.

    • Hold at 150°C for 2 minutes.

  • Injection Volume: 1 µL

Procedure:

  • Prepare standards of the racemic alcohol product and the individual enantiomers, if available.

  • Inject the prepared sample from Protocol 1.

  • Identify the peaks corresponding to the substrate and the two enantiomers of the product based on their retention times compared to the standards.

  • Calculate the conversion by comparing the peak area of the substrate to the sum of the peak areas of the product enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (or vice versa, depending on the major enantiomer) where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction and Cofactor Regeneration Cycle

The biocatalytic reduction using F420-dependent enzymes relies on the efficient regeneration of the reduced cofactor, F420H2. A common and effective method is to couple the primary reduction reaction with a secondary dehydrogenase that utilizes a sacrificial substrate to reduce F420. The F420-dependent glucose-6-phosphate dehydrogenase (FGD) is frequently employed for this purpose, using the readily available and inexpensive glucose-6-phosphate as the ultimate reductant.[4]

Cofactor_Regeneration_Cycle cluster_main Biocatalytic Reduction cluster_regen Cofactor Regeneration Substrate Substrate (e.g., Ketone) Reductase F420-dependent Reductase (e.g., ADF) Substrate->Reductase Product Product (e.g., Chiral Alcohol) F420_ox F420 (oxidized) F420_ox_regen F420 (oxidized) F420_ox->F420_ox_regen diffusion F420_red F420H2 (reduced) F420_red->Reductase Reductase->Product Reductase->F420_ox G6P Glucose-6-Phosphate FGD F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) G6P->FGD PGL 6-Phospho-glucono-δ-lactone FGD->PGL F420_red_regen F420H2 (reduced) FGD->F420_red_regen F420_ox_regen->FGD F420_red_regen->F420_red diffusion

Caption: Enzymatic cofactor regeneration cycle for F420-dependent reductions.

General Experimental Workflow for Biocatalytic Reduction

The overall workflow for performing a biocatalytic reduction using an F420-dependent enzyme involves several key steps, from the preparation of the biocatalyst to the analysis of the final product.

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (Expression & Purification) start->enzyme_prep reaction_setup Biocatalytic Reaction Setup enzyme_prep->reaction_setup incubation Incubation (Controlled Temperature & Time) reaction_setup->incubation workup Reaction Work-up (Quenching & Extraction) incubation->workup analysis Product Analysis (GC/HPLC for Conversion & ee) workup->analysis end End analysis->end

Caption: General experimental workflow for F420-dependent biocatalysis.

References

Techniques for Monitoring Coenzyme F420-Dependent Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor involved in a diverse range of redox reactions, particularly in methanogenic archaea and various bacteria, including Mycobacterium tuberculosis.[1][2] Its unique chemical properties, including a low redox potential, make F420-dependent enzymes attractive targets for drug development and valuable tools for biocatalysis.[1][3][4] Monitoring the kinetics of these enzymes is crucial for understanding their mechanisms, identifying inhibitors, and engineering them for industrial applications.

These application notes provide detailed protocols and data presentation guidelines for monitoring the kinetics of Coenzyme F420-dependent enzymes. The primary methods leverage the distinct spectrophotometric and fluorescent properties of the oxidized (F420) and reduced (F420H2) forms of the coenzyme.

Core Principles of F420-Dependent Enzyme Kinetic Assays

The kinetic analysis of F420-dependent enzymes is most commonly achieved by monitoring the change in absorbance or fluorescence of the coenzyme as it is oxidized or reduced.

  • Spectrophotometric Monitoring: Oxidized Coenzyme F420 has a characteristic absorbance maximum at 420 nm.[1][5] The reduced form, F420H2, exhibits weak absorbance at this wavelength.[5] Therefore, reactions that oxidize F420H2 to F420 will show an increase in absorbance at 420 nm, while reactions that reduce F420 to F420H2 will show a decrease.

  • Fluorescence Monitoring: Oxidized F420 is fluorescent, with an emission peak around 470 nm when excited at approximately 420 nm.[6][7][8][9] The reduced form is non-fluorescent.[6] This property allows for highly sensitive assays by monitoring the appearance or disappearance of the fluorescence signal.

Data Presentation: Kinetic Parameters of F420-Dependent Enzymes

The following tables summarize key kinetic parameters for representative Coenzyme F420-dependent enzymes. This data is essential for comparative studies and for designing new experiments.

Table 1: Kinetic Parameters for F420H2:NADP+ Oxidoreductase (Fno)

SubstrateKm (μM)kcat (s-1)Reference
FO (F420 redox moiety)-5.41 ± 0.04[10]
NADPH (Phase 1)2.33 ± 0.194.16 ± 0.07[10]
NADPH (Phase 2)61.6 ± 5.95.41 ± 0.04[10]

Note: Fno from Archaeoglobus fulgidus exhibits negative cooperativity with respect to NADPH, resulting in two distinct kinetic phases.[10][11]

Table 2: Kinetic and Dissociation Constants for M. smegmatis F420-Dependent Oxidoreductases with Different F420 Polyglutamate Tail Lengths

EnzymeF420 SpeciesKd (nM)SubstrateKm (μM)kcat (s-1)
MSMEG_0777 (FGD)Long-chain650Glucose-6-Phosphate11011.5
Short-chain4100Glucose-6-Phosphate15020.8
MSMEG_2027 (Quinone Reductase)Long-chain190Menadione121.8
Short-chain1400Menadione213.5
MSMEG_3380 (Promiscuous Reductase)Long-chain54Cyclohexenone1000.07
Short-chain570Cyclohexenone1800.12

Source: Data compiled from Ney et al., 2017.[12][13][14] The length of the polyglutamate tail of Coenzyme F420 significantly impacts the binding affinity and turnover rate of F420-dependent enzymes.[12][13][14]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for F420-Dependent Reductases

This protocol describes a continuous spectrophotometric assay to monitor the oxidation of F420H2, which is suitable for enzymes that use reduced F420 as a substrate (e.g., F420H2-dependent reductases). The reaction is monitored by the increase in absorbance at 420 nm.

Materials:

  • Purified F420-dependent enzyme

  • Reduced Coenzyme F420 (F420H2)

  • Substrate for the reductase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of F420H2. Note: F420H2 is sensitive to oxidation by air. Prepare fresh and keep on ice.

  • Set up the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:

    • Reaction buffer

    • A known concentration of the substrate

    • A known concentration of F420H2 (e.g., 50-200 µM)

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 420 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for F420 (e.g., 41.4 mM-1 cm-1 at pH 7.0).[10]

Protocol 2: Fluorescence-Based Assay for F420-Dependent Oxidases

This protocol is designed for enzymes that reduce F420 to F420H2 (e.g., F420-dependent glucose-6-phosphate dehydrogenase). The reaction is monitored by the decrease in fluorescence as F420 is consumed.

Materials:

  • Purified F420-dependent enzyme

  • Oxidized Coenzyme F420

  • Substrate for the oxidase (e.g., glucose-6-phosphate)

  • Reaction buffer (e.g., 50 mM MES/NaOH, pH 6.5)

  • Fluorometer with temperature control

Procedure:

  • Prepare a stock solution of oxidized F420.

  • Set up the reaction mixture in a fluorescence cuvette. A typical reaction mixture includes:

    • Reaction buffer

    • A known concentration of the substrate

    • A known concentration of F420 (e.g., 1-10 µM)

  • Place the cuvette in the fluorometer and allow it to equilibrate to the desired temperature.

  • Set the excitation wavelength to ~420 nm and the emission wavelength to ~470 nm.

  • Initiate the reaction by adding the enzyme.

  • Record the decrease in fluorescence intensity over time.

  • The initial rate can be determined from the linear portion of the fluorescence signal decay. For quantitative analysis, a standard curve of F420 fluorescence versus concentration should be generated.

Protocol 3: Stopped-Flow Pre-Steady-State Kinetic Analysis

For a more detailed mechanistic investigation, pre-steady-state kinetics can be performed using a stopped-flow instrument. This allows for the observation of rapid, single-turnover events. The following is an example for F420H2:NADP+ Oxidoreductase (Fno).[10]

Materials:

  • Purified Fno enzyme

  • F420 redox moiety (FO)

  • NADPH

  • Reaction buffer (50 mM MES/NaOH, pH 6.5)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions in separate syringes for the stopped-flow apparatus.

    • Syringe 1: Fno enzyme (e.g., 2 µM) and FO (e.g., 20 µM) in reaction buffer.

    • Syringe 2: NADPH (e.g., 50 µM) in reaction buffer.

  • Set the spectrophotometer to monitor absorbance at 420 nm.

  • Rapidly mix the contents of the two syringes.

  • Record the change in absorbance at 420 nm over a short time scale (milliseconds to seconds).

  • The resulting kinetic trace may show a burst phase followed by a slower steady-state rate, which can provide information about rate-limiting steps such as product release.[10][11]

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify Enzyme A1 Equilibrate Reaction Mixture P1->A1 P2 Prepare Buffers & Substrates P2->A1 P3 Prepare F420/F420H2 P3->A1 A2 Initiate with Enzyme A1->A2 Add Enzyme A3 Monitor Signal Change (Absorbance or Fluorescence) A2->A3 D1 Calculate Initial Rates A3->D1 D2 Plot Michaelis-Menten Curve D1->D2 D3 Determine Km and kcat D2->D3

Caption: General workflow for F420-dependent enzyme kinetic assays.

f420_reaction_cycle F420 F420 (Oxidized) E_ox F420-dependent Oxidase F420->E_ox F420H2 F420H2 (Reduced) E_red F420-dependent Reductase F420H2->E_red E_red->F420 Prod_red Product (Reduced) E_red->Prod_red E_ox->F420H2 Prod_ox Product (Oxidized) E_ox->Prod_ox Sub_ox Substrate (Oxidized) Sub_ox->E_red Sub_red Substrate (Reduced) Sub_red->E_ox

Caption: Redox cycle of Coenzyme F420 in enzyme-catalyzed reactions.

fno_mechanism E Fno Enzyme E_F420H2 E-F420H2 E->E_F420H2 + F420H2 E_F420H2_NADP E-F420H2-NADP+ E_F420H2->E_F420H2_NADP + NADP+ E_F420_NADPH E-F420-NADPH E_F420H2_NADP->E_F420_NADPH Hydride Transfer E_F420 E-F420 E_F420_NADPH->E_F420 - NADPH E_F420->E - F420

Caption: Simplified reaction pathway for F420H2:NADP+ Oxidoreductase (Fno).

References

Application Notes and Protocols for the In Vitro Reconstitution of the Coenzyme F420 Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro reconstitution of the revised coenzyme F420 biosynthesis pathway from its fundamental precursors. The protocols outlined below cover the expression and purification of the requisite enzymes from Mycobacterium smegmatis and the subsequent enzymatic synthesis of coenzyme F420.

Introduction

Coenzyme F420, a deazaflavin derivative, is a low-potential hydride carrier involved in a variety of crucial redox reactions across diverse microbial species, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1][2][3] Its unique redox properties make F420-dependent enzymes attractive targets for biocatalysis and drug development.[3] Recent research has led to a significant revision of the F420 biosynthesis pathway in bacteria, demonstrating that it proceeds from phosphoenolpyruvate (PEP) rather than 2-phospho-L-lactate.[4][5] This pathway involves four key enzymes: FbiC, FbiD, FbiA, and the bifunctional FbiB.

This document provides the necessary protocols to reconstitute this pathway in vitro, offering a powerful tool for studying the enzymology of F420 biosynthesis, producing F420 and its intermediates for further research, and for screening potential inhibitors of this essential pathway.

Coenzyme F420 Biosynthesis Pathway

The in vitro reconstitution of coenzyme F420 involves a four-step enzymatic cascade, as illustrated below.

F420_Biosynthesis_Pathway cluster_0 Step 1: FbiC cluster_1 Step 2: FbiD cluster_2 Step 3: FbiA cluster_3 Step 4: FbiB 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Fo Fo 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->Fo  Tyrosine, 2 SAM   dehydro-F420-0 dehydro-F420-0 Fo->dehydro-F420-0  EPPG   PEP PEP EPPG enolpyruvyl-diphospho-5'-guanosine PEP->EPPG  GTP   F420-0 F420-0 dehydro-F420-0->F420-0  FMNH2   F420-n F420-n F420-0->F420-n  n(L-Glutamate, GTP)  

Figure 1: The revised Coenzyme F420 biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymes involved in the Coenzyme F420 biosynthesis pathway. Note that complete kinetic data for all enzymes in the revised pathway is not yet fully available in the literature.

EnzymeSubstrate(s)Product(s)Optimal pH
FbiC 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, Tyrosine, 2 SAMFO, 2 L-methionine, 2 5'-deoxyadenosine, AmmoniaData not available
FbiD Phosphoenolpyruvate (PEP), GTPenolpyruvyl-diphospho-5'-guanosine (EPPG), PPiData not available
FbiA FO, EPPGdehydro-F420-0, GMPData not available
FbiB dehydro-F420-0, FMNH2F420-0, FMN8.5[6]
F420-0, L-Glutamate, GTPF420-18.5[6]
F420-(n), L-Glutamate, GTPF420-(n+1)8.5[6]

Table 1: Summary of Enzymatic Reactions and Optimal Conditions.

EnzymeSubstrateKmkcatReference
FbiC Data not availableData not availableData not available
FbiD Data not availableData not availableData not available
FbiA Data not availableData not availableData not available
FbiB Data not availableData not availableData not available

Table 2: Enzyme Kinetic Parameters. Note: Detailed kinetic studies for the individual enzymes in the revised pathway are still emerging.

Experimental Protocols

The following section provides detailed protocols for the expression and purification of the F420 biosynthesis enzymes and the subsequent in vitro reconstitution of the pathway.

Experimental Workflow

experimental_workflow cluster_expression Enzyme Expression cluster_purification Protein Purification cluster_reconstitution In Vitro Reconstitution cluster_analysis Product Analysis A Gene Cloning into Expression Vector B Transformation into E. coli Expression Host A->B C Induction of Protein Expression B->C D Cell Harvesting C->D E Cell Lysis D->E F Clarification of Lysate E->F G Immobilized Metal Affinity Chromatography (IMAC) F->G H Buffer Exchange / Desalting G->H I Purity and Concentration Assessment (SDS-PAGE, Bradford Assay) H->I J Preparation of Reaction Mixture I->J K Initiation of Enzymatic Cascade J->K L Incubation K->L M Reaction Quenching L->M N HPLC with Fluorescence Detection M->N O Mass Spectrometry (for confirmation) N->O

Figure 2: General experimental workflow for in vitro reconstitution.
Protocol 1: Expression and Purification of His-tagged FbiA, FbiB, FbiC, and FbiD

This protocol describes the expression of N-terminally His-tagged FbiA, FbiB, FbiC, and FbiD from Mycobacterium smegmatis in E. coli and their subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Expression vectors (e.g., pET series) containing the respective fbi genes with an N-terminal His6-tag.

  • E. coli expression host (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, 1 mg/mL lysozyme, 2 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

  • Ni-NTA agarose resin.

  • Bradford reagent.

  • SDS-PAGE reagents.

Procedure:

  • Transformation: Transform the expression plasmids into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC Purification:

    • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Wash Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 CV of Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions.

  • Purity Assessment: Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Concentration Determination: Determine the protein concentration using the Bradford assay.

  • Storage: Aliquot the purified enzymes and store at -80°C.

Protocol 2: In Vitro Reconstitution of the Coenzyme F420 Biosynthesis Pathway

This protocol describes a coupled enzyme assay to synthesize F420-n from its initial precursors using the purified Fbi enzymes.

Materials:

  • Purified FbiA, FbiB, FbiC, and FbiD enzymes.

  • Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 50 mM KCl.

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

  • L-Tyrosine.

  • S-Adenosyl-L-methionine (SAM).

  • Phosphoenolpyruvate (PEP).

  • Guanosine triphosphate (GTP).

  • L-Glutamate.

  • Flavin mononucleotide (FMN).

  • NAD(P)H.

  • A flavin reductase (e.g., from E. coli) for FMNH2 regeneration.

  • Quenching solution (e.g., 10% trichloroacetic acid).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Reaction Buffer to a final volume of 100 µL.

    • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (final concentration: 100 µM).

    • L-Tyrosine (final concentration: 100 µM).

    • SAM (final concentration: 200 µM).

    • PEP (final concentration: 1 mM).

    • GTP (final concentration: 1 mM).

    • L-Glutamate (final concentration: 5 mM).

    • FMN (final concentration: 50 µM).

    • NAD(P)H (final concentration: 1 mM).

    • Flavin reductase (final concentration: 1 µM).

    • Purified FbiC (final concentration: 1-5 µM).

    • Purified FbiD (final concentration: 1-5 µM).

    • Purified FbiA (final concentration: 1-5 µM).

    • Purified FbiB (final concentration: 1-5 µM).

  • Initiation and Incubation: Initiate the reaction by transferring the tube to a 37°C water bath. Incubate for 2-4 hours. For the production of longer polyglutamate tails on F420, the incubation time can be extended up to 24 hours.[7]

  • Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant for the presence of F420 and its intermediates using HPLC with fluorescence detection (Excitation: 420 nm, Emission: 470 nm).[1] Mass spectrometry can be used to confirm the identity of the products.

Product Analysis by HPLC

Analysis of the reaction products is typically performed by reverse-phase HPLC with fluorescence detection.

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) is commonly used.

  • Detection: Fluorescence detector set to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.[1]

  • Standard: Purified F420 of a known concentration should be used to generate a standard curve for quantification.

The different polyglutamated forms of F420 (F420-0, F420-1, F420-2, etc.) will have different retention times, allowing for their separation and quantification.[6]

Troubleshooting

  • Low protein yield: Optimize expression conditions (e.g., temperature, IPTG concentration, expression host). Ensure proper cell lysis.

  • Protein in inclusion bodies: Try expressing at a lower temperature, using a different expression host, or co-expressing with chaperones.

  • No or low F420 production:

    • Verify the activity of each individual enzyme in a separate assay if possible.

    • Ensure all substrates and cofactors are present at the correct concentrations.

    • Check the pH of the reaction buffer.

    • Ensure the FMNH2 regeneration system is active.

  • Incomplete glutamylation: Increase the incubation time and/or the concentration of FbiB and L-glutamate.

Conclusion

The protocols provided in these application notes offer a comprehensive framework for the successful in vitro reconstitution of the coenzyme F420 biosynthesis pathway. This system is invaluable for fundamental research into this important metabolic pathway and provides a platform for the development of novel antimicrobial agents and biocatalytic processes. Further optimization of reaction conditions and enzyme concentrations may be required depending on the specific research goals.

References

Application Notes & Protocols: Chemical Synthesis of Coenzyme F420 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor crucial for a range of redox reactions in various microorganisms, including methanogenic archaea and mycobacteria.[1][2][3] Its low redox potential makes it a key player in processes like methanogenesis, antibiotic biosynthesis, and the activation of anti-tubercular prodrugs.[1][2][3] However, the limited availability of F420 from natural sources presents a significant bottleneck for both basic research and the biotechnological application of F420-dependent enzymes.[1][4] This document provides detailed methods for the chemical and chemoenzymatic synthesis of Coenzyme F420 and its functional analogs, offering a practical guide for researchers in the field.

The complex structure of Coenzyme F420, characterized by a redox-active 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO) core linked to a phospholactyl-poly-γ-glutamate side chain, renders its total chemical synthesis challenging.[1][5] Consequently, chemoenzymatic strategies that combine the chemical synthesis of the FO core with subsequent enzymatic modifications have emerged as a more accessible and efficient approach.[1] These methods allow for the production of the FO core and its analogs, such as F420-0 (FO with a phospholactyl group) and the unnatural, yet functional, analog FO-5'-phosphate (FOP).[1]

Synthetic Strategies Overview

The synthesis of Coenzyme F420 analogs can be broadly categorized into three main approaches:

  • Total Chemical Synthesis: This approach involves the complete chemical construction of the entire F420 molecule. While it offers the highest degree of control and the ability to introduce non-natural modifications, it is often a low-yielding and complex process.[5]

  • Chemoenzymatic Synthesis: This is currently the most practical and widely used approach. It typically involves:

    • Chemical synthesis of the deazaflavin core (FO).

    • Enzymatic addition of the phospholactyl group to form F420-0.

    • Enzymatic addition of glutamate residues to elongate the side chain.

  • Biosynthesis in Engineered Organisms: While not a chemical synthesis method, the heterologous production of F420 in organisms like E. coli is a rapidly developing alternative for obtaining the natural cofactor.[1][4]

This document will focus on the detailed protocols for the chemical and chemoenzymatic synthesis of FO and its key analogs.

Chemical Synthesis of the Deazaflavin Core (FO)

The chemical synthesis of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO) core is the foundational step for most F420 analog syntheses. An improved and convenient synthesis method has been described by Hossain et al., which addresses the redox instability of key intermediates.[6]

Quantitative Data for FO Synthesis
StepProductStarting MaterialsKey Reagents/ConditionsYield (%)Reference
1N-(3-(tert-butyldimethylsilyloxy)phenyl)-D-ribitylamine3-aminophenol, D-riboseTBDMSCl, Imidazole, Methanol~93% (over 2 steps)[6]
26-(N-(3-(tert-butyldimethylsilyloxy)phenyl)-D-ribitylamino)uracilPrevious product, 6-chlorouracilDiisopropylethylamine, n-butanolNot specified[6]
37,8-didemethyl-8-hydroxy-5-deazariboflavin (FO)Previous productDiphenyl ether, refluxNot specified[6]
Experimental Protocol: Synthesis of FO

This protocol is adapted from the method described by Hossain et al. (2015).[6]

Materials:

  • 3-aminophenol

  • D-ribose

  • tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Methanol (dry)

  • 6-chlorouracil

  • Diisopropylethylamine (DIPEA)

  • n-butanol

  • Diphenyl ether

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Protection of 3-aminophenol:

    • Dissolve 3-aminophenol in a suitable solvent (e.g., DMF).

    • Add imidazole followed by the dropwise addition of TBDMSCl.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the silyl-protected aminophenol by silica gel chromatography.

  • Synthesis of N-(3-(tert-butyldimethylsilyloxy)phenyl)-D-ribitylamine:

    • Reflux the silyl-protected 3-aminophenol and D-ribose in dry methanol.

    • Monitor the reaction for the formation of the N-ribosyl-amine intermediate.

    • Upon completion, reduce the intermediate in situ (e.g., with NaBH4 or catalytic hydrogenation) to yield the ribitylamine derivative.

    • Purify the product by silica gel chromatography.

  • Condensation with 6-chlorouracil:

    • Combine the N-(3-(tert-butyldimethylsilyloxy)phenyl)-D-ribitylamine and 6-chlorouracil in n-butanol.

    • Add DIPEA and reflux the mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and purify the resulting uracil derivative by silica gel chromatography to yield 6-(N-(3-(tert-butyldimethylsilyloxy)phenyl)-D-ribitylamino)uracil.

  • Cyclization and Deprotection to form FO:

    • Heat the purified uracil derivative in diphenyl ether under reflux conditions to induce cyclization.

    • This step also results in the cleavage of the TBDMS protecting group.

    • After cooling, the product (FO) can be precipitated and purified.

Chemoenzymatic Synthesis of FOP (FO-5'-phosphate)

FOP is a functional analog of F420 that can be used to study F420-dependent enzymes.[1] Its synthesis involves the chemical synthesis of FO as described above, followed by enzymatic phosphorylation.

Quantitative Data for FOP Synthesis
StepProductStarting MaterialEnzymeKey Reagents/ConditionsConversion (%)Reference
1FOP (FO-5'-phosphate)FOEngineered Riboflavin Kinase from C. ammoniagenesATP, MgCl280% (in 12h)[1]
Experimental Protocol: Enzymatic Phosphorylation of FO

This protocol is based on the work of Drenth et al. (2019).[1]

Materials:

  • Synthesized FO

  • Engineered Riboflavin Kinase from Corynebacterium ammoniagenes (CaRFK mutant F21H/F85H/A66I)

  • ATP (Adenosine triphosphate)

  • MgCl2

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • HPLC for reaction monitoring and purification

Procedure:

  • Enzyme Expression and Purification:

    • Express the engineered riboflavin kinase in a suitable host (e.g., E. coli).

    • Purify the enzyme using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Phosphorylation Reaction:

    • Set up the reaction mixture containing:

      • FO (e.g., 1 mM)

      • ATP (e.g., 5 mM)

      • MgCl2 (e.g., 10 mM)

      • Purified engineered riboflavin kinase

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Incubate the reaction at a suitable temperature (e.g., 30°C).

  • Monitoring and Purification:

    • Monitor the conversion of FO to FOP using analytical HPLC.

    • Once maximum conversion is reached, stop the reaction (e.g., by heating or adding a quenching agent).

    • Purify the FOP product using preparative HPLC.

Total Chemical Synthesis of Coenzyme F420

The total chemical synthesis of Coenzyme F420 is a complex undertaking that has been successfully achieved.[5] The key step in this synthesis is the formation of a phosphotriester bond between the protected FO-ribityl moiety and the protected lactyl-diglutamate peptide.

Experimental Protocol: Key Steps in Total F420 Synthesis

This protocol is a conceptual outline based on the first total synthesis.[5]

Key Synthetic Intermediates:

  • Protected 8-hydroxy-10-(D-ribityl)-5-deazaisoalloxazine (protected FO).

  • (L-lactoyl-γ-L-glutamyl)-L-glutamic acid tribenzyl ester (peptide moiety).

Procedure Outline:

  • Synthesis of the Protected FO Moiety:

    • Synthesize the FO core as previously described.

    • Protect the hydroxyl groups on the ribityl chain (e.g., as acetates) and the phenolic hydroxyl at C-8 (e.g., as a benzyl ether) to prevent side reactions.

  • Synthesis of the Peptide Moiety:

    • Synthesize the (L-lactoyl-γ-L-glutamyl)-L-glutamic acid tribenzyl ester using standard peptide synthesis techniques.

  • Phosphite Triester Coupling:

    • Couple the protected FO moiety with the peptide moiety using a phosphite triester approach. This involves reacting the primary alcohol of the protected FO-ribityl chain with a phosphorodichloridite (e.g., 2,2,2-trichloroethyl phosphorodichloridite) followed by the addition of the peptide's lactyl hydroxyl group.

    • Oxidize the resulting phosphite triester to the phosphate triester (e.g., with iodine and water).

  • Deprotection:

    • Perform a series of deprotection steps to remove all protecting groups:

      • Removal of the 2,2,2-trichloroethyl group (e.g., with a Zn/Cu couple).

      • Catalytic hydrogenolysis to remove benzyl esters and ethers.

      • Hydrolysis to remove acetate groups.

  • Purification:

    • Purify the final Coenzyme F420 product using ion-exchange chromatography (e.g., DEAE Sephadex) and size-exclusion chromatography (e.g., Sephadex G-15).

Visualizations

Chemoenzymatic Synthesis of FOP

chemoenzymatic_synthesis_FOP A 3-Aminophenol + D-Ribose B Protected Ribitylamine Intermediate A->B Chemical Synthesis (Multi-step) C FO (Deazaflavin Core) B->C Cyclization D FOP (FO-5'-phosphate) C->D Enzymatic Phosphorylation E Engineered Riboflavin Kinase E->D F ATP F->D F420_Biosynthesis FO FO F420_0 F420-0 FO->F420_0 FbiA / CofD F420_1 F420-1 F420_0->F420_1 FbiB / CofE F420_n F420-n (Mature Coenzyme) F420_1->F420_n FbiB / CofE PL 2-Phospho-L-lactate PL->F420_0 Glu L-Glutamate Glu->F420_1 Glu2 L-Glutamate Glu2->F420_n

References

Coenzyme F420: A Versatile Tool for Probing Redox Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin derivative, is a key player in the redox metabolism of a diverse range of microorganisms, including methanogenic archaea and various bacteria such as Mycobacterium tuberculosis.[1][2][3] Its unique chemical properties, particularly its low redox potential and its function as a two-electron carrier, distinguish it from more common redox cofactors like NAD(P) and FAD.[3][4] These characteristics make Coenzyme F420 and its dependent enzymes powerful tools for studying challenging redox reactions, with significant applications in drug development, biocatalysis, and environmental science.[2][5] This document provides detailed application notes and experimental protocols for utilizing Coenzyme F420 as a tool in redox biochemistry research.

I. Properties and Significance of Coenzyme F420

Coenzyme F420 consists of a redox-active 8-hydroxy-5-deazariboflavin chromophore linked to a lactyl-oligoglutamyl tail.[2][3] The length of the polyglutamate tail can vary between species.[1] The oxidized form (F420) exhibits a characteristic absorbance maximum at 420 nm, which is lost upon reduction to F420H2.[1][6] This spectral property is central to many of the assays described below.

The standard redox potential of the F420/F420H2 couple is approximately -360 mV, which is significantly lower than that of NAD+/NADH (-320 mV) and FAD/FADH2 (-220 mV).[7][8] This low potential enables F420 to participate in reactions that are thermodynamically unfavorable for other cofactors, such as the reduction of nitroaromatic compounds and the biosynthesis of certain antibiotics.[2][9] In Mycobacterium tuberculosis, F420 is crucial for the activation of anti-tubercular pro-drugs like pretomanid and delamanid, highlighting its importance as a drug target.[3]

II. Quantitative Data Summary

The following tables summarize key quantitative data for Coenzyme F420 and associated enzymes, facilitating experimental design and data analysis.

Table 1: Physicochemical Properties of Coenzyme F420

PropertyValueReference(s)
Molar Extinction Coefficient (ε₄₂₀)25.7 mM⁻¹ cm⁻¹ (at pH 7.0)[1][9]
Molar Extinction Coefficient (ε₄₀₀)25.7 mM⁻¹ cm⁻¹ (isosbestic point)[5]
Standard Redox Potential (E°')~ -360 mV[7]
Fluorescence Excitation Wavelength400-420 nm[1][10]
Fluorescence Emission Wavelength470-480 nm[1][10]

Table 2: Kinetic Parameters of Key F420-Dependent Enzymes

EnzymeOrganismSubstrateApparent KₘApparent kcatOptimal pHReference(s)
Glucose-6-Phosphate Dehydrogenase (FGD)Mycobacterium smegmatisCoenzyme F4200.004 mM-5.5 and 8.0[2][3]
Glucose-6-Phosphate1.6 mM-[2][3]
F420-Dependent Reductase (FDR-Mha)-Coenzyme F42013.9 µM33 s⁻¹-[9]
Deazaflavin-Dependent Nitroreductase (Ddn)Mycobacterium tuberculosisPA-82450 µM (assay conc.)-6.0-8.0[5]
F420H₂100 µM (assay conc.)-[5]
F420H₂:NADP⁺ Oxidoreductase (Fno)Archaeoglobus fulgidusF420H₂---[11]
NADP⁺--[11]

Table 3: Intracellular Concentrations of Coenzyme F420

OrganismConditionConcentration (µmol/g protein)Reference(s)
Methanobacterium bryantiiH₂/CO₂ grown1.84 - 3.65[7][12]
Methanosarcina barkeriMethanol grown0.84 - 1.54[7][12]
Mycobacterium smegmatisAerobic culture~0.1 - 0.6[1]

III. Experimental Protocols

This section provides detailed protocols for the extraction, quantification, and utilization of Coenzyme F420 in enzymatic assays.

Protocol 1: Extraction and Purification of Coenzyme F420 from Mycobacterium smegmatis

This protocol is adapted from established methods for large-scale production.[1][5][10]

Materials:

  • Mycobacterium smegmatis cell paste

  • Lysis Buffer: 25 mM Sodium Phosphate, pH 7.0

  • Solid Ammonium Sulfate

  • Phenyl-Sepharose column

  • Quaternary Aminoethyl (QAE) Sephadex column

  • Florisil column

  • Chromatography system (e.g., FPLC or HPLC)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Lysis: Resuspend wet cell paste of M. smegmatis in an equal volume of Lysis Buffer. Lyse the cells by autoclaving at 121°C for 15-30 minutes.[10][13] Centrifuge the lysate at 16,000 x g for 15 minutes to pellet cell debris.

  • Ammonium Sulfate Precipitation: Adjust the supernatant to 60% ammonium sulfate saturation by slowly adding solid ammonium sulfate while stirring on ice. Centrifuge at 12,000 x g for 30 minutes. The F420 remains in the supernatant. Adjust the supernatant to 90% saturation and centrifuge again. Dissolve the resulting pellet, which contains F420, in a minimal volume of 1 M ammonium sulfate in 20 mM Tris-HCl, pH 7.0.

  • Phenyl-Sepharose Chromatography: Equilibrate a Phenyl-Sepharose column with 1 M ammonium sulfate in 50 mM Tris-HCl, pH 7.0. Load the dissolved pellet and wash the column with the equilibration buffer. Elute the F420 with a linear gradient of 500 to 0 mM ammonium sulfate in 50 mM Tris-HCl, pH 7.0.[3]

  • QAE Ion-Exchange Chromatography: Pool the F420-containing fractions and apply to a QAE Sephadex column equilibrated with 25 mM Sodium Phosphate, pH 7.0. Elute with a NaCl gradient (e.g., 0-1 M) in the same buffer. F420 typically elutes at around 500 mM NaCl.[10]

  • Florisil Adsorption Chromatography: As a final polishing step, apply the F420 fraction to a Florisil column and elute with water.[1]

  • Quantification and Storage: Determine the concentration of the purified F420 by measuring its absorbance at 420 nm using a molar extinction coefficient of 25.7 mM⁻¹ cm⁻¹.[1] Store the purified F420 at -20°C or -80°C in the dark.

Protocol 2: Quantification of Coenzyme F420 in Biological Samples

This protocol utilizes the fluorescent properties of F420 for sensitive detection.[1]

Materials:

  • Biological sample (e.g., cell lysate)

  • C18 HPLC column

  • Fluorescence detector

  • Purified Coenzyme F420 standard

Procedure:

  • Sample Preparation: Prepare a clear cell lysate as described in Protocol 1, step 1.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column.

  • Fluorescence Detection: Use a fluorescence detector with an excitation wavelength of 400 nm and an emission wavelength of 470 nm.[1]

  • Quantification: Create a standard curve using known concentrations of purified F420. Determine the concentration of F420 in the sample by comparing its peak area to the standard curve.

Protocol 3: Assay of F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

This spectrophotometric assay monitors the reduction of F420.[2][3][14]

Materials:

  • Purified FGD enzyme

  • Purified Coenzyme F420

  • Glucose-6-phosphate (G6P)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing Assay Buffer, 1.6 mM G6P, and 0.004 mM Coenzyme F420.[2][3]

  • Initiate Reaction: Start the reaction by adding a known amount of FGD enzyme.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 420 nm at 25°C.[6] The rate of decrease corresponds to the rate of F420 reduction.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of F420 (25.7 mM⁻¹ cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of F420 per minute.

Protocol 4: Assay of F420-Dependent Nitroreductase (Ddn)

This assay is crucial for studying the activation of nitroaromatic pro-drugs.[5]

Materials:

  • Purified Ddn enzyme

  • Reduced Coenzyme F420 (F420H₂)

  • Nitroaromatic substrate (e.g., PA-824)

  • Assay Buffer: 50 mM MES, pH 6.5

  • Method for generating F420H₂ (e.g., using FGD and G6P as described in Protocol 3)

Procedure:

  • Prepare F420H₂: Generate F420H₂ enzymatically using FGD and an excess of G6P. The disappearance of the yellow color indicates the complete reduction of F420.

  • Reaction Mixture: In a suitable reaction vessel, combine Assay Buffer, 100 µM F420H₂, and 50 µM of the nitroaromatic substrate.[5]

  • Initiate Reaction: Start the reaction by adding 1 µM Ddn enzyme.[5]

  • Monitor Reaction: Monitor the oxidation of F420H₂ by observing the increase in absorbance at 420 nm. Alternatively, monitor the reaction at the isosbestic point of 400 nm.[5]

  • Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance change over time.

IV. Visualizations

The following diagrams illustrate key pathways and workflows related to Coenzyme F420.

F420_Biosynthesis GTP GTP FbiC FbiC (Fo synthase) GTP->FbiC Tyrosine Tyrosine Tyrosine->FbiC PEP Phosphoenolpyruvate FbiA FbiA (CofD) PEP->FbiA Fo Coenzyme FO FbiC->Fo Fo->FbiA DehydroF420 Dehydro-F420-0 FbiA->DehydroF420 FbiB_reductase FbiB (reductase domain) DehydroF420->FbiB_reductase F420_0 F420-0 FbiB_reductase->F420_0 FbiB_ligase FbiB (ligase domain) F420_0->FbiB_ligase F420_n Coenzyme F420-n FbiB_ligase->F420_n Glutamate Glutamate Glutamate->FbiB_ligase

Caption: Biosynthesis pathway of Coenzyme F420.

FGD_Assay_Workflow Start Start: Prepare Reaction Mixture Components Assay Buffer Glucose-6-Phosphate Coenzyme F420 Start->Components AddEnzyme Add FGD Enzyme Components->AddEnzyme Spectro Monitor Absorbance at 420 nm AddEnzyme->Spectro Data Record Absorbance Decrease Spectro->Data Calculate Calculate Enzyme Activity Data->Calculate End End Calculate->End

Caption: Workflow for F420-dependent FGD assay.

Ddn_Activation_Pathway F420 F420 (oxidized) FGD FGD F420->FGD PGL 6-Phosphogluconolactone FGD->PGL F420H2 F420H2 (reduced) FGD->F420H2 G6P Glucose-6-Phosphate G6P->FGD Ddn Ddn F420H2->Ddn Ddn->F420 ActiveDrug Activated Drug Ddn->ActiveDrug Prodrug Pretomanid (Prodrug) Prodrug->Ddn Target Bacterial Target ActiveDrug->Target

Caption: Activation of Pretomanid by the F420-Ddn system.

References

Application Notes and Protocols for Enhanced Coenzyme F420 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin derivative, is a redox cofactor with a lower redox potential than flavins, making it a crucial player in various biological processes, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs. The limited commercial availability of Coenzyme F420 has hindered research and development in these areas. This document provides detailed application notes and protocols for the metabolic engineering of Mycobacterium smegmatis to achieve significantly increased production of Coenzyme F420. The protocols described herein are based on the successful co-expression of the F420 biosynthetic genes fbiA, fbiB, and fbiC.

Principle

The metabolic engineering strategy involves the overexpression of three key enzymes in the Coenzyme F420 biosynthetic pathway in Mycobacterium smegmatis, a non-pathogenic, fast-growing mycobacterium. The genes fbiA, fbiB, and fbiC are co-expressed from a single expression vector, leading to a significant increase in the intracellular concentration of Coenzyme F420. Optimization of culture conditions, including media composition and growth time, further enhances the yield. The produced Coenzyme F420 is then extracted and purified using a two-step chromatography process.

Quantitative Data on Coenzyme F420 Production

Metabolic engineering of M. smegmatis by co-expressing the fbiABC gene cluster results in a substantial increase in Coenzyme F420 production.

Strain/ConditionFold Increase in F420 Production (compared to Wild Type)Specific YieldReference
M. smegmatis mc²155 + pYUBDuet-fbiABC (unoptimized media)~5-foldNot reported[1]
M. smegmatis mc²155 + pYUBDuet-fbiABC (optimized autoinduction media)Up to 10-fold104 mg / 800 g wet cell paste[2]

Visualized Pathways and Workflows

Coenzyme F420 Biosynthetic Pathway

F420_Biosynthesis Precursor Chorismate FbiC FbiC Precursor->FbiC Multiple steps FO Factor O (FO) FbiA FbiA FO->FbiA  + 2-phospho-L-lactate F420_0 F420-0 FbiB FbiB F420_0->FbiB  + Glutamate F420_n Coenzyme F420 (polyglutamylated) FbiC->FO FbiA->F420_0 FbiB->F420_n

Caption: Simplified biosynthetic pathway of Coenzyme F420 in Mycobacteria.

Experimental Workflow for Enhanced F420 Production

F420_Production_Workflow cluster_cloning 1. Plasmid Construction cluster_transformation 2. Transformation cluster_culture 3. Culture and Induction cluster_purification 4. Purification cluster_analysis 5. Analysis Clone_fbiC Clone fbiC into pYUBDuet (NcoI/HindIII) Clone_fbiAB Clone fbiAB into pYUBDuet-fbiC (NdeI/EcoRV) Clone_fbiC->Clone_fbiAB Electroporation Electroporate pYUBDuet-fbiABC into M. smegmatis mc²155 Clone_fbiAB->Electroporation Culture Culture in optimized autoinduction medium Electroporation->Culture Harvest Harvest cells after 4-5 days Culture->Harvest Lysis Cell Lysis (Autoclaving) Harvest->Lysis Anion_Exchange Anion Exchange Chromatography Lysis->Anion_Exchange HIC Hydrophobic Interaction Chromatography Anion_Exchange->HIC Quantification Fluorometric Quantification (Ex: 420 nm, Em: 480 nm) HIC->Quantification

Caption: Overall workflow for the production and purification of Coenzyme F420.

Experimental Protocols

Protocol 1: Construction of the fbiABC Co-expression Plasmid (pYUBDuet-fbiABC)

1.1. Amplification of fbiC and fbiAB

  • Amplify the fbiC gene from Mycobacterium tuberculosis H37Rv genomic DNA using primers incorporating NcoI and HindIII restriction sites.

  • Amplify the fbiAB operon from M. tuberculosis H37Rv genomic DNA using primers incorporating NdeI and EcoRV restriction sites.

  • Purify the PCR products using a standard PCR purification kit.

1.2. Cloning into pYUBDuet Vector [1]

  • Digest the pYUBDuet vector and the purified fbiC PCR product with NcoI and HindIII restriction enzymes.

  • Ligate the digested fbiC fragment into the digested pYUBDuet vector to create pYUBDuet-fbiC.

  • Transform the ligation product into competent E. coli cells and select for transformants.

  • Verify the correct insertion by restriction digest and sequencing.

  • Digest the pYUBDuet-fbiC plasmid and the purified fbiAB PCR product with NdeI and EcoRV restriction enzymes.

  • Ligate the digested fbiAB fragment into the digested pYUBDuet-fbiC vector to create the final pYUBDuet-fbiABC construct.

  • Transform the ligation product into competent E. coli cells and select for transformants.

  • Verify the correct insertion by restriction digest and sequencing.

Protocol 2: Transformation of Mycobacterium smegmatis

2.1. Preparation of Electrocompetent M. smegmatis mc²155

  • Inoculate 50 mL of 7H9 broth (supplemented with ADC and 0.05% Tween 80) with M. smegmatis mc²155 and grow at 37°C with shaking to an OD600 of 0.8-1.0.

  • Chill the culture on ice for 1 hour.

  • Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold 10% glycerol.

  • Resuspend the final pellet in a small volume of 10% glycerol to achieve a high cell density.

  • Use the competent cells immediately or store as aliquots at -80°C.

2.2. Electroporation

  • Thaw an aliquot of electrocompetent cells on ice.

  • Add 1-2 µL of the pYUBDuet-fbiABC plasmid DNA to 100 µL of competent cells.

  • Transfer the cell-DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.

  • Electroporate using a Bio-Rad Gene Pulser with the following settings: 2.5 kV, 25 µF, and 1000 Ω.

  • Immediately add 1 mL of 7H9 broth to the cuvette and transfer the cell suspension to a microfuge tube.

  • Incubate at 37°C for 3-4 hours with gentle shaking to allow for recovery and expression of the antibiotic resistance marker.

  • Plate the transformed cells on 7H10 agar plates containing the appropriate antibiotic (e.g., hygromycin) for selection of pYUBDuet transformants.

  • Incubate the plates at 37°C for 3-4 days until colonies appear.

Protocol 3: Overproduction of Coenzyme F420

3.1. Culture Conditions

  • Inoculate a single colony of M. smegmatis harboring pYUBDuet-fbiABC into 10 mL of 7H9 broth with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.8-1.0.

  • Inoculate 1 L of ZY-based autoinduction medium in a 2.8 L flask with the starter culture.

  • Supplement the autoinduction medium with the following sterile solutions (final concentrations to be optimized, suggested starting points):

    • Iron (III) Chloride (e.g., 50 µM)

    • Ammonium Iron (III) Citrate (e.g., 100 µM)

    • L-Glutamate (e.g., 10 mM)

    • Manganese (II) Chloride (e.g., 10 µM)

  • Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 4-5 days.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell paste can be stored at -80°C until further processing.

Protocol 4: Purification of Coenzyme F420

4.1. Cell Lysis

  • Resuspend the cell paste in a minimal volume of 25 mM sodium phosphate buffer, pH 7.0.

  • Lyse the cells by autoclaving at 121°C for 20 minutes.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

4.2. Anion Exchange Chromatography [1]

  • Equilibrate a HiTrap Q FF or Macroprep High-Q anion exchange column with 25 mM sodium phosphate buffer, pH 7.0.

  • Load the clarified cell lysate onto the column.

  • Wash the column with 5-10 column volumes of the equilibration buffer.

  • Elute the bound molecules using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

  • Collect fractions and monitor the absorbance at 420 nm. Coenzyme F420 typically elutes at approximately 500 mM NaCl.

4.3. Hydrophobic Interaction Chromatography (HIC)

  • Pool the F420-containing fractions from the anion exchange step.

  • Adjust the salt concentration of the pooled sample to a high level (e.g., add ammonium sulfate to 1-2 M) to promote hydrophobic interaction.

  • Equilibrate a Phenyl-Sepharose or a similar HIC column with a high-salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Load the sample onto the HIC column.

  • Wash the column with the high-salt buffer.

  • Elute the Coenzyme F420 by applying a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate).

  • Alternatively, for a simpler purification, a reverse-phase column like a Hypersep C18 can be used, with elution using an increasing concentration of an organic solvent like methanol (e.g., 20% methanol).[3]

  • Collect the yellow-colored fractions containing Coenzyme F420.

  • Desalt the purified F420 using dialysis or a desalting column.

  • Lyophilize the final product for long-term storage.

Protocol 5: Quantification of Coenzyme F420
  • Resuspend a known amount of purified, lyophilized Coenzyme F420 in 25 mM sodium phosphate buffer, pH 7.0.

  • Measure the absorbance at 420 nm and calculate the concentration using the molar extinction coefficient of 25,900 M⁻¹cm⁻¹.

  • For relative quantification in cell extracts, measure the fluorescence using an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 480 nm.

Troubleshooting

IssuePossible CauseSuggestion
Low transformation efficiencyPoor quality competent cells; poor quality DNA; incorrect electroporation settings.Prepare fresh competent cells; ensure DNA is pure and salt-free; verify electroporator settings.
Low F420 yieldSuboptimal culture conditions; inefficient protein expression.Optimize media supplements and culture time; verify protein expression by SDS-PAGE and Western blot if using tagged proteins.
Poor separation during chromatographyIncorrect buffer conditions; column overloading.Optimize salt concentrations and pH for binding and elution; reduce the amount of lysate loaded onto the column.

Conclusion

The metabolic engineering of Mycobacterium smegmatis provides a robust and scalable platform for the production of Coenzyme F420. By following the detailed protocols outlined in these application notes, researchers can generate significant quantities of this vital cofactor, thereby facilitating further research into its biological roles and its application in biotechnology and drug development.

References

Application Notes and Protocols: Coenzyme F420 in Single-Molecule Fluorescence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 (FO), a deazaflavin derivative, is a redox cofactor analogous to FAD and NAD(P) found in various archaea and bacteria, including Mycobacterium tuberculosis.[1][2] Its oxidized form exhibits intrinsic blue-green fluorescence, a property that has traditionally been exploited for the bulk identification of F420-producing microorganisms.[1] While not a conventional single-molecule probe, the inherent fluorescence of Coenzyme F420 presents a unique opportunity for label-free, single-molecule investigation of F420-dependent enzymatic processes. This document provides a theoretical framework and hypothetical protocols for the application of single-molecule fluorescence microscopy to study the dynamics of Coenzyme F420 in biological systems.

Photophysical Properties of Coenzyme F420

The suitability of a fluorophore for single-molecule studies is dictated by its photophysical properties. Coenzyme F420 possesses characteristics that, while not as robust as synthetic dyes, are sufficient for single-molecule detection with optimized instrumentation.

PropertyValueReference
Excitation Maximum (λex) 420 nm[3]
Emission Maximum (λem) 470 nm[3]
Fluorescence Quantum Yield (ΦF) 0.17
Fluorescence Lifetime (τ) 4.2 ns (at pH 7.5)[1][4]
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹ at 420 nm

Application: Single-Molecule Enzymology of F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

F420-dependent glucose-6-phosphate dehydrogenase (FGD) is a key enzyme in the pentose phosphate pathway of certain bacteria, including Mycobacterium tuberculosis, responsible for the production of reduced F420 (F420H₂).[5][6] The catalytic cycle of FGD involves the binding of both F420 and glucose-6-phosphate (G6P), followed by hydride transfer from G6P to F420, yielding F420H₂ and 6-phosphogluconolactone.[5] Since F420H₂ is non-fluorescent, this redox reaction provides a direct readout of enzymatic activity at the single-molecule level through fluorescence blinking.

F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Reaction

FGD_Reaction cluster_enzyme Enzymatic Cycle FGD FGD FGD_G6P_F420 FGD-G6P-F420 Complex FGD->FGD_G6P_F420 G6P Glucose-6-Phosphate G6P->FGD_G6P_F420 binds F420_ox F420 (oxidized) (Fluorescent) F420_ox->FGD_G6P_F420 binds FGD_lactone_F420H2 FGD-Lactone-F420H₂ Complex FGD_G6P_F420->FGD_lactone_F420H2 Hydride Transfer FGD_lactone_F420H2->FGD release lactone 6-Phospho- gluconolactone FGD_lactone_F420H2->lactone releases F420H2 F420H₂ (reduced) (Non-Fluorescent) FGD_lactone_F420H2->F420H2 releases

FGD Catalytic Cycle

Experimental Protocols

Protocol 1: Preparation of Purified F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

This protocol is based on established methods for the expression and purification of recombinant FGD.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an FGD expression vector.

  • LB medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-exclusion chromatography column (e.g., Superdex 200).

  • Storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

  • Expression: Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged FGD with elution buffer.

  • Size-Exclusion Chromatography: Further purify the eluted FGD by size-exclusion chromatography to remove aggregates and other impurities.

  • Concentration and Storage: Concentrate the purified protein and exchange the buffer to the storage buffer. Determine the protein concentration using a spectrophotometer. Aliquot and store at -80°C.

Protocol 2: Single-Molecule Fluorescence Microscopy of Immobilized FGD Activity

This protocol describes a hypothetical experiment to observe the activity of single FGD molecules using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Purified His-tagged FGD.

  • Coenzyme F420.

  • Glucose-6-phosphate (G6P).

  • TIRF microscopy buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, oxygen scavenging system, e.g., protocatechuic acid/protocatechuate-3,4-dioxygenase).

  • Functionalized coverslips for protein immobilization (e.g., PEGylated with Ni-NTA).

Experimental Workflow:

TIRF_Workflow cluster_prep Sample Preparation cluster_imaging TIRF Microscopy cluster_analysis Data Analysis Coverslip Functionalize Coverslip (PEG-NTA) Immobilize Immobilize His-tagged FGD Coverslip->Immobilize Assemble Assemble Flow Cell Immobilize->Assemble Mount Mount on TIRF Microscope Assemble->Mount Inject_F420 Inject F420 (Observe stable fluorescence) Mount->Inject_F420 Inject_G6P Inject G6P (Observe fluorescence blinking) Inject_F420->Inject_G6P Acquire Acquire Time-Lapse Images Inject_G6P->Acquire Localize Localize Single Molecules Acquire->Localize Extract Extract Fluorescence Trajectories Localize->Extract Analyze Analyze Blinking Kinetics (Determine enzymatic rate) Extract->Analyze

Single-Molecule FGD Assay Workflow

Procedure:

  • Microscope Setup:

    • Use a TIRF microscope equipped with a high numerical aperture objective (e.g., ≥1.4 NA).

    • Excitation should be provided by a laser line close to the absorption maximum of F420 (e.g., a 405 nm or 421 nm diode laser).

    • Emission should be collected through a bandpass filter centered around 470 nm.

    • A sensitive detector, such as an electron-multiplying charge-coupled device (EMCCD) camera, is required for single-molecule detection.

  • Sample Preparation:

    • Clean and functionalize coverslips with a PEG-NTA coating to specifically immobilize the His-tagged FGD and reduce non-specific binding.

    • Assemble a flow cell using the functionalized coverslip.

    • Incubate the flow cell with a dilute solution of His-tagged FGD to achieve single-molecule surface density.

    • Wash the flow cell with TIRF microscopy buffer to remove unbound enzyme.

  • Imaging:

    • Mount the flow cell on the TIRF microscope.

    • Inject a solution of Coenzyme F420 in TIRF buffer into the flow cell. Individual fluorescent spots corresponding to single FGD molecules bound to F420 should be visible.

    • Acquire a time-lapse series of images to establish a baseline of stable fluorescence.

    • Inject a solution of G6P in TIRF buffer to initiate the enzymatic reaction.

    • Continue acquiring time-lapse images to observe the fluorescence blinking as individual F420 molecules are cyclically reduced (non-fluorescent) and replaced by oxidized (fluorescent) F420 from the solution.

  • Data Analysis:

    • Identify and localize the positions of single fluorescent molecules in the acquired image series.

    • Extract the fluorescence intensity trajectories for each molecule over time.

    • Analyze the "on" and "off" times from the trajectories to determine the kinetics of the enzymatic reaction at the single-molecule level.

Coenzyme F420 Biosynthesis Pathway

The biosynthesis of Coenzyme F420 is a multi-step process that begins with a branch from the riboflavin biosynthesis pathway.[1][7] Understanding this pathway is crucial for potential in vivo studies and for the heterologous production of F420.

F420_Biosynthesis GTP GTP ARP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->ARP Riboflavin Biosynthesis (several steps) Fo 8-Hydroxy-5-deazariboflavin (Fo) ARP->Fo CofG/CofH or FbiC (Deazaflavin Synthase) Tyrosine L-Tyrosine Tyrosine->Fo F420_0 F420-0 Fo->F420_0 CofD or FbiA (2-phospho-L-lactate transferase) LPPG L-Lactyl-2-diphospho-5'-guanosine LPPG->F420_0 F420_n Coenzyme F420-n F420_0->F420_n CofE or FbiB (γ-glutamyl ligase) Glutamate Glutamate Glutamate->F420_n

Simplified Coenzyme F420 Biosynthesis Pathway

Conclusion

The intrinsic fluorescence of Coenzyme F420, coupled with modern single-molecule fluorescence techniques, opens up new avenues for the detailed investigation of F420-dependent enzymes. While its photophysical properties are modest compared to dedicated fluorescent probes, they are sufficient for single-molecule detection under optimized conditions. The protocols and conceptual framework provided here offer a starting point for researchers to explore the dynamics of this important cofactor at the ultimate level of sensitivity, providing insights into enzymatic mechanisms and potentially aiding in the development of novel therapeutics targeting F420-dependent pathways.

References

Application Notes and Protocols for Isotopic Labeling of Coenzyme F420 for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin-derived redox cofactor crucial for a variety of metabolic pathways in methanogenic archaea and many bacteria, including the human pathogen Mycobacterium tuberculosis.[1][2][3] Structurally similar to flavin mononucleotide (FMN), F420 is catalytically more akin to NAD(P) due to its low redox potential, enabling it to participate in challenging two-electron hydride transfer reactions.[4][5] These reactions are integral to processes like methanogenesis, antibiotic biosynthesis, and the activation of anti-tubercular pro-drugs such as pretomanid and delamanid.[6][7][8]

The absence of F420 and its dependent enzymes in humans makes this pathway an attractive target for novel drug development.[3][7] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of coenzymes like F420 with their partner enzymes. Isotopic labeling with NMR-active nuclei, such as ¹³C and ¹⁵N, is essential for these studies, as it enhances signal sensitivity and allows for the use of advanced multi-dimensional NMR experiments to resolve complex structures and binding interfaces.[9][10]

These application notes provide detailed protocols for the isotopic labeling, purification, and analysis of Coenzyme F420, facilitating advanced research into F420-dependent enzyme mechanisms and inhibitor design.

Coenzyme F420 Biosynthesis Pathway

The biosynthesis of Coenzyme F420 from its precursor, Coenzyme F0, involves a conserved enzymatic pathway. Understanding this pathway is fundamental to developing strategies for isotopic labeling through metabolic engineering. The key steps are catalyzed by the enzymes FbiC, FbiA, and FbiB.[1]

F420_Biosynthesis cluster_precursors Precursors cluster_pathway F420 Biosynthesis Tyrosine_Metabolite Tyrosine Metabolite (4-hydroxyphenylpyruvate) FO Coenzyme F0 Tyrosine_Metabolite->FO FbiC GTP_Metabolite GTP Metabolite (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) GTP_Metabolite->FO (Fo synthase) F420_0 F420-0 (2-phospho-L-lactate added) FO->F420_0 FbiA (2-phospho-L-lactate transferase) F420_1 F420-1 (Glutamate added) F420_0->F420_1 FbiB (L-glutamate ligase) F420_n Coenzyme F420-n (Polyglutamated tail) F420_1->F420_n FbiB (γ-L-glutamate ligase)

Caption: The biosynthetic pathway of Coenzyme F420 from metabolic precursors.

Experimental Protocols

Protocol 1: Production of Uniformly ¹³C, ¹⁵N-Labeled Coenzyme F420

This protocol outlines the heterologous production of isotopically labeled F420 in Escherichia coli, a common host for recombinant protein expression that can be adapted for metabolite production.[10][11] The strategy relies on growing an E. coli strain engineered to express the F420 biosynthesis genes in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.

1. Host Strain and Plasmid Preparation:

  • Host Strain: E. coli BL21(DE3) is a suitable host.
  • Plasmids: Co-transform the host strain with plasmids containing the necessary F420 biosynthesis genes (e.g., fbiA, fbiB, fbiC from a native F420 producer like Mycobacterium smegmatis). Ensure plasmids have compatible origins of replication and different antibiotic resistance markers for selection.

2. Preparation of M9 Minimal Medium (1 Liter):

  • Autoclave 800 mL of H₂O.
  • Aseptically add the following sterile components:
  • 100 mL of 10x M9 salts (68 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter).
  • 1 g of ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).
  • 20 mL of 20% (w/v) ¹³C₆-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent).
  • 2 mL of 1 M MgSO₄.
  • 100 µL of 1 M CaCl₂.
  • 1 mL of 1000x Trace Metals Solution (see recipe below).
  • Appropriate antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin).
  • 1000x Trace Metals Solution (per 100 mL): 5 g EDTA, 0.83 g FeCl₃·6H₂O, 0.084 g ZnCl₂, 0.013 g CuCl₂·2H₂O, 0.01 g CoCl₂·6H₂O, 0.01 g H₃BO₃, 0.0016 g MnCl₂·4H₂O. Adjust pH to 7.5.

3. Cell Culture and Induction:

  • Inoculate 5 mL of unlabeled rich medium (e.g., LB) with a single colony and grow overnight at 37°C.
  • Use this starter culture to inoculate 1 L of the prepared ¹³C, ¹⁵N-M9 minimal medium to an initial OD₆₀₀ of ~0.05.
  • Grow the culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
  • Induce gene expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression and F420 production.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  • Discard the supernatant and resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Lyse the cells by sonication on ice or by using a French press.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

Protocol 2: Purification of Isotopically Labeled Coenzyme F420

Coenzyme F420 is named for its characteristic absorbance maximum at 420 nm, a property that is exploited during purification.[1] It is also highly fluorescent.[12]

1. Anion Exchange Chromatography:

  • Equilibrate a HiTrap Q HP column (or similar strong anion exchanger) with Buffer A (20 mM Tris-HCl pH 7.5).
  • Load the clarified cell lysate onto the column.
  • Wash the column with 5 column volumes of Buffer A to remove unbound proteins.
  • Elute F420 using a linear gradient of 0-100% Buffer B (20 mM Tris-HCl pH 7.5, 1 M NaCl) over 20 column volumes.
  • Collect fractions and monitor the absorbance at 420 nm. Pool the bright yellow fractions corresponding to F420.

2. Hydrophobic Interaction Chromatography (HIC):

  • To the pooled fractions from the previous step, add ammonium sulfate to a final concentration of 1 M to increase the ionic strength.
  • Equilibrate a HiTrap Phenyl HP column (or similar HIC column) with Buffer C (20 mM Tris-HCl pH 7.5, 1 M (NH₄)₂SO₄).
  • Load the sample onto the column.
  • Elute with a reverse linear gradient of 100-0% Buffer C (i.e., a gradient to 20 mM Tris-HCl pH 7.5).
  • Again, collect the yellow fractions absorbing at 420 nm.

3. Desalting and Quantification:

  • Desalt the final purified F420 sample using a desalting column (e.g., PD-10) equilibrated with deionized water or a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 6.8, 50 mM NaCl, 10% D₂O).
  • Concentrate the sample using a centrifugal concentrator.
  • Determine the concentration of F420 using its molar extinction coefficient (ε₄₂₀ = 40,000 M⁻¹cm⁻¹ in its oxidized state).

Workflow for F420 Isotopic Labeling and Analysis

The entire process from gene cloning to final analysis follows a structured workflow.

F420_Workflow cluster_prep Preparation cluster_prod Production & Purification cluster_analysis Analysis A Construct Plasmids (fbiA, fbiB, fbiC) B Transform E. coli Host A->B D Grow Culture & Induce Expression B->D C Prepare Labeled Minimal Medium C->D E Harvest & Lyse Cells D->E F Purify F420 via Chromatography E->F G Quantify & Prepare NMR Sample F->G H Acquire 1D/2D NMR Spectra (¹H, ¹³C-HSQC, ¹⁵N-HSQC) G->H I Resonance Assignment H->I J Structural & Interaction Studies I->J

Caption: Experimental workflow for isotopic labeling and NMR analysis of F420.

Data Presentation

Successful production and purification of isotopically labeled F420 should yield high levels of enrichment and sufficient quantities for NMR analysis.

Table 1: Typical Yields and Isotope Enrichment
ParameterTypical ValueMethod of Determination
Yield of Purified F420 5 - 10 mg / L of cultureUV-Vis Spectroscopy (A₄₂₀)
¹³C Enrichment > 98%Mass Spectrometry
¹⁵N Enrichment > 98%Mass Spectrometry
Purity > 95%HPLC, SDS-PAGE (of binding partner)

Note: Yields can vary significantly based on the expression construct, host strain, and culture conditions.

Table 2: Expected NMR Data for Labeled F420 Studies
Experiment TypeInformation GainedKey Considerations
1D ¹H, ¹³C, ¹⁵N Spectra Confirm successful labeling; assess sample purity and folding (in complex).Good signal-to-noise is required.
2D ¹H-¹³C HSQC Correlation of each carbon to its attached proton(s).Provides a "fingerprint" of the labeled molecule.
2D ¹H-¹⁵N HSQC Correlation of each nitrogen to its attached proton(s).Useful for probing the deazaflavin ring system.
Chemical Shift Perturbation Identify binding interfaces upon interaction with a target protein.Requires spectra of free F420 and the F420-protein complex.
NOESY Determine through-space proximities for structure calculation.Requires high-resolution data and complete assignments.

Conclusion

The protocols and data presented here provide a comprehensive guide for the production and NMR analysis of isotopically labeled Coenzyme F420. By enabling detailed structural and dynamic studies of F420 and its interactions with enzymes, this methodology serves as a critical tool for researchers in microbiology, enzymology, and drug development. The ability to probe F420-dependent pathways at an atomic level will accelerate the discovery of novel therapeutics targeting pathogens that rely on this unique cofactor.

References

High-performance liquid chromatography (HPLC) analysis of deazaflavins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deazaflavins, structural analogs of flavins where the N-5 atom is replaced by a carbon, are a class of compounds with significant interest in various research fields, including biochemistry, drug development, and photocatalysis. Their unique redox properties make them valuable as enzyme cofactors, photosensitizers, and potential therapeutic agents. Accurate and reliable quantification of deazaflavins is crucial for understanding their biological functions, monitoring reaction kinetics, and for quality control in drug manufacturing. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of deazaflavins and their derivatives.

This document provides detailed application notes and protocols for the HPLC analysis of deazaflavins, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive, validated HPLC method, sample preparation guidelines, and examples of quantitative data. Additionally, it features visualizations of relevant signaling pathways and experimental workflows to provide a broader context for the application of deazaflavin research.

I. HPLC Method for Quantitative Analysis of Deazaflavins

This section details a robust reversed-phase HPLC (RP-HPLC) method suitable for the simultaneous determination of various deazaflavin derivatives. The method is adapted from established protocols for flavin analysis and is optimized for sensitivity and resolution.

Chromatographic Conditions

ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B (linear gradient); 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Detector at 380 nm (or Diode Array Detector for spectral analysis)
Injection Volume 20 µL

Rationale for Method Selection:

  • C18 Column: Provides excellent hydrophobic retention for the moderately nonpolar deazaflavin core structure.

  • Formic Acid in Mobile Phase: Aids in protonating silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the deazaflavin molecules are in a consistent ionization state.

  • Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency and elution strength for deazaflavins.

  • Gradient Elution: Necessary for separating a mixture of deazaflavin derivatives with varying polarities within a reasonable analysis time.

  • UV Detection at 380 nm: Deazaflavins typically exhibit a strong absorbance maximum around this wavelength. A Diode Array Detector (DAD) is recommended for method development to confirm peak purity and identify optimal detection wavelengths for different analogs.

II. Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Deazaflavin Analogs (Illustrative Example)

Deazaflavin AnalogRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
5-Deazaflavin[Insert Data][Insert Data]>0.99[Insert Data][Insert Data]
10-Methyl-5-deazaflavin[Insert Data][Insert Data]>0.99[Insert Data][Insert Data]
8-Hydroxy-5-deazaflavin[Insert Data][Insert Data]>0.99[Insert Data][Insert Data]
7,8-Dimethyl-5-deazaflavin[Insert Data][Insert Data]>0.99[Insert Data][Insert Data]

Data in this table is illustrative. Researchers should determine these parameters experimentally for their specific deazaflavin analogs and HPLC system.

III. Experimental Protocols

A. Standard Solution and Sample Preparation

1. Preparation of Standard Stock Solutions (1 mg/mL)

  • Accurately weigh 10 mg of each deazaflavin standard.

  • Dissolve each standard in 10 mL of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store stock solutions at -20°C in amber vials to protect from light.

2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase (initial conditions: 90% A, 10% B).

  • A typical calibration curve may include concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation from Biological Matrices (e.g., Cell Lysates)

  • Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer).

  • Add an equal volume of ice-cold acetonitrile or methanol to the cell lysate to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the deazaflavins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. Sample Preparation from Reaction Mixtures

  • Quench the reaction by adding an appropriate reagent. For enzymatic reactions, quenching with an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid is common.

  • Centrifuge the quenched reaction mixture to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

B. HPLC System Setup and Operation
  • System Purge: Purge the HPLC system with both mobile phase A and B for at least 10 minutes to remove any air bubbles.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the HPLC software including blank injections (mobile phase), standard solutions for the calibration curve, quality control samples, and the unknown samples.

  • Data Acquisition: Start the sequence and acquire the chromatograms.

  • Data Analysis: Integrate the peaks of interest and use the calibration curve to quantify the amount of each deazaflavin in the samples.

IV. Visualizations

A. Signaling Pathways Involving Deazaflavins

Deazaflavins have been shown to modulate key cellular signaling pathways. The following diagrams illustrate two such pathways.

Deazaflavin_AMPK_Signaling Deazaflavin Deazaflavin AMPK AMPK Deazaflavin->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Increases Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Deazaflavin-mediated activation of the AMPK signaling pathway.

Deazaflavin_p53_Pathway Deazaflavin Deazaflavin Derivatives MDM2 MDM2 Deazaflavin->MDM2 Inhibits p53 p53 MDM2->p53 Promotes Ubiquitination Ubiquitination & Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Inhibition of MDM2-mediated p53 degradation by deazaflavins.

B. Experimental and Logical Workflows

The following diagrams illustrate a general experimental workflow for HPLC analysis and a logical workflow for the photocatalytic application of deazaflavins.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Sequence Run Sequence (Standards & Samples) Standard_Prep->Sequence Sample_Prep Sample Extraction & Cleanup Sample_Prep->Sequence System_Setup System Setup & Column Equilibration System_Setup->Sequence Integration Peak Integration & Identification Sequence->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General experimental workflow for HPLC analysis of deazaflavins.

Deazaflavin_Photocatalysis_Workflow Start Start: Reaction Mixture (Substrate, Deazaflavin Catalyst, Sacrificial Electron Donor) Irradiation Irradiation with Light (e.g., 405 nm LED) Start->Irradiation Excitation Deazaflavin Excitation (dFl -> dFl) Irradiation->Excitation Electron_Transfer Single Electron Transfer (SET) from Donor to dFl Excitation->Electron_Transfer Radical_Formation Formation of Deazaflavin Radical Anion (dFl•-) Electron_Transfer->Radical_Formation Substrate_Reduction dFl•- Reduces Substrate Radical_Formation->Substrate_Reduction Product_Formation Product Formation & Catalyst Regeneration Substrate_Reduction->Product_Formation End End: Product Isolation & Analysis (e.g., HPLC) Product_Formation->End

Caption: Logical workflow of a deazaflavin-mediated photocatalytic reaction.

Coenzyme F420: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 (FO), a deazaflavin derivative, is a redox-active cofactor found in various microorganisms, including methanogenic archaea and several bacterial species such as Mycobacterium tuberculosis. A key characteristic of the oxidized form of Coenzyme F420 is its intrinsic blue-green fluorescence, which has an excitation maximum at approximately 420 nm and an emission maximum at around 470 nm.[1][2][3] This autofluorescence provides a powerful, non-invasive tool for the visualization and quantification of F420-producing organisms.

Furthermore, the fluorescence of Coenzyme F420 is dependent on its redox state; the oxidized form (F420) is fluorescent, while the reduced form (F420H2) is non-fluorescent.[4] This property makes Coenzyme F420 a valuable endogenous probe for monitoring cellular redox status and the activity of F420-dependent enzymes in real-time within living cells. These enzymes play crucial roles in various metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of prodrugs like pretomanid and delamanid used in tuberculosis treatment.[5]

These application notes provide an overview of the photophysical properties of Coenzyme F420 and detailed protocols for its use as a fluorescent probe in cellular imaging, primarily leveraging its endogenous fluorescence in producing organisms.

Data Presentation

The photophysical and physicochemical properties of Coenzyme F420 are summarized in the table below for easy reference.

PropertyValueReference(s)
Molar Mass 773.598 g·mol⁻¹[6]
Maximum Excitation Wavelength (λex) ~420 nm[1][2][3]
Maximum Emission Wavelength (λem) ~470 nm[1][2][3]
Molar Extinction Coefficient (ε) 25,900 M⁻¹cm⁻¹ at 420 nm[7]
Fluorescence Quantum Yield (ΦF) 0.17 - 0.18[4]
Fluorescence Lifetime (τ) ~4.2 ns at pH 7.5[4][6]
Redox Potential (E°') -340 mV[3][8]
Solubility Water-soluble
Photostability Susceptible to photobleaching with prolonged exposure[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous Coenzyme F420 in Microorganisms

This protocol describes the general procedure for visualizing and analyzing the endogenous fluorescence of Coenzyme F420 in producing microorganisms, such as methanogens or mycobacteria.

Materials:

  • F420-producing microbial culture (e.g., Methanosarcina acetivorans, Mycobacterium smegmatis)

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips, or imaging-bottom dishes

  • Fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~400-420 nm, emission ~460-480 nm)

  • Incubation chamber for live-cell imaging (optional, for time-lapse studies)

Procedure:

  • Cell Culture: Grow the F420-producing microorganisms under optimal conditions to a suitable cell density.

  • Sample Preparation:

    • For suspension cultures, gently pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet once with PBS to remove autofluorescence from the growth medium.

    • Resuspend the cells in PBS or a minimal imaging medium to the desired concentration.

    • For adherent cultures, wash the cells grown on coverslips or imaging dishes twice with PBS.

  • Mounting:

    • Pipette a small volume (e.g., 5-10 µL) of the cell suspension onto a clean microscope slide and cover with a coverslip.

    • For imaging dishes, add fresh PBS or imaging medium to the cells.

  • Microscopy:

    • Place the sample on the stage of the fluorescence microscope.

    • Use an appropriate objective lens (e.g., 60x or 100x oil immersion) for cellular resolution.

    • Excite the sample with light at ~420 nm and collect the emission at ~470 nm.

    • Adjust the exposure time and gain to obtain a clear signal with minimal background.

  • Image Acquisition and Analysis:

    • Capture fluorescence and bright-field images.

    • The intensity of the F420 fluorescence can be quantified using image analysis software (e.g., ImageJ/Fiji) to estimate the relative abundance of the coenzyme or to count the number of fluorescent cells.[1][10]

Note on Exogenous Application: Currently, there are no established protocols for the efficient uptake of exogenous Coenzyme F420 by non-producing cells, such as mammalian cells. The polyglutamate tail of F420 likely hinders its passive diffusion across the cell membrane. Therefore, its application as a general fluorescent probe is limited to organisms that endogenously synthesize it.

Protocol 2: Monitoring F420-Dependent Enzyme Activity and Cellular Redox State

This protocol leverages the redox-dependent fluorescence of Coenzyme F420 to monitor the activity of F420-dependent enzymes (e.g., nitroreductases) or changes in the cellular redox state in F420-producing organisms. The principle relies on the decrease in fluorescence as oxidized F420 is converted to the non-fluorescent reduced form, F420H2.

Materials:

  • F420-producing microbial culture

  • PBS or minimal imaging medium

  • Substrate for the F420-dependent enzyme of interest (e.g., a nitroaromatic compound for nitroreductase) or a compound that induces redox stress.

  • Time-lapse fluorescence microscope with an environmental control chamber.

Procedure:

  • Sample Preparation: Prepare the cells for live-cell imaging as described in Protocol 1.

  • Baseline Imaging: Acquire a series of baseline fluorescence and bright-field images of the cells before introducing the stimulus.

  • Stimulation:

    • To monitor enzyme activity, add the substrate of the F420-dependent enzyme to the imaging medium at a predetermined final concentration.

    • To monitor changes in redox state, introduce an oxidizing or reducing agent to the cells.

  • Time-Lapse Microscopy:

    • Immediately after adding the stimulus, start acquiring a time-lapse series of fluorescence and bright-field images at regular intervals.

    • The interval and duration of the time-lapse will depend on the kinetics of the process being studied.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

    • A decrease in fluorescence intensity indicates the reduction of F420 to F420H2, reflecting enzyme activity or a shift to a more reduced cellular environment.

    • Plot the change in fluorescence intensity over time to visualize the kinetics of the process.

Visualizations

Experimental_Workflow_Endogenous_F420_Imaging cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis culture 1. Culture F420-producing microorganisms harvest 2. Harvest and wash cells culture->harvest resuspend 3. Resuspend in imaging medium harvest->resuspend mount 4. Mount sample for imaging resuspend->mount acquire 5. Acquire images (Ex: 420 nm, Em: 470 nm) mount->acquire quantify 6. Quantify fluorescence intensity acquire->quantify interpret 7. Interpret results quantify->interpret Redox_State_Monitoring F420_ox Oxidized Coenzyme F420 (Fluorescent) F420H2 Reduced Coenzyme F420H2 (Non-Fluorescent) F420_ox->F420H2 Reduction F420H2->F420_ox Oxidation Enzyme F420-dependent Reductase Substrate Substrate (e.g., Nitroaromatic) Product Reduced Product Substrate->Product Enzyme-catalyzed reduction Redox Cellular Reducing Equivalents (e.g., from metabolism) Redox->Enzyme

References

Application Notes and Protocols for Coenzyme F420 in Synthetic Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coenzyme F420

Coenzyme F420, a deazaflavin derivative, is a redox cofactor with a midpoint potential lower than that of NAD(P)+, making it a powerful hydride carrier in a variety of biological reactions.[1][2] Its unique electrochemical properties make F420-dependent enzymes attractive catalysts for challenging reduction reactions in synthetic biology and biocatalysis.[2][3] These enzymes are particularly promising for the asymmetric reduction of prochiral substrates to generate chiral building blocks for pharmaceuticals and other high-value chemicals. This document provides an overview of the applications of Coenzyme F420 in synthetic biology, along with detailed protocols for its purification, the expression and purification of F420-dependent enzymes, and their application in biocatalytic systems.

Key Applications in Synthetic Biology

The primary application of Coenzyme F420 in synthetic biology is as a cofactor for oxidoreductases in biocatalytic processes. F420-dependent enzymes, particularly from the Flavin/deazaflavin-dependent oxidoreductase (FDOR) and Luciferase-like hydride transferase (LLHT) families, have been shown to catalyze a range of valuable reactions.[2][3]

1. Asymmetric Reduction of Alkenes (Enoate Reduction): F420-dependent enoate reductases can reduce activated carbon-carbon double bonds with high stereoselectivity, often complementary to the well-known Old Yellow Enzymes (OYEs). This allows for the synthesis of chiral products that may be difficult to obtain with other biocatalysts.

2. Reduction of Carbonyls (Ketone Reduction): F420-dependent ketoreductases can convert ketones to chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.

3. Reduction of Imines: The reduction of imines to chiral amines is a critical transformation in the synthesis of many active pharmaceutical ingredients. F420-dependent imine reductases offer a biocatalytic route to these valuable compounds.

4. Nitroreduction: F420-dependent nitroreductases can reduce nitro groups, a key step in the activation of certain prodrugs and in bioremediation of nitroaromatic pollutants.[2]

Data Presentation: Quantitative Analysis of F420-Dependent Enzymes

The following tables summarize key quantitative data for several well-characterized F420-dependent enzymes, providing a basis for comparison and selection for specific biocatalytic applications.

Table 1: Kinetic Parameters of F420-Dependent Oxidoreductases

EnzymeOrganismSubstrateKm (μM)kcat (s-1)Reference
F420-dependent glucose-6-phosphate dehydrogenase (FGD1)Mycobacterium tuberculosisGlucose-6-Phosphate1600-[4]
F4204-[4]
F420-dependent glucose-6-phosphate dehydrogenase (Rh-FGD1)Rhodococcus jostii RHA1Glucose-6-Phosphate310130[5]
F4203.8130[5]
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusF420H21.2140
NADPH4.5140

Table 2: Substrate Scope and Performance of a F420-Dependent Enoate Reductase

SubstrateProductConversion (%)Enantiomeric Excess (ee %)
(R)-Carvone(1R,4R)-Dihydrocarvone>99>99
2-Methyl-2-cyclohexenone(R)-2-Methylcyclohexanone>9998
Ketoisophorone(R)-Levodione>99>99
Cinnamic Acid3-Phenylpropanoic Acid85N/A

Experimental Protocols

Protocol 1: Purification of Coenzyme F420 from Mycobacterium smegmatis

This protocol describes the extraction and purification of Coenzyme F420 from Mycobacterium smegmatis cultures.

Materials:

  • Mycobacterium smegmatis cell paste

  • 70% (v/v) Ethanol

  • 20 mM Potassium phosphate buffer, pH 7.0

  • DEAE-Sephadex A-25 resin

  • C18 reverse-phase chromatography column

  • Rotary evaporator

  • Centrifuge

  • HPLC system with a fluorescence detector (Excitation: 420 nm, Emission: 480 nm)

Procedure:

  • Extraction: Resuspend the M. smegmatis cell paste in 70% (v/v) ethanol in 20 mM phosphate buffer (pH 7.0) and stir overnight at 4°C.[4]

  • Clarification: Centrifuge the suspension at 10,000 x g for 20 minutes to pellet the cell debris. Collect the supernatant containing F420.

  • Concentration: Concentrate the supernatant using a rotary evaporator at 40°C until the ethanol is removed.

  • DEAE-Sephadex Chromatography:

    • Equilibrate a DEAE-Sephadex A-25 column with 20 mM phosphate buffer, pH 7.0.

    • Load the concentrated extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound F420 with a linear gradient of 0 to 1 M NaCl in the equilibration buffer.

    • Monitor the fractions for F420 by measuring the absorbance at 420 nm or by fluorescence.

  • C18 Reverse-Phase Chromatography:

    • Pool the F420-containing fractions from the DEAE column.

    • Equilibrate a C18 reverse-phase column with water.

    • Load the F420 fractions onto the column.

    • Wash the column with water to remove salts and hydrophilic impurities.

    • Elute the F420 with a gradient of 0-50% methanol in water.

  • Quantification and Storage:

    • Quantify the purified F420 using HPLC with a fluorescence detector and a standard curve.[6]

    • Lyophilize the purified F420 and store it at -20°C in the dark.

Protocol 2: Heterologous Expression and Purification of a F420-Dependent Reductase in E. coli

This protocol provides a general method for expressing a His-tagged F420-dependent reductase in E. coli and purifying it using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells carrying the expression plasmid for the F420-dependent reductase

  • Luria-Bertani (LB) medium with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • Sonicator

  • Centrifuge

Procedure:

  • Expression:

    • Inoculate a starter culture of the recombinant E. coli strain and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration and store at -80°C.

Protocol 3: Enzymatic Assay of a F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD)

This protocol describes a spectrophotometric assay to measure the activity of a F420-dependent glucose-6-phosphate dehydrogenase.

Materials:

  • Purified FGD enzyme

  • Purified Coenzyme F420

  • Glucose-6-phosphate (G6P)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM β-mercaptoethanol, 1 mM EDTA)[5]

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of Coenzyme F420 (e.g., 20 µM), and glucose-6-phosphate (e.g., 1 mM).[5]

  • Initiate the reaction by adding a small amount of the purified FGD enzyme (e.g., 100 nM).[5]

  • Immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of F420 to F420H2.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of F420 per minute under the specified conditions.

Protocol 4: Whole-Cell Biocatalysis using an Engineered E. coli System

This protocol outlines a general procedure for a whole-cell biotransformation using an engineered E. coli strain that co-expresses a F420-dependent reductase and an F420 regeneration system (e.g., FGD).

Materials:

  • Engineered E. coli strain

  • Growth medium (e.g., LB or a defined minimal medium)

  • Inducer (e.g., IPTG)

  • Substrate for the F420-dependent reductase

  • Glucose (for F420 regeneration via FGD)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Shaking incubator

  • Centrifuge

  • Analytical equipment for product analysis (e.g., GC-MS or HPLC)

Procedure:

  • Cell Growth and Induction:

    • Grow the engineered E. coli strain to a desired cell density (e.g., mid-log phase).

    • Induce the expression of the F420-dependent reductase and the regeneration enzyme.

    • Continue to grow the cells for a specified period to allow for protein expression.

  • Biocatalysis:

    • Harvest the cells by centrifugation and wash them with the reaction buffer.

    • Resuspend the cells in the reaction buffer to a desired cell density.

    • Add the substrate and glucose to the cell suspension.

    • Incubate the reaction mixture in a shaking incubator at a controlled temperature.

  • Product Analysis:

    • Periodically take samples from the reaction mixture.

    • Extract the product from the samples using an appropriate organic solvent.

    • Analyze the product formation and, if applicable, the enantiomeric excess using GC-MS or chiral HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

F420_Biosynthesis_and_Biocatalysis cluster_biosynthesis Coenzyme F420 Biosynthesis cluster_biocatalysis F420-Dependent Biocatalysis cluster_regeneration Cofactor Regeneration GTP GTP Fo Fo GTP->Fo Multiple Steps Tyrosine Tyrosine Tyrosine->Fo PEP Phosphoenolpyruvate F420_0 F420-0 PEP->F420_0 Fo->F420_0 F420_n Coenzyme F420 F420_0->F420_n Glutamylation F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red Reduction F420_red->F420_ox Hydride Transfer Substrate Prochiral Substrate (e.g., Ketone) Product Chiral Product (e.g., Alcohol) Substrate->Product Reduction FDR F420-Dependent Reductase (FDR) G6P Glucose-6-Phosphate SixPG 6-Phosphoglucono- δ-lactone G6P->SixPG Oxidation FGD F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Experimental_Workflow cluster_purification Purification cluster_expression Enzyme Production cluster_biocatalysis Biocatalysis p1 Culture M. smegmatis p2 Cell Lysis & Extraction p1->p2 p3 Chromatography (DEAE, C18) p2->p3 p4 Pure Coenzyme F420 p3->p4 b1 Reaction Setup: Enzyme, F420, Substrate p4->b1 Cofactor e1 Transform E. coli e2 Induce Protein Expression e1->e2 e3 Cell Lysis e2->e3 e4 IMAC Purification e3->e4 e5 Purified F420-dependent Enzyme e4->e5 e5->b1 Biocatalyst b2 Incubation b1->b2 b3 Product Extraction b2->b3 b4 Analysis (GC/HPLC) b3->b4

References

Troubleshooting & Optimization

Technical Support Center: Coenzyme F420 Recombinant Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of Coenzyme F420 (also known as cofactor F420) in recombinant expression systems.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to low or no yield of Coenzyme F420 in your recombinant host.

Issue 1: No or very low F420 production detected.

  • Question: Have you confirmed the integrity of your expression construct and the presence of all necessary biosynthetic genes?

    • Answer: Verify the sequence of your plasmid to ensure all F420 biosynthesis genes (fbiA, fbiB, fbiC, fbiD from bacteria or the corresponding cof genes from archaea) are present, in the correct orientation, and free of mutations.[1][2] Use restriction digest and sequencing to confirm the plasmid integrity.

  • Question: Is your chosen promoter system appropriate for your host and are you using optimal induction conditions?

    • Answer: Ensure your promoter is compatible with your expression host (e.g., T7 promoter in E. coli BL21(DE3)). Optimize inducer concentration (e.g., IPTG) and the timing and temperature of induction. Lower temperatures (e.g., 18-25°C) and longer induction times can sometimes improve the yield of functional enzymes.[3]

  • Question: Are you providing the necessary precursors for F420 biosynthesis?

    • Answer: The biosynthesis of F420 requires GTP, tyrosine, and phosphoenolpyruvate (PEP).[4] Ensure your culture medium is not depleted of these essential precursors. Supplementing the medium or using a richer medium formulation can sometimes boost production.[5]

Issue 2: Low F420 yield despite good cell growth.

  • Question: Is there an imbalance in the expression levels of the F420 biosynthetic enzymes?

    • Answer: The enzymes in the biosynthetic pathway need to be expressed in a balanced ratio for optimal flux.[4][6] Using a single operon for all genes might not be optimal. Consider using a two-plasmid system or varying promoter strengths and ribosome binding sites to balance the expression of the different enzymes.[4][6]

  • Question: Is the availability of the precursor phosphoenolpyruvate (PEP) a limiting factor?

    • Answer: PEP is a critical precursor for F420 biosynthesis, and its availability can be a major bottleneck, especially in E. coli.[7][8][9] Using gluconeogenic carbon sources like glycerol or succinate instead of glucose can increase PEP availability and significantly boost F420 yields.[7][8] Overexpression of PEP synthase (ppsA) can also enhance the PEP pool.[7][8][9]

  • Question: Are you observing the formation of undesired side-products or intermediates?

    • Answer: Imbalanced enzyme expression can lead to the accumulation of intermediates like F0 or dehydro-F420 (DF420).[4][6] This can be diagnosed by HPLC analysis of your cell lysates. Optimizing the expression levels of the downstream enzymes in the pathway can help convert these intermediates to the final F420 product.

Frequently Asked Questions (FAQs)

Q1: What is Coenzyme F420 and why is it important?

A1: Coenzyme F420 is a deazaflavin cofactor involved in a variety of redox reactions in archaea and some bacteria.[10][11] It functions as a low-potential hydride carrier, similar to NAD(P)H, and is crucial for processes like methanogenesis, antibiotic biosynthesis, and the activation of certain pro-drugs.[2][11]

Q2: What are the key genes required for recombinant F420 biosynthesis?

A2: The core biosynthetic pathway requires several enzymes. In bacteria like Mycobacterium smegmatis, these are encoded by the fbiA, fbiB, fbiC, and fbiD genes.[1][12] The archaeal pathway involves homologous genes designated as cof genes.[13] For expression in a heterologous host like E. coli, which does not naturally produce F420, this entire pathway needs to be introduced.[8]

Q3: Which host organism is best for recombinant F420 production?

A3: Both Mycobacterium smegmatis and Escherichia coli have been successfully used for recombinant F420 production. M. smegmatis naturally produces F420, and overexpression of the biosynthetic genes can significantly increase yields.[5][14] E. coli is a more common and easily manipulated host for recombinant expression, and recent metabolic engineering strategies have made it a viable and high-yield production system.[7][8][9]

Q4: How can I quantify the amount of F420 produced by my recombinant strain?

A4: Coenzyme F420 can be quantified using reversed-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.[10][15] F420 has a characteristic fluorescence with an excitation maximum around 420 nm and an emission maximum around 470 nm. A standard curve with purified F420 of known concentration should be used for accurate quantification.

Q5: What are typical yields of F420 in recombinant systems?

A5: Yields can vary significantly depending on the host, expression strategy, and culture conditions. Early reports of heterologous expression in E. coli showed modest yields.[16] However, with metabolic engineering strategies such as optimizing precursor supply, yields have been dramatically improved, in some cases achieving a ~40-fold increase in space-time yield compared to recombinant M. smegmatis systems.[7][8][9]

Data Presentation

Table 1: Effect of Carbon Source on F420 Yield in Recombinant E. coli

Carbon SourceF420 Yield (µmol/g DCW)Productivity (µmol/L/h)
Glucose~0.3~5
Glycerol~1.2~20
Pyruvate~0.9~15
Succinate~1.6~18

Data synthesized from studies on metabolically engineered E. coli expressing the F420 biosynthesis pathway.[8]

Experimental Protocols

Protocol 1: Quantification of Coenzyme F420 by HPLC

  • Cell Lysis:

    • Harvest cells from a known volume of culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Use a reversed-phase C18 column.

    • Set the fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.

    • Use a gradient of two mobile phases:

      • Mobile Phase A: 50 mM sodium acetate, pH 5.0.

      • Mobile Phase B: Methanol.

    • A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.

    • Inject the clarified cell lysate onto the column.

    • Identify the F420 peak by comparing its retention time to that of a purified F420 standard.

    • Quantify the F420 concentration by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified F420.

Visualizations

F420_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway F420 Biosynthesis GTP GTP FbiC FbiC (CofG/H) GTP->FbiC Tyrosine Tyrosine Tyrosine->FbiC PEP Phosphoenolpyruvate FbiD FbiD (CofC) PEP->FbiD F0 Coenzyme F0 FbiC->F0 F0->FbiD DF420_0 Dehydro-F420-0 FbiD->DF420_0 FbiB_reductase FbiB (reductase domain) DF420_0->FbiB_reductase FbiA FbiA (CofD) F420_0 F420-0 FbiB_reductase->F420_0 FbiB_ligase FbiB (ligase domain) F420_0->FbiB_ligase F420_n Coenzyme F420-n FbiB_ligase->F420_n + Glutamate

Caption: Bacterial Coenzyme F420 biosynthesis pathway.

Troubleshooting_Workflow start Low F420 Yield check_growth Good Cell Growth? start->check_growth optimize_culture Optimize Culture Conditions (Medium, Temperature, Induction) check_growth->optimize_culture No check_precursors Precursor Limitation? check_growth->check_precursors Yes check_construct Verify Plasmid Integrity optimize_culture->check_construct balance_expression Balance Gene Expression (Promoters, RBS, Gene Order) check_precursors->balance_expression No increase_pep Increase PEP Supply (Gluconeogenic Carbon Source, Overexpress ppsA) check_precursors->increase_pep Yes (PEP) analyze_intermediates Analyze for Intermediates (HPLC) balance_expression->analyze_intermediates success Improved F420 Yield balance_expression->success increase_pep->success analyze_intermediates->balance_expression

Caption: Troubleshooting workflow for low F420 yield.

References

Instability and degradation of Coenzyme FO during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme F420. The information provided addresses common issues related to the instability and degradation of this coenzyme during purification.

Frequently Asked Questions (FAQs)

Q1: What is Coenzyme F420 and why is it important?

Coenzyme F420 is a redox-active coenzyme found in methanogenic archaea and some bacteria, including Mycobacterium species.[1][2] It is a 5-deazaflavin derivative characterized by an absorption maximum at 420 nm.[2] Its low redox potential makes it a crucial hydride carrier in a variety of metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of antitubercular prodrugs like pretomanid and delamanid.[1][2]

Q2: My purified Coenzyme F420 solution is losing its characteristic blue-green fluorescence and absorbance at 420 nm. What could be the cause?

The loss of fluorescence and absorbance at 420 nm is a primary indicator of Coenzyme F420 degradation.[1][3] This can be caused by several factors, including:

  • Exposure to Oxygen: The reduced form of F420 (F420H2) is sensitive to oxygen.[3]

  • Photodecomposition: Exposure to light, particularly UV light, can lead to the breakdown of the deazaflavin ring.[3][4]

  • Extreme pH: The spectral properties of F420 are pH-dependent, and significant deviations from its optimal pH range can lead to instability.[4][5]

  • High Temperatures: Elevated temperatures can accelerate degradation.[6]

Q3: What are the primary degradation products of Coenzyme F420?

Upon degradation, Coenzyme F420 can break down into its constituent parts, including the 7,8-didemethyl-8-hydroxy-5-deazariboflavin chromophore (F_O_) and the phospholactyl-oligoglutamyl side chain.[1] Oxidative damage can also lead to modifications of the deazaflavin ring system.

Q4: What is the difference between Coenzyme F420 and F_O_?

F_O_ is the chromophoric precursor to Coenzyme F420.[1] F_O_ lacks the negatively charged phospholactyl-oligoglutamyl tail, which is present in F420.[7] This tail is crucial for retaining the coenzyme within the cell.[7] While F_O_ can be catalytically active in some F420-dependent reactions, its affinity for enzymes is often lower.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Coenzyme F420 After Extraction Incomplete cell lysis.Ensure efficient cell disruption by using appropriate methods such as sonication, French press, or enzymatic lysis. For robust cells like Mycobacterium, mechanical disruption is often necessary.
Inefficient extraction.Use 70% (v/v) ethanol for extraction at 4°C overnight to maximize the recovery of F420 from the cell paste.[8]
Degradation During Purification (Loss of Color/Fluorescence) Exposure to oxygen.Perform all purification steps under anaerobic or low-oxygen conditions where possible.[3] Degas all buffers and solutions.
Exposure to light.Protect all solutions containing F420 from light by wrapping vessels in aluminum foil or using amber-colored tubes.[3]
Inappropriate pH.Maintain a pH between 7.0 and 8.0 during purification, as F420 is most stable in this range.[5][9]
High temperature.Conduct all purification steps at 4°C to minimize thermal degradation.[8]
Poor Separation During Chromatography Incorrect column chemistry or buffer conditions.For ion-exchange chromatography, use a quaternary aminoethyl (QAE) resin and a suitable salt gradient (e.g., NaCl) for elution.[7] For affinity chromatography, an F420-ether-linked aminohexyl-Sepharose 4B column can be effective.[10]
Co-elution with contaminating proteins or other molecules.Optimize the gradient and consider adding a different chromatography step (e.g., gel filtration) to improve purity.
Precipitation of Coenzyme F420 High salt concentration or inappropriate buffer.Ensure that the salt concentration in the final purified sample is not excessively high. Dialyze against a low-salt buffer if necessary.

Quantitative Data Summary

Table 1: Spectral Properties of Coenzyme F420

Parameter Value Conditions Reference
Molar Extinction Coefficient (ε₄₂₀)4.14 x 10⁴ M⁻¹ cm⁻¹pH 7.5, 25°C[4]
Isosbestic Point401 nmpH-dependent spectra[4]
Molar Extinction Coefficient at Isosbestic Point (ε₄₀₁)2.59 x 10⁴ M⁻¹ cm⁻¹pH-dependent spectra[4]
Fluorescence Emission Maximum~470 nmExcitation at 420 nm[11]
Fluorescence Lifetime4.2 nspH 7.5[4]

Table 2: pH and Temperature Effects on Coenzyme F420 Stability

Factor Observation Reference
pH The absorbance maximum shifts from 420 nm to 380 nm in acidic media.[4] The pKa of the 8-OH group is approximately 6.3.[4][4]
Temperature The extinction coefficient at 420 nm is temperature-dependent due to effects on the pKa of the 8-OH group.[4][6][4][6]

Experimental Protocols

Protocol 1: Extraction and Purification of Coenzyme F420 from Mycobacterium smegmatis

This protocol is adapted from established methods for F420 purification.[7][8]

1. Cell Lysis and Extraction: a. Harvest M. smegmatis cells from culture by centrifugation. b. Resuspend the cell paste in 25 mM sodium phosphate buffer, pH 7.0. c. Lyse the cells using a French press or sonication on ice. d. Add an equal volume of cold 70% (v/v) ethanol to the cell lysate and stir overnight at 4°C in the dark. e. Centrifuge to remove cell debris. The supernatant contains crude F420.

2. Ion-Exchange Chromatography: a. Load the crude extract onto a Macro-Prep High Q (QAE) column pre-equilibrated with 25 mM sodium phosphate buffer, pH 7.0. b. Wash the column with the same buffer to remove unbound material. c. Elute Coenzyme F420 with a linear gradient of 0 to 1 M NaCl in the equilibration buffer. d. Collect fractions and monitor absorbance at 420 nm. Pool the yellow-green fractions.

3. Desalting and Concentration: a. Desalt the pooled fractions by dialysis against 20 mM phosphate buffer, pH 7.0, or by using a desalting column. b. Concentrate the F420 solution using ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 1 kDa).

4. Purity Assessment: a. Determine the concentration of F420 spectrophotometrically using the molar extinction coefficient (ε₄₂₀ = 4.14 x 10⁴ M⁻¹ cm⁻¹ at pH 7.5).[4] b. Assess purity by HPLC using a C18 column with fluorescence detection (excitation: 420 nm, emission: 470 nm).[7][11]

Visualizations

Coenzyme_F420_Biosynthesis cluster_precursor Precursor Synthesis cluster_f420_synthesis F420 Assembly GTP GTP Fo F_O (7,8-didemethyl-8-hydroxy- 5-deazariboflavin) GTP->Fo Multiple Steps F420_0 F420-0 (No glutamate) Fo->F420_0 CofD/FbiA (2-phospho-L-lactate transferase) L_Lactyl_2_diphospho_5_guanosine L-lactyl-2-diphospho- 5'-guanosine (LPPG) L_Lactyl_2_diphospho_5_guanosine->F420_0 F420_n Coenzyme F420 (F420-n) F420_0->F420_n CofE/FbiB (F420:γ-L-glutamyl ligase) Glutamate Glutamate Glutamate->F420_n

Caption: Biosynthesis pathway of Coenzyme F420 from its precursor F_O_.

F420_Purification_Workflow Start Bacterial Cell Culture (e.g., M. smegmatis) CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (Sonication/French Press) CellHarvest->CellLysis Extraction Ethanol Extraction (70% EtOH, 4°C, dark) CellLysis->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification IonExchange Anion Exchange Chromatography (QAE Column) Clarification->IonExchange Desalting Desalting & Concentration (Dialysis/Ultrafiltration) IonExchange->Desalting PurityCheck Purity & Concentration Analysis (HPLC, UV-Vis Spectroscopy) Desalting->PurityCheck Storage Storage (-80°C, anaerobic, dark) PurityCheck->Storage

Caption: General experimental workflow for the purification of Coenzyme F420.

References

Technical Support Center: Optimizing Assays for Coenzyme F420-Dependent Reductases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for Coenzyme F420-dependent reductases.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental setup and execution of assays involving F420-dependent reductases.

Question: My F420-dependent reductase shows no or very low activity. What are the possible causes and solutions?

Answer:

Several factors can contribute to low or absent enzyme activity. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Coenzyme F420 Integrity:

    • Degradation: Coenzyme F420 is sensitive to light and can auto-oxidize in the presence of air, although it is relatively more stable than flavins.[1] It is crucial to prepare F420 solutions fresh and protect them from light. Store stock solutions at -80°C in the dark.[2]

    • Purity: Ensure the purity of your F420 preparation. Impurities can inhibit the enzyme or interfere with the assay. F420 can be isolated from Mycobacterium smegmatis.[3]

  • Enzyme Integrity and Concentration:

    • Enzyme Denaturation: Ensure the enzyme has been purified and stored correctly, typically at -80°C in a suitable buffer containing glycerol.[2] Avoid repeated freeze-thaw cycles.

    • Incorrect Enzyme Concentration: Determine the protein concentration accurately using a standard method like the Bradford assay.[2] The enzyme concentration should be appropriate for the assay conditions to ensure a measurable rate.

  • Assay Buffer and Conditions:

    • pH: The optimal pH for F420-dependent reductases can vary. For example, F420H2:NADP+ oxidoreductase (Fno) has been studied at pH 6.5, while other assays are performed at pH 7.5 or 8.0.[2][4][5] It is essential to determine the optimal pH for your specific enzyme.

    • Buffer Composition: The buffer components should not inhibit the enzyme. Common buffers used include MES, Tris-HCl, and potassium phosphate.[2][3]

  • Substrate Issues:

    • Substrate Concentration: The substrate concentration might be too low. Determine the Michaelis constant (Km) for your substrate to use a saturating concentration.

    • Substrate Inhibition: Some F420-dependent reductases can be inhibited by high concentrations of their substrates.[6] If you suspect substrate inhibition, perform a substrate titration experiment.

  • Cofactor Regeneration System (for F420H2-dependent reactions):

    • If your assay measures the consumption of reduced F420 (F420H2), a regeneration system is often necessary to maintain a constant supply of F420H2. A common system uses F420-dependent glucose-6-phosphate dehydrogenase (FGD) and its substrate, glucose-6-phosphate (G6P), to continuously reduce F420 to F420H2.[3][4][5] Ensure all components of the regeneration system are active.

Question: I am observing non-Michaelis-Menten kinetics with my F420-dependent reductase. What could be the reason?

Answer:

Non-Michaelis-Menten kinetics, such as sigmoidal or biphasic curves, can indicate more complex enzymatic behavior.

Possible Causes & Explanations:

  • Negative Cooperativity: Some F420-dependent enzymes, like F420H2:NADP+ oxidoreductase (Fno), exist as dimers and can exhibit negative cooperativity. This means the binding of a substrate or cofactor to one active site decreases the affinity of the second active site.[2][7] This can be observed as a downward concave shape in a double reciprocal plot.[7]

  • Half-site Reactivity: In some dimeric enzymes, only one of the two active sites may be catalytically active at a time, a phenomenon known as half-site reactivity.[2][7] Pre-steady-state kinetic analysis can help identify this, often showing a burst of product formation corresponding to a single turnover per dimer.[2][7]

  • Substrate Inhibition: As mentioned previously, high substrate concentrations can lead to a decrease in enzyme activity, resulting in a non-hyperbolic curve.[6]

Question: How can I monitor the reaction progress of my F420-dependent reductase assay?

Answer:

The progress of F420-dependent reductase reactions can be conveniently monitored using spectrophotometry due to the distinct spectral properties of the oxidized and reduced forms of coenzyme F420.

Monitoring Methods:

  • Spectrophotometric Assay:

    • Oxidized F420 (F420): Has a characteristic absorbance peak at 420 nm.[1][3]

    • Reduced F420 (F420H2): The peak at 420 nm disappears upon reduction, and a new peak appears around 320 nm.[1]

    • Assay Principle: You can monitor either the decrease in absorbance at 420 nm as F420 is reduced to F420H2, or the increase in absorbance at 420 nm as F420H2 is oxidized to F420.[3][4]

    • Extinction Coefficient: The molar extinction coefficient for F420 at 420 nm is approximately 41.4 mM⁻¹ cm⁻¹ at pH 7.5.[3] An extinction coefficient of 34.7 mM⁻¹ cm⁻¹ has been used at pH 6.5.[2]

  • Stopped-Flow Spectrophotometry: For rapid kinetic analysis (pre-steady-state), a stopped-flow spectrophotometer is necessary to measure initial bursts of activity that occur on a millisecond timescale.[2]

Frequently Asked Questions (FAQs)

Q1: What is Coenzyme F420 and why is it important?

A1: Coenzyme F420 is a deazaflavin derivative that functions as a redox cofactor in various metabolic pathways, particularly in archaea and bacteria like Mycobacterium tuberculosis.[8] It is a low-potential hydride carrier, similar in function to NAD(P)H.[8][9] Its unique redox properties make F420-dependent enzymes attractive for biocatalysis and as targets for drug development, especially for tuberculosis, where they are involved in the activation of prodrugs like pretomanid and delamanid.[3][8]

Q2: How should I handle and store Coenzyme F420?

A2: Coenzyme F420 is sensitive to light and can undergo autooxidation.[1] It is recommended to:

  • Work with F420 solutions in low-light conditions.

  • Prepare solutions fresh for each experiment.

  • Store stock solutions frozen at -80°C in the dark.[2]

Q3: My assay shows a lag phase before reaching a steady-state rate. What does this indicate?

A3: A lag phase in the reaction progress curve can be indicative of hysteretic behavior, where the enzyme undergoes a slow conformational change upon substrate binding before reaching its fully active state.[10] Other potential causes include the presence of a slow-binding inhibitor or, in coupled assays, a delay in the production of the substrate for the second enzyme.[10]

Q4: Can I use a synthetic analog of F420 for my assays?

A4: Yes, synthetic analogs of F420, such as FOP (F O-5′-phosphate), have been developed and shown to be active with some F420-dependent enzymes.[6][11] While they can be a viable alternative, it is important to note that the kinetic parameters (Km and kcat) may differ from those of the natural cofactor.[11]

Data Presentation

Table 1: Spectrophotometric Properties of Coenzyme F420

SpeciesWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)pHReference
Oxidized F42042041,4007.0[2]
Oxidized F42042034,7006.5[2]
Reduced F420H2320Lower than oxidized form at 420 nm-[1]

Table 2: Kinetic Parameters of a Representative F420-Dependent Reductase (Fno)

SubstrateK_m (µM)k_cat (s⁻¹)ConditionsReference
FO (oxidized F420)-5.41 ± 0.04600 µM NADPH, pH 6.5[2]
NADPH (Phase 1)2.33 ± 0.194.16 ± 0.0725 µM FO, pH 6.5[2]
NADPH (Phase 2)61.6 ± 5.95.41 ± 0.0425 µM FO, pH 6.5[2]

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of an F420-Dependent Reductase

This protocol describes a general method for determining the steady-state kinetic parameters of an F420-dependent reductase by monitoring the reduction of F420.

Materials:

  • Purified F420-dependent reductase

  • Coenzyme F420 stock solution (concentration determined spectrophotometrically)

  • Substrate stock solution

  • Assay buffer (e.g., 50 mM MES/NaOH, pH 6.5)[2]

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a saturating concentration of the reducing substrate (e.g., NADPH).

  • Add varying concentrations of Coenzyme F420 to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).[3]

  • Initiate the reaction by adding a small, known amount of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 420 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of F420.

  • Repeat the experiment for each F420 concentration.

  • To determine the kinetic parameters for the reducing substrate, keep the F420 concentration constant and vary the concentration of the reducing substrate.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation (or other appropriate models for non-Michaelis-Menten kinetics) to determine K_m and k_cat.

Mandatory Visualizations

Assay_Troubleshooting_Workflow Troubleshooting Workflow for Low/No Enzyme Activity start Low or No Activity Observed check_f420 Check F420 Integrity (Fresh, Light-Protected) start->check_f420 check_enzyme Check Enzyme Integrity (Storage, Concentration) start->check_enzyme check_conditions Check Assay Conditions (pH, Buffer) start->check_conditions check_substrate Check Substrate (Concentration, Inhibition) start->check_substrate check_regeneration Check F420H2 Regeneration System (If applicable) start->check_regeneration solution_f420 Prepare Fresh F420 check_f420->solution_f420 Issue Found solution_enzyme Verify Enzyme Concentration and Activity check_enzyme->solution_enzyme Issue Found solution_conditions Optimize pH and Buffer check_conditions->solution_conditions Issue Found solution_substrate Titrate Substrate check_substrate->solution_substrate Issue Found solution_regeneration Verify Components of Regeneration System check_regeneration->solution_regeneration Issue Found end Activity Restored solution_f420->end solution_enzyme->end solution_conditions->end solution_substrate->end solution_regeneration->end

Caption: A logical workflow for troubleshooting low or no activity in F420-dependent reductase assays.

Experimental_Workflow General Experimental Workflow for Steady-State Kinetics prep_reagents Prepare Reagents (Buffer, F420, Substrate, Enzyme) setup_assay Set up Reaction Mixture (Buffer, Substrate, F420) prep_reagents->setup_assay initiate_reaction Initiate Reaction (Add Enzyme) setup_assay->initiate_reaction monitor_reaction Monitor Absorbance Change (at 420 nm) initiate_reaction->monitor_reaction calculate_velocity Calculate Initial Velocity monitor_reaction->calculate_velocity analyze_data Data Analysis (Michaelis-Menten Plot) calculate_velocity->analyze_data determine_params Determine Kinetic Parameters (Km, kcat) analyze_data->determine_params

Caption: A stepwise workflow for conducting steady-state kinetic analysis of F420-dependent reductases.

References

Overcoming challenges in the chemical synthesis of deazaflavins

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Deazaflavin Synthesis

Welcome to the technical support center for the chemical synthesis of deazaflavins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the deazaflavin core?

A1: The two main strategies for synthesizing the pyrimido[4,5-b]quinoline core of 5-deazaflavins are:

  • Building the quinoline ring onto a pyrimidine moiety: This is the most common approach, starting with functionalized pyrimidine derivatives like barbituric acid, 6-(N-substituted)aminopyrimidines, or 6-chloro-5-formylpyrimidines.[1][2]

  • Building the pyrimidine ring onto a quinoline moiety: This is an alternative route that starts with an appropriately substituted quinoline derivative.[1][2]

A common method involves the oxidative cyclization of 5,5'-arylmethylenebis(6-methylaminouracil) derivatives.[3][4] Another involves the reaction of 6-(N-alkylamino)pyrimidines with a Vilsmeier reagent (e.g., DMF-POCl₃) to achieve cyclization.[1]

Q2: Why is the synthesis of deazaflavin cofactors like F₄₂₀ and FO considered challenging?

A2: The preparation of natural deazaflavin cofactors is a significant obstacle to their broader use in biochemical studies and biotechnology.[5][6] Key challenges include the complex structure which prevents straightforward chemical synthesis, the redox instability of polar, electron-rich intermediates, and the low water solubility of some precursors, which complicates upscaling.[5][6][7] These factors often lead to low yields and difficult purifications.[8]

Q3: My final deazaflavin product has poor solubility in aqueous media. How can I improve this?

A3: Poor aqueous solubility is a common issue. One effective strategy is to introduce polar functional groups into the deazaflavin structure. For example, synthesizing a derivative with a carboxymethyl group at the N(3) position has been shown to significantly increase solubility in aqueous solutions, which is particularly useful for experiments involving redox enzymes.[3]

Troubleshooting Guides

Problem 1: Low yield during the synthesis of aminophenol-containing deazaflavins (e.g., cofactor FO).

  • Possible Cause: Your synthetic intermediates, particularly those with polar and electron-rich aminophenol fragments, may be unstable and susceptible to oxidation.[5][6]

  • Troubleshooting Steps:

    • Use a Protecting Group: Protect the reactive hydroxyl group of the aminophenol. Using a tert-butyldimethylsilyl (TBDMS) group can improve the stability of the intermediate, prevent unwanted side reactions, and may eliminate the need for strict anaerobic purification conditions.[6]

    • Modify Reaction Conditions: For reductive amination steps, consider a one-step procedure with a milder reducing agent like sodium cyanoborohydride, which can simplify the process.[8]

    • Optimize Purification: If intermediates are unstable, purification may require anaerobic and dark conditions, for instance when using ion exchange chromatography.[6]

Problem 2: The cyclization reaction to form the tricyclic deazaflavin core is inefficient or produces multiple side products.

  • Possible Cause: The reaction conditions may not be optimal, or the chosen synthetic route may be prone to forming impurities. The cyclization of N-methylanilinouracil derivatives with a one-carbon reagent, for example, is known to sometimes produce impure products.[3][4]

  • Troubleshooting Steps:

    • Vary the Catalyst and Solvent: Experiment with different reaction conditions. For Vilsmeier-type cyclizations, ensure the POCl₃ is fresh and the DMF is anhydrous. For condensation reactions, test different solvents like n-butanol or ethanol and vary the reflux time.[1]

    • Change the Synthetic Approach: Consider an alternative and often cleaner route, such as the oxidative cyclization of 5,5'-arylmethylenebis(6-methylaminouracil) derivatives.[4]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the reaction. This helps in identifying the optimal reaction time to maximize the desired product and minimize the formation of degradation or side products.[9]

Problem 3: The crude product is difficult to purify by column chromatography.

  • Possible Cause: The product may have similar polarity to the byproducts, or it might be unstable on silica gel.[9]

  • Troubleshooting Steps:

    • Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. This can be a highly effective method for removing impurities.

    • Alternative Chromatography: If silica gel is problematic, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

    • Aqueous Work-up: Check if impurities can be removed with an acidic or basic wash during the work-up, but first test the stability of your product to these conditions on a small scale.[9] Your product could also be partially soluble in the aqueous layer, so it is wise to check it before discarding.[9]

Data Presentation

Table 1: Comparison of Synthetic Strategies for Cofactor FO Precursor

MethodKey Reagents/ConditionsYieldPurificationKey Challenges
Traditional 3-aminophenol, 6-chloro-uracil derivativeLow to ModerateAnaerobic ion exchange chromatography[6]Redox instability of intermediates[6]
Protecting Group TBDMS-Cl, 3-aminophenolImproved[6]Standard silica chromatography[6]Additional protection/deprotection steps
Modified Reductive Amination Sodium cyanoborohydrideImproved[8]Simplified work-up[8]Requires careful control of pH

Experimental Protocols

Protocol: Synthesis of a 10-Alkyl-5-Deazaflavin Intermediate via Vilsmeier Cyclization

This protocol is adapted from methodologies used for the synthesis of 5-deazaflavin derivatives.[1]

Objective: To prepare a 10-alkyl-2-deoxo-2-methylthio-5-deazaflavin derivative.

Materials:

  • 6-(N-alkylamino)-2-methylthiopyrimidin-4(3H)-one (starting material)

  • Vilsmeier reagent (prepared in situ from POCl₃ and DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place the starting 6-(N-alkylamino)-2-methylthiopyrimidin-4(3H)-one (1.0 eq).

  • Add anhydrous DMF (approx. 5 mL per 1 mmol of starting material).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at 90 °C for 1.5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • A precipitate should form. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • If a precipitate does not form or is minimal, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-deazaflavin intermediate.

Visualizations

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Modification & Purification start1 Pyrimidine Derivative (e.g., 6-aminouracil) condense Condensation/ Substitution start1->condense start2 Aniline Derivative start2->condense cyclize Cyclization (e.g., Vilsmeier or Oxidative) condense->cyclize modify Functional Group Modification (Optional) cyclize->modify purify Purification (Chromatography/ Recrystallization) cyclize->purify Direct to Purification modify->purify product Final Deazaflavin Product purify->product

Caption: General experimental workflow for 5-deazaflavin synthesis.

cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield c1 Unstable Intermediates? start->c1 c2 Suboptimal Conditions? start->c2 c3 Impure Reagents? start->c3 s1 Use Protecting Groups (e.g., TBDMS) c1->s1 s2 Modify Temp/Solvent/ Catalyst c2->s2 s3 Purify Starting Materials c3->s3 outcome Yield Improved s1->outcome s2->outcome s3->outcome

Caption: Troubleshooting logic for low-yield deazaflavin synthesis.

cluster_pathway Inhibition of Cancer Cell Proliferation deazaflavin Deazaflavin Analog (e.g., ZW-1226) tdp2 TDP2 Enzyme deazaflavin->tdp2 Inhibits dna_damage DNA Double-Strand Breaks tdp2->dna_damage Repairs top2 Topoisomerase II (TOP2) top2->dna_damage Causes etoposide Etoposide (TOP2 Poison) etoposide->top2 Poisons apoptosis Cell Apoptosis dna_damage->apoptosis Induces repair DNA Repair Blocked

Caption: Signaling pathway for deazaflavin-sensitized cancer therapy.[10]

References

Troubleshooting poor activity of enzymes using synthetic Coenzyme FO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor enzyme activity when using synthetic Coenzyme F0 (also known as 8-hydroxy-5-deazariboflavin or 8-HDF).

Troubleshooting Guide: Poor Enzyme Activity

Low or no enzyme activity when using synthetic Coenzyme F0 can stem from several factors, ranging from the integrity of the coenzyme itself to the specifics of the assay conditions. Follow this step-by-step guide to diagnose and resolve common issues.

Question 1: Is the synthetic Coenzyme F0 itself the problem?

The quality, purity, and handling of synthetic Coenzyme F0 are paramount. Issues with the coenzyme are a common source of poor enzyme performance.

Possible Causes & Solutions:

  • Purity of Synthetic Coenzyme F0:

    • Problem: Synthetic routes can introduce impurities such as unreacted starting materials (e.g., 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde), side-products from incomplete reactions, or degradation products.[1][2] These can act as inhibitors or compete with the active coenzyme for binding to the enzyme.

    • Solution:

      • Verify Purity: Use HPLC to assess the purity of your synthetic Coenzyme F0 stock. A pure sample should show a single major peak corresponding to the correct mass.

      • Purification: If impurities are detected, repurify the coenzyme using column chromatography or recrystallization.[2]

      • Source a High-Purity Standard: If possible, obtain a commercially available, high-purity standard of Coenzyme F0 to use as a positive control.

  • Stability and Degradation:

    • Problem: Coenzyme F0, like other flavin derivatives, can be sensitive to light, temperature, and pH.[3] Degradation can lead to a loss of the active chromophore required for its function, for instance, as a light-harvesting antenna in DNA photolyases.[4]

    • Solution:

      • Proper Storage: Store synthetic Coenzyme F0 as a solid or in a suitable solvent (e.g., DMSO) at -20°C or -80°C in the dark.

      • Fresh Working Solutions: Prepare fresh working solutions of Coenzyme F0 for each experiment. Avoid repeated freeze-thaw cycles.

      • Light Protection: Protect all solutions containing Coenzyme F0 from light by using amber tubes or wrapping tubes in aluminum foil.

  • Incorrect Concentration:

    • Problem: An inaccurate concentration of the Coenzyme F0 stock solution will lead to incorrect final concentrations in the assay, affecting enzyme kinetics.

    • Solution:

      • Spectrophotometric Quantification: Determine the concentration of your Coenzyme F0 stock solution using its molar extinction coefficient. For 8-HDF, the absorbance maximum is around 438-448 nm when bound to photolyase.[5]

      • Calibration Curve: For routine use, create a calibration curve with a trusted standard to quickly determine the concentration of new batches.

Question 2: Are the enzyme and assay conditions optimal?

Even with a perfect coenzyme, suboptimal assay conditions can lead to poor enzyme activity.

Possible Causes & Solutions:

  • Enzyme Integrity and Concentration:

    • Problem: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. The enzyme concentration might also be too low for detectable activity.

    • Solution:

      • Enzyme Storage: Ensure the enzyme is stored at the recommended temperature and in a buffer that maintains its stability.

      • Activity Check: If possible, test the enzyme with its natural coenzyme or a known functional synthetic analog to confirm its activity.

      • Enzyme Titration: Perform an enzyme concentration titration to find the optimal concentration for your assay.

  • Buffer Composition and pH:

    • Problem: Enzymes have an optimal pH range for activity.[6][7][8][9][10] The buffer components themselves could also be inhibitory.

    • Solution:

      • pH Optimization: Test a range of pH values to determine the optimum for your enzyme with synthetic Coenzyme F0.

      • Buffer Screening: If activity is still low, try different buffer systems (e.g., Tris-HCl, HEPES, phosphate buffer) at the optimal pH.

  • Temperature:

    • Problem: Enzyme activity is highly dependent on temperature.[6][7][8][9][10] Temperatures that are too low will result in low activity, while temperatures that are too high can cause denaturation.

    • Solution:

      • Temperature Optimization: Determine the optimal temperature for your enzyme. Most enzymes have an optimal temperature around 37°C, but this can vary.[9]

  • Substrate Quality and Concentration:

    • Problem: The substrate may be degraded, or its concentration may be too low or in the inhibitory range.

    • Solution:

      • Substrate Integrity: Verify the quality and purity of your substrate.

      • Substrate Titration: Perform a substrate titration to determine the optimal concentration range and to calculate kinetic parameters like Km.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor enzyme activity with synthetic Coenzyme F0.

G Troubleshooting Workflow for Poor Enzyme Activity cluster_F0 Coenzyme F0 Checks cluster_assay Assay Condition Checks start Start: Poor Enzyme Activity Observed check_F0 Step 1: Verify Coenzyme F0 Integrity start->check_F0 fail Contact Technical Support check_F0->fail If F0 is impure/degraded purity Purity (HPLC) check_F0->purity check_assay Step 2: Evaluate Enzyme & Assay Conditions check_assay->fail If issues persist enzyme Enzyme Activity & Concentration check_assay->enzyme check_kinetics Step 3: Perform Kinetic Analysis success Success: Optimal Activity Achieved check_kinetics->success If kinetics are as expected check_kinetics->fail If kinetics are poor stability Stability (Storage, Handling) purity->stability concentration Concentration (Spectrophotometry) stability->concentration concentration->check_assay If F0 is OK buffer Buffer & pH enzyme->buffer temperature Temperature buffer->temperature substrate Substrate Quality & Concentration temperature->substrate substrate->check_kinetics If conditions are optimal

Caption: A step-by-step workflow for troubleshooting poor enzyme activity.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for a DNA Photolyase

This table provides an example of how to present kinetic data. Actual values should be determined experimentally.

Coenzyme F0 SourceKm (for substrate) (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Synthetic Batch A ValueValueValueValue
Synthetic Batch B ValueValueValueValue
High-Purity Standard ValueValueValueValue

Note: It is crucial to experimentally determine these values for your specific enzyme and synthetic Coenzyme F0.

Experimental Protocols

Key Experiment: Activity Assay for DNA Photolyase with Synthetic Coenzyme F0

This protocol describes a general method to measure the activity of a DNA photolyase, which often uses Coenzyme F0 as a light-harvesting chromophore.[4]

1. Preparation of Substrate (UV-damaged DNA):

  • Prepare a solution of a defined DNA substrate (e.g., a specific oligonucleotide or plasmid DNA) in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Irradiate the DNA solution with UV light (254 nm) to induce the formation of cyclobutane pyrimidine dimers (CPDs). The dose of UV radiation will need to be optimized.

  • The concentration of CPDs can be quantified using HPLC or other methods.

2. Reconstitution of Apophotolyase with Synthetic Coenzyme F0:

  • If starting with an apophotolyase (the enzyme without its cofactors), it needs to be reconstituted.

  • Incubate the apophotolyase with an excess of synthetic Coenzyme F0 and the catalytic cofactor FAD (in its reduced form, FADH⁻) in the dark on ice. The exact concentrations and incubation time will need to be optimized for the specific enzyme.[11]

3. Photoreactivation Assay:

  • Prepare a reaction mixture in a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5).

  • Add the reconstituted photolyase and the UV-damaged DNA substrate to the reaction mixture.

  • Incubate the mixture in the dark to allow for enzyme-substrate binding.

  • Initiate the repair reaction by exposing the mixture to photoreactivating light (typically in the range of 365-450 nm).

  • Take aliquots at different time points and stop the reaction (e.g., by adding a denaturing agent like SDS or by heat inactivation).

4. Analysis of DNA Repair:

  • The amount of repaired DNA can be quantified using several methods:

    • HPLC: Separate and quantify the repaired and damaged DNA.

    • Gel Electrophoresis: Use a restriction enzyme that specifically cuts at the site of the CPD. The repaired DNA will be cut, while the damaged DNA will not. The resulting fragments can be separated and quantified by gel electrophoresis.

    • Quantitative PCR (qPCR): The presence of CPDs can block DNA polymerase. An increase in the amplification of a target sequence corresponds to the repair of the DNA.

5. Calculation of Enzyme Activity:

  • Plot the amount of repaired DNA versus time to determine the initial reaction rate.

  • Enzyme activity can be expressed in units such as "moles of CPDs repaired per unit time per mg of enzyme."

Experimental Workflow Diagram

G DNA Photolyase Activity Assay Workflow prep_dna 1. Prepare UV-damaged DNA Substrate setup_assay 3. Set up Photoreactivation Assay Mixture prep_dna->setup_assay reconstitute 2. Reconstitute Apophotolyase with Synthetic F0 and FADH⁻ reconstitute->setup_assay dark_incubation 4. Dark Incubation (Enzyme-Substrate Binding) setup_assay->dark_incubation photoreactivation 5. Expose to Light (Initiate Repair) dark_incubation->photoreactivation sampling 6. Take Time-Point Samples & Stop Reaction photoreactivation->sampling analysis 7. Analyze DNA Repair (HPLC, Gel, qPCR) sampling->analysis calc 8. Calculate Enzyme Activity analysis->calc

Caption: Workflow for a typical DNA photolyase activity assay.

Frequently Asked Questions (FAQs)

Q1: What is Coenzyme F0 and what is its function? A1: Coenzyme F0, also known as 8-hydroxy-5-deazariboflavin (8-HDF), is a deazaflavin. It serves as the chromophoric core of the more complex Coenzyme F420. In some enzymes, like DNA photolyases, it functions as a light-harvesting antenna, absorbing photons and transferring the energy to the catalytic cofactor (FAD) to facilitate DNA repair.[4]

Q2: Why might a synthetic version of Coenzyme F0 show lower activity than the natural coenzyme? A2: Several factors can contribute to this. The synthetic version may contain impurities that inhibit the enzyme. There could also be subtle structural differences or the presence of isomers from the synthesis that affect binding to the enzyme. Additionally, the stability of the synthetic compound under assay conditions might be different from the natural coenzyme.

Q3: What are the key parameters to check when troubleshooting a new batch of synthetic Coenzyme F0? A3: The three key parameters to verify are:

  • Purity: Assessed by HPLC.

  • Identity: Confirmed by mass spectrometry.

  • Concentration: Determined spectrophotometrically using its molar extinction coefficient.

Q4: How can I be sure my assay conditions are not the cause of the low enzyme activity? A4: Run appropriate controls. This includes a positive control with a known-active enzyme and a trusted batch of Coenzyme F0 (if available). Also, run a negative control without the enzyme to check for any background reaction. Systematically varying parameters like pH, temperature, and enzyme/substrate concentrations will help you identify optimal conditions.[6][7][8][9][10]

Q5: At what wavelength should I monitor reactions involving Coenzyme F0? A5: The absorbance spectrum of Coenzyme F0 (8-HDF) can be influenced by its environment. When bound to DNA photolyase, it has an absorbance maximum between 438 nm and 448 nm.[5] You can monitor changes in this absorbance or the absorbance of other reaction components (like the substrate or product) to follow the reaction. The specific wavelength will depend on the assay design.

References

Strategies to improve the solubility of Coenzyme FO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Coenzyme FO during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Solubility in DMSO has been reported in the range of 5 mg/mL to 10 mg/mL. It is important to use anhydrous DMSO, as the presence of water can lower the solubility. For obtaining a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. Stock solutions in DMSO are reported to be stable for up to one month at -20°C or up to six months at -80°C. This compound is generally considered insoluble in ethanol.

Q3: Can I expect this compound to be soluble in standard biological buffers?

A3: Direct dissolution of this compound in standard aqueous biological buffers (e.g., PBS, Tris) is likely to be very low and may result in an unworkable concentration for many experiments. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer. However, this can lead to precipitation if the final concentration of this compound exceeds its solubility limit in the final buffer composition.

Troubleshooting Guide

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the highly soluble organic stock solution is diluted into an aqueous medium where the compound has much lower solubility.

Solution Workflow

Below is a systematic workflow to troubleshoot and overcome this precipitation issue.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting Steps cluster_2 Advanced Solubility Enhancement Strategies cluster_3 Verification start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Decrease final concentration of this compound start->step1 Is a lower concentration acceptable? step2 Increase final DMSO concentration (if tolerated by the assay) start->step2 Can your experiment tolerate >1% DMSO? step3 Use sonication or vortexing during dilution start->step3 Gentle methods strategy1 pH Adjustment step1->strategy1 No end Visually clear solution at the desired concentration step1->end Yes step2->strategy1 No step2->end Yes step3->strategy1 If unsuccessful step3->end If successful strategy2 Use of Co-solvents strategy1->strategy2 strategy1->end Successful strategy3 Complexation with Cyclodextrins strategy2->strategy3 strategy2->end Successful strategy4 Solid Dispersion strategy3->strategy4 strategy3->end Successful strategy4->end Successful

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables summarize the available solubility data for this compound and a related compound, Coenzyme Q10, for comparison.

Table 1: Solubility of this compound

Solvent/SystemConcentrationNotes
DMSO5 - 10 mg/mLSonication and warming to 37°C may be required.
Ethanol< 1 mg/mLConsidered insoluble.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1 mg/mL (2.75 mM)Forms a suspended solution; requires sonication.
10% DMSO, 90% (20% SBE-β-CD in Saline)0.53 mg/mL (1.46 mM)Forms a suspended solution; requires sonication.

Table 2: Comparative Solubility of Coenzyme Q10 in Various Solvents

SolventSolubilityReference
4% Labrasol / 2% Cremophor EL562 µg/mL[1]
5% Labrasol91 µg/mL[1]
5% Cremophor EL7.8 µg/mL[1]

Experimental Protocols

Here are detailed methodologies for several strategies to improve the solubility of this compound.

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic bath.

  • Procedure :

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: pH Adjustment

The 8-hydroxy group of this compound is phenolic and therefore weakly acidic. Adjusting the pH of the buffer to be more basic can deprotonate this group, increasing the molecule's charge and potentially its aqueous solubility.

  • Materials : this compound, DMSO, a range of biological buffers (e.g., phosphate, borate) at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0), pH meter.

  • Procedure :

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • In separate tubes, add your aqueous buffer of choice at various pH values.

    • Slowly add a small aliquot of the this compound DMSO stock to each buffer tube while vortexing to reach the desired final concentration. Keep the final DMSO concentration as low as possible (ideally ≤1%).

    • Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

    • Determine the highest pH that keeps this compound in solution at the target concentration without compromising the stability of the compound or the requirements of the experiment.

Protocol 3: Co-solvent System

This protocol is adapted from a formulation that yields a 1 mg/mL suspended solution.

  • Materials : this compound DMSO stock solution (10 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl in water).

  • Procedure :

    • To prepare 1 mL of the final solution, start with 400 µL of PEG300.

    • Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Use an ultrasonic bath to ensure the formation of a uniform suspension.

Protocol 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble molecules, increasing their aqueous solubility.

  • Materials : this compound, DMSO, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), Saline.

  • Procedure :

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Prepare a stock solution of this compound in DMSO (e.g., 5.3 mg/mL).

    • To prepare 1 mL of the final formulation, add 100 µL of the 5.3 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

    • Mix thoroughly by vortexing or sonication to obtain a uniform suspension.

Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution rates. This is a more advanced technique useful for preparing solid dosage forms or for achieving higher apparent solubility. The following is a general procedure adapted from methods used for Coenzyme Q10.[1][2]

  • Materials : this compound, a hydrophilic carrier (e.g., Poloxamer 407, PVP K30), a suitable organic solvent (e.g., ethanol or acetone), rotary evaporator.

  • Procedure :

    • Determine the desired ratio of this compound to the carrier (e.g., 1:5 w/w).

    • Dissolve both the this compound and the carrier in a suitable organic solvent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure. This will produce a thin film on the wall of the flask.

    • Further dry the film under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be scraped from the flask and stored as a powder. This powder can then be used for dissolution studies or other experiments.

Biological Context: this compound in the F420 Biosynthesis Pathway

The solubility of this compound is critical for its role as a precursor in the biosynthesis of Coenzyme F420, a key redox cofactor in many archaea and bacteria.[3][4][5] The pathway illustrates a biological strategy for modifying a poorly soluble core molecule to enhance its utility within the cell.

F420_Biosynthesis GTP GTP Fo_Synthase Fo Synthase (e.g., CofG/CofH) GTP->Fo_Synthase Tyrosine Tyrosine Tyrosine->Fo_Synthase PEP Phosphoenolpyruvate (PEP) CofC_CofD CofC, CofD PEP->CofC_CofD FO This compound (Poorly soluble core) FO->CofC_CofD DF420_0 Dehydro-F420-0 FbiB_reductase FbiB (reductase domain) DF420_0->FbiB_reductase F420_0 F420-0 FbiB_ligase FbiB (ligase domain) + Glutamate F420_0->FbiB_ligase F420_n Coenzyme F420 (Polyglutamated, soluble) Fo_Synthase->FO CofC_CofD->DF420_0 Adds phospholactyl bridge FbiB_reductase->F420_0 Reduction FbiB_ligase->F420_n Adds polyglutamate tail (improves solubility)

Caption: Biosynthesis of Coenzyme F420 from this compound.

References

Navigating the Challenges of Coenzyme F420: A Technical Guide to Preventing Photo-oxidation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals working with the redox cofactor Coenzyme F420 (FO) now have a dedicated resource to mitigate a critical experimental challenge: photo-oxidation. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Coenzyme F420 during laboratory procedures. Due to its inherent photosensitivity, improper handling of this crucial coenzyme can lead to degradation, compromising experimental results and data reliability.

Coenzyme F420, a deazaflavin derivative, plays a pivotal role in a variety of biological redox reactions. Its oxidized form exhibits a characteristic absorbance maximum at 420 nm, a property that also makes it susceptible to degradation upon exposure to light, particularly in the presence of oxygen.[1][2] This guide offers practical solutions and detailed protocols to minimize and prevent this photo-oxidative damage.

Frequently Asked Questions (FAQs)

Q1: What is Coenzyme F420 and why is it photosensitive?

A1: Coenzyme F420 is a redox cofactor involved in numerous biochemical pathways, particularly in methanogens and actinobacteria.[3] Its structure contains a 7,8-didemethyl-8-hydroxy-5-deazariboflavin chromophore, which absorbs light in the visible spectrum, with a distinct peak for the oxidized form at 420 nm.[1][2] This light absorption can trigger photochemical reactions, especially in the presence of oxygen, leading to the degradation of the molecule. The reduced form, F420H2, loses this absorbance at 420 nm and is non-fluorescent.[2]

Q2: What are the primary factors that contribute to the photo-oxidation of Coenzyme F420?

A2: The primary factors are:

  • Light Exposure: Direct exposure to light, especially in the blue region of the spectrum (around 420 nm), provides the energy for the photo-oxidation process.

  • Oxygen Presence: Molecular oxygen acts as a key reactant in the photo-oxidative degradation of many photosensitive molecules.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including photo-oxidation.[4]

  • pH and Buffer Composition: The stability of Coenzyme F420 can be influenced by the pH and the chemical nature of the buffer solution.[4]

Q3: What are the observable signs of Coenzyme F420 degradation?

A3: The most common indicator of degradation of the oxidized form is a decrease in the absorbance at 420 nm.[1] This can be monitored spectrophotometrically. A color change in the solution from its characteristic yellow-green hue may also be observed. For the reduced form, degradation can lead to the appearance of an absorbance peak at 420 nm as it becomes oxidized.

Q4: Can I use standard laboratory lighting when working with Coenzyme F420?

A4: It is highly recommended to minimize exposure to direct, high-intensity light. Whenever possible, experiments should be conducted under subdued or red light conditions. Standard fluorescent lighting should be avoided or filtered to remove shorter wavelengths.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Coenzyme F420.

Problem Possible Cause Solution
Rapid decrease in A420 reading during spectrophotometric measurement. Photo-oxidation due to the spectrophotometer's light source.1. Minimize the duration of light exposure from the spectrophotometer. Use single-read settings instead of continuous monitoring where possible.2. Work with samples in amber-colored or foil-wrapped cuvettes.3. If available, use a spectrophotometer with a low-intensity or filtered light source.
Inconsistent results in F420-dependent enzyme assays. Degradation of Coenzyme F420 stock solution or within the assay mixture.1. Stock Solution: Prepare fresh Coenzyme F420 solutions for each experiment. If storage is necessary, store in the dark at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).2. Assay Conditions: Perform the assay in a darkened room or use a plate reader with the lights off. Use opaque, black microplates for fluorescence-based assays.[3]
Loss of Coenzyme F420 activity after purification. Exposure to light and oxygen during purification steps.1. Conduct all purification steps (e.g., chromatography, dialysis) in a cold room with minimal light exposure.2. Use deoxygenated buffers and solutions. Purge all solutions with an inert gas like nitrogen or argon before use.3. Add antioxidants such as ascorbic acid or use oxygen scavenging systems in your buffers.
Precipitate formation in Coenzyme F420 solution. Instability due to pH, buffer components, or photodegradation products.1. Ensure the pH of the buffer is within the optimal stability range for Coenzyme F420 (typically around neutral pH).2. Investigate the compatibility of your buffer components with Coenzyme F420.3. Filter the solution through a 0.22 µm filter before use and re-verify the concentration.

Experimental Protocols

Protocol 1: Quantitative Monitoring of Coenzyme F420 Photo-oxidation

This protocol allows for the quantification of Coenzyme F420 degradation under specific light conditions.

Methodology:

  • Prepare a solution of oxidized Coenzyme F420 in a buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5).

  • Determine the initial concentration by measuring the absorbance at 420 nm using the extinction coefficient of 25.9 mM⁻¹ cm⁻¹.[1]

  • Expose the solution to a controlled light source (e.g., a lamp with a known spectrum and intensity) for defined time intervals. A control sample should be kept in the dark.

  • At each time point, measure the absorbance at 420 nm.

  • Plot the concentration of Coenzyme F420 as a function of time to determine the rate of photo-oxidation.

Data Presentation:

Time (minutes)Absorbance at 420 nm (Light-Exposed)Concentration (µM) (Light-Exposed)Absorbance at 420 nm (Dark Control)Concentration (µM) (Dark Control)
0Initial AbsorbanceInitial ConcentrationInitial AbsorbanceInitial Concentration
5AbsorbanceConcentrationAbsorbanceConcentration
10AbsorbanceConcentrationAbsorbanceConcentration
15AbsorbanceConcentrationAbsorbanceConcentration
30AbsorbanceConcentrationAbsorbanceConcentration
Protocol 2: Preparation and Handling of Coenzyme F420 Solutions to Minimize Photo-oxidation

This protocol outlines best practices for preparing and handling Coenzyme F420 solutions.

Methodology:

  • Work in a Dark Environment: Perform all manipulations in a dark room or a room with red light illumination.

  • Use Deoxygenated Solutions: Prepare all buffers and solvents by thoroughly degassing them with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use. An anaerobic chamber is ideal for these preparations.

  • Weighing and Dissolving: Weigh the solid Coenzyme F420 in a darkened environment. Dissolve it in the deoxygenated buffer.

  • Storage: Store the stock solution in an amber vial, wrapped in aluminum foil, at -20°C or -80°C. For long-term storage, flushing the headspace of the vial with an inert gas is recommended.

  • Use of Antioxidants (Optional): Consider adding antioxidants like ascorbic acid to the buffer to scavenge free radicals. The optimal concentration should be determined empirically for your specific application.

Visualizing the Process: The Path to Photo-oxidation

The following diagram illustrates the key factors leading to the photo-oxidation of Coenzyme F420.

Photo_Oxidation_Pathway cluster_process Photo-oxidation Process Light Light Exposure (especially 420 nm) F420_Ox Oxidized Coenzyme FO Light->F420_Ox Absorption Oxygen Presence of Oxygen Excited_F420 Excited State FO* Oxygen->Excited_F420 Reacts with Temperature Elevated Temperature Degradation Degradation Products Temperature->Degradation Accelerates F420_Ox->Excited_F420 Excited_F420->Degradation

Caption: Factors and pathway leading to the photo-oxidation of Coenzyme F420.

Experimental Workflow for F420-Dependent Assays

To ensure the integrity of your results, follow this recommended workflow when performing experiments with Coenzyme F420.

Experimental_Workflow Start Start Prep_Solutions Prepare Deoxygenated Solutions in Dark Start->Prep_Solutions Prep_F420 Prepare F420 Stock Solution (in dark) Prep_Solutions->Prep_F420 Store_F420 Store F420 Stock (Dark, -20°C, Inert Gas) Prep_F420->Store_F420 Setup_Assay Set up Assay (Subdued Light) Prep_F420->Setup_Assay Store_F420->Setup_Assay Incubate Incubate (Dark) Setup_Assay->Incubate Measure Measure Signal (Minimal Light Exposure) Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Recommended workflow for experiments involving Coenzyme F420.

By adhering to these guidelines and protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving the photosensitive Coenzyme F420. This technical support center will be periodically updated with new findings and methodologies to further aid the scientific community.

References

Technical Support Center: Coenzyme F0 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coenzyme F0 and its associated quantification methods are fictional constructs for the purpose of this demonstration. The following content is illustrative and based on common principles in biochemical quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of Coenzyme F0. Each question is followed by a detailed explanation and troubleshooting steps.

Q1: Why am I seeing high variability in my Coenzyme F0 measurements between technical replicates?

A1: High variability in technical replicates often points to issues with sample preparation, pipetting accuracy, or instrument instability.

Troubleshooting Steps:

  • Pipetting Technique: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize errors. Use reverse pipetting for viscous solutions.

  • Sample Homogeneity: Vortex each sample thoroughly before taking an aliquot for measurement. Inadequate mixing can lead to non-uniform distribution of Coenzyme F0.

  • Reagent Stability: Prepare fresh reagents for each experiment. Coenzyme F0 and its assay reagents may be unstable and degrade over time, leading to inconsistent results.

  • Instrument Performance: Check the performance of your spectrophotometer or plate reader. Run a standard curve to ensure linearity and check for lamp or detector issues.

Experimental Workflow for Minimizing Variability

cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition p1 Calibrate Pipettes p2 Prepare Fresh Reagents p1->p2 p3 Thaw Samples on Ice p2->p3 a1 Vortex Samples Thoroughly p3->a1 a2 Use Reverse Pipetting a1->a2 a3 Load Technical Replicates a2->a3 d1 Pre-warm Instrument a3->d1 d2 Run Standard Curve d1->d2 d3 Read Plate d2->d3

Caption: Workflow for minimizing variability in Coenzyme F0 quantification.

Q2: My Coenzyme F0 standard curve is non-linear. What could be the cause?

A2: A non-linear standard curve can result from several factors, including incorrect standard concentrations, reagent limitations, or detector saturation.

Troubleshooting Steps:

  • Standard Preparation: Double-check the calculations for your serial dilutions. Ensure the stock solution was prepared correctly and has not degraded. Prepare fresh standards for each assay.

  • Assay Range: You may be working outside the linear range of the assay. Try extending the concentration range of your standards (both higher and lower) to identify the linear portion.

  • Reagent Concentration: If a key reagent is limiting, the reaction will plateau at higher Coenzyme F0 concentrations. Consider increasing the concentration of the limiting reagent.

  • Detector Saturation: At very high concentrations, the signal may exceed the detection limit of the instrument. Dilute your samples and standards to fall within the instrument's linear range.

Logical Troubleshooting Flow for Non-Linear Standard Curve

start Non-Linear Standard Curve q1 Are standard concentrations correct? start->q1 a1_yes Check Assay Range q1->a1_yes Yes a1_no Recalculate and Prepare Fresh Standards q1->a1_no No q2 Is the issue at high concentrations? a1_yes->q2 a2_yes Possible Reagent Limitation or Detector Saturation a2_no Check for Low Concentration Inaccuracy

Caption: Troubleshooting logic for a non-linear Coenzyme F0 standard curve.

Q3: I am observing a high background signal in my blank wells. How can I reduce it?

A3: A high background signal can be caused by contaminated reagents, improper blanking, or autofluorescence from the sample matrix or plate material.

Troubleshooting Steps:

  • Reagent Purity: Test each reagent individually to identify the source of the background signal. Use high-purity solvents and reagents.

  • Proper Blank: Ensure you are using the correct blank. An ideal blank contains everything in your sample wells except for the analyte (Coenzyme F0).

  • Plate Material: Some microplates have inherent fluorescence. Use black, opaque plates for fluorescence-based assays to minimize background.

  • Sample Matrix Effects: Components in your sample matrix (e.g., cell lysate, plasma) may interfere with the assay. Perform a spike-and-recovery experiment to assess matrix effects. If necessary, include a sample-specific blank.

Quantitative Data Summary

The following tables summarize typical quantitative data for Coenzyme F0 quantification assays.

Table 1: Example Coenzyme F0 Standard Curve Data

Standard Concentration (µM)Absorbance at 450 nm (Mean)Standard DeviationCoefficient of Variation (%)
100.01.8520.0935.0
50.01.2150.0494.0
25.00.7540.0233.0
12.50.4210.0112.6
6.250.2350.0073.0
3.1250.1420.0053.5
0.00.0510.0035.9

Table 2: Troubleshooting Guide for Assay Parameters

IssuePotential CauseRecommended Action
High CV% in ReplicatesPipetting error, sample inhomogeneityCalibrate pipettes, vortex samples
Non-Linear Standard CurveIncorrect standard dilutions, assay rangePrepare fresh standards, test wider range
High Background SignalReagent contamination, plate autofluorescenceUse fresh, high-purity reagents; use black plates
Low Signal-to-Noise RatioInsufficient Coenzyme F0, suboptimal reagentsConcentrate sample, optimize reagent concentrations

Key Experimental Protocols

Protocol 1: Preparation of Coenzyme F0 Standards

  • Prepare a 10 mM Stock Solution: Dissolve 4.5 mg of Coenzyme F0 (MW = 450 g/mol , hypothetical) in 1 mL of DMSO. Store at -80°C in small aliquots.

  • Prepare a 1 mM Working Stock: Dilute the 10 mM stock solution 1:10 in the assay buffer.

  • Prepare Serial Dilutions: Perform a 2-fold serial dilution of the 1 mM working stock to generate standards ranging from 100 µM to 3.125 µM. Use the assay buffer as the diluent.

Protocol 2: Coenzyme F0 Colorimetric Assay

  • Reagent Preparation: Prepare the Colorimetric Probe Solution and Developing Solution according to the kit manufacturer's instructions.

  • Sample and Standard Plating: Add 50 µL of each standard and sample to a 96-well plate in triplicate.

  • Add Colorimetric Probe: Add 50 µL of the Colorimetric Probe Solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Add Developing Solution: Add 50 µL of the Developing Solution to each well.

  • Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of Coenzyme F0 in the samples using the linear regression equation.

Technical Support Center: Enhancing the Stability of Coenzyme FO for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coenzyme FO (7,8-didemethyl-8-hydroxy-5-deazariboflavin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound for long-term storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (F₀) is the biosynthetic precursor to Coenzyme F₄₂₀, a redox cofactor involved in a variety of metabolic pathways in prokaryotes.[1] As a deazaflavin, its stability is crucial for accurate and reproducible experimental results, as degradation can lead to loss of activity and the introduction of confounding variables in your assays.[2]

Q2: What are the main factors that cause this compound degradation?

A2: The primary factors leading to the degradation of this compound are exposure to light and oxygen.[2] Deazaflavins are photosensitive molecules that can undergo photochemical reactions upon exposure to light, particularly in the UV and blue regions of the spectrum.[3][4] Additionally, the reduced form of deazaflavins can be susceptible to oxidation.[2] Temperature and pH can also influence the rate of degradation.[5]

Q3: How should I store this compound for long-term stability?

A3: For optimal long-term stability, this compound should be stored as a solid in a dark, cool, and dry environment. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[6] Aliquoting the solid into smaller, single-use vials can help prevent repeated exposure of the bulk stock to atmospheric conditions.

Q4: Can I store this compound in solution? If so, what are the recommended conditions?

A4: While storage as a solid is preferred for long-term stability, this compound can be stored in solution for shorter periods. If you need to store it in solution, it is best to use a deoxygenated buffer and protect it from light. The choice of buffer can impact stability, and it is advisable to prepare fresh solutions for critical experiments. The pH of the solution can also affect stability, with more acidic conditions generally favoring the stability of similar compounds like thiamine.[7]

Q5: What are some signs that my this compound may have degraded?

A5: Degradation of this compound can be indicated by a change in the color or a decrease in the expected activity in your experimental system. Spectrophotometric analysis can also be used to assess the integrity of your this compound solution. The oxidized form of the related Coenzyme F₄₂₀ has a characteristic absorbance maximum at 420 nm, and a change in this peak could indicate degradation.[1] For more precise analysis, High-Performance Liquid Chromatography (HPLC) can be used to detect degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock. Prepare a fresh solution of this compound from a solid stock that has been properly stored. Compare the activity with the new and old solutions.
Photodegradation during the experiment. Minimize exposure of your experimental setup to ambient light. Use amber-colored tubes or wrap your containers in aluminum foil.[8]
Oxidation of this compound during the assay. If your assay is sensitive to oxygen, consider preparing your reagents with deoxygenated buffers and running the experiment under an inert atmosphere.[6]
Incorrect buffer conditions. Verify the pH of your buffer. The stability and activity of cofactors can be pH-dependent.[5]
Issue 2: Variability between experimental replicates.
Possible Cause Troubleshooting Step
Inconsistent handling of this compound solutions. Ensure that all replicates are handled with the same level of protection from light and air. Prepare a master mix of your reaction components containing this compound to ensure uniformity across replicates.
Freeze-thaw cycles of stock solutions. Aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
Contamination of buffers or reagents. Use fresh, high-quality reagents and buffers. Filter-sterilize buffers if necessary.

Data Presentation

Due to the limited availability of specific long-term quantitative stability data for this compound, the following table provides recommended storage conditions based on best practices for handling light- and oxygen-sensitive deazaflavins and related compounds.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Recommended Duration
Solid -20°C or belowInert (Argon or Nitrogen)Dark (in amber vial)> 1 year
Solid 4°CInert (Argon or Nitrogen)Dark (in amber vial)6-12 months
Solution -20°C or belowInert (in degassed buffer)Dark (in amber vial)< 1 month
Solution 4°CInert (in degassed buffer)Dark (in amber vial)< 1 week

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a subdued light environment.

  • Dissolve the solid in a suitable, deoxygenated buffer (e.g., phosphate or Tris buffer at a neutral pH, degassed by sparging with nitrogen or argon for at least 30 minutes).

  • Store the stock solution in an amber-colored vial, blanketed with an inert gas, and at the recommended temperature.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under different conditions.

  • Sample Preparation: Prepare solutions of this compound in the desired buffers and storage conditions to be tested (e.g., different temperatures, light exposures, and in the presence of potential stabilizers).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for separation of deazaflavins.

    • Detection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound (around 400-420 nm) and a fluorescence detector.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can be indicative of degradation products. The degradation kinetics can be determined by plotting the concentration of this compound against time.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_usage Experimental Use A Solid this compound C Prepare Stock Solution (Subdued Light) A->C B Deoxygenated Buffer B->C D Aliquot into Amber Vials C->D Dispense E Blanket with Inert Gas (Ar or N2) D->E F Store at Recommended Temperature (e.g., -20°C) E->F Seal & Store G Thaw Single-Use Aliquot F->G Retrieve for experiment H Perform Assay (Minimize Light Exposure) G->H I Consistent Results H->I Leads to

Caption: Workflow for proper handling and storage of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions_FO Solutions for FO Stability cluster_solutions_assay Solutions for Assay Conditions cluster_solutions_reagents Solutions for Reagents A Inconsistent/Low Experimental Results B This compound Degradation? A->B C Assay Condition Issue? A->C D Reagent/Buffer Problem? A->D E Prepare Fresh Stock B->E Check Stock F Protect from Light B->F Check Handling G Use Anaerobic Conditions B->G Check Environment H Verify pH C->H I Check Temperature C->I J Use Fresh Reagents D->J K Validate Buffer Prep D->K

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Coenzyme F420 Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Coenzyme F420 (FO) extraction protocols. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and quantitative data summaries to address common challenges encountered during the extraction and purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during Coenzyme F420 extraction and analysis, offering potential causes and solutions in a question-and-answer format.

Low Yield of Extracted Coenzyme F420

Question: My final yield of Coenzyme F420 is significantly lower than expected. What are the possible reasons and how can I improve it?

Answer:

Low yields of Coenzyme F420 can stem from several factors throughout the extraction and purification process. Here are the most common causes and corresponding troubleshooting steps:

  • Incomplete Cell Lysis: The first critical step is the efficient disruption of the biomass to release the intracellular coenzyme.

    • Cause: Insufficient cell wall breakdown.

    • Solution: Ensure the chosen lysis method is appropriate for your biomass. For many bacteria, such as Mycobacterium smegmatis, boiling in a buffer (e.g., 25 mM sodium acetate, pH 4.7) is an effective method.[1] For more robust organisms, consider mechanical methods like sonication or bead beating in addition to thermal lysis.

  • Degradation of Coenzyme F420: Coenzyme F420, particularly its reduced form (F420H2), can be sensitive to environmental conditions.

    • Cause: Exposure to light, oxygen, or suboptimal pH and temperature. The reduced form, F420H2, is particularly susceptible to air oxidation.[2]

    • Solution:

      • Perform extraction and purification steps in low light conditions or using amber-colored tubes.

      • While the reduced form is more stable than flavins, minimizing exposure to air is good practice.[2] If the reduced form is of interest, perform steps under anaerobic conditions.

      • Maintain a stable pH, as extreme pH values can alter the coenzyme's structure and spectral properties.[2][3]

  • Loss During Purification: Significant amounts of Coenzyme F420 can be lost during the various purification steps.

    • Cause: Inefficient separation of biomass after lysis, or loss during chromatographic steps.[4]

    • Solution:

      • After cell lysis, ensure a complete separation of the supernatant containing the coenzyme from the cell debris by using a high-speed centrifugation step.

      • Optimize your chromatography protocol. For anion exchange chromatography, ensure the column is properly equilibrated and that the salt gradient for elution is optimized to capture and then release the F420 efficiently.

  • Suboptimal Biomass Source or Growth Conditions: The amount of Coenzyme F420 can vary significantly between different organisms and can be influenced by their growth phase and culture conditions.[5][6]

    • Cause: The chosen microbial strain may be a low producer, or the culture may not have been harvested at the optimal time.

    • Solution:

      • If possible, select a known high-producing strain, such as Methanobacterium thermoautotrophicum or Mycobacterium smegmatis.[1][6]

      • Optimize culture conditions and harvest cells in the late exponential or early stationary phase, as F420 concentrations can change throughout the growth cycle.[5]

Issues with Purity and Contamination

Question: My purified Coenzyme F420 sample shows significant contamination. How can I improve its purity?

Answer:

Contaminants in your Coenzyme F420 preparation can interfere with downstream applications. Here’s how to address purity issues:

  • Inadequate Separation during Chromatography: The primary purification step, often anion exchange chromatography, may not be effectively separating F420 from other cellular components.

    • Cause: Incorrect buffer pH or ionic strength, or a poorly optimized elution gradient.

    • Solution:

      • Ensure your sample is properly prepared for ion exchange: it should be clear, free of particulates, and the pH and ionic strength should match the starting buffer.[7]

      • Optimize the salt gradient for elution. A shallow gradient will provide better resolution and separation from closely eluting contaminants.

      • Consider adding additional purification steps, such as hydrophobic interaction chromatography or gel filtration, if a single chromatography step is insufficient.[8]

  • Presence of F420 Analogs and Degradation Products: Your preparation may contain different forms of F420 (e.g., with varying polyglutamate tail lengths) or its degradation product, F0.[5]

    • Cause: Natural variation within the organism or degradation during processing.

    • Solution: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient can resolve these different forms.[5]

Problems with HPLC Analysis

Question: I am encountering issues with my HPLC analysis of Coenzyme F420, such as peak tailing, shifting retention times, or ghost peaks. What should I do?

Answer:

HPLC is a powerful tool for the analysis and quantification of Coenzyme F420, but it is prone to several issues. Here are some common problems and their solutions:

  • Peak Tailing:

    • Cause: Interaction of F420 with active sites on the column's stationary phase, or a mismatch between the sample solvent and the mobile phase.[9]

    • Solution:

      • Ensure the pH of the mobile phase is appropriate.

      • Use a high-purity column and consider adding a mobile phase additive to reduce unwanted interactions.

      • Whenever possible, dissolve the sample in the mobile phase.[10]

  • Shifting Retention Times:

    • Cause: Changes in mobile phase composition, flow rate, or column temperature.[11]

    • Solution:

      • Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

      • Use a column oven to maintain a constant temperature.

      • Ensure the HPLC pump is functioning correctly and delivering a consistent flow rate.

  • Ghost Peaks:

    • Cause: Contaminants in the mobile phase, late elution of compounds from a previous injection, or carryover in the injector.[9][10]

    • Solution:

      • Use high-purity solvents for your mobile phase.

      • Ensure each run is long enough for all compounds to elute.

      • Implement a column wash step between runs to remove strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best biomass source for Coenzyme F420 extraction?

A1: The choice of biomass depends on the desired form of F420 and the available culture facilities. Methanogens like Methanobacterium thermoautotrophicum offer high yields of F420-2 (approximately 1.9 µmol per gram dry weight of cells).[6] However, they are strict anaerobes and can be challenging to cultivate. Aerobic actinomycetes, such as Mycobacterium smegmatis, are easier to grow and produce F420 with longer polyglutamate tails (F420-5 and F420-6), although at lower concentrations (around 0.05 µmol per gram dry weight).[1][6] Natural sources like anaerobic sludge from biogas digesters can also be a viable, albeit more complex, source.[12]

Q2: How should I store my purified Coenzyme F420?

A2: For long-term storage, it is recommended to store purified Coenzyme F420 in a buffered solution at or below -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: How can I accurately quantify my Coenzyme F420 concentration?

A3: Quantification is typically performed using UV-Vis spectrophotometry or HPLC with fluorescence detection.

  • Spectrophotometry: The oxidized form of F420 has a characteristic absorbance maximum at 420 nm. However, the extinction coefficient is highly dependent on pH and temperature.[13][14] For more accurate measurements, it is recommended to use the isosbestic point at 401 nm in phosphate buffer, where the absorbance is less affected by temperature.[14]

  • HPLC: HPLC with a fluorescence detector (excitation ~420 nm, emission ~470 nm) is a highly sensitive and specific method for quantifying F420 and separating it from its different analogs and degradation products.[5]

Q4: Are there any specific safety precautions I should take during extraction?

A4: Standard laboratory safety practices should be followed. When handling organic solvents, work in a well-ventilated area or a fume hood. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. If using mechanical cell disruption methods like sonication, use hearing protection.

Data Presentation

Table 1: Comparison of Coenzyme F420 Yields from Different Biomass Sources
Biomass SourceType of F420 ProducedTypical Yield (µmol/g dry weight)Cultivation ConditionsReference(s)
Methanobacterium thermoautotrophicumF420-2~1.9Strict Anaerobe[6]
Streptomyces speciesF420 with >2 glutamates~0.05Aerobe[6]
Mycobacterium smegmatisF420-5, F420-61-3 µmol/L of cultureAerobe[6]
Table 2: Influence of pH and Temperature on Spectral Properties of Coenzyme F420
ConditionEffect on Absorbance at 420 nmRecommended Wavelength for QuantificationReference(s)
pH Absorbance peak shifts from 420 nm to 375 nm in acidic media.[2]401 nm (isosbestic point)[14]
Temperature Extinction coefficient at 420 nm changes with temperature, dependent on the buffer used.[13]401 nm (in phosphate buffer)[13][14]

Experimental Protocols

Protocol 1: Extraction of Coenzyme F420 from Mycobacterium smegmatis

This protocol is adapted from methods described for actinomycetes.[1]

  • Cell Harvesting: Grow M. smegmatis in a suitable medium until late logarithmic or early stationary phase. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Cell Lysis:

    • Resuspend the cell pellet in 25 mM Sodium Acetate buffer (pH 4.7).

    • Boil the cell suspension for 15 minutes.

    • Cool the suspension on ice and then centrifuge at high speed (e.g., 12,000 x g for 20 minutes) to pellet the cell debris.

    • Collect the supernatant, which contains the crude Coenzyme F420 extract.

  • Purification by Anion Exchange Chromatography:

    • Sample Preparation: Ensure the crude extract is filtered (0.45 µm filter) to remove any remaining particulates. Adjust the pH and conductivity to match the starting buffer for the chromatography.

    • Column Equilibration: Equilibrate a quaternary ammonium (strong anion) or DEAE (weak anion) exchange column with a low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Sample Loading and Elution: Load the prepared sample onto the column. Wash the column with the starting buffer to remove unbound contaminants. Elute the bound Coenzyme F420 using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

    • Fraction Collection: Collect fractions and monitor the absorbance at 420 nm or fluorescence (excitation 420 nm, emission 470 nm) to identify the fractions containing Coenzyme F420.

  • Quantification and Analysis: Pool the F420-containing fractions. Determine the concentration using spectrophotometry or HPLC as described in the FAQ section.

Mandatory Visualizations

Coenzyme_F420_Extraction_Workflow Biomass Biomass (e.g., M. smegmatis) Harvesting Cell Harvesting (Centrifugation) Biomass->Harvesting Lysis Cell Lysis (Boiling in Buffer) Harvesting->Lysis Centrifugation Clarification (High-Speed Centrifugation) Lysis->Centrifugation Crude_Extract Crude F420 Extract Centrifugation->Crude_Extract Purification Anion Exchange Chromatography Crude_Extract->Purification Pure_F420 Purified Coenzyme F420 Purification->Pure_F420 Analysis Analysis (HPLC / Spectrophotometry) Pure_F420->Analysis

Caption: General workflow for Coenzyme F420 extraction from biomass.

Troubleshooting_Low_Yield Low_Yield Problem: Low F420 Yield Cause1 Incomplete Cell Lysis Low_Yield->Cause1 Cause2 F420 Degradation Low_Yield->Cause2 Cause3 Purification Losses Low_Yield->Cause3 Cause4 Suboptimal Biomass Low_Yield->Cause4 Solution1 Optimize Lysis Method (e.g., ensure boiling time) Cause1->Solution1 Solution Solution2 Protect from Light & Air; Control pH & Temp Cause2->Solution2 Solution Solution3 Optimize Chromatography; Improve Biomass Separation Cause3->Solution3 Solution Solution4 Use High-Producing Strain; Optimize Growth Conditions Cause4->Solution4 Solution

Caption: Troubleshooting logic for low Coenzyme F420 yield.

References

Addressing background fluorescence in Coenzyme FO-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coenzyme F420-based assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges related to background fluorescence in your experiments.

Troubleshooting Guides

High background fluorescence can mask the specific signal from your assay, leading to inaccurate and unreliable results. This section provides a step-by-step guide to identifying and mitigating common sources of background fluorescence.

Guide 1: Identifying the Source of Background Fluorescence

The first step in troubleshooting is to determine the origin of the unwanted fluorescence.

Experimental Protocol: Source Identification

  • Prepare Control Wells: Set up a series of control wells on your microplate.

  • Component Analysis: In separate wells, measure the fluorescence of each individual component of your assay.

    • Well A: Buffer only.

    • Well B: Buffer + Enzyme (without F420 or substrate).

    • Well C: Buffer + Substrate (without F420 or enzyme).

    • Well D: Buffer + Coenzyme F420 (oxidized form, Fₒ).

    • Well E: Complete assay mix without cells (if applicable).

    • Well F: Unstained cells in media (if using a cell-based assay).

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your assay. The oxidized form of Coenzyme F420 (Fₒ) absorbs light at approximately 420 nm and emits fluorescence at around 470 nm.[1][2]

  • Analyze Results: A component with significantly higher fluorescence than the buffer-only control is a likely source of background.

Logical Workflow for Source Identification

Source_Identification start Start: High Background Observed prep_controls Prepare Control Wells (Buffer, Enzyme, Substrate, F420, etc.) start->prep_controls measure_fluorescence Measure Fluorescence of Each Component prep_controls->measure_fluorescence analyze Analyze Fluorescence Data measure_fluorescence->analyze identify_source Identify Component(s) with High Intrinsic Fluorescence analyze->identify_source source_buffer Source: Buffer/Media identify_source->source_buffer Buffer/Media shows high signal source_reagents Source: Reagents (Enzyme, Substrate) identify_source->source_reagents Reagents show high signal source_autofluorescence Source: Sample Autofluorescence (Cells, cellular debris) identify_source->source_autofluorescence Unstained sample shows high signal end Proceed to Mitigation Strategy source_buffer->end source_reagents->end source_autofluorescence->end

Caption: Workflow for identifying the source of background fluorescence.

Guide 2: Optimizing Plate Reader Settings

Incorrect instrument settings can amplify background noise.

Experimental Protocol: Plate Reader Optimization

  • Wavelength Selection: Ensure your plate reader is set to the optimal excitation and emission wavelengths for Coenzyme F420 (Excitation: ~420 nm, Emission: ~470 nm).[1][2]

  • Gain/Sensitivity Adjustment: The gain amplifies the detected signal.[3][4]

    • Measure a "buffer only" well and a "positive control" (high F420 concentration) well.

    • Adjust the gain to a level where the positive control gives a strong signal without saturating the detector, and the buffer-only well has a low reading. Excessively high gain can increase background noise.[5][6]

  • Bandwidth Optimization:

    • Narrower bandwidths can increase specificity and reduce background but may lower the signal intensity.[5]

    • Wider bandwidths can increase the signal but may also capture more background fluorescence.[5]

    • Test a range of bandwidths to find the best signal-to-noise ratio for your specific assay.

  • Read Height Adjustment: For cell-based assays, optimizing the read height can help to either focus on the cell layer or avoid reading fluorescence from the media.[6]

Table 1: Plate Reader Setting Optimization

ParameterLow Setting EffectHigh Setting EffectOptimization Goal
Gain/Sensitivity Low signal, potentially lost in noise.Amplified signal and background, risk of saturation.[3][5][6]Maximize signal-to-background ratio without saturation.
Bandwidth Higher resolution, lower signal.[5]Higher signal, potentially more background.[5]Balance between signal intensity and background rejection.
Focal Height Reduced signal if not focused on the sample plane.[6]Reduced signal if not focused on the sample plane.[6]Maximize signal from the sample layer (e.g., adherent cells).
Guide 3: Mitigating Autofluorescence from Biological Samples

Biological samples often contain endogenous fluorescent molecules that can contribute to background.

Strategies for Reducing Autofluorescence

  • Media and Buffer Selection:

    • Use phenol red-free media for cell-based assays, as phenol red is fluorescent.[3]

    • Fetal Bovine Serum (FBS) can be a source of autofluorescence; consider reducing its concentration or using a different protein supplement like Bovine Serum Albumin (BSA).[7][8]

  • Cell Handling:

    • Remove dead cells, as they are often more autofluorescent than live cells.[7][8] This can be achieved through centrifugation or using a viability dye to gate them out during analysis.[7][9]

  • Fixation Method (for fixed samples):

    • Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence.[7][9]

    • Consider using organic solvents like ice-cold methanol or ethanol as an alternative fixation method.[7][9]

    • If aldehyde fixation is necessary, you can treat samples with a quenching agent like sodium borohydride.[7][10]

Frequently Asked Questions (FAQs)

Q1: My blank wells (buffer only) have high fluorescence. What should I do?

A1: This suggests an issue with your assay components or plate choice.

  • Check your buffer: Some media components like riboflavin and fetal bovine serum are naturally fluorescent.[3][7][9] Consider preparing fresh buffer with high-purity water and reagents.

  • Use appropriate microplates: For fluorescence assays, black opaque microplates are recommended to minimize background and prevent crosstalk between wells.[3][6] Clear plates are suitable for absorbance, and white plates are best for luminescence.[3]

Q2: The fluorescence signal decreases over time. Why is this happening?

A2: This could be due to photobleaching or instability of the F420 coenzyme.

  • Photobleaching: Coenzyme F420, like many fluorophores, can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize the exposure time and the number of reads per well.

  • Coenzyme Stability: The reduced form of F420 (F420H₂) is non-fluorescent and can be oxidized back to the fluorescent F420 form.[2][11] Ensure your assay conditions maintain the desired redox state of the coenzyme. Ambient light can also stimulate autooxidation.[2]

Q3: Can I use a different fluorophore if I cannot resolve the background fluorescence issues with F420?

A3: While Coenzyme F420 is intrinsic to the enzymatic reaction, you could consider a coupled enzyme assay. This would involve using the product of the F420-dependent reaction to drive a second reaction that produces a signal from a different, brighter, or spectrally distinct fluorophore. However, this significantly complicates the assay development and may introduce new sources of interference. It is generally preferable to optimize the direct F420 assay first.

Q4: How do I correct for the background fluorescence in my data analysis?

A4: Proper background subtraction is crucial.

  • Include a "no enzyme" or "no substrate" control that represents the background fluorescence in your assay.

  • Calculate the average fluorescence of these background control wells.

  • Subtract this average background value from the fluorescence readings of all your experimental wells.

Data Correction Workflow

Data_Correction raw_data Raw Fluorescence Data from Plate Reader background_wells Identify Background Control Wells raw_data->background_wells subtract_bg Subtract Average Background from all Wells raw_data->subtract_bg calculate_avg Calculate Average Background Fluorescence background_wells->calculate_avg calculate_avg->subtract_bg corrected_data Corrected Fluorescence Data subtract_bg->corrected_data

Caption: Workflow for background correction in data analysis.

Q5: What is the role of Coenzyme F420 in cellular processes?

A5: Coenzyme F420 is a redox cofactor involved in a variety of metabolic pathways, particularly in archaea and some bacteria.[1] It acts as a low-potential two-electron carrier, similar in function to NAD(P).[2]

Simplified Coenzyme F420 Redox Cycle

F420_Pathway F420_oxidized F420 (oxidized) (Fluorescent) Enzyme F420-dependent Oxidoreductase F420_oxidized->Enzyme F420_reduced F420H2 (reduced) (Non-fluorescent) Substrate_reduced Reduced Substrate (e.g., H2, Formate) Substrate_reduced->Enzyme Substrate_oxidized Oxidized Substrate Enzyme->F420_reduced 2e- Enzyme->Substrate_oxidized

Caption: Simplified redox cycle involving Coenzyme F420.

References

Technical Support Center: Coenzyme F420 Cofactor Regeneration Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme F420 cofactor regeneration systems.

Frequently Asked Questions (FAQs)

General

  • What is Coenzyme F420 and why is it important? Coenzyme F420 is a deazaflavin cofactor involved in a variety of crucial redox reactions in methanogenic archaea and actinobacteria.[1][2] It possesses a lower redox potential than NAD(P) and flavins, enabling it to participate in unique biochemical transformations.[1][3] Its roles are significant in processes like methanogenesis, the biosynthesis of antibiotics, and the activation of prodrugs such as pretomanid and delamanid for treating tuberculosis.[1][4]

  • What are the common systems for regenerating the reduced form of Coenzyme F420 (F420H2)? The most common enzymatic systems for regenerating F420H2 in laboratory and industrial settings are:

    • F420-dependent glucose-6-phosphate dehydrogenase (FGD): This enzyme utilizes glucose-6-phosphate (G6P) as a readily available and inexpensive substrate to reduce F420 to F420H2.[3][5][6]

    • F420:NADPH oxidoreductase (FNO): This enzyme catalyzes the reversible transfer of a hydride from NADPH to F420.[1][3]

Biochemistry & Handling

  • What are the spectral properties of F420? In its oxidized state, Coenzyme F420 has a characteristic absorbance maximum at 420 nm, which gives it its name.[1] Upon reduction to F420H2, this peak disappears, and a new peak emerges around 320 nm.[1] The oxidized form is also fluorescent, with an emission peak at approximately 470 nm.[1]

  • How should I handle and store Coenzyme F420 and its reduced form, F420H2? Reduced F420 (F420H2) is sensitive to oxidation by air and can be stimulated by ambient light.[1] Therefore, experiments involving F420H2 should ideally be performed under anaerobic conditions. Both oxidized and reduced forms should be protected from light to prevent photodegradation. For long-term storage, it is advisable to store F420 solutions frozen and in the dark.

Troubleshooting Guide

Enzyme Expression and Purification

  • Issue: My F420-dependent enzyme (e.g., FGD) is expressed as inclusion bodies in E. coli.

    • Cause: High-level expression of foreign proteins in E. coli can often lead to misfolding and aggregation into insoluble inclusion bodies. This is a known issue for enzymes like Mycobacterium tuberculosis FGD (Mtb-FGD1).[7][8]

    • Solution:

      • Lower Induction Temperature: Reduce the induction temperature (e.g., to 15-20°C) to slow down protein synthesis and allow more time for proper folding.

      • Co-expression with Chaperones: Co-express the target enzyme with molecular chaperones, such as GroEL/ES. This has been shown to significantly improve the yield of soluble, functional Mtb-FGD1 in E. coli.[7][8]

      • Use a Different Expression Host: Consider using an alternative expression host, such as Mycobacterium smegmatis, which is a natural producer of F420 and may provide a more suitable environment for the correct folding of mycobacterial enzymes.[7][8]

  • Issue: Low yield of purified F420-dependent enzyme.

    • Cause: This can be due to a variety of factors including poor expression, losses during purification steps, or protein instability.

    • Solution:

      • Optimize Expression Conditions: Experiment with different inducer concentrations (e.g., IPTG), induction times, and cell densities at induction.

      • Purification Strategy: Utilize affinity chromatography, such as Ni-NTA for His-tagged proteins, as an initial capture step to improve purity and yield. For enzymes that bind F420, affinity chromatography using F420-linked resin can be a highly specific purification step.[9]

      • Buffer Optimization: Ensure the purification buffers have an optimal pH and ionic strength for your specific enzyme's stability. The addition of stabilizing agents like glycerol or DTT may also be beneficial.

Enzymatic Assays & Cofactor Regeneration

  • Issue: I am not observing any F420 reduction in my FGD-coupled assay.

    • Cause: This could be due to inactive enzyme, missing components in the reaction mixture, or inappropriate assay conditions.

    • Solution:

      • Verify Enzyme Activity: Independently confirm the activity of your purified FGD using a standard assay with known concentrations of F420 and G6P.

      • Check All Components: Ensure that all necessary components are present in the reaction mixture: functional FGD, F420, and glucose-6-phosphate.

      • pH Optimum: Be aware that some F420-dependent enzymes have distinct pH optima. For instance, FGD from Mycobacterium smegmatis exhibits a two-peak pH profile with maxima at pH 5.5 and 8.0.[9]

      • Anaerobic Conditions: While not always strictly necessary for initial rate measurements, the re-oxidation of F420H2 by oxygen can interfere with endpoint measurements and assays with slow turnover rates. Consider performing the assay under an inert atmosphere (e.g., nitrogen or argon).

  • Issue: The F420H2 generated by my regeneration system is rapidly re-oxidized.

    • Cause: F420H2 is susceptible to auto-oxidation in the presence of oxygen.[1] This can be exacerbated by light.[1]

    • Solution:

      • Establish Anaerobic Conditions: Use an anaerobic glove box or degas your reaction buffers thoroughly and maintain an inert gas overlay.

      • Include an Oxygen Scavenging System: For highly sensitive reactions, an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can be added.

      • Minimize Light Exposure: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored tubes.

  • Issue: My FNO-based regeneration system is inefficient.

    • Cause: The directionality of the FNO-catalyzed reaction can be pH-dependent.[3] Additionally, if used in vitro, the NADPH itself needs to be regenerated.

    • Solution:

      • Optimize pH: The FNO from Streptomyces griseus shows pH-dependent reaction directionality.[3] Ensure your reaction pH is optimal for the reduction of F420.

      • Couple with NADPH Regeneration: For in vitro applications, couple the FNO reaction with an NADPH regeneration system, such as a glucose-6-phosphate dehydrogenase (that is NADP-dependent) or a formate dehydrogenase.[3] This adds complexity but ensures a continuous supply of NADPH.

Quantitative Data

Table 1: Kinetic Parameters of F420-Dependent Glucose-6-Phosphate Dehydrogenases (FGD)

Enzyme SourceSubstrateApparent Km (µM)kcat (s-1)Reference
Mycobacterium smegmatisF4204N/A[9]
Glucose-6-Phosphate1600N/A[9]
Rhodococcus jostii RHA1F4203.817[10]
Cryptosporangium arvumF420--[11]
Glucose-6-Phosphate--[11]

N/A: Data not available in the cited source.

Table 2: Dissociation Constants (Kd) for F420 and Analogs

ProteinLigandKd (nM)MethodReference
F420H2:NADP+ Oxidoreductase (Fno)FO3.6 ± 0.7Fluorescence Quenching[12]
NADPH2.0 ± 0.3Fluorescence Quenching[12]
Rv1155 (M. tuberculosis)F420-Differential Scanning Fluorimetry[13]

FO is the redox-active moiety of F420 and is often used as a substitute in biophysical studies.[12]

Experimental Protocols

Protocol 1: Expression and Purification of M. tuberculosis F420-Dependent Glucose-6-Phosphate Dehydrogenase (Mtb-FGD1) in E. coli

This protocol is adapted from a method designed to improve the yield of soluble protein.[7][8]

  • Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids: one containing the gene for Mtb-FGD1 and another containing the genes for a cold-adapted chaperone system like GroEL/ES.

  • Cell Growth: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 15°C and induce protein expression by adding a final concentration of 0.1-0.5 mM IPTG.

  • Harvesting: Continue incubation at 15°C for 16-20 hours. Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble protein.

  • Purification: Apply the clarified supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) and elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.

  • Verification: Analyze the purified protein by SDS-PAGE and confirm its concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro F420H2 Regeneration Assay using FGD

This assay monitors the reduction of F420 by FGD.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) in a quartz cuvette. The final mixture should contain:

    • Coenzyme F420 (e.g., 10-50 µM)

    • Glucose-6-phosphate (e.g., 1-5 mM)

  • Initiation: Start the reaction by adding a known concentration of purified FGD (e.g., 10-100 nM).

  • Monitoring: Immediately monitor the decrease in absorbance at 420 nm using a spectrophotometer. The rate of F420 reduction is proportional to the rate of decrease in absorbance.

  • Calculation: The initial rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of F420 at 420 nm.

Visualizations

F420_Regeneration_Workflow cluster_FGD FGD System cluster_FNO FNO System G6P Glucose-6-Phosphate FGD FGD G6P->FGD PGL 6-Phosphogluconolactone FGD->PGL F420_red F420H2 (reduced) FGD->F420_red NADPH NADPH FNO FNO NADPH->FNO NADP NADP+ FNO->NADP FNO->F420_red F420_ox F420 (oxidized) F420_ox->FGD Reduction F420_ox->FNO Reduction Target_Enzyme F420H2-dependent Target Enzyme F420_red->Target_Enzyme Cofactor for Target Reaction Target_Enzyme->F420_ox Regeneration Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme

Caption: Enzymatic regeneration cycles for Coenzyme F420.

Troubleshooting_Logic Start Problem: No F420H2 Regeneration CheckEnzyme Is the regeneration enzyme (FGD/FNO) active? Start->CheckEnzyme CheckComponents Are all reaction components present? CheckEnzyme->CheckComponents Yes Sol_Enzyme Solution: Re-purify enzyme or use new batch. CheckEnzyme->Sol_Enzyme No CheckConditions Are assay conditions (pH, temp) optimal? CheckComponents->CheckConditions Yes Sol_Components Solution: Verify concentrations of F420, G6P/NADPH. CheckComponents->Sol_Components No CheckOxidation Is F420H2 being rapidly re-oxidized? CheckConditions->CheckOxidation Yes Sol_Conditions Solution: Optimize pH and temperature for the specific enzyme. CheckConditions->Sol_Conditions No Sol_Oxidation Solution: Work under anaerobic conditions and protect from light. CheckOxidation->Sol_Oxidation Yes

Caption: Troubleshooting workflow for F420H2 regeneration assays.

References

Technical Support Center: Enhancing Enzyme Catalysis with Coenzyme F420 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Coenzyme F420 (F420) analogs to improve the catalytic efficiency of enzymes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving F420 analogs and F420-dependent enzymes.

Question: Why am I observing low or no activity with my F420-dependent enzyme when using a synthetic analog like FO-5'-phosphate (FOP)?

Answer: Several factors can contribute to low enzymatic activity:

  • Inherent Catalytic Efficiency: Synthetic analogs like FOP can be functional replacements for F420, but often result in lower catalytic efficiency. For instance, with F420-dependent reductases (FDR-MHA1 and FDR-Mha), the catalytic efficiency (kcat/Km) was found to be 22 times higher with native F420 compared to the analog FOP.[1]

  • Cofactor Purity and Concentration: Ensure the analog is pure and its concentration is accurately determined. Impurities can inhibit the enzyme, and incorrect concentration values will lead to inaccurate kinetic calculations. High-performance liquid chromatography (HPLC) with fluorimetric detection is a reliable method for quantifying F420 analogs.[2][3]

  • Enzyme Stability and Integrity: Confirm that the enzyme is properly folded and active. Use fresh enzyme preparations or those stored under optimal conditions.

  • Assay Conditions: Standard assay parameters such as pH, temperature, and buffer composition must be optimized for the specific enzyme and analog pair.[4]

Question: My reaction starts but stops prematurely, or the reaction rate decreases rapidly. What could be the cause?

Answer: This issue often points to problems with cofactor stability or recycling:

  • Cofactor Depletion: Most F420-dependent reactions of interest are reductions, which consume the reduced form of the cofactor (F420H2).[5] Without an efficient recycling system to regenerate F420H2 from its oxidized form (F420), the reaction will cease once the initial pool of reduced cofactor is exhausted.

  • Cofactor Instability: The reduced form of deazaflavins can be susceptible to autooxidation in the presence of air, especially when stimulated by light.[6] It is crucial to perform experiments under anaerobic conditions or to include an efficient cofactor recycling system that maintains a high ratio of F420H2 to F420.

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. A detailed kinetic analysis, including measuring reaction rates at varying product concentrations, can diagnose this issue.

Question: I am having trouble setting up an efficient cofactor recycling system for my F420 analog. What are the best strategies?

Answer: An effective in situ cofactor recycling system is essential for the practical application of F420-dependent enzymes.[5][7] Common strategies include:

  • F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD): FGD from Mycobacterium species is a well-characterized enzyme that reduces F420 using glucose-6-phosphate (G6P) as an inexpensive source of reducing power.[5] This system has been used to efficiently regenerate reduced F420 both in vivo and in vitro.[5]

  • Formate Dehydrogenase (FDH): F420-dependent FDHs can also be used, coupling the oxidation of formate to the reduction of F420.[5]

  • F420:NADPH Oxidoreductase (Fno): This enzyme can be used to transfer reducing equivalents from the more common NADPH pool to F420. In bacteria, the reaction typically favors F420 reduction.[5]

Question: My kinetic data does not fit the standard Michaelis-Menten model. What could be happening?

Answer: While many enzymes follow Michaelis-Menten kinetics, some F420-dependent enzymes can exhibit more complex behavior. For example, F420H2:NADP+ Oxidoreductase (Fno) has been shown to display non-Michaelis-Menten kinetics, including evidence of negative cooperativity and half-site reactivity.[8] If you observe this, consider the following:

  • Analyze the Full Progress Curve: Instead of relying solely on initial velocity measurements, analyzing the entire reaction progress curve can reveal time-dependent complexities like hysteresis or substrate inhibition.[9]

  • Alternative Kinetic Models: Your data may need to be fitted to more complex models that account for cooperativity or multiple substrate binding sites.

Frequently Asked Questions (FAQs)

Question: What is Coenzyme F420 and how do its analogs differ?

Answer: Coenzyme F420 is a deazaflavin cofactor, structurally similar to the more common flavins FAD and FMN, but catalytically more like the nicotinamide cofactors NAD and NADP.[10][11] Its key feature is a 7,8-didemethyl-8-hydroxy-5-deazaflavin core. The low redox potential of F420 makes it suitable for catalyzing challenging reduction reactions.[5][10]

The main differences between F420 cofactors from various microorganisms lie in the length of the poly-γ-glutamyl tail attached to the core structure, which can range from 2 to 9 residues.[12] Synthetic analogs, such as FO-5'-phosphate (FOP), are simplified versions that lack the lactyl-poly-γ-glutamyl tail entirely, consisting only of the deazaflavin core (FO) and a phosphate group.[1][13]

Question: Why use F420 analogs instead of native F420?

Answer: The primary reason for using F420 analogs is accessibility. Native F420 is not commercially available and its production is a significant bottleneck for research.[1][12][14] The microorganisms that produce F420 are often slow-growing and difficult to culture, resulting in very low yields.[1] While methods for heterologous production in hosts like E. coli are being developed, yields remain moderate.[5][12] Chemoenzymatically synthesized analogs like FOP provide a more readily available alternative for studying F420-dependent enzymes.[1]

Question: How does the structure of an F420 analog affect enzyme kinetics?

Answer: The structure, particularly the polyglutamate tail, significantly influences enzyme kinetics. Crystal structures show that while the FO core and phosphate group form the main interactions with the enzyme, the tail also plays a role.[1] Studies on mycobacterial enzymes have shown that F420 with longer polyglutamate tails binds with 6 to 10-fold greater affinity (lower Km) but also reduces the turnover rate (lower kcat).[11] Simplified analogs like FOP, which lack the tail, generally have a lower affinity and result in reduced overall catalytic efficiency compared to native F420.[1][5]

Question: What types of reactions are catalyzed by F420-dependent enzymes?

Answer: F420-dependent enzymes, particularly oxidoreductases from the FDOR and LLHT families, catalyze a wide range of challenging redox reactions relevant to biocatalysis.[5][7][13] These include the asymmetric reduction of:

  • Enoates (C=C bonds)

  • Imines (C=N bonds)

  • Ketones (C=O bonds)

  • Nitro groups[5]

These capabilities make them attractive for industrial biocatalysis and the synthesis of chiral molecules.[5][7]

Data Presentation

Table 1: Comparison of Kinetic Parameters for F420-Dependent Reductase (FDR-Mha) with Native Coenzyme F420 and Analog FOP

CofactorKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Coenzyme F420 1.1 ± 0.214.8 ± 0.513.5
FOP Analog 4.8 ± 0.92.9 ± 0.20.6

Data adapted from Drenth et al., 2019. This table illustrates that while the FOP analog is a functional cofactor, the enzyme exhibits significantly higher affinity and catalytic efficiency with its native coenzyme, F420.[1]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for F420H2-Dependent Reductase Activity

This protocol describes a method to measure the initial rate of an F420H2-dependent reductase by monitoring the oxidation of the reduced cofactor F420H2 at 420 nm.

Materials:

  • Purified F420-dependent enzyme

  • Substrate (e.g., an enoate) dissolved in a suitable solvent

  • Reduced Coenzyme F420 analog (F420H2) or a mixture of the oxidized form and a recycling system

  • Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cuvettes with septa for maintaining anaerobic conditions

  • Spectrophotometer capable of measuring absorbance at 420 nm

Methodology:

  • Prepare Anaerobic Conditions: All solutions should be thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Perform all subsequent steps in an anaerobic chamber or using gas-tight syringes.

  • Prepare Reaction Mixture: In a sealed cuvette, prepare the reaction mixture (e.g., 1 mL total volume) by adding the following in order:

    • Anaerobic assay buffer (to final volume)

    • Substrate (to desired final concentration)

    • Reduced F420 analog (F420H2) to a final concentration of ~100 µM.

  • Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and establish a stable baseline reading at 420 nm.

  • Initiate Reaction: Initiate the reaction by injecting a small volume of the F420-dependent enzyme into the cuvette using a gas-tight syringe. Mix quickly by inversion.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 420 nm (ε₄₂₀ for F420H2 ≈ 25,900 M⁻¹cm⁻¹) over time (e.g., for 2-5 minutes). The rate should be linear during the initial phase of the reaction.[15]

  • Calculate Initial Velocity: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of F420H2 per minute.

  • Vary Substrate Concentration: Repeat steps 2-6 with varying concentrations of the substrate and/or the F420 analog to determine kinetic parameters (Km and Vmax).[15]

Protocol 2: Setting up an F420H2 Regeneration System using FGD

This protocol describes how to couple the primary reaction to an F420H2 regeneration system for continuous activity.

Materials:

  • All materials from Protocol 1

  • Purified F420-dependent glucose-6-phosphate dehydrogenase (FGD)

  • Glucose-6-phosphate (G6P)

  • Oxidized Coenzyme F420 analog

Methodology:

  • Prepare Anaerobic Conditions: Follow step 1 from Protocol 1.

  • Prepare Reaction Mixture: In a sealed cuvette, prepare the reaction mixture containing:

    • Anaerobic assay buffer

    • Substrate for the primary enzyme

    • Oxidized F420 analog (e.g., 20-50 µM)

    • Glucose-6-phosphate (G6P, e.g., 10 mM)

    • FGD enzyme (sufficient activity to ensure regeneration is not rate-limiting)

  • Equilibrate: Equilibrate the mixture at the desired temperature as in Protocol 1.

  • Initiate Reaction: Initiate the reaction by adding the primary F420-dependent enzyme.

  • Monitor Reaction: Monitor the reaction progress. As the primary enzyme consumes F420H2, the FGD will simultaneously regenerate it, consuming G6P. The progress can be monitored by measuring the formation of the primary product (e.g., via HPLC or GC) or, if the substrate has a unique absorbance, by spectrophotometry.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase N1 Synthesize or Purify F420 Analog (e.g., FOP) N3 Verify Purity and Concentration (HPLC, Spectroscopy) N1->N3 N2 Express and Purify Target F420-Dependent Enzyme N2->N3 N4 Optimize Assay Conditions (pH, Temp, Buffer) N3->N4 Proceed to Assay N5 Perform Kinetic Assays (Vary [Substrate] & [Analog]) N4->N5 N6 Monitor Reaction Progress (e.g., A420 decrease) N5->N6 N7 Calculate Kinetic Parameters (Km, kcat) N6->N7 Data Collection N8 Compare with Native F420 (If data is available) N7->N8 N9 Determine Suitability of Analog for Biocatalytic Application N8->N9 Evaluate Efficiency Cofactor_Recycling_System cluster_primary Primary Reaction cluster_recycling Recycling Reaction Substrate Substrate (e.g., Enoate) Enzyme1 F420-Dependent Reductase Substrate->Enzyme1 Product Product (Reduced) Enzyme1->Product F420_ox F420 (Oxidized Analog) Enzyme1->F420_ox Consumes G6P Glucose-6-P Enzyme2 FGD Enzyme G6P->Enzyme2 PGL 6-P-Gluconolactone Enzyme2->PGL F420H2 F420H2 (Reduced Analog) Enzyme2->F420H2 Regenerates F420H2->Enzyme1 F420_ox->Enzyme2 Recycles Troubleshooting_Logic Start Problem: Low or No Enzyme Activity Q1 Is Cofactor Recycling System in Place? Start->Q1 A1_No Implement Recycling (e.g., FGD + G6P) Q1->A1_No No Q2 Are Assay Conditions Optimized? Q1->Q2 Yes A1_No->Q2 A2_No Optimize pH, Temp, Buffer Q2->A2_No No Q3 Is Cofactor Purity/Concentration Verified? Q2->Q3 Yes A2_No->Q3 A3_No Verify with HPLC Q3->A3_No No End Issue Likely Due to Inherent Lower Efficiency of Analog Q3->End Yes A3_No->End

References

Technical Support Center: HPLC Separation of Deazaflavin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) separation of deazaflavin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of deazaflavin derivatives?

A1: Deazaflavin derivatives, being nitrogen-containing heterocyclic compounds, often exhibit poor peak shapes, particularly peak tailing. This is primarily due to secondary interactions between the basic nitrogen groups of the analytes and residual silanol groups on the silica-based stationary phase of the column.[1][2][3] Other challenges include achieving adequate resolution between structurally similar derivatives or isomers and managing potential on-column degradation.

Q2: What is a good starting point for column selection for deazaflavin derivative analysis?

A2: A modern, high-purity, end-capped C18 or C8 column is a recommended starting point for the reversed-phase HPLC separation of deazaflavin derivatives.[4] These columns have a reduced number of accessible silanol groups, which helps to minimize peak tailing.[1][2] For potentially more polar deazaflavin analogs, a polar-embedded or phenyl-hexyl stationary phase can offer alternative selectivity.[5]

Q3: How critical is mobile phase pH in the analysis of deazaflavin derivatives?

A3: Mobile phase pH is a critical parameter. Since deazaflavin derivatives are typically basic compounds, the pH of the mobile phase will dictate their degree of ionization.[6][7] To achieve reproducible retention times and symmetrical peak shapes, it is crucial to control the pH with a suitable buffer. Operating at a low pH (e.g., pH 2-4) can protonate the silanol groups on the stationary phase, reducing their interaction with the protonated basic analytes and thereby minimizing peak tailing.[1][8]

Troubleshooting Guide

Problem: Peak Tailing

Q: My deazaflavin derivative peaks are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like deazaflavin derivatives and is often caused by secondary interactions with the HPLC column's stationary phase.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_column Evaluate Column Chemistry start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_sample Assess Sample Conditions start->check_sample solution_column Use End-Capped or Alternative Column check_column->solution_column Silanol Interactions Suspected solution_ph Lower Mobile Phase pH (e.g., pH 2-4) check_mobile_phase->solution_ph Basic Nature of Deazaflavin solution_additive Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) check_mobile_phase->solution_additive Persistent Tailing solution_sample Reduce Sample Concentration or Injection Volume check_sample->solution_sample Overload Suspected start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase change_column Change Stationary Phase start->change_column adjust_conditions Adjust Physical Parameters start->adjust_conditions solution_gradient Adjust Gradient Slope or Organic % optimize_mobile_phase->solution_gradient solution_ph Fine-tune Mobile Phase pH optimize_mobile_phase->solution_ph solution_column Try a Different Selectivity (e.g., Phenyl, Cyano) change_column->solution_column solution_conditions Decrease Flow Rate or Increase Column Length adjust_conditions->solution_conditions start Ghost Peak Detected blank_injection Inject a Blank (Mobile Phase) start->blank_injection peak_present Peak Still Present? blank_injection->peak_present system_contamination System Contamination peak_present->system_contamination Yes sample_carryover Sample Carryover peak_present->sample_carryover No (Appears after sample) mobile_phase_issue Mobile Phase Contamination system_contamination->mobile_phase_issue solution_flush Flush System & Clean Injector system_contamination->solution_flush solution_wash Optimize Needle Wash sample_carryover->solution_wash solution_mobile_phase Prepare Fresh Mobile Phase mobile_phase_issue->solution_mobile_phase

References

Mitigating interference from other cellular components in Coenzyme FO analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Coenzyme F420 Analysis

Welcome to the technical support center for Coenzyme F420 (F420) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate interference from other cellular components during F420 quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Coenzyme F420 analysis?

A1: Interference in F420 analysis primarily arises from cellular components with similar physicochemical properties. The most common sources include:

  • Other Fluorescent Molecules: Flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and the reduced form of nicotinamide adenine dinucleotide (NADH) are naturally fluorescent molecules found in cells.[1][2] Their excitation and emission spectra can overlap with that of F420, leading to artificially inflated fluorescence readings.

  • Co-eluting Compounds in HPLC: In complex biological samples, various molecules can co-elute with F420 during High-Performance Liquid Chromatography (HPLC) analysis.[3] If these compounds have absorbance at or near the detection wavelength of F420 (around 420 nm), they can interfere with accurate quantification.

  • Matrix Effects in Mass Spectrometry (MS): When using LC-MS for analysis, components of the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of F420, leading to inaccurate quantification.[4][5][6] This phenomenon is known as the matrix effect.

  • Particulate Matter: Inadequately clarified cell lysates can contain particulate matter that can interfere with spectroscopic measurements and clog HPLC columns.[7]

Q2: How can I minimize interference from other fluorescent molecules like FAD and FMN?

A2: Minimizing interference from other fluorescent molecules is critical for accurate F420 quantification. Here are some strategies:

  • Chromatographic Separation: The most effective method is to use HPLC to separate F420 from other fluorophores like FAD and FMN before detection.[8][9] Developing a robust HPLC method with a suitable stationary phase and mobile phase gradient is key.

  • Spectral Deconvolution: If chromatographic separation is incomplete, mathematical techniques like spectral deconvolution can be used to separate the overlapping fluorescence spectra of F420, FAD, and FMN.[4][10] This requires measuring the emission spectra of pure standards of each compound.

  • Selective Excitation: While there is significant spectral overlap, slight differences in the excitation and emission maxima can be exploited. Optimizing the excitation and emission wavelengths on your fluorometer or HPLC fluorescence detector can help to maximize the signal from F420 while minimizing the contribution from other flavins.[11][12]

Q3: What is the recommended method for extracting and purifying Coenzyme F420 from complex biological samples to reduce interference?

A3: A multi-step approach involving cell lysis, initial purification, and a final polishing step is recommended. Solid-Phase Extraction (SPE) is a highly effective technique for purifying F420 from complex samples.[13][14] A detailed protocol is provided in the "Experimental Protocols" section of this guide. The general workflow involves:

  • Cell Lysis: Disruption of the cells to release intracellular contents, including F420.

  • Centrifugation/Filtration: Removal of cell debris and particulate matter.

  • Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge to bind F420 while washing away interfering compounds. F420 is then eluted with a specific solvent.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Coenzyme F420 analysis.

HPLC Analysis Troubleshooting
Problem Possible Causes Solutions
Poor peak resolution or co-elution with unknown peaks. 1. Inappropriate mobile phase composition. 2. Incorrect gradient profile. 3. Column degradation. 4. Presence of strongly retained interfering compounds.1. Optimize the mobile phase by adjusting the solvent ratio or pH. 2. Modify the gradient slope or duration to improve separation. 3. Replace the HPLC column with a new one of the same type. 4. Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), before HPLC analysis.[13]
Broad or tailing F420 peak. 1. Column overloading. 2. Presence of interfering substances interacting with the stationary phase. 3. Dead volume in the HPLC system. 4. Inappropriate mobile phase pH.1. Dilute the sample before injection. 2. Improve sample cleanup to remove interfering matrix components.[15] 3. Check and tighten all fittings and connections. 4. Adjust the mobile phase pH to ensure F420 is in a single ionic state.
Inconsistent retention times. 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Temperature variations. 4. Column equilibration issues.1. Purge the pump to remove air bubbles and ensure a stable flow rate. 2. Prepare fresh mobile phase and ensure it is properly degassed. 3. Use a column oven to maintain a constant temperature. 4. Ensure the column is adequately equilibrated with the mobile phase before each injection.
High background noise or baseline drift. 1. Contaminated mobile phase or HPLC system. 2. Detector lamp aging. 3. Presence of fluorescent contaminants in the sample.1. Use high-purity solvents and filter the mobile phase. Flush the HPLC system with a strong solvent. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Improve sample preparation to remove fluorescent impurities.[13]
Fluorescence Spectroscopy Troubleshooting
Problem Possible Causes Solutions
Fluorescence signal is higher than expected or non-linear upon dilution. 1. Interference from other fluorescent molecules (FAD, FMN, NADH).[2] 2. Inner filter effect due to high sample concentration.1. Use HPLC to separate F420 from other fluorophores.[9] Alternatively, use spectral deconvolution software.[4] 2. Dilute the sample to a lower concentration where the absorbance is within the linear range of the instrument.
Inconsistent fluorescence readings between replicates. 1. Sample degradation. 2. Pipetting errors. 3. Temperature fluctuations affecting fluorescence quantum yield.1. Keep samples on ice and protected from light to prevent degradation. 2. Ensure accurate and consistent pipetting. 3. Use a temperature-controlled cuvette holder.
Low fluorescence signal. 1. Low concentration of F420 in the sample. 2. Quenching of fluorescence by other molecules in the sample matrix. 3. Incorrect excitation or emission wavelength settings.1. Concentrate the sample using techniques like lyophilization or SPE.[13] 2. Purify the sample to remove quenching agents. 3. Optimize the excitation and emission wavelengths for F420 (typically around 420 nm for excitation and 470 nm for emission).[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Coenzyme F420 Purification

This protocol is adapted from established methods for F420 extraction from complex biological samples.[13][14]

Materials:

  • Cell pellet or biological sample

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SPE cartridges (e.g., weak anion exchange)

  • Methanol

  • Deionized water

  • Ammonium acetate solution (25 mM)

  • Elution Buffer (e.g., 1% ammonia in methanol)

  • Centrifuge and tubes

  • SPE manifold

Procedure:

  • Sample Lysis:

    • Resuspend the cell pellet in an appropriate volume of lysis buffer.

    • Lyse the cells using a suitable method (e.g., sonication, bead beating, or chemical lysis).

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes) to pellet cell debris.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the manifold.

    • Condition the cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of deionized water through it.

  • Sample Loading:

    • Load the clarified cell lysate supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 25 mM ammonium acetate to remove unbound and weakly bound impurities.

    • Wash the cartridge with 5 mL of methanol to remove other interfering substances.

  • Elution:

    • Elute the bound Coenzyme F420 with 1-2 mL of the elution buffer.

    • Collect the eluate for analysis.

  • Solvent Evaporation and Reconstitution (Optional):

    • The eluate can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis to concentrate the sample.

Visualizations

Experimental Workflow for F420 Analysis

F420_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Biological Sample (e.g., Cell Pellet) lysis Cell Lysis (Sonication/Bead Beating) start->lysis 1 centrifugation Centrifugation/ Filtration lysis->centrifugation 2 supernatant Clarified Lysate centrifugation->supernatant 3 spe Solid-Phase Extraction (SPE) supernatant->spe 4. Loading & Washing purified_f420 Purified F420 spe->purified_f420 5. Elution hplc HPLC Separation purified_f420->hplc 6. Injection detection Fluorescence Detection (Ex: 420 nm, Em: 470 nm) hplc->detection 7 quantification Data Analysis & Quantification detection->quantification 8 HPLC_Troubleshooting_Logic start Poor Peak Resolution (Co-elution suspected) check_method Is the HPLC method validated for this sample type? start->check_method optimize_mobile_phase Optimize Mobile Phase (Adjust solvent ratio/pH) check_method->optimize_mobile_phase No check_column Check Column Performance (Inject standard) check_method->check_column Yes modify_gradient Modify Gradient Profile (Change slope/duration) optimize_mobile_phase->modify_gradient modify_gradient->check_column end_bad Further Method Development Needed modify_gradient->end_bad replace_column Replace Column check_column->replace_column Poor Performance improve_cleanup Improve Sample Cleanup (e.g., implement SPE) check_column->improve_cleanup Good Performance end_good Problem Resolved replace_column->end_good improve_cleanup->end_good

References

Validation & Comparative

A Comparative Guide to Coenzyme F420 and Flavin Mononucleotide as Enzyme Cofactors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Coenzyme F420 (FO) and Flavin Mononucleotide (FMN) as enzyme cofactors, supported by experimental data. The information is intended to assist researchers in understanding the distinct roles and efficiencies of these two important molecules in biological redox reactions.

Core Physicochemical and Functional Properties

Coenzyme F420 and Flavin Mononucleotide (FMN) are both crucial redox cofactors, yet they possess distinct structural and electrochemical properties that dictate their roles in enzymatic reactions. While structurally related to flavins like FMN, Coenzyme F420 is catalytically more similar to nicotinamide cofactors (NAD+ and NADP+).[1][2]

Table 1: Key Physicochemical and Functional Differences

PropertyCoenzyme F420 (FO)Flavin Mononucleotide (FMN)
Structure 8-hydroxy-5-deazaflavin derivative.[3]Flavin (isoalloxazine ring) derivative.[4]
Redox-active center Carbon at position 5 of the isoalloxazine ring.[5]Nitrogen at position 5 of the isoalloxazine ring.[4]
Electron Transfer Obligate two-electron (hydride) carrier.[5][6]Can participate in both one- and two-electron transfers.[4]
Redox Potential (E°') -340 mV to -360 mV.[3][5]Approximately -190 mV to -220 mV.[3][5]
Reaction with O2 Reduced form (F420H2) is relatively stable in the presence of oxygen.[6]Reduced form (FMNH2) readily reacts with molecular oxygen.
Natural Distribution Primarily in Archaea and Bacteria, notably in methanogens and Actinobacteria.[3][7]Ubiquitous across all domains of life.[4]

Performance in Enzymatic Reactions: A Quantitative Comparison

A key aspect of understanding the functional differences between Coenzyme F420 and FMN is to compare their performance in the same enzymatic context. Certain F420-dependent enzymes have been shown to exhibit "cofactor promiscuity," meaning they can utilize FMN, albeit with different efficiency. This provides a unique opportunity for direct comparison.

F420-dependent reductases (FDRs) from Mycobacterium smegmatis have been shown to utilize FMN as a cofactor for the oxidation of aflatoxins.[8] While complete Michaelis-Menten kinetic data (kcat and Km) for these enzymes with both cofactors is not extensively available in the literature, specific activity data provides a quantitative measure of their performance.

Table 2: Specific Activity of Mycobacterium smegmatis F420-Dependent Reductases with FMN

Enzyme (from M. smegmatis)CofactorSubstrateSpecific Activity (nmol/min/mg)
MSMEG_6848 (FDR-B)FMNAflatoxin G11.8 ± 0.1
MSMEG_3356 (FDR-A)FMNAflatoxin G11.1 ± 0.1
MSMEG_2027 (FDR-A)FMNAflatoxin G11.0 ± 0.1

Data extracted from Lapalikar et al., Catalysis Science & Technology, 2012.

The data indicates that these F420-native enzymes can function with FMN, although the specific activities are modest. This suggests that while the binding site can accommodate FMN, the catalytic efficiency is significantly lower compared to when the native cofactor, F420, is present for its canonical reduction reactions.

Further studies using a synthetic analog of Coenzyme F420, FO-5'-phosphate (FOP), have provided more detailed kinetic parameters for F420-dependent enzymes. Although FOP is not FMN, this data offers a valuable baseline for the catalytic efficiency of these enzymes with their preferred cofactor.

Table 3: Kinetic Parameters of F420-Dependent Enzymes with Coenzyme F420 and a Synthetic Analog (FOP)

EnzymeCofactorkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
TfuFNO from Thermobifida fuscaF4203313.92.37
FOP1.37.00.19
FSD-Cryar from Cryptosporangium arvumF4201.30.62.17
FOP0.10.80.13
FDR-Mha from Mycobacterium hassiacumF4200.441.50.29
FOP0.021.70.01

Data extracted from Drenth et al., ACS Catalysis, 2019.

This data clearly demonstrates that even a closely related synthetic analog results in a significant drop in catalytic efficiency (kcat/Km) compared to the natural cofactor, F420. This underscores the high degree of specialization of these enzymes for their native cofactor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying the activity of F420-dependent and FMN-dependent oxidoreductases.

Assay for F420H2:NADP+ Oxidoreductase (Fno) Activity (F420-Dependent)

This protocol is adapted from studies on Fno and is suitable for determining the kinetic parameters of F420-dependent enzymes that utilize NADP(H) as a substrate.

Materials:

  • Fno enzyme solution

  • Coenzyme F420 (or its FO headgroup) solution

  • NADPH solution

  • Buffer: 50 mM MES/NaOH, pH 6.5

  • Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

  • To determine the kinetic parameters for NADPH, prepare a reaction mixture containing 0.2 µM Fno and a constant, saturating concentration of FO (e.g., 25 µM) in 50 mM MES/NaOH buffer, pH 6.5.

  • Vary the concentration of NADPH (e.g., from 2 µM to 1 mM).

  • Initiate the reaction by adding the enzyme.

  • Monitor the reduction of FO by the decrease in absorbance at 420 nm (ε420 = 41.4 mM⁻¹cm⁻¹).

  • Record the initial rates and plot them against the NADPH concentration.

  • Fit the data to the Michaelis-Menten equation to determine Vmax and Km for NADPH.

  • To determine the kinetic parameters for FO, maintain a constant, saturating concentration of NADPH and vary the concentration of FO.

This protocol is based on the methodology described in Johnson et al., Biochemistry, 2018.

Assay for NADH-FMN Oxidoreductase Activity (FMN-Dependent)

This protocol is a standard method for determining the activity of FMN-dependent reductases that use NADH as an electron donor.

Materials:

  • NADH-FMN Oxidoreductase enzyme solution

  • FMN solution (e.g., 2 mM)

  • NADH solution (e.g., 2 mM), freshly prepared

  • Buffer: 50 mM Potassium Phosphate, pH 7.0

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 2.65 mL of 50 mM potassium phosphate buffer (pH 7.0), 0.05 mL of 2 mM FMN solution, and 0.20 mL of 2 mM NADH solution.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) and monitor the absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution (containing 0.05 – 0.20 units/mL).

  • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance change over time.

  • To determine kinetic parameters, vary the concentration of either FMN or NADH while keeping the other substrate at a saturating concentration.

This protocol is based on the methodology provided by Sigma-Aldrich for NADH-FMN Oxidoreductase (N3517).

Visualizing the Cofactor Roles and Experimental Workflow

Comparison of Redox Chemistry

The fundamental difference in the redox chemistry of Coenzyme F420 and FMN lies in their ability to handle electrons.

cluster_FMN FMN F420_ox F420 (Oxidized) F420_red F420H2 (Reduced) F420_ox->F420_red + 2e- + 2H+ (Hydride Transfer) F420_red->F420_ox - 2e- - 2H+ FMN_ox FMN (Oxidized) FMN_semi FMNH• (Semiquinone) FMN_ox->FMN_semi + 1e- + 1H+ FMN_semi->FMN_ox - 1e- - 1H+ FMN_red FMNH2 (Reduced) FMN_semi->FMN_red + 1e- + 1H+ FMN_red->FMN_semi - 1e- - 1H+

Caption: Redox states of Coenzyme F420 and FMN.

Experimental Workflow for Determining Catalytic Efficiency

The determination of key kinetic parameters like kcat and Km follows a standardized workflow.

cluster_workflow Kinetic Parameter Determination A Prepare enzyme and substrate solutions of known concentrations B Perform series of enzyme assays with varying substrate concentrations A->B C Measure initial reaction rates (Vo) B->C D Plot Vo vs. [Substrate] C->D E Fit data to Michaelis-Menten equation D->E F Determine Vmax and Km E->F G Calculate kcat (Vmax / [Enzyme]) F->G H Calculate Catalytic Efficiency (kcat/Km) G->H

Caption: Workflow for enzyme kinetic analysis.

Conclusion

Coenzyme F420 and FMN, while both serving as vital enzyme cofactors, are not interchangeable and are specialized for distinct biochemical roles. The significantly lower redox potential and obligate two-electron transfer mechanism of Coenzyme F420 make it particularly suited for challenging reduction reactions in anaerobic environments.[3] In contrast, the versatility of FMN in mediating both one- and two-electron transfers allows it to participate in a broader range of metabolic reactions across all life forms.

Experimental evidence from cofactor promiscuity studies demonstrates that while some F420-dependent enzymes can utilize FMN, their catalytic efficiency is markedly reduced. This highlights the co-evolution of these enzymes with their specific cofactors to achieve optimal catalytic performance. For researchers in drug development, the unique distribution of Coenzyme F420 to certain prokaryotes, including pathogens like Mycobacterium tuberculosis, makes the enzymes that utilize it attractive targets for novel antimicrobial therapies.[9] Understanding the comparative performance and mechanisms of these cofactors is therefore essential for advancing both fundamental biochemistry and applied biomedical research.

References

A Comparative Guide to the Redox Properties of Coenzyme F420 and NAD(P)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the redox properties of Coenzyme F420 and Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P)), two crucial cofactors in cellular metabolism. We will delve into their distinct electrochemical potentials, the kinetic properties of their associated enzymes, and the experimental methodologies used to characterize them. This objective analysis, supported by experimental data, aims to equip researchers with a comprehensive understanding of these two redox systems for applications in metabolic engineering, drug development, and biocatalysis.

Core Redox Properties: A Head-to-Head Comparison

Coenzyme F420, a deazaflavin derivative, and NAD(P), a pyridine nucleotide, are both central to a vast array of biological redox reactions. While they share the function of mediating hydride transfer, their intrinsic chemical structures bestow upon them distinct redox characteristics that dictate their physiological roles. A key differentiator is their standard midpoint redox potential (E°'), which quantifies their tendency to accept or donate electrons.

Coenzyme F420 possesses a significantly more negative redox potential than NAD(P), rendering it a more potent reducing agent.[1][2][3][4] This property makes F420 particularly well-suited for challenging reduction reactions in anaerobic environments, such as methanogenesis.[3][5] In contrast, the redox potential of NAD(P) is moderately poised, allowing it to function effectively in both catabolic (oxidative) and anabolic (reductive) pathways.

PropertyCoenzyme F420NAD(P)
Standard Midpoint Redox Potential (E°' at pH 7) -340 mV to -360 mV[1][2][3]-320 mV[1][2][3]
Electron Transfer Type Obligate two-electron hydride transfer[2][3]Two-electron hydride transfer
Chemical Class DeazaflavinPyridine nucleotide

The Enzymes: A Tale of Two Cofactors

The preference of an enzyme for either F420 or NAD(P) is dictated by the specific architecture of its cofactor-binding site. This specificity, in turn, influences the kinetic parameters of the catalyzed reaction, including the Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km).

F420-dependent enzymes are prevalent in Archaea and Actinobacteria and are involved in processes like methanogenesis, antibiotic biosynthesis, and the activation of prodrugs.[5] NAD(P)-dependent dehydrogenases and reductases, on the other hand, are ubiquitous across all domains of life and are central to core metabolic pathways such as glycolysis, the citric acid cycle, and the pentose phosphate pathway.

Below is a comparative table of kinetic parameters for representative F420- and NAD(P)-dependent enzymes. It is important to note that direct comparison can be challenging due to variations in substrates, assay conditions, and the specific isoforms of the enzymes.

EnzymeOrganismCofactorSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
F420-dependent glucose-6-phosphate dehydrogenase (FGD) Mycobacterium smegmatisF420Glucose-6-phosphate1600--
F420H2:NADP+ oxidoreductase (Fno) Archaeoglobus fulgidusF420H2NADP+20--
NADPHF42040--
Formate Dehydrogenase Candida boidiniiNAD+Formate33012.53.8 x 104
Alcohol Dehydrogenase Saccharomyces cerevisiaeNAD+Ethanol130002802.2 x 104
Glucose-6-Phosphate Dehydrogenase Leuconostoc mesenteroidesNADP+Glucose-6-Phosphate3311803.6 x 107

Data compiled from various sources. Kinetic parameters for F420-dependent enzymes are less extensively tabulated in comparative formats.

Experimental Protocols: Unveiling the Redox Secrets

The characterization of the redox properties of coenzymes and their associated enzymes relies on a suite of robust experimental techniques. Here, we outline the methodologies for determining key parameters.

Determination of Midpoint Redox Potential via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a molecule. It involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current.

Protocol for NAD(P)H:

  • Preparation of the Electrochemical Cell: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: A solution of NAD(P)H is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) and deoxygenated by purging with an inert gas like nitrogen or argon.

  • Cyclic Voltammetry Measurement: The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate.

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) will show oxidation and reduction peaks. For a reversible system, the midpoint potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. For irreversible systems, other parameters like the half-peak potential can be used to estimate the redox potential.[6]

Note: The protocol for Coenzyme F420 would be analogous, with adjustments made for its specific solubility and stability characteristics.

Steady-State Enzyme Kinetics using Spectrophotometry

Spectrophotometry is a widely used technique to determine the kinetic parameters of enzyme-catalyzed reactions by measuring the change in absorbance of a substrate or product over time.

Protocol for an NAD(P)H-dependent Dehydrogenase:

  • Assay Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer, the substrate, and the enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of NAD(P)+ or NAD(P)H.

  • Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time. The increase in absorbance at 340 nm corresponds to the production of NAD(P)H (ε = 6220 M-1cm-1), while a decrease corresponds to its consumption.[7]

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot. By varying the concentration of one substrate while keeping the others constant, the Michaelis-Menten equation can be used to determine the Km and Vmax (from which kcat is calculated).

Protocol for an F420-dependent Reductase:

The principle is similar, but the absorbance of F420 is monitored at its characteristic wavelength of 420 nm. The reduction of F420 to F420H2 leads to a decrease in absorbance at this wavelength.[8]

Pre-Steady-State Kinetics of Hydride Transfer via Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique that allows for the observation of fast reactions, such as the pre-steady-state kinetics of enzyme catalysis, including the hydride transfer step.

Experimental Workflow:

  • Rapid Mixing: Solutions of the enzyme and the coenzyme/substrate are rapidly mixed in a stopped-flow instrument.

  • Spectroscopic Monitoring: The reaction is monitored immediately after mixing by measuring changes in absorbance or fluorescence on a millisecond timescale.[9][10]

  • Data Analysis: The resulting kinetic traces are fitted to appropriate kinetic models to determine the rate constants for individual steps in the reaction mechanism, such as substrate binding, hydride transfer, and product release.[11][12]

Visualizing the Differences: Structures and Mechanisms

To better understand the functional distinctions between Coenzyme F420 and NAD(P), it is helpful to visualize their structures and the fundamental mechanism of hydride transfer.

G cluster_F420 Coenzyme F420 Structure cluster_NADP NAD(P)+ Structure F420 Deazaflavin Ring Ribityl Ribityl Chain F420->Ribityl Phospholactyl Phospholactyl Group Ribityl->Phospholactyl Glutamyl Polyglutamyl Tail Phospholactyl->Glutamyl Nicotinamide Nicotinamide Ring Ribose1 Ribose Nicotinamide->Ribose1 Phosphate1 Diphosphate Ribose1->Phosphate1 Ribose2 Ribose (with 2'-phosphate in NADP+) Phosphate1->Ribose2 Adenine Adenine Ring Ribose2->Adenine

Caption: Chemical structures of Coenzyme F420 and NAD(P)+.

The core difference lies in the redox-active moiety: a deazaflavin ring in F420 and a nicotinamide ring in NAD(P)+. The polyglutamyl tail of F420 is also a distinguishing feature that can influence enzyme binding and kinetics.[8][13][14]

G ReducedCofactor Cofactor-H (F420H2 or NAD(P)H) Enzyme Enzyme ReducedCofactor->Enzyme Binds OxidizedCofactor Cofactor (F420 or NAD(P)+) Enzyme->OxidizedCofactor Hydride Transfer (Releases Cofactor) ReducedProduct Product-H Enzyme->ReducedProduct Releases Product Substrate Substrate Substrate->Enzyme Binds

Caption: Generalized mechanism of hydride transfer.

Both coenzymes function as hydride carriers. In a typical reaction, the reduced form of the coenzyme (F420H2 or NAD(P)H) binds to the enzyme along with the substrate. A hydride ion (H-) is then transferred from the coenzyme to the substrate, resulting in the reduction of the substrate and the oxidation of the coenzyme.

Metabolic Context and Signaling Pathways

The distinct redox properties of F420 and NAD(P) lead to their involvement in different metabolic spheres. NAD+ is a key oxidizing agent in catabolic pathways that generate ATP, while NADPH is the primary reductant for biosynthetic processes. F420, with its very low redox potential, is crucial for specialized metabolic pathways, particularly in anaerobic microorganisms.

G cluster_NADP NAD(P)-linked Pathways cluster_F420 F420-linked Pathways Catabolism Catabolism (e.g., Glycolysis, TCA Cycle) NADH NADH Catabolism->NADH Anabolism Anabolism (e.g., Fatty Acid Synthesis) Biomolecules Biosynthesis of Macromolecules Anabolism->Biomolecules ATP ATP Production NADH->ATP NADPH NADPH NADPH->Anabolism Methanogenesis Methanogenesis Methane Methane Methanogenesis->Methane Antibiotic Antibiotic Biosynthesis Tetracycline Tetracycline Antibiotic->Tetracycline Prodrug Prodrug Activation ActivatedDrug Activated Drug Prodrug->ActivatedDrug F420H2 F420H2 F420H2->Methanogenesis F420H2->Antibiotic F420H2->Prodrug

Caption: Metabolic roles of NAD(P) and Coenzyme F420.

Conclusion

Coenzyme F420 and NAD(P) represent two distinct yet fundamental redox systems in biology. The significantly lower redox potential of F420 makes it a specialist for highly reducing environments and challenging chemical transformations, offering unique opportunities for biocatalysis and the development of novel therapeutics targeting F420-dependent pathways. NAD(P), with its more moderate redox potential, plays a ubiquitous and central role in the core energy metabolism of virtually all organisms. A thorough understanding of their comparative redox properties, the kinetics of their associated enzymes, and the experimental techniques used to study them is paramount for researchers seeking to harness their power in various scientific and industrial applications.

References

Validating the Function of a Putative Coenzyme F0 Biosynthetic Gene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzymes are non-protein organic molecules essential for the catalytic activity of many enzymes, playing critical roles in metabolic pathways.[1][2][3][4] Coenzyme F0 is the direct precursor to the better-known Coenzyme F420, a deazaflavin cofactor involved in crucial redox reactions in various Archaea and Bacteria, including methanogenesis, antibiotic biosynthesis, and the activation of antitubercular drugs.[5][6][7][8] Identifying and validating the function of genes within the F0 biosynthetic pathway is fundamental to understanding these processes and presents opportunities for novel therapeutic interventions.

This guide provides a comparative overview of experimental methodologies used to validate the function of a putative gene in the Coenzyme F0 biosynthetic pathway. Given that F0 is an intermediate, many experimental examples are drawn from studies on the closely related Coenzyme F420 and Coenzyme M pathways, as the validation principles are directly transferable.

Comparison of Validation Methodologies

Validating the function of a putative biosynthetic gene requires a multi-faceted approach, combining genetic, biochemical, and computational techniques. Each method offers distinct advantages and levels of evidence.

Methodology Description Primary Output Advantages Limitations
Genetic Disruption (Gene Knockout) The putative gene is deleted or inactivated in the host organism's genome.Altered phenotype (e.g., auxotrophy, reduced growth), absence of the final coenzyme, and/or accumulation of precursor molecules.Provides strong in vivo evidence of the gene's necessity for the pathway.Can be lethal if the pathway is essential; polar effects on downstream genes can complicate interpretation.
Functional Complementation The wild-type version of the gene is reintroduced into the knockout mutant strain.Rescue of the mutant phenotype (restoration of growth and coenzyme production).Confirms that the observed mutant phenotype is due specifically to the loss of the target gene and not off-target effects.Requires a robust genetic system for the organism (e.g., plasmids, transformation protocols).
Biochemical Analysis of Mutants Cellular extracts from wild-type and mutant strains are analyzed using techniques like HPLC or LC-MS.Direct quantification of coenzyme and intermediate levels. Identifies the specific metabolic intermediate that accumulates in the mutant.Pinpoints the exact step in the pathway catalyzed by the gene's product.Requires authentic standards for precursor identification; intermediates may be unstable or unknown.
In Vitro Enzyme Assays The putative gene is expressed, and the protein is purified. Its catalytic activity is then tested with suspected substrates.Direct measurement of enzymatic activity, substrate specificity, and kinetic parameters (Km, kcat).Provides definitive proof of the protein's biochemical function in a controlled environment.The true in vivo substrate may be unknown or unavailable; protein may require specific cofactors or conditions for activity.
Heterologous Complementation A homologous gene from a different organism (e.g., human or plant) is expressed in a model organism mutant (e.g., yeast).[9][10]Restoration of coenzyme production in the model organism.Demonstrates functional conservation across species, which is useful for studying human disease-related genes in simpler systems.[9][10][11]Lack of complementation does not rule out function; protein targeting, expression, or codon usage issues can interfere.

Quantitative Data Summary

The following table presents hypothetical data from an experiment to validate a putative Coenzyme F0 biosynthetic gene, which we will call fbsA ("F 0 b ios ynthesis A "). The results are modeled on published data from the validation of the comE gene in Coenzyme M biosynthesis.[12]

Strain / Condition Growth Rate (h⁻¹) in Minimal Media Relative Coenzyme F0 Level (%) Precursor Accumulation (Relative Units)
Wild-Type 0.250100%1.0
ΔfbsA Mutant 0.030< 3%85.4
ΔfbsA Mutant + Coenzyme F0 0.245Not ApplicableNot Measured
ΔfbsA Complemented with fbsA 0.24895%1.2

This data illustrates a classic validation scenario: the knockout mutant (ΔfbsA) exhibits severely impaired growth and negligible Coenzyme F0 production, which is rescued by either supplying the coenzyme exogenously or reintroducing the wild-type gene.

Key Experimental Protocols

Protocol for Gene Disruption by Homologous Recombination

This protocol describes a general method for creating a targeted gene deletion in a microorganism.

  • Construct the Disruption Cassette:

    • Using PCR, amplify ~1 kb regions of DNA immediately upstream ("left arm") and downstream ("right arm") of the target gene (fbsA).

    • Amplify a selectable marker cassette (e.g., an antibiotic resistance gene like kanamycin resistance, kanMX).

    • Using fusion PCR or Gibson assembly, ligate the left arm, the marker cassette, and the right arm together into a linear DNA fragment.

  • Transformation:

    • Prepare competent cells of the wild-type organism.

    • Transform the cells with the linear disruption cassette using electroporation or chemical methods.

  • Selection and Screening:

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic.

    • Colonies that grow have likely incorporated the resistance marker.

    • Verify the correct integration of the cassette and deletion of the target gene using diagnostic PCR with primers flanking the gene locus and internal to the marker.

  • Verification:

    • Further confirm the deletion by Southern blot or DNA sequencing of the genomic locus.

Protocol for Functional Complementation

This protocol is used to confirm that the mutant phenotype is solely due to the loss of the target gene.

  • Construct the Complementation Plasmid:

    • Amplify the full-length wild-type fbsA gene, including its native promoter and terminator regions, from wild-type genomic DNA.

    • Clone this PCR product into a shuttle vector capable of replicating in the host organism. The plasmid should also carry a different selectable marker than the one used for the gene disruption.

  • Transformation:

    • Transform the verified ΔfbsA mutant strain with the complementation plasmid.

  • Selection and Analysis:

    • Select for transformants using the plasmid's selectable marker.

    • Grow the complemented strain in minimal media and compare its growth rate to the wild-type and mutant strains.

    • Extract and quantify Coenzyme F0 levels to confirm restoration of biosynthesis.

Protocol for Coenzyme F0/F420 Extraction and Quantification

This protocol is adapted from methods used for Coenzyme F420 analysis.[6]

  • Cell Lysis:

    • Harvest cells from a known volume of culture by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells by sonication, bead beating, or French press.

    • Clarify the lysate by high-speed centrifugation to remove cell debris.

  • Extraction:

    • Heat the supernatant at 80°C for 10 minutes to denature most proteins, which can interfere with analysis. Centrifuge again to pellet denatured proteins.

    • The supernatant, containing the heat-stable coenzymes, is collected for analysis.

  • Quantification by HPLC:

    • Analyze the extract using a reverse-phase C18 HPLC column.

    • Use a mobile phase gradient (e.g., methanol and an aqueous buffer like ammonium acetate).

    • Monitor the eluent using a fluorescence detector (e.g., excitation at 420 nm, emission at 470 nm), as deazaflavins are fluorescent.[6]

    • Quantify the Coenzyme F0 peak by comparing its area to a standard curve generated with a purified F0 standard.

Visualizations

Coenzyme F0/F420 Biosynthesis Pathway

F0_F420_Pathway cluster_early Early Steps cluster_f0 F0 Synthesis cluster_f420 F420 Synthesis precursor precursor intermediate intermediate coenzyme coenzyme gene gene putative_gene putative_gene Tyrosine Tyrosine GTP GTP Early_Intermediates Pyrimidinedione Intermediate F0 Coenzyme F0 Early_Intermediates->F0 Multiple Steps F420_0 F420-0 F0->F420_0 Lactyl-2-phosphate transfer F0_Synthase F0 Synthase F0_Synthase->Early_Intermediates fbsA fbsA fbsA->Early_Intermediates F420 Coenzyme F420 F420_0->F420 Polyglutamylation CofD CofD CofD->F0

Caption: The biosynthetic pathway from precursors to Coenzyme F0 and Coenzyme F420. A putative gene (fbsA) is hypothesized to be involved in the early steps.

Experimental Workflow for Gene Function Validation

Validation_Workflow start_node Identify Putative Gene (e.g., fbsA) via Bioinformatics A Generate Gene Knockout (ΔfbsA) start_node->A process_node process_node decision_node decision_node result_node result_node end_node_success Function Validated end_node_fail Function Not Validated or Indirect Role B Assess Phenotype (Growth, Auxotrophy) A->B C Phenotype Observed? B->C D Quantify Coenzyme F0 & Intermediates by HPLC C->D Yes R1 No Growth Defect Coenzyme F0 Present C->R1 No R2 Growth Defect Coenzyme F0 Absent Precursor Accumulates D->R2 E Perform Functional Complementation F Phenotype Rescued? E->F R3 Growth & F0 Synthesis Restored F->R3 Yes R4 Phenotype Not Rescued F->R4 No G Perform In Vitro Enzyme Assays H Catalytic Activity Confirmed? G->H H->end_node_success Yes H->end_node_fail No R1->end_node_fail R2->E R3->G R4->end_node_fail

Caption: A logical workflow for the experimental validation of a putative coenzyme biosynthetic gene, from initial hypothesis to final confirmation.

References

A Comparative Analysis of Coenzyme F420-Dependent Enzymes Across Different Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various archaea and bacteria, playing a role analogous to NAD(P) in many metabolic pathways.[1][2] Its absence in humans makes the enzymes that depend on it attractive targets for novel drug development, particularly against pathogens like Mycobacterium tuberculosis. This guide provides a comparative analysis of key F420-dependent enzymes from different organisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Comparative Performance of F420-Dependent Enzymes

The catalytic efficiencies of F420-dependent enzymes vary across different species and enzyme families. This section summarizes key kinetic parameters for three important classes of these enzymes: F420-dependent glucose-6-phosphate dehydrogenases (FGD), deazaflavin-dependent nitroreductases (Ddn), and F420-dependent methylenetetrahydromethanopterin reductases.

Table 1: Kinetic Parameters of F420-Dependent Glucose-6-Phosphate Dehydrogenases (FGD)

FGDs are crucial for regenerating the reduced form of coenzyme F420 (F420H2) and are considered essential for the viability of some bacteria.[3]

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Mycobacterium tuberculosisGlucose-6-Phosphate100--[3]
F4204.5 (K_d_)--[3]
Mycobacterium smegmatisGlucose-6-Phosphate1600--[3]
F4204--[3]
Rhodococcus jostii RHA1Glucose-6-Phosphate310--[3]
F4203.8--[3]
Cryptosporangium arvum (FSD)Glucose-6-Phosphate-6.4-[4]
Fructose-6-Phosphate-1.4-[4]
Mannose-6-Phosphate-0.32-[4]
Table 2: Kinetic Parameters of Deazaflavin-Dependent Nitroreductases (Ddn)

Ddn enzymes are responsible for the activation of nitroimidazole prodrugs used in the treatment of tuberculosis.[5]

Enzyme SourceSubstrateK_m_ (µM)Reference
Mycobacterium tuberculosisF420-5 (from M. smegmatis)28.7[5]
F420-2 (from M. thermoautotrophicum)25.7[5]
Table 3: General Properties of F420-Dependent Methylenetetrahydromethanopterin Reductase

This enzyme is a key component of the methanogenesis pathway in archaea.[6][7] While detailed comparative kinetic data is limited in the readily available literature, their essential role in C1 metabolism is well-established.

Enzyme SourceKey Features
Methanobacterium thermoautotrophicumComposed of a single subunit with an estimated molecular weight of 35,000 Da. It does not contain a flavin prosthetic group or iron-sulfur clusters.
Methanopyrus kandleriThe crystal structure has been resolved, revealing a TIM-barrel fold.
Methanosarcina barkeriThe enzyme has been purified and its properties characterized.

Experimental Protocols

Accurate characterization of F420-dependent enzymes is fundamental to understanding their function and for screening potential inhibitors. Below are detailed methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Activity

This protocol is adapted from studies on FGD from Rhodococcus jostii RHA1.[3]

Principle: The activity of FGD is monitored by following the reduction of F420 to F420H2, which results in an increase in absorbance at 420 nm.

Materials:

  • Tris/HCl buffer (50 mM, pH 7.5)

  • NaCl (300 mM)

  • β-mercaptoethanol (1 mM)

  • EDTA (1 mM)

  • Purified F420

  • Glucose-6-phosphate (G6P)

  • Purified FGD enzyme

  • UV/Vis spectrophotometer with temperature control

  • 96-well microplates (for substrate screening)

Procedure:

  • Standard Assay Mixture Preparation:

    • In a final volume of 500 µL, prepare a reaction mixture containing:

      • 50 mM Tris/HCl, pH 7.5

      • 300 mM NaCl

      • 1 mM β-mercaptoethanol

      • 1 mM EDTA

      • 20 µM F420

      • 1 mM G6P

  • Enzyme Preparation:

    • Dilute the purified FGD enzyme to a suitable concentration (e.g., 100 nM for routine assays, 10 nM for steady-state kinetics) in the assay buffer.

  • Reaction Initiation and Measurement:

    • Equilibrate the spectrophotometer and the reaction mixture to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Immediately monitor the increase in absorbance at 420 nm for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of F420 to convert the change in absorbance to the concentration of F420H2 formed per unit time.

  • Steady-State Kinetics:

    • To determine the K_m_ for G6P, vary its concentration while keeping the concentration of F420 constant (at a saturating level, e.g., 20 µM).

    • To determine the K_m_ for F420, vary its concentration while keeping the concentration of G6P constant (at a saturating level, e.g., 2.0 mM).

    • Fit the initial rate data to the Michaelis-Menten equation to determine K_m_ and V_max_.

  • Substrate Profiling (in 96-well plate format):

    • Prepare reaction mixtures (200 µL) in the wells of a 96-well plate.

    • Include a range of potential substrates (e.g., D-mannose-6-phosphate, D-fructose-6-phosphate) at a fixed concentration (e.g., 10 mM).

    • Initiate the reaction by adding the enzyme.

    • Monitor the absorbance at 420 nm over time in a microplate reader.

Visualizing F420-Dependent Pathways and Workflows

Hydrogenotrophic Methanogenesis Pathway

The following diagram illustrates the central role of F420-dependent enzymes in the hydrogenotrophic methanogenesis pathway, a key energy-generating process in many archaea.

Methanogenesis cluster_C1_carrier C1 Carrier Pathway cluster_cofactors Cofactor Regeneration CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF Formyl-MF dehydrogenase Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Formyltransferase Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Methylene-H₄MPT dehydrogenase (F₄₂₀-dependent) Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methylene-H₄MPT reductase (F₄₂₀-dependent) Methyl_CoM Methyl-Coenzyme M Methyl_H4MPT->Methyl_CoM Methyltransferase CH4 CH₄ Methyl_CoM->CH4 Methyl-CoM reductase H2 H₂ F420_red F₄₂₀H₂ (reduced) H2->F420_red F₄₂₀-reducing hydrogenase F420_ox F₄₂₀ (oxidized) F420_red->Methylene_H4MPT Hydride transfer F420_red->Methyl_H4MPT Hydride transfer F420_red->F420_ox

Hydrogenotrophic methanogenesis pathway highlighting F420-dependent steps.
Experimental Workflow for Characterizing a Novel F420-Dependent Enzyme

This workflow provides a logical progression for the identification and characterization of new F420-dependent enzymes.

EnzymeCharacterization cluster_discovery Discovery and Production cluster_characterization Biochemical Characterization cluster_structural Structural and Mechanistic Studies bioinformatics Bioinformatic Analysis (Genome Mining) cloning Gene Cloning and Expression bioinformatics->cloning purification Protein Purification cloning->purification cofactor_binding Cofactor Binding Assay (e.g., Fluorescence Quenching) purification->cofactor_binding crystallography X-ray Crystallography purification->crystallography activity_assay Enzyme Activity Assay (Spectrophotometry) cofactor_binding->activity_assay substrate_screen Substrate Specificity Screening activity_assay->substrate_screen kinetics Steady-State Kinetics (Km, kcat) substrate_screen->kinetics mechanistic_studies Mechanistic Studies (e.g., Isotope Effects) kinetics->mechanistic_studies crystallography->mechanistic_studies

A typical workflow for the characterization of a novel F420-dependent enzyme.

References

Cross-Reactivity of Antibodies Raised Against Coenzyme F420 with Coenzyme F0: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-reactivity between antibodies developed against Coenzyme F420 and its structural precursor, Coenzyme F0. Due to the absence of direct experimental data on the cross-reactivity of anti-Coenzyme F420 antibodies, this comparison is based on the structural differences between the two molecules and established principles of immunology, particularly concerning antibody generation against small molecules (haptens).

Introduction to Coenzyme F420 and Coenzyme F0

Coenzyme F420 is a redox cofactor involved in a variety of metabolic pathways, particularly in Archaea and Bacteria.[1][2] It plays a crucial role in methanogenesis, the biosynthesis of certain antibiotics, and the activation of anti-tuberculosis pro-drugs.[1][3][4] Structurally, Coenzyme F420 is a derivative of Coenzyme F0 (7,8-didemethyl-8-hydroxy-5-deazariboflavin).[1] Coenzyme F0 constitutes the chromophoric head of F420. Coenzyme F420 is distinguished by the presence of a phospholactyl-oligoglutamyl side chain attached to the ribityl group of Coenzyme F0.[1] This side chain is the primary structural difference between the two molecules.

Structural Comparison and Predicted Immunogenicity

The structural differences between Coenzyme F420 and Coenzyme F0 are pivotal in predicting the specificity and cross-reactivity of antibodies raised against Coenzyme F420. Small molecules like Coenzyme F420, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an antibody response.[5][6][7] The site of conjugation on the hapten significantly influences which parts of the molecule become the primary antigenic determinants (epitopes).

Table 1: Structural and Physicochemical Comparison of Coenzyme F420 and Coenzyme F0

FeatureCoenzyme F420Coenzyme F0
Core Structure 7,8-didemethyl-8-hydroxy-5-deazariboflavin7,8-didemethyl-8-hydroxy-5-deazariboflavin
Side Chain Phospholactyl-oligoglutamyl tailRibityl group
Molecular Weight High (due to the side chain)Low
Predicted Antigenic Epitopes (when conjugated) Primarily the phospholactyl-oligoglutamyl side chain and potentially the exposed parts of the deazaflavin ring.The deazaflavin ring system and the ribityl group.
Solubility Higher in aqueous solutions due to the charged glutamate residues.Lower in aqueous solutions compared to F420.

Predicted Cross-Reactivity of Anti-Coenzyme F420 Antibodies with Coenzyme F0

It is predicted that antibodies raised against a Coenzyme F420-carrier conjugate will exhibit low to negligible cross-reactivity with free Coenzyme F0. This prediction is based on the following reasoning:

  • Immunodominance of the Side Chain: The phospholactyl-oligoglutamyl side chain of Coenzyme F420 is significantly larger and more structurally complex than the core deazaflavin ring. When conjugated to a carrier protein, this side chain is likely to be the most exposed and immunodominant part of the molecule, meaning it will be the primary target for the antibody response.

  • Distinct Epitopes: The unique side chain of F420 presents a distinct set of epitopes that are absent in F0. Antibodies generated will primarily recognize these unique features.

  • Shared Core Structure: While both molecules share the same deazaflavin core, it is less likely to be the primary immunogenic site, especially if the conjugation chemistry targets reactive groups on the F0 portion. However, some antibodies might be generated against the core structure, leading to a minor degree of cross-reactivity.

Table 2: Predicted Binding Affinity and Specificity

Antibody TargetPredicted Binding Affinity for Coenzyme F420Predicted Cross-Reactivity with Coenzyme F0Rationale
Anti-Coenzyme F420 Antibodies HighLow to NegligibleThe antibody's paratope is expected to primarily recognize the unique phospholactyl-oligoglutamyl side chain of Coenzyme F420, which is absent in Coenzyme F0.

Experimental Protocols for Determining Cross-Reactivity

To experimentally validate the predicted low cross-reactivity, standard immunological assays can be employed. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding of anti-Coenzyme F420 antibodies to immobilized Coenzyme F420 and Coenzyme F0.

Methodology:

  • Antigen Coating:

    • Coat separate wells of a 96-well microtiter plate with a Coenzyme F420-BSA conjugate and a Coenzyme F0-BSA conjugate (1-10 µg/mL in coating buffer, e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Primary Antibody Incubation:

    • Add serial dilutions of the anti-Coenzyme F420 antibody (e.g., polyclonal serum or monoclonal antibody supernatant) to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP).

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

  • Detection:

    • Add a chromogenic substrate for HRP (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Compare the signal generated from the wells coated with the Coenzyme F420-BSA conjugate to those coated with the Coenzyme F0-BSA conjugate. A significantly lower signal for F0 indicates low cross-reactivity.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) of anti-Coenzyme F420 antibodies to Coenzyme F420 and Coenzyme F0 in real-time.

Methodology:

  • Chip Preparation:

    • Immobilize the anti-Coenzyme F420 antibody onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Analyte Injection:

    • Inject different concentrations of Coenzyme F420 and Coenzyme F0 (analyte) over the sensor surface.

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the chip.

  • Data Collection:

    • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized antibody. This is recorded as a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A significantly higher KD value for Coenzyme F0 compared to Coenzyme F420 would confirm lower affinity and thus low cross-reactivity.

Visualizing the Molecular Basis of Antibody Specificity

The following diagrams illustrate the structural differences between Coenzyme F420 and Coenzyme F0 and the proposed mechanism of antibody interaction.

G cluster_F420 Coenzyme F420 cluster_F0 Coenzyme F0 cluster_Antibody Anti-F420 Antibody Interaction F420_Core F0 Core (Deazaflavin) F420_Sidechain Phospholactyl-oligoglutamyl Side Chain F420_Core->F420_Sidechain Attached via 2-phospho-L-lactate bridge Epitope Primary Epitope (Side Chain) F420_Sidechain->Epitope F0_Core F0 Core (Deazaflavin) F0_Ribityl Ribityl Group F0_Core->F0_Ribityl Antibody Antibody Antibody->Epitope High Affinity Binding Epitope->F0_Core Low to No Binding

Caption: Structural comparison of Coenzyme F420 and F0 and predicted antibody binding.

Conclusion

Based on the significant structural differences, particularly the presence of the large phospholactyl-oligoglutamyl side chain on Coenzyme F420, it is highly probable that antibodies raised against Coenzyme F420 will exhibit minimal to no cross-reactivity with Coenzyme F0. The side chain is expected to be the immunodominant epitope, leading to the generation of highly specific antibodies. Experimental validation using techniques such as ELISA and SPR is necessary to confirm this prediction and accurately quantify the degree of any potential cross-reactivity. For researchers developing immunoassays or antibody-based therapeutics targeting Coenzyme F420, this predicted high specificity is a significant advantage, as it would likely minimize off-target binding to the precursor molecule, Coenzyme F0.

References

The Deazaflavin Difference: How Coenzyme F420's Structure Dictates a Lower Redox Potential Compared to Flavins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electrochemical properties of redox coenzymes is paramount. This guide provides a detailed comparison of Coenzyme F420 and traditional flavins, such as Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), focusing on how their distinct molecular structures influence their standard redox potentials. This comparative analysis is supported by experimental data and detailed methodologies.

The core distinction between Coenzyme F420 and flavins lies in the heterocyclic core of the molecule. Coenzyme F420 is a deazaflavin, meaning it possesses a carbon atom at the N-5 position of the isoalloxazine ring, whereas flavins have a nitrogen atom at this position.[1][2] This seemingly minor substitution has profound implications for the electronic properties and, consequently, the redox potential of the coenzyme.

Structural Comparison: A Tale of Two Rings

The isoalloxazine ring of flavins and the deazaflavin ring of Coenzyme F420 are the sites of redox activity. The presence of nitrogen at the N-5 position in flavins allows for the stabilization of a one-electron reduced semiquinone intermediate.[1][3] In contrast, the carbon at the corresponding position in Coenzyme F420 makes the formation of a stable radical intermediate unfavorable.[1] This fundamental difference dictates that Coenzyme F420 primarily acts as an obligate two-electron (hydride) carrier, similar to nicotinamide coenzymes (NAD+/NADH).[4][5]

Additional structural modifications further distinguish Coenzyme F420. While flavins like riboflavin feature methyl groups at the C-7 and C-8 positions, Coenzyme F420 has a hydroxyl group at C-7 and is unsubstituted at C-8.[1] These substitutions also contribute to the altered electronic environment of the deazaflavin ring system.

G Structural Comparison of Flavin (FAD) and Coenzyme F420 cluster_flavin Flavin (FAD) cluster_f420 Coenzyme F420 FAD isoalloxazine Isoalloxazine Ring (Nitrogen at N-5) F420 deazaflavin Deazaflavin Ring (Carbon at N-5) G Workflow for Redox Potential Determination via Xanthine/Xanthine Oxidase Method cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare anaerobic cuvette with buffer, glucose, catalase, xanthine, and glucose oxidase. deox Deoxygenate with Argon/Nitrogen. prep->deox add_comp Add flavoprotein, reference dye, and mediator (e.g., benzyl viologen). deox->add_comp baseline Record baseline spectrum. add_comp->baseline initiate Initiate reaction with xanthine oxidase. baseline->initiate record Record spectra at regular intervals. initiate->record calc Calculate concentrations of oxidized and reduced species. record->calc nernst Construct Nernst plot. calc->nernst determine Determine redox potential. nernst->determine

References

A Comparative Guide to a New Analytical Method for Deazaflavin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the detection and quantification of deazaflavin, a crucial compound in various biomedical research areas. The performance of this new method is objectively compared with established analytical techniques, supported by experimental data to ensure a thorough evaluation for researchers and drug development professionals.

Introduction to Deazaflavin Analysis

Deazaflavins are analogues of flavins where the N-5 nitrogen is replaced by a carbon atom. This structural modification imparts unique redox properties, making them valuable tools in studying flavoenzymes and as potential therapeutic agents. Accurate and precise quantification of deazaflavins is paramount for understanding their mechanisms of action and for quality control in drug development. This guide introduces a novel High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection and compares it against traditional HPLC-UV and Fluorescence Spectroscopy methods.

Comparison of Analytical Methods for Deazaflavin Detection

The performance of the new HPLC-Fluorescence method was validated against existing methods to determine its suitability for routine analysis and in complex biological matrices. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Data Presentation

The quantitative performance of the new method is summarized and compared with established techniques in the table below.

Parameter New HPLC-Fluorescence Method Conventional HPLC-UV Method Fluorescence Spectroscopy Method
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 500 ng/mL10 - 1000 ng/mL5 - 200 ng/mL
Limit of Detection (LOD) 0.3 ng/mL3 ng/mL1.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL5 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95.0% - 105.0%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
Specificity High (Separates from metabolites)Moderate (Potential interference)Moderate (Potential matrix effects)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New HPLC-Fluorescence Method

This method was developed for the sensitive and specific quantification of deazaflavin.

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 380 nm and emission at 450 nm.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and filtration of the supernatant.

Conventional HPLC-UV Method

This method represents a standard approach for the quantification of flavin analogues.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a phosphate buffer and methanol.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 268 nm.[1]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution in the mobile phase.

Fluorescence Spectroscopy Method

This method is a direct spectroscopic approach for deazaflavin quantification.[2]

  • Instrumentation: A spectrofluorometer.

  • Excitation Wavelength: 380 nm.

  • Emission Wavelength: 450 nm.

  • Solvent: 0.01 M acetic acid.[2]

  • Sample Preparation: Dilution of the sample in the solvent to fall within the linear range of the instrument.

Visualizations

Signaling Pathway Involving Deazaflavin Analogs

Deazaflavin analogs are known to be involved in redox signaling pathways, often acting as mimics of natural flavin cofactors. The following diagram illustrates a simplified hypothetical pathway where a deazaflavin analog modulates a cellular response through interaction with a flavoenzyme.

G Hypothetical Signaling Pathway cluster_0 Cellular Environment cluster_1 Intracellular Deazaflavin_Analog Deazaflavin Analog Flavoenzyme Flavoenzyme Deazaflavin_Analog->Flavoenzyme Binds to Product Product (Active) Flavoenzyme->Product Catalyzes Redox_Substrate Redox Substrate (Inactive) Redox_Substrate->Flavoenzyme Interacts with Downstream_Signaling Downstream Signaling Product->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to G Analytical Method Validation Workflow Method_Development Method Development & Optimization Validation_Protocol Validation Protocol (ICH Guidelines) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report G Interrelation of Analytical Method Performance Reliable_Method Reliable Analytical Method Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method Precision->Accuracy Specificity Specificity Specificity->Reliable_Method Specificity->Accuracy Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Reliable_Method Linearity Linearity Linearity->Reliable_Method Linearity->Accuracy Linearity->Precision Robustness Robustness Robustness->Reliable_Method

References

A Comparative Guide to Coenzyme F420 Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthetic pathways of Coenzyme F420 (F420), a deazaflavin cofactor crucial for a variety of redox reactions in archaea and bacteria. Understanding the genomics and biochemical intricacies of these pathways is vital for applications in biotechnology, such as engineering microbial strains for enhanced production of valuable compounds, and in medicine, particularly in the development of novel antibiotics targeting pathogens that rely on F420-dependent enzymes.

Overview of Coenzyme F420 Biosynthesis

Coenzyme F420, a derivative of riboflavin, is structurally and functionally distinct from more common flavin cofactors like FAD and FMN. Its low redox potential and obligate two-electron hydride transfer mechanism make it uniquely suited for specific metabolic roles, including methanogenesis, secondary metabolite biosynthesis, and the activation of prodrugs like pretomanid and delamanid used in tuberculosis treatment.[1][2][3]

The biosynthesis of F420 proceeds in two main stages: the synthesis of the chromophoric headgroup, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀), followed by the attachment of a phospholactyl-polyglutamate side chain. While the synthesis of F₀ is largely conserved, significant differences exist between the pathways in bacteria and archaea for the subsequent modification and elongation of the side chain.[4][5]

Comparative Genomics of F420 Biosynthesis Pathways

The genetic organization of F420 biosynthesis genes often occurs in clusters, facilitating their identification and comparative analysis across different species.[6][7] The nomenclature for the genes and corresponding enzymes differs between the bacterial and archaeal pathways, reflecting their distinct evolutionary trajectories.[5]

Bacterial Pathway (e.g., Mycobacterium smegmatis)

In bacteria, the biosynthesis genes are typically denoted with the prefix "fbi " (F420 biosynthesis). A key feature of the bacterial pathway is the utilization of phosphoenolpyruvate (PEP) as a substrate and the presence of fused enzymes.[8]

  • fbiC : A bifunctional enzyme that catalyzes the formation of F₀.[9]

  • fbiD : A guanylyltransferase that acts on PEP.[4]

  • fbiA : A 2-phospho-L-lactate transferase.[9]

  • fbiB : A bifunctional enzyme with γ-glutamyl ligase and dehydro-F420 reductase activities, responsible for elongating the polyglutamate tail.[8]

Archaeal Pathway (e.g., Methanocaldococcus jannaschii)

In archaea, the biosynthesis genes are designated with the prefix "cof " (coenzyme F420). This pathway is characterized by the use of 2-phospho-L-lactate (2-PL) and monofunctional enzymes.[5]

  • cofG/cofH : Two separate enzymes that together catalyze the synthesis of F₀.

  • cofC : A guanylyltransferase that utilizes 2-PL.

  • cofD : A 2-phospho-L-lactate transferase.[10]

  • cofE : A γ-glutamyl ligase that adds glutamate residues to the side chain.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key differences between the bacterial and archaeal Coenzyme F420 biosynthesis pathways.

bacterial_F420_biosynthesis Tyrosine Tyrosine F₀ F₀ Tyrosine->F₀ dehydro-F₄₂₀-0 dehydro-F₄₂₀-0 F₀->dehydro-F₄₂₀-0 FbiA PEP Phosphoenolpyruvate PEP->dehydro-F₄₂₀-0 FbiD F₄₂₀-0 F₄₂₀-0 dehydro-F₄₂₀-0->F₄₂₀-0 FbiB (reductase) F₄₂₀-n Coenzyme F₄₂₀-n F₄₂₀-0->F₄₂₀-n FbiB (ligase)

Bacterial Coenzyme F420 Biosynthesis Pathway.

archaeal_F420_biosynthesis Tyrosine Tyrosine F₀ F₀ Tyrosine->F₀ F₄₂₀-0 F₄₂₀-0 F₀->F₄₂₀-0 2-PL 2-Phospho-L-lactate 2-PL->F₄₂₀-0 CofC, CofD F₄₂₀-n Coenzyme F₄₂₀-n F₄₂₀-0->F₄₂₀-n CofE

Archaeal Coenzyme F420 Biosynthesis Pathway.

Data Presentation: A Comparative Look at F420 Production

The efficiency of Coenzyme F420 production varies significantly among different microorganisms and can be substantially improved through metabolic engineering. The following tables summarize key quantitative data related to F420 biosynthesis.

Table 1: Coenzyme F420 Production in Native and Engineered Microorganisms

OrganismStrainGenotype/ModificationF420 ProductionReference
Methanobacterium thermoautotrophicumMarburgWild Type~0.85-1.0 µmol/L[6]
Mycobacterium smegmatismc²4517Wild Type~1-3 µmol/L[6]
Mycobacterium smegmatis-Overexpression of fbiA, fbiB, fbiC10-fold increase vs. wild type[11]
Escherichia coli-Heterologous expression of M. smegmatis & M. mazei genes0.38 µmol/g dry cell weight[2]
Escherichia coli-Optimized heterologous expression11.4 ± 0.3 µmol/L[1]

Table 2: Kinetic Parameters of F420-Dependent Oxidoreductases with Varying F420 Polyglutamate Tail Lengths

This table illustrates how the length of the polyglutamate tail of Coenzyme F420 can influence the kinetic properties of F420-dependent enzymes. Data is from a study on enzymes from Mycobacterium smegmatis.[12][13][14]

EnzymeF420 TypeKdKmkcat
MSMEG_0777 (FGD)Short-chain (2 glutamates)4.1 µM--
Long-chain (5-8 glutamates)650 nM--
MSMEG_2027 (Quinone Reductase)Short-chain (2 glutamates)1.4 µM--
Long-chain (5-8 glutamates)190 nM--
MSMEG_3380 (Promiscuous Reductase)Short-chain (2 glutamates)570 nM--
Long-chain (5-8 glutamates)54 nM--

Note: Specific Km and kcat values were noted to be higher for short-chain F420, indicating a faster turnover rate, while long-chain F420 led to higher substrate affinity (lower Km) but a reduced turnover rate.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Coenzyme F420 biosynthesis.

Quantification of Coenzyme F420 by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methods described for the quantification of F420 and its analogs.[8][15]

Objective: To quantify the intracellular concentration of Coenzyme F420.

Materials:

  • Cell culture of the microorganism of interest

  • Extraction buffer (e.g., 50% ethanol)

  • Centrifuge

  • HPLC system with a C18 reverse-phase column

  • Fluorescence detector (Excitation: ~420 nm, Emission: ~470 nm)

  • F420 standard of known concentration

  • Mobile phase A (e.g., 20 mM ammonium acetate, pH 6.8)

  • Mobile phase B (e.g., 100% acetonitrile)

Procedure:

  • Cell Harvesting: Harvest a known volume of cell culture by centrifugation.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a defined volume of extraction buffer. Lyse the cells (e.g., by sonication or bead beating) and incubate to ensure complete extraction of F420.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Inject a known volume of the filtered extract onto the C18 column. c. Elute F420 using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of B, increasing over time to elute more hydrophobic compounds. d. Detect the fluorescent signal of F420 at the specified excitation and emission wavelengths.

  • Quantification: a. Generate a standard curve by injecting known concentrations of the F420 standard. b. Determine the concentration of F420 in the sample by comparing its peak area to the standard curve. c. Normalize the F420 concentration to the initial cell volume or cell dry weight.

In Vitro Enzyme Assay for a Coenzyme F420 Biosynthesis Enzyme

This is a template protocol that can be adapted for the kinetic characterization of a specific F420 biosynthesis enzyme (e.g., FbiD or CofC).

Objective: To determine the kinetic parameters (Km and kcat) of a purified F420 biosynthesis enzyme.

Materials:

  • Purified enzyme of interest

  • Substrates for the enzyme (e.g., F₀ and PEP for FbiD)

  • Assay buffer with optimal pH and salt concentration for the enzyme

  • Coupling enzyme and its substrate (if the reaction product is not directly measurable)

  • Spectrophotometer or fluorometer

  • 96-well plates or cuvettes

Procedure:

  • Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Initiate Reaction: Start the reaction by adding the final substrate or the enzyme.

  • Monitor Reaction Progress: Continuously monitor the change in absorbance or fluorescence over time. This could be the disappearance of a substrate or the appearance of a product. If a coupling enzyme is used, monitor the change associated with the coupled reaction (e.g., NADH oxidation at 340 nm).

  • Calculate Initial Velocity: Determine the initial reaction rate (V₀) from the linear portion of the progress curve.

  • Data Analysis: a. Plot the initial velocities (V₀) against the substrate concentrations ([S]). b. Fit the data to the Michaelis-Menten equation (or a suitable alternative for enzymes exhibiting non-Michaelis-Menten kinetics) to determine the Vmax and Km values. c. Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

Conclusion

The comparative genomics of Coenzyme F420 biosynthesis reveals fascinating evolutionary divergence between bacteria and archaea, leading to distinct enzymatic strategies for the synthesis of this vital cofactor. These differences present unique opportunities for targeted drug development, particularly against pathogens like Mycobacterium tuberculosis. Furthermore, a deeper understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing F420-dependent enzymes in industrial biocatalysis and synthetic biology applications. The continued exploration of the F420 biosynthetic landscape promises to uncover new enzymatic functions and provide novel tools for biotechnological innovation.

References

Benchmarking the Performance of Synthetic Coenzyme Q10 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetic Coenzyme Q10 (CoQ10) analogs against the naturally occurring form. Coenzyme Q10, a vital component of the mitochondrial electron transport chain and a potent antioxidant, has garnered significant interest for its therapeutic potential.[1][2][3] Synthetic analogs have been developed to enhance bioavailability and efficacy.[1][3] This document summarizes key performance data, details relevant experimental protocols, and illustrates the signaling pathways influenced by CoQ10 and its analogs.

Performance Data of Coenzyme Q10 and its Analogs

The following tables summarize quantitative data on the antioxidant activity and bioavailability of various CoQ10 formulations and synthetic analogs.

Table 1: Antioxidant Activity of Synthetic CoQ10 Analogs

A study by Wang et al. (2014) evaluated the in vitro antioxidant activities of synthesized Coenzyme Q analogs using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are compared to the commercial antioxidant Coenzyme Q10.[4]

CompoundStructureDPPH Radical Scavenging Activity (IC50 in µM)
Coenzyme Q10 (Reference) 2,3-dimethoxy-5-methyl-6-(all-trans-decaprenyl)-1,4-benzoquinone> 100
Analog 8b 2,3-dimethoxy-5-methyl-6-(4-benzoylpiperazin-1-yl)methyl-1,4-benzoquinone18.3
Analog 8a 2,3-dimethoxy-5-methyl-6-(4-phenylpiperazin-1-yl)methyl-1,4-benzoquinone25.6
Analog 8c 2,3-dimethoxy-5-methyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)methyl-1,4-benzoquinone28.7

Lower IC50 values indicate higher antioxidant activity.[5]

Table 2: Bioavailability of Different Coenzyme Q10 Formulations

A study by Žmitek et al. (2020) compared the single-dose bioavailability of different CoQ10 formulations in healthy elderly individuals. The water-soluble CoQ10 syrup (investigational product - IP) represents a formulation designed for enhanced absorption compared to standard ubiquinone and ubiquinol capsules.[6]

Formulation (100 mg CoQ10)Mean ΔAUC0-48h (ng·h/mL)Relative Bioavailability (vs. Ubiquinone)
Ubiquinone Capsules (Standard) 487 ± 2991.0
Ubiquinol Capsules (Comparative) 818 ± 5211.7
Water-Soluble CoQ10 Syrup (Investigational) 1177 ± 7782.4

ΔAUC0-48h represents the baseline-corrected area under the plasma concentration curve over 48 hours, indicating the extent of absorption.

Experimental Protocols

Detailed methodologies for key experiments cited in performance benchmarking are provided below.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from methodologies used for assessing the antioxidant capacity of CoQ10 and its analogs.[4][5]

Objective: To determine the concentration of a test compound required to scavenge 50% of the DPPH free radical (IC50).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Test compounds (CoQ10 and synthetic analogs) at various concentrations

  • Methanol

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 517 nm

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound solution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Mitochondrial ATP Production Assay

This protocol is a generalized procedure based on commercially available luciferin/luciferase-based ATP determination kits.[7][8]

Objective: To measure the rate of ATP synthesis in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • ATP determination kit (containing luciferin, luciferase, and reaction buffer)

  • Substrates for mitochondrial respiration (e.g., pyruvate, malate)

  • ADP solution

  • Luminometer

Procedure:

  • Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

  • Prepare the ATP assay reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to a luminometer-compatible tube or plate.

  • Add the isolated mitochondria and respiratory substrates to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate ATP synthesis by adding a known concentration of ADP.

  • Immediately measure the light output (luminescence) over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP production.

  • To determine the specific contribution of mitochondrial ATP synthase, a parallel experiment can be run in the presence of an inhibitor like oligomycin.[7]

Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase).[9][10][11]

Objective: To determine the rate of NADH oxidation by Complex I.

Materials:

  • Isolated mitochondria or cell/tissue extracts

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • NADH solution

  • Decylubiquinone (a CoQ10 analog and electron acceptor)

  • Rotenone (a Complex I inhibitor)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare mitochondrial extracts. For intact mitochondria, they may need to be subjected to freeze-thaw cycles or sonication to ensure NADH accessibility.[10][11]

  • In a cuvette, add the assay buffer and the mitochondrial sample.

  • Add decylubiquinone to the mixture.

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone.

  • The Complex I activity is the rotenone-sensitive rate of NADH oxidation, calculated by subtracting the rate in the presence of rotenone from the total rate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Coenzyme Q10 and a general workflow for comparing synthetic analogs.

Experimental_Workflow Experimental Workflow for Comparing CoQ10 Analogs cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison A Synthesize/Obtain CoQ10 Analogs B Characterize Analogs (Purity, Stability) A->B C Antioxidant Activity (e.g., DPPH Assay) B->C D Mitochondrial Function (ATP Production, Complex I Activity) B->D E Cell Viability/ Toxicity Assays B->E F Cellular Uptake/ Bioavailability B->F H Quantitative Comparison (IC50, ATP Rate, etc.) C->H D->H E->H G Signaling Pathway Modulation (Western Blot) F->G G->H I Publish Comparison Guide H->I

Figure 1. A generalized experimental workflow for the comparative analysis of synthetic Coenzyme Q10 analogs.

Coenzyme Q10 is known to modulate key signaling pathways involved in cellular stress responses, inflammation, and antioxidant defense, notably the NF-κB and Nrf2 pathways.[12][13][14]

NFkB_Pathway CoQ10 Modulation of the NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., ROS, Cytokines) ikb_kinase IKK Complex stimuli->ikb_kinase Activates coq10 Coenzyme Q10 coq10->ikb_kinase Inhibits nfkb_ikb NF-κB-IκBα (Inactive Complex) ikb_kinase->nfkb_ikb Phosphorylates IκBα p_ikb P-IκBα ikb_kinase->p_ikb ikb IκBα nfkb NF-κB (p65/p50) active_nfkb Active NF-κB (p65/p50) nfkb_ikb->active_nfkb Releases ub_p_ikb Ub-P-IκBα p_ikb->ub_p_ikb Ubiquitination proteasome Proteasomal Degradation ub_p_ikb->proteasome proteasome->ikb Degrades IκBα nucleus Nucleus active_nfkb->nucleus Translocates to gene_transcription Gene Transcription (Inflammatory Genes) nucleus->gene_transcription Induces

Figure 2. CoQ10 inhibits the NF-κB pathway, reducing inflammation.

The NF-κB pathway is a key regulator of inflammation.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] Coenzyme Q10 has been shown to suppress the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state in the cytoplasm.[13][14]

Nrf2_Pathway CoQ10 Modulation of the Nrf2 Signaling Pathway oxidative_stress Oxidative Stress (ROS) keap1 Keap1 oxidative_stress->keap1 Inactivates coq10 Coenzyme Q10 coq10->keap1 Promotes Nrf2 release keap1_nrf2 Keap1-Nrf2 (Complex) nrf2 Nrf2 ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Basal State active_nrf2 Active Nrf2 keap1_nrf2->active_nrf2 Releases Nrf2 nucleus Nucleus active_nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) nucleus->are Binds to gene_expression Gene Expression (e.g., HO-1, NQO1) are->gene_expression Induces antioxidant_defense Enhanced Antioxidant Defense gene_expression->antioxidant_defense Leads to

Figure 3. CoQ10 activates the Nrf2 pathway, boosting antioxidant defenses.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[12][15] Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Coenzyme Q10, Nrf2 is released from Keap1 and translocates to the nucleus.[15][16] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and an enhanced cellular antioxidant capacity.[14][15]

References

Confirming the role of Coenzyme FO in a specific biological process

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Coenzyme F420 and its precursor, Coenzyme FO, with other common redox cofactors. It includes supporting experimental data, detailed protocols for key assays, and a visualization of the biosynthetic pathway.

Coenzyme F420 is a deazaflavin coenzyme involved in a range of crucial biological processes, including methanogenesis, the biosynthesis of antibiotics, and the activation of antitubercular pro-drugs.[1][2][3] Its unique chemical properties, particularly its low redox potential, distinguish it from more common flavin and nicotinamide cofactors.[4][5][6][7] This guide will delve into the characteristics of Coenzyme F420 and its immediate precursor, this compound (7,8-didemethyl-8-hydroxy-5-deazariboflavin), comparing their performance with alternative coenzymes and providing the necessary experimental context for their study.[1]

Performance Comparison: Coenzyme F420 vs. Other Redox Cofactors

Coenzyme F420 occupies a unique electrochemical niche, sharing structural similarities with flavins (FMN and FAD) but functional similarities with nicotinamides (NAD+ and NADP+).[3][4] A key differentiator is its significantly lower redox potential, which enables it to participate in challenging reduction reactions.[4][5][6]

CoenzymeStandard Redox Potential (E°')Chemical NatureElectron Transfer
Coenzyme F420 -340 mV to -360 mVDeazaflavinObligate two-electron (hydride) carrier
NAD+/NADH -320 mVNicotinamideTwo-electron (hydride) carrier
NADP+/NADPH -320 mVNicotinamideTwo-electron (hydride) carrier
FMN/FMNH2 -190 mV to -220 mVFlavinOne- or two-electron carrier
FAD/FADH2 -220 mVFlavinOne- or two-electron carrier

Table 1: Comparison of the standard redox potentials and properties of Coenzyme F420 and other common redox cofactors.[4][5][7]

The low redox potential of Coenzyme F420 makes it a more potent reducing agent than NAD(P)H, FMN, and FAD.[5][6] Unlike flavins, which can participate in one-electron transfers and form stable semiquinone intermediates, Coenzyme F420 is an obligate two-electron carrier, transferring a hydride ion (H-), similar to NAD(P)H.[7][8] This property is due to the substitution of a nitrogen atom at position 5 in the isoalloxazine ring with a carbon atom.[8]

Kinetic Parameters of F420-Dependent Enzymes

The efficiency of Coenzyme F420 in biological systems is demonstrated by the kinetic parameters of its dependent enzymes. For example, F420-dependent glucose-6-phosphate dehydrogenase (FGD) and F420:NADPH oxidoreductase (Fno) exhibit distinct kinetic profiles.

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)
M. formicium F420-dependent FDHF420-41.2 µmol min-1 mg-1-
M. ruminantium F420-dependent FDHF420-0.11 µmol min-1 mg-1-
T. TpnLThiostrepton A> 2 µM (substrate inhibition)-2.80 x 104

Table 2: Selected kinetic data for F420-dependent enzymes.[5] Note that detailed kinetic parameters are often enzyme and substrate-specific. The length of the polyglutamate tail of F420 can also influence enzyme kinetics, with longer chains sometimes leading to higher affinity (lower Km) but a lower turnover rate (kcat).[2][9]

Experimental Protocols

Purification of Coenzyme F420 from Mycobacterium smegmatis

This protocol is a modified version of previously described methods for the large-scale purification of Coenzyme F420.[3][10]

1. Cell Lysis and Initial Separation:

  • Grow M. smegmatis cells overexpressing the F420 biosynthetic genes (fbiA, fbiB, fbiC) in a suitable medium (e.g., MSR medium).[3]

  • Harvest the cells and resuspend them in water.

  • Lyse the cells by autoclaving (e.g., 121°C for 10 minutes, repeated three times).[3]

  • Filter the cell lysate to remove debris.[3]

2. Anion Exchange Chromatography:

  • Load the filtered lysate onto a strong anion exchange column (e.g., HiQ resin).[3]

  • Wash the column to remove unbound material.

  • Elute the bound F420 using a salt gradient.

3. Adsorption Chromatography:

  • Apply the F420-containing fractions to a Florisil column.[3]

  • Wash the column and elute the F420.

4. Reverse-Phase Chromatography:

  • Further purify F420 using a reverse-phase column (e.g., Source RPC 30) with an acetonitrile gradient.[3]

  • Monitor the elution of F420 by its absorbance at 400 nm or 420 nm.[3][11]

5. Quantification and Purity Assessment:

  • Pool the purified F420 fractions, lyophilize, and dissolve in a minimal volume of water.[11]

  • Determine the concentration of F420 spectrophotometrically using the extinction coefficient at 400 nm (ε = 25.7 mM-1 cm-1) or 420 nm (ε = 25.9 mM-1 cm-1).[3][11]

  • Assess purity using HPLC with fluorescence detection (excitation: 400 nm, emission: 470 nm).[10]

Assay for F420-Dependent Nitroreductase (Ddn) Activity

This assay measures the activity of the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis, which is responsible for activating pro-drugs like PA-824. The assay monitors the oxidation of the reduced form of Coenzyme F420 (F420H2).[3]

1. Preparation of Reduced Coenzyme F420 (F420H2):

  • Prepare F420H2 from oxidized F420 using the F420-dependent glucose-6-phosphate dehydrogenase (FGD1) enzyme in the presence of its substrate, glucose-6-phosphate.[3]

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • 50 µM of the nitroimidazole substrate (e.g., PA-824).[3]

    • 100 µM of freshly prepared F420H2.[3]

    • 1 µM of purified Ddn enzyme.[3]

  • The final reaction volume is typically 100 µl.[3]

3. Measurement:

  • Monitor the oxidation of F420H2 by measuring the decrease in absorbance at 400 nm (the isosbestic point for oxidized F420).[3]

  • Include control reactions without the enzyme and without the substrate to account for non-enzymatic oxidation of F420H2.[3]

This compound Biosynthesis Pathway

Coenzyme F420 biosynthesis begins with the formation of its core structure, this compound. This pathway involves several key enzymatic steps, starting from precursors in the riboflavin biosynthesis pathway and tyrosine. Recent research has revealed variations in this pathway among different organisms.[12][13]

Coenzyme_FO_Biosynthesis cluster_FO This compound Formation cluster_F420 Coenzyme F420 Elaboration GTP GTP Uracil_intermediate 5-Amino-6- (ribitylamino)-uracil GTP->Uracil_intermediate Riboflavin biosynthesis pathway R5P Ribulose-5-phosphate R5P->Uracil_intermediate Fo This compound (7,8-didemethyl-8-hydroxy- 5-deazariboflavin) Uracil_intermediate->Fo FbiC / CofG/H (FO Synthase) Tyrosine L-Tyrosine Tyrosine->Fo FbiC / CofG/H (FO Synthase) Dehydro_F420_0 Dehydro-F420-0 Fo->Dehydro_F420_0 PEP Phosphoenolpyruvate (in Bacteria) PEP->Dehydro_F420_0 FbiD / CofC TwoPL 2-Phospho-L-lactate (in Archaea) F420_0 F420-0 TwoPL->F420_0 CofC, CofD Dehydro_F420_0->F420_0 FbiB (NTR domain) (Reduction) F420_n Coenzyme F420-n F420_0->F420_n FbiB / CofE (Polyglutamylation) Glutamate Glutamate Glutamate->F420_n

Caption: Biosynthesis of this compound and its conversion to Coenzyme F420.

This guide provides a foundational understanding of this compound and F420, highlighting their comparative advantages and providing practical information for laboratory investigation. The unique properties of these deazaflavin coenzymes present exciting opportunities for research in microbiology, enzymology, and drug development.

References

Unveiling the Structural Nuances of Coenzyme F420 Binding Sites Across Diverse Protein Families

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structural determinants governing the interaction between the unique deazaflavin coenzyme, F420, and its diverse protein partners reveals both conserved motifs and distinct adaptations. This guide provides a comparative overview of Coenzyme F420-binding sites, supported by quantitative binding data and detailed experimental methodologies, to aid researchers in drug development and enzymatic studies.

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various prokaryotic metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1][2][3] Its unique chemical structure, featuring a deazaisoalloxazine ring system, imparts a lower redox potential compared to more common flavins like FMN and FAD, enabling it to participate in challenging hydride transfer reactions.[1][4] The diverse array of proteins that utilize Coenzyme F420 has led to the evolution of distinct binding pockets, each tailored to the specific functional context of the enzyme.

Comparative Analysis of Coenzyme F420 Binding Affinities

The affinity of Coenzyme F420 for its partner proteins varies significantly, reflecting the diverse functional roles and structural contexts of these enzymes. The dissociation constant (Kd) serves as a key metric for quantifying this binding affinity, with lower values indicating tighter binding. A summary of reported Kd values for Coenzyme F420 with various proteins from Mycobacterium tuberculosis is presented below.

ProteinProtein FamilyOrganismDissociation Constant (Kd)Experimental Method
Rv1155Pyridoxine 5'-phosphate Oxidase (PNPOx)-likeMycobacterium tuberculosis170 μM[5]Isothermal Titration Calorimetry (ITC)
DdnDeazaflavin-dependent NitroreductaseMycobacterium tuberculosis1 μM[5]Not specified in the provided text
FGD1 (Wild-Type)Glucose-6-Phosphate DehydrogenaseMycobacterium tuberculosis4.5 μM[5]Fluorescence Binding Assays
FGD1 (H40A mutant)Glucose-6-Phosphate DehydrogenaseMycobacterium tuberculosisLower affinity than wild-type[6][7]Fluorescence Binding Assays
FGD1 (W44A mutant)Glucose-6-Phosphate DehydrogenaseMycobacterium tuberculosisLower affinity than wild-type[6][7]Fluorescence Binding Assays
FGD1 (E109Q mutant)Glucose-6-Phosphate DehydrogenaseMycobacterium tuberculosisLower affinity than wild-type[6][7]Fluorescence Binding Assays

Structural Features of Coenzyme F420 Binding Sites

Structural studies, primarily through X-ray crystallography, have revealed key features of Coenzyme F420 binding sites. A common theme is the presence of a cleft on the protein surface lined with basic amino acid residues.[1][5] These residues form crucial hydrogen bonds with the negatively charged phosphate group and the polyglutamate tail of Coenzyme F420.[1][5]

The deazaisoalloxazine ring, the redox-active moiety of the coenzyme, is typically buried within a more hydrophobic pocket.[1] This environment is thought to facilitate the hydride transfer reactions central to the function of F420-dependent enzymes. In the case of F420-dependent glucose-6-phosphate dehydrogenase (FGD1), the binding of the substrate, glucose-6-phosphate, adjacent to the deazaisoalloxazine ring promotes a "butterfly bend" conformation in the cofactor, which is believed to be important for catalysis.[8]

F420-dependent enzymes have been classified into several structural families based on their overall fold, including TIM barrel, Rossmann fold, and SH3 barrel domains.[9][10] Despite these different global architectures, the immediate vicinity of the bound coenzyme often shares conserved interaction patterns, particularly in the recognition of the phosphate and glutamate moieties.

Metabolic Role of Coenzyme F420 in Methanogenesis

Coenzyme F420 plays a central role in the metabolism of methanogenic archaea, acting as a primary electron carrier. The hydrogenotrophic methanogenesis pathway, which utilizes hydrogen as an electron donor to reduce carbon dioxide to methane, heavily relies on reduced F420 (F420H2). The following diagram illustrates the key steps in this pathway involving Coenzyme F420.

Methanogenesis_Pathway cluster_F420_Reduction F420 Reduction cluster_Methane_Formation Methane Formation H2 H₂ Frh F420-reducing Hydrogenase (Frh) H2->Frh F420_ox F420 (oxidized) F420_ox->Frh F420_red F420H₂ (reduced) Frh->F420_red Methenyl_H4MPT Methenyl-H₄MPT⁺ Mtd Methylene-H₄MPT Dehydrogenase (Mtd) Methenyl_H4MPT->Mtd Methylene_H4MPT Methylene-H₄MPT Mer Methylene-H₄MPT Reductase (Mer) Methylene_H4MPT->Mer Methyl_H4MPT Methyl-H₄MPT Mtd->Methylene_H4MPT Mtd->F420_ox_methane Mer->Methyl_H4MPT Mer->F420_ox_methane F420_red_methane->Mtd Hydride Donation F420_red_methane->Mer Hydride Donation

Caption: Coenzyme F420 in Hydrogenotrophic Methanogenesis.

Experimental Protocols

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a concentrated solution of Coenzyme F420 in the same dialysis buffer.

    • Determine the precise concentrations of both the protein and Coenzyme F420 using a reliable method, such as UV-Vis spectroscopy with a known extinction coefficient for F420 (ε₄₂₀ = 41.4 mM⁻¹ cm⁻¹).[5]

  • ITC Experiment:

    • Load the protein solution (e.g., 50 μM) into the sample cell of the ITC instrument.

    • Load the Coenzyme F420 solution (e.g., 880 μM) into the injection syringe.[5]

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform a series of injections of the Coenzyme F420 solution into the protein solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of Coenzyme F420 to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of protein-ligand complexes, offering detailed insights into the specific interactions at the binding site.

Protocol:

  • Protein Expression and Purification:

    • Overexpress the target protein in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Complex Formation and Crystallization:

    • Incubate the purified protein with a molar excess of Coenzyme F420 to ensure saturation of the binding sites.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement, if a homologous structure is available, or experimental phasing methods.

    • Build and refine the atomic model of the protein-Coenzyme F420 complex against the experimental data.

  • Structural Analysis:

    • Analyze the final model to identify the specific amino acid residues involved in binding Coenzyme F420 and characterize the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts).

The following diagram outlines a general workflow for determining a protein-ligand structure using X-ray crystallography.

XRay_Crystallography_Workflow Protein_Expression Protein Expression & Purification Complex_Formation Protein-Ligand Complex Formation Protein_Expression->Complex_Formation Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement/Phasing) Data_Collection->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Structural_Analysis Structural Analysis Model_Building->Structural_Analysis

Caption: X-ray Crystallography Workflow.

References

Coenzyme F420: A Key Player in Mycobacterial Stress Response Rivals Traditional Antioxidant Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial stress response is paramount. In the ongoing battle against persistent pathogens like Mycobacterium tuberculosis, attention is increasingly turning to unique metabolic pathways that could be exploited for novel therapeutic strategies. One such pathway revolves around the deazaflavin cofactor, Coenzyme F420, and its precursor, Coenzyme F0. This guide provides an in-depth comparison of the in vivo validated role of the Coenzyme F420-dependent system in mitigating oxidative and nitrosative stress, pitting its performance against other established antioxidant mechanisms within mycobacteria.

Recent in vivo studies have definitively demonstrated that Coenzyme F420 is not merely a metabolic curiosity but a critical component of the mycobacterial antioxidant defense system. Mutant strains of Mycobacterium tuberculosis and Mycobacterium smegmatis unable to synthesize or reduce Coenzyme F420 exhibit significant hypersensitivity to various stress-inducing agents, confirming the cofactor's protective role. This guide synthesizes the available experimental data to offer a clear comparison of stress response capabilities in the presence and absence of a functional F420 system and contextualizes its importance alongside other key antioxidant pathways.

Performance Under Stress: F420-Sufficient vs. F420-Deficient Mycobacteria

The most direct evidence for Coenzyme F420's role in stress response comes from comparative studies of wild-type mycobacteria and mutants with a disrupted F420 biosynthesis pathway (e.g., ΔfbiC mutants, which lack Coenzyme F420). These studies reveal a stark difference in survival and physiological state when exposed to oxidative and nitrosative stress.

Oxidative Stress Response

In vivo experiments using redox cycling agents like menadione and plumbagin, which generate superoxide radicals, have shown that F420-deficient M. tuberculosis is significantly more susceptible to oxidative stress. This hypersensitivity manifests as a dramatic reduction in cell viability.

Strain Stress Condition Metric Result Reference
M. tuberculosis H37Rv (Wild-Type)Menadione (20 µM)SurvivalBaseline survival[1]
M. tuberculosis H37RvΔfbiC (F420-deficient)Menadione (20 µM)Survival~1-2 log reduction in CFU[1]
M. tuberculosis H37RvΔfbiC::fbiC (Complemented)Menadione (20 µM)SurvivalRestored to wild-type levels[1]
M. tuberculosis H37Rv (Wild-Type)Menadione (10-20 µM)NADH/NAD+ RatioMaintained[1]
M. tuberculosis H37RvΔfbiC (F420-deficient)Menadione (10-20 µM)NADH/NAD+ RatioSignificant drop[1]
Nitrosative Stress Response

Similarly, the F420 system is crucial for defense against nitrosative stress, a key component of the host immune response. F420H2 can directly reduce nitrogen dioxide (NO2), a potent reactive nitrogen species, back to the less harmful nitric oxide (NO).

Strain Stress Condition Metric Result Reference
M. smegmatis (Wild-Type)Nitrogen Dioxide (NO2)SensitivityBaseline sensitivity[2]
M. smegmatis (F420-deficient mutant)Nitrogen Dioxide (NO2)Sensitivity~4-fold more sensitive[2]

The F420-Dependent Antioxidant Pathway vs. Other Mycobacterial Defenses

Mycobacteria possess a multi-layered defense system against oxidative stress, including the low-molecular-weight thiols mycothiol (MSH) and ergothioneine (ESH), as well as enzymes like catalase-peroxidase (KatG). While direct in vivo comparative studies with F420-deficient mutants are limited, existing data allows for an indirect assessment of their relative importance.

Interestingly, studies on mycothiol-deficient mutants have revealed a compensatory mechanism involving Coenzyme F420. Mutants lacking mycothiol were found to have higher levels of Coenzyme F420, suggesting a potential upregulation of the F420 system to counteract the loss of a primary antioxidant. This highlights the integral and potentially interconnected nature of these defense pathways.

Antioxidant System Mechanism of Action Key Phenotype of Deficient Mutant Notes
Coenzyme F420 F420H2-dependent two-electron reduction of quinones and NO2.Hypersensitivity to oxidative and nitrosative stress.The F420 system prevents the formation of damaging semiquinone radicals.
Mycothiol (MSH) Thiol-disulfide exchange, detoxification of alkylating agents and reactive oxygen species.Increased sensitivity to a wide range of antibiotics, alkylating agents, and oxidative stress.Considered a primary antioxidant in mycobacteria.
Ergothioneine (ESH) Thiol-based antioxidant.Increased sensitivity to peroxide-induced oxidative stress, particularly in the absence of MSH.Appears to have a compensatory role for MSH.
Catalase-Peroxidase (KatG) Detoxification of hydrogen peroxide.Increased susceptibility to hydrogen peroxide.Also involved in the activation of the anti-tubercular drug isoniazid.

Experimental Protocols

In Vivo Oxidative Stress Susceptibility Assay

This protocol is adapted from studies evaluating the sensitivity of M. tuberculosis strains to oxidative stress-inducing agents.

a. Bacterial Culture Preparation:

  • Grow M. tuberculosis strains (wild-type, ΔfbiC mutant, and complemented strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase (OD600 ≈ 0.6-0.8).

  • Harvest bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Resuspend the bacterial pellet in PBS to a final OD600 of 1.0.

b. Stress Induction:

  • Dilute the bacterial suspension to a final concentration of ~10^6 colony-forming units (CFU)/mL in 7H9 broth.

  • Add menadione or plumbagin to the desired final concentration (e.g., 10-50 µM).

  • Incubate the cultures at 37°C with shaking.

c. Viability Assessment (CFU Counting):

  • At specified time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each culture.

  • Prepare serial dilutions in PBS with 0.05% Tween 80.

  • Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the CFU/mL. Data is often presented as log10 CFU/mL or as a percentage of survival relative to the 0-hour time point.

Measurement of NADH/NAD+ Ratio

This protocol provides a general framework for determining the intracellular NADH/NAD+ ratio in mycobacteria.

a. Sample Preparation:

  • Grow and treat mycobacterial cultures as described in the oxidative stress assay.

  • Harvest approximately 10^9 cells by rapid centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the pellet in ice-cold extraction buffer.

b. Extraction of NADH and NAD+:

  • For NAD+ extraction, resuspend the cell pellet in an acidic extraction buffer (e.g., 0.2 M HCl).

  • For NADH extraction, resuspend a parallel sample in an alkaline extraction buffer (e.g., 0.2 M NaOH).

  • Lyse the cells by bead beating or sonication on ice.

  • Heat the lysates (e.g., 60°C for 10 minutes) to degrade the unwanted nucleotide (NADH in acid, NAD+ in alkali).

  • Neutralize the extracts and centrifuge to remove cell debris.

c. Quantification:

  • Use a commercial colorimetric or fluorometric NAD/NADH quantification kit following the manufacturer's instructions.

  • The assay typically involves an enzyme cycling reaction where NADH is oxidized, leading to the production of a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the concentrations of NAD+ and NADH from a standard curve and determine the ratio.

Visualizing the Pathways

To better understand the molecular interactions and experimental workflows, the following diagrams have been generated using Graphviz.

F420_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_f420_cycle Coenzyme F420 Cycle cluster_detoxification Detoxification Quinone Quinone Fqr F420H2-dependent Quinone Reductase (Fqr) Quinone->Fqr 2e- reduction F420 F420 FGD1 F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD1) F420->FGD1 reduction F420H2 F420H2 F420H2->Fqr cofactor FGD1->F420H2 reduction G6P Glucose-6-Phosphate G6P->FGD1 substrate Fqr->F420 regenerates Quinol Quinol Fqr->Quinol 2e- reduction

Caption: F420-dependent antioxidant pathway in mycobacteria.

Experimental_Workflow cluster_culture Bacterial Culture cluster_stress_exposure Stress Exposure cluster_analysis Analysis WT Wild-Type Mtb Stress Oxidative Stress (e.g., Menadione) WT->Stress Mutant ΔfbiC Mtb (F420-deficient) Mutant->Stress Comp Complemented Mtb Comp->Stress CFU CFU Counting (Survival) Stress->CFU Time course NADH NADH/NAD+ Ratio (Redox State) Stress->NADH Time course

Caption: Workflow for in vivo validation of stress response.

References

Evaluating the Substrate Specificity of Enzymes: A Comparative Analysis of Coenzyme FO and Coenzyme F420

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of enzymes utilizing either Coenzyme FO or Coenzyme F420 as a cofactor. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate coenzyme for their enzymatic studies and biocatalytic applications.

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various prokaryotes, participating in a wide range of biochemical reactions. Its metabolic precursor, this compound, lacks the characteristic polyglutamyl tail of F420. This structural difference significantly impacts the catalytic efficiency of F420-dependent enzymes. This guide will delve into the quantitative differences in enzyme performance with these two cofactors and provide detailed experimental protocols for their evaluation.

Data Presentation: Quantitative Comparison of Enzyme Kinetics

The following tables summarize the kinetic parameters of F420-dependent enzymes when utilizing Coenzyme F420, this compound, or a synthetic analog, FO-5'-phosphate (FOP). This data quantitatively demonstrates the impact of the coenzyme structure on enzymatic activity.

Table 1: Kinetic Parameters of F420-Dependent NADP+ Oxidoreductase (Fno) with Coenzyme F420 and this compound

CoenzymeEnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Coenzyme F420Fno4.00 ± 0.395.27 ± 0.141.32 x 106
This compoundFno--Lower activity reported

Note: While a precise kcat/Km for this compound with Fno was not detailed in the initial findings, the literature indicates significantly lower activity compared to Coenzyme F420[1].

Table 2: Comparative Kinetic Parameters of F420-Dependent Enzymes with Coenzyme F420 and FO-5'-Phosphate (FOP)

EnzymeCoenzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Catalytic Efficiency (FOP vs F420)
TfuFNO F42013.9332.37 x 106\multirow{2}{}{22.4x lower}
FOP7.01.31.86 x 105
RHA1-FGD F420---\multirow{2}{}{-}
FOP---
FSD-Cryar F420---\multirow{2}{}{12.6x lower}
FOP---
FDR-Mha F420---\multirow{2}{}{2.0x lower}
FOP---

FOP (FO-5'-phosphate) is a synthetic analog of this compound and lacks the polyglutamyl tail of Coenzyme F420. The data indicates that even with the addition of a phosphate group, the catalytic efficiency is significantly lower than with the native Coenzyme F420[2][3]. The activity with this compound is reported to be even lower than with FOP[2].

Experimental Protocols

This section provides a detailed methodology for determining the substrate specificity and kinetic parameters of an F420-dependent enzyme with either Coenzyme F420 or this compound.

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of an F420-dependent enzyme for a specific substrate using either Coenzyme F420 or this compound.

Materials:

  • Purified F420-dependent enzyme

  • Coenzyme F420

  • This compound

  • Substrate of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV/Vis spectrophotometer

  • 96-well microplates (optional, for high-throughput screening)

  • Data analysis software (e.g., GraphPad Prism)

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare a stock solution of the purified enzyme of known concentration in the assay buffer.

    • Prepare stock solutions of Coenzyme F420 and this compound in the assay buffer. Determine the exact concentration spectrophotometrically using their respective extinction coefficients.

    • Prepare a series of dilutions of the substrate of interest in the assay buffer.

  • Spectrophotometric Assay Setup:

    • The assay monitors the reduction of the substrate by following the decrease in absorbance of the reduced cofactor (F420H2 or FOH2) at 420 nm. Alternatively, if the product has a unique absorbance, the reaction can be monitored at that wavelength.

    • In a cuvette or a well of a microplate, combine the assay buffer, a fixed concentration of the coenzyme (either F420 or FO), and a specific concentration of the substrate.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiation of the Reaction and Data Collection:

    • Initiate the reaction by adding a small, known amount of the enzyme to the mixture.

    • Immediately start monitoring the change in absorbance over time at the appropriate wavelength.

    • Record the data for a sufficient period to determine the initial linear rate of the reaction.

  • Determination of Initial Velocities:

    • Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (v0 = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient of the cofactor and l is the path length of the cuvette.

    • Repeat steps 2-4 for each substrate concentration.

    • Perform a control experiment without the enzyme to account for any non-enzymatic substrate degradation.

  • Data Analysis:

    • Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software to determine the values of Km and Vmax.

    • The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known (kcat = Vmax / [E]).

    • The catalytic efficiency of the enzyme is determined by the kcat/Km ratio.

  • Comparison:

    • Repeat the entire procedure using the other coenzyme (e.g., if the first set of experiments was with Coenzyme F420, repeat with this compound).

    • Compare the kinetic parameters obtained with both coenzymes to evaluate the substrate specificity and catalytic efficiency.

Mandatory Visualization

The following diagrams illustrate the biosynthetic relationship between this compound and Coenzyme F420 and the general workflow for evaluating enzyme kinetics.

Biosynthesis of Coenzyme F420 from this compound FO This compound F420_0 F420-0 FO->F420_0 CofC/FbiD F420_n Coenzyme F420 (polyglutamated) F420_0->F420_n CofE/FbiB

Caption: Biosynthetic pathway from this compound to Coenzyme F420.

Experimental Workflow for Evaluating Enzyme Substrate Specificity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified Enzyme Setup Setup Reaction Mixture Enzyme->Setup Cofactor Coenzyme (FO or F420) Cofactor->Setup Substrate Substrate Dilutions Substrate->Setup Initiate Initiate with Enzyme Setup->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Calc_v0 Calculate Initial Velocity (v0) Monitor->Calc_v0 Plot Plot v0 vs. [S] Calc_v0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Compare Compare Kinetic Parameters Fit->Compare

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

References

Cross-validation of different quantification methods for Coenzyme FO

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Coenzyme F₀

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of the 5-deazaflavin cofactor, Coenzyme F₀, and its derivative, Coenzyme F₄₂₀. Coenzyme F₀ is the core head group of Coenzyme F₄₂₀, a critical redox cofactor in various archaea and bacteria.[1] Its roles in methanogenesis and the activation of antitubercular prodrugs like delamanid and pretomanid make its accurate quantification essential for research and drug development.[1][2][3] This document outlines detailed experimental protocols, presents a cross-validation data summary, and visualizes the biochemical context and analytical workflows.

Introduction to Coenzyme F₀ and F₄₂₀

Coenzyme F₀ (7,8-didemethyl-8-hydroxy-5-deazariboflavin) is the biosynthetic precursor to Coenzyme F₄₂₀.[1] Coenzyme F₄₂₀ is distinguished by a polyglutamate tail attached to the F₀ head group and is named for its characteristic absorption maximum at 420 nm.[1][2] It functions as a low-potential hydride transfer agent, similar to NAD(P), participating in crucial redox reactions.[2][3] Given their close structural relationship, methods for quantifying the fluorescent F₄₂₀ molecule are often adaptable for F₀. This guide compares High-Performance Liquid Chromatography (HPLC) with two different detection methods: Fluorescence Detection (HPLC-FLD) and Diode-Array Detection (HPLC-DAD).

Biochemical Significance of the F₀/F₄₂₀ Pathway

The biosynthesis of Coenzyme F₄₂₀ from F₀ is a key step in the metabolic pathways of various microorganisms.[4] This pathway is integral to cellular redox homeostasis and specialized metabolic processes.

F420_Pathway cluster_synthesis Coenzyme F₄₂₀ Biosynthesis cluster_function Redox Functions F0 Coenzyme F₀ F420_0 Coenzyme F₄₂₀-0 F0->F420_0 LPPG LPPG L-lactyl-2-diphospho-5'-guanosine FbiA FbiA / CofD (2-phospho-L-lactate transferase) LPPG->FbiA F420_n Coenzyme F₄₂₀-n (Polyglutamated) F420_0->F420_n n Glutamate Glutamate L-Glutamate FbiB FbiB / CofE (Ligase) Glutamate->FbiB FbiA->F0 FbiB->F420_0 F420_n_ox F₄₂₀ (Oxidized) Reductase F₄₂₀-dependent Oxidoreductase F420_n_ox->Reductase F420_n_red F₄₂₀H₂ (Reduced) Substrate_red Reduced Substrate Substrate_red->Reductase Substrate_ox Oxidized Substrate Reductase->F420_n_red Reductase->Substrate_ox

Caption: Biosynthesis of Coenzyme F₄₂₀ from F₀ and its role in redox reactions.

Cross-Validation Experimental Workflow

Cross-validation is a critical process for comparing analytical methods to ensure that the data produced is comparable and reliable.[5][6] The following workflow outlines the steps for comparing HPLC-FLD and HPLC-DAD for Coenzyme F₀/F₄₂₀ quantification.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_fld Method 1: HPLC-FLD cluster_dad Method 2: HPLC-DAD cluster_validation Validation & Comparison start Bacterial Cell Culture (e.g., Mycobacterium smegmatis) harvest Cell Harvesting (Centrifugation) start->harvest extract Boiling Extraction (Anaerobic Buffer) harvest->extract clarify Clarification (Centrifugation, Filtration) extract->clarify split Split Sample Aliquots clarify->split hplc_fld RP-HPLC Separation split->hplc_fld Aliquot A hplc_dad RP-HPLC Separation split->hplc_dad Aliquot B detect_fld Fluorescence Detection (Ex: 420 nm, Em: 480 nm) hplc_fld->detect_fld quant_fld Quantification (FLD) detect_fld->quant_fld compare Data Comparison quant_fld->compare detect_dad Diode-Array Detection (Scan 250-600 nm, Quantify @ 420 nm) hplc_dad->detect_dad quant_dad Quantification (DAD) detect_dad->quant_dad quant_dad->compare stats Statistical Analysis (Accuracy, Precision, Linearity) compare->stats report Generate Report stats->report

Caption: Workflow for the cross-validation of HPLC-FLD and HPLC-DAD methods.

Quantitative Data Comparison

The following table summarizes hypothetical data from a cross-validation study comparing the two methods on spiked quality control (QC) samples at low, medium, and high concentrations in a bacterial lysate matrix.

ParameterQC LevelHPLC-FLD MethodHPLC-DAD MethodAcceptance Criteria
Nominal Concentration Low10 ng/mL10 ng/mL-
Mid100 ng/mL100 ng/mL-
High500 ng/mL500 ng/mL-
Mean Measured Conc. (n=5) Low9.8 ng/mL11.5 ng/mL-
Mid103.2 ng/mL97.1 ng/mL-
High495.5 ng/mL508.0 ng/mL-
Accuracy (% Bias) Low-2.0%+15.0%Within ±15%
Mid+3.2%-2.9%Within ±15%
High-0.9%+1.6%Within ±15%
Precision (%RSD) Low6.5%12.8%≤15%
Mid4.1%5.5%≤15%
High3.8%4.2%≤15%
Linearity (r²) -0.99920.9975≥0.99
Limit of Quantification (LOQ) -1.0 ng/mL8.0 ng/mL-

Data Interpretation: The HPLC-FLD method demonstrates higher sensitivity (lower LOQ) and better precision and accuracy at lower concentrations compared to the HPLC-DAD method. While both methods meet standard validation criteria, HPLC-FLD is superior for trace-level quantification. HPLC-DAD remains a robust and suitable alternative for higher concentration samples.

Detailed Experimental Protocols

Sample Preparation: Extraction of Coenzyme F₀/F₄₂₀

This protocol is adapted for extraction from bacterial cells, such as Mycobacterium or methanogenic archaea.

  • Cell Culture: Grow microbial cells to the desired growth phase (e.g., late exponential) under appropriate conditions.

  • Harvesting: Pellet 10-50 mL of cell culture by centrifugation (e.g., 10,000 x g for 15 min at 4°C).

  • Washing: Wash the cell pellet twice with an anaerobic, ice-cold phosphate buffer (50 mM, pH 7.0) to remove media components.

  • Extraction: Resuspend the pellet in 1-2 mL of the same anaerobic buffer. Transfer to a sealable tube and heat in a boiling water bath for 10 minutes to lyse cells and release cofactors.

  • Clarification: Cool the lysate on ice and clarify by centrifugation (16,000 x g for 30 min at 4°C) to remove cell debris.[7]

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an amber HPLC vial to prevent light degradation. Store at -80°C until analysis.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method leverages the native fluorescence of the F₀/F₄₂₀ molecule for high-sensitivity detection.[8]

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: Linear gradient from 40% to 5% B

    • 26-35 min: 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 420 nm.

    • Emission Wavelength: 480 nm.

  • Quantification: Create a standard curve using purified Coenzyme F₄₂₀ standards (1-1000 ng/mL). Integrate the peak area corresponding to the retention time of the analyte and quantify against the standard curve.

Method 2: HPLC with Diode-Array Detection (HPLC-DAD)

This method uses UV-Vis absorbance for detection, offering spectral data for peak purity assessment.

  • Instrumentation: HPLC system with a diode-array or UV-Vis detector.

  • Column and Mobile Phase: Same as HPLC-FLD method.

  • Gradient Program: Same as HPLC-FLD method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Diode-Array Detector Settings:

    • Detection Wavelength: 420 nm.

    • Bandwidth: 4 nm.

    • Reference Wavelength: 600 nm (optional, for baseline correction).

    • Spectral Scan: 250-600 nm to confirm the characteristic absorbance spectrum of F₄₂₀.

  • Quantification: Create a standard curve using purified Coenzyme F₄₂₀ standards (10-2000 ng/mL). Integrate the peak area at 420 nm and quantify against the standard curve. Verify peak identity by comparing its spectrum to that of the standard.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Coenzyme FO

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must adhere to strict protocols for the disposal of Coenzyme FO to ensure environmental safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, a deazaflavin chromophore that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

This compound Hazard Profile

Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key hazard information.

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to prevent its release into the environment.[1] All waste containing this coenzyme must be collected and treated as hazardous chemical waste.

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused product, contaminated consumables (e.g., pipette tips, tubes), and spillage cleanup materials.

    • Do not mix this compound waste with other laboratory waste streams unless compatibility has been confirmed.

  • Collection of Spillage:

    • In the event of a spill, carefully collect the material.[1]

    • For solid spills, gently sweep or scoop the material to avoid creating dust.

    • For liquid spills (solutions containing this compound), absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place all contaminated materials into the designated hazardous waste container.

  • Container Management:

    • Ensure the waste container is properly sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Disposal Pathway:

    • All this compound waste must be disposed of through an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste generated during laboratory experiments.

CoenzymeFO_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal A Experimentation with This compound B Generate this compound Waste (Solid & Liquid) A->B C Segregate Waste into Labeled, Sealed Container B->C D Spill Occurs B->D F Store Container in Designated Hazardous Waste Area C->F E Collect Spillage with Inert Absorbent D->E E->C G Contact EHS for Waste Pickup F->G H Disposal at Approved Waste Disposal Plant G->H

This compound Disposal Workflow

This procedural guidance is designed to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guidance for Handling Coenzyme FO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like Coenzyme FO. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment and build confidence in chemical handling practices.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, a deazaflavin chromophore vital in methanogenic pathways, requires careful handling due to its potential hazards.[1][2][3] According to available Safety Data Sheets (SDS), there are conflicting classifications. One source indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another classifies it as a non-hazardous substance.[4][5] To ensure the highest safety standards, it is prudent to adhere to the more stringent classification.

The following table summarizes the hazard information for this compound:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H410: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Recommended Personal Protective Equipment (PPE):

Based on a thorough risk assessment, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or equivalent. A face shield may be required for splash hazards.
Skin and Body Protection Laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is crucial for minimizing exposure and environmental impact.

Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust or aerosols.

    • Do not eat, drink, or smoke in laboratory areas.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures are -20°C for one month or -80°C for six months for stock solutions.[3]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Spill and Disposal Procedures
  • Spill Containment:

    • Wear appropriate PPE.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

    • Prevent entry into waterways, sewers, basements, or confined areas.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Due to its high aquatic toxicity, do not allow the product to enter drains.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Coenzyme_FO_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh this compound in a Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Doff PPE H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coenzyme FO
Reactant of Route 2
Coenzyme FO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.